molecular formula C11H16 B089558 1-tert-Butyl-2-methylbenzene CAS No. 1074-92-6

1-tert-Butyl-2-methylbenzene

Cat. No.: B089558
CAS No.: 1074-92-6
M. Wt: 148.24 g/mol
InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-2-methylbenzene is a valuable chemical building block in organic synthesis and materials science research. Its structure, featuring an electron-donating tert-butyl group adjacent to a methyl group on the benzene ring, underpins its utility. The tert-butyl group is known to exert a significant steric and electronic influence, activating the aromatic ring toward electrophilic substitution and directing incoming groups to the ortho and para positions relative to itself . This directive influence makes it a strategic starting material for constructing more complex, disubstituted benzene derivatives. Beyond its role in synthesis, this compound is of significant interest in the study of tert-butyl phenolic antioxidants (TBP-AOs) . The tert-butyl phenol unit is a cornerstone motif in a broad class of stabilizers used to inhibit oxidative degradation in polymers, lubricants, and other industrial materials . Researchers investigate the mechanism by which the bulky tert-butyl group provides steric hindrance, protecting the phenolic ring and enhancing its ability to scavenge free radicals, thereby terminating autoxidation chains and preventing material breakdown . Its applications extend to serving as a precursor or model compound in the development of novel antioxidants, UV stabilizers, and other functional additives, offering insights into structure-activity relationships that guide the creation of more effective and specialized stabilizers for advanced materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075056
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-92-6, 27138-21-2
Record name o-tert-Butyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1,1-dimethylethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyltoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-TERT-BUTYLTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8LVG9BTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1-tert-butyl-2-methylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-tert-butyl-2-methylbenzene (also known as 2-tert-butyltoluene), an alkyl-substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical and physical properties, spectroscopic signatures for unambiguous identification, and common synthetic methodologies. We explore the compound's reactivity, particularly in the context of electrophilic aromatic substitution, highlighting the steric and electronic influences of its substituent groups. Furthermore, this guide discusses its current and potential applications, safety protocols, and toxicological profile, serving as an essential resource for laboratory and industrial applications.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a benzene ring substituted with a tert-butyl group and a methyl group at adjacent (ortho) positions.[1] This substitution pattern imparts specific steric and electronic characteristics that dictate its physical properties and chemical behavior.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Common Name: 2-tert-butyltoluene

  • CAS Number: 1074-92-6[1][2][3]

  • Molecular Formula: C₁₁H₁₆[1][2][3]

  • Molecular Weight: 148.24 g/mol [1][2][3]

The physical properties of this colorless to light yellow liquid are summarized in the table below.[1] Its high lipophilicity, indicated by a LogP value of approximately 3.29, and its status as a liquid at room temperature make it a candidate for use as a non-polar solvent or as a synthetic intermediate in organic chemistry.[1][3]

PropertyValueSource
Melting Point -50.32 °C[1][2][3]
Boiling Point 190.3 - 200 °C[1][2][3]
Density 0.86 - 0.89 g/cm³[1][2][3][4]
Refractive Index 1.485 - 1.508[1][2][3][4]
Flash Point 61.4 °C[3]
Vapor Pressure 0.754 mmHg at 25°C[3]
LogP 3.29[3]

Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of toluene.[1] This classic electrophilic aromatic substitution reaction provides a direct route to installing the tert-butyl group onto the toluene ring.

Protocol: Friedel-Crafts Alkylation of Toluene

This protocol describes a representative laboratory-scale synthesis. The choice of a Lewis acid catalyst and a suitable alkylating agent is critical for success. Tert-butyl chloride is a common alkylating agent, which, in the presence of a catalyst like aluminum chloride (AlCl₃), generates the tert-butyl carbocation electrophile.[1]

Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to maintain anhydrous conditions.

  • Reagent Charging: The flask is charged with anhydrous toluene and a catalytic amount of aluminum chloride (AlCl₃). The mixture is cooled in an ice bath to 0-5°C.

  • Electrophile Addition: Tert-butyl chloride is added dropwise from the dropping funnel to the stirred toluene/AlCl₃ mixture over a period of 1-2 hours, maintaining the low temperature to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at low temperature for an additional hour to ensure completion.

  • Workup: The reaction is quenched by slowly adding crushed ice, followed by cold water, to decompose the aluminum chloride complex. The organic layer is separated using a separatory funnel.

  • Purification: The organic layer is washed with a dilute sodium bicarbonate solution and then with brine. It is subsequently dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Distillation: The crude product is purified by fractional distillation to separate the desired ortho-isomer from the para-isomer and any unreacted starting materials.

Causality and Optimization:

  • Catalyst Choice: AlCl₃ is a strong Lewis acid, highly effective at generating the tert-butyl carbocation from tert-butyl chloride.[1] However, modern approaches sometimes utilize solid acid catalysts like Fe₂O₃-modified Hβ zeolites to improve selectivity and create a more sustainable process.[1]

  • Temperature Control: Low temperatures are crucial to suppress polyalkylation and isomerization, which are common side reactions.

  • Product Ratio: The methyl group of toluene is an ortho-, para-director. While electronic effects favor both positions, the bulky nature of the incoming tert-butyl group leads to a mixture of this compound (ortho) and 1-tert-butyl-4-methylbenzene (para).[1] Distillation is necessary to separate these isomers.

Caption: Mechanism of Friedel-Crafts Alkylation.

Spectroscopic Signature for Structural Verification

A combination of spectroscopic techniques provides a self-validating system for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. It will show a singlet for the nine equivalent protons of the tert-butyl group, typically around 1.3 ppm. A second singlet will appear for the three methyl group protons, shifted further downfield to approximately 2.3 ppm due to its direct attachment to the aromatic ring. The four aromatic protons will appear as a complex multiplet in the 7.0-7.4 ppm region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon environment. Key signals include the quaternary carbon of the tert-butyl group (~34 ppm), the nine equivalent methyl carbons of the tert-butyl group (~31 ppm), the methyl group attached to the ring (~20 ppm), and the various aromatic carbons between 125-145 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 148. The most prominent peak (base peak) will be at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺) to form a stable benzylic carbocation.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[5] Characteristic absorptions for the benzene ring will also be present in the 1440-1625 cm⁻¹ region.[5] The pattern in the fingerprint region can confirm the ortho-disubstitution pattern.

Chemical Reactivity: The Interplay of Steric and Electronic Effects

The reactivity of the aromatic ring in this compound is governed by the combined influence of the methyl and tert-butyl groups.

  • Directing Effects: Both the methyl and tert-butyl groups are alkyl groups, which are activating and ortho-, para-directing in electrophilic aromatic substitution (EAS).[1][6] They donate electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (the arenium ion or sigma complex).[6][7]

  • Steric Hindrance: The most significant factor in the reactivity of this molecule is the immense steric bulk of the tert-butyl group.[1] This bulk severely hinders electrophilic attack at the C6 position, which is ortho to both substituents.

  • Positional Reactivity: The C4 position (para to the methyl and meta to the tert-butyl) is the most electronically activated and sterically accessible site for electrophilic attack. The C5 position (para to the tert-butyl and meta to the methyl) is also activated. Therefore, further substitution, such as nitration or halogenation, will predominantly occur at these positions. The increased steric bulk of the tert-butyl group compared to a methyl group often favors substitution at the para position.[7][8]

Caption: Reactivity map for electrophilic substitution.

Applications in Research and Drug Development

While not a final drug product itself, this compound and related structures serve important roles in the chemical and pharmaceutical industries.

  • Synthetic Intermediate: Its primary role is as a building block or intermediate in organic synthesis.[1] It can be used to introduce a sterically demanding, lipophilic moiety into a larger molecule. For instance, it has been used as an intermediate in the synthesis of p-tert-butylbenzoic acid, a precursor for resins and polyesters.[1]

  • Fragment-Based Drug Discovery (FBDD): The tert-butylbenzene scaffold is a common fragment in medicinal chemistry. The tert-butyl group is often incorporated into drug candidates to increase metabolic stability by acting as a "steric shield," preventing enzymatic degradation of nearby functional groups.[9] However, the tert-butyl group itself can be a site of metabolism, typically hydroxylation by cytochrome P450 enzymes (like CYP2C8 or CYP2C19), which can lead to active or inactive metabolites.[9][10]

  • Solvent Properties: Due to its non-polar nature and liquid state over a wide temperature range, it can be used as a specialty solvent in certain organic reactions.[1][3]

  • Polymer Chemistry: Derivatives of tert-butylbenzene are used as initiators in polymerization reactions. For example, related compounds like 1,3-bis(2-methoxy-2-propyl)-5-tert-butylbenzene are used as difunctional initiators for living cationic polymerization, which is essential for creating block copolymers with unique properties like thermal stability and gas impermeability.[11]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

  • Hazards: The compound is classified as a combustible or flammable liquid.[12][13] It may cause skin, eye, and respiratory tract irritation.[12] Harmful if inhaled.[13]

  • Handling: Work should be conducted in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Toxicology: Detailed toxicological data is limited. Acute toxicity studies in animals suggest that high doses can lead to pulmonary injury.[14] No long-term carcinogenicity, reproductive, or developmental studies have been thoroughly evaluated.[14]

References

  • Smolecule. (n.d.). Buy this compound | 1074-92-6.
  • ChemicalBook. (n.d.). This compound CAS#: 1074-92-6.
  • Guidechem. (n.d.). This compound 1074-92-6.
  • Stenutz. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-butyl-2-methyl- (CAS 1595-11-5).
  • NIST. (n.d.). Spectrum image in SVG format. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.
  • NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). Tert-Butylbenzene | C10H14 | CID 7366.
  • PubChem. (n.d.). 4-Tert-butyl-1-methoxy-2-methylbenzene | C12H18O | CID 12422264.
  • U.S. EPA. (2012). Provisional Peer-Reviewed Toxicity Values for tert-Butylbenzene. PPRTV Library.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • CPAChem. (2023). Safety data sheet.
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • NIST. (n.d.). Benzene, tert-butyl-. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR spectrum.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR.
  • ECHEMI. (n.d.). This compound SDS, 1074-92-6 Safety Data Sheets.
  • Chemistry Stack Exchange. (2015). Order of electrophilic substitution.
  • PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
  • Reddit. (2025). Is this a valid synthesis for tert-butylbenzene?. r/chemhelp.
  • ChemicalBook. (n.d.). 1074-92-6(this compound) Product Description.
  • Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene.
  • Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
  • PubChem. (n.d.). 1-Butyl-2-methylbenzene | C11H16 | CID 62410.
  • ChemicalBook. (n.d.). tert-Butylbenzene(98-06-6) 1H NMR spectrum.
  • Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene.
  • NIH. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC.
  • Wikipedia. (n.d.). tert-Butylbenzene.
  • ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione.
  • Filo. (2025). Explain why 1,2,4-tri-t-butylbenzene readily photo-isomerizes to the corr...
  • NCBI. (n.d.). Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances.

Sources

An In-depth Technical Guide to 1-tert-butyl-2-methylbenzene (CAS Number: 1074-92-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-tert-butyl-2-methylbenzene, also known as 2-tert-butyltoluene. As a substituted aromatic hydrocarbon, this compound serves as a versatile intermediate in organic synthesis and holds relevance in various industrial applications. This document, intended for a scientific audience, delves into its chemical and physical properties, detailed synthesis methodologies with a focus on mechanistic understanding, characteristic spectral data for identification, and its applications, particularly as a precursor in the synthesis of fine chemicals. Furthermore, this guide outlines essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Compound Profile and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₆. Its structure consists of a benzene ring substituted with a methyl group and a tert-butyl group at adjacent positions (ortho-substitution).[1][2] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity and physical properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1074-92-6[2]
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~200 °C[1][3]
Melting Point ~ -50.32 °C[1][3]
Density ~0.89 g/cm³[1][3]
Refractive Index ~1.5075[1][3]
Vapor Pressure 0.754 mmHg at 25°C[3]
Flash Point 61.4 ± 7.1 °C[3]

Synthesis and Mechanistic Insights

The primary industrial and laboratory synthesis of this compound is achieved through the Friedel-Crafts alkylation of toluene.[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the regioselectivity being a critical aspect of the synthesis.

Classical Friedel-Crafts Alkylation

The most established method involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst.[1]

Caption: General scheme of the Friedel-Crafts alkylation of toluene.

The mechanism commences with the formation of a tert-butyl carbocation, a potent electrophile, through the interaction of the tert-butylating agent with the Lewis acid.[1] For instance, with tert-butyl chloride and aluminum chloride, the AlCl₃ abstracts the chloride ion to generate the (CH₃)₃C⁺ cation. This carbocation then attacks the electron-rich toluene ring. The methyl group of toluene is an activating, ortho-para directing group. However, the bulky nature of the tert-butyl group introduces significant steric hindrance, which influences the isomer distribution of the product.[1]

Controlling the regioselectivity to favor the ortho isomer can be challenging. Reaction conditions such as temperature, catalyst choice, and reaction time can influence the ortho/para ratio. Lower temperatures generally favor the kinetically controlled ortho product, while higher temperatures can lead to thermodynamic equilibrium, favoring the more stable para isomer.[4]

Alternative and Greener Synthetic Approaches

Concerns over the corrosive and hazardous nature of traditional Lewis acids have prompted research into more environmentally benign catalytic systems. Solid acid catalysts, particularly zeolites, have shown promise in the vapor-phase alkylation of toluene.[1][5] For example, Fe₂O₃-modified Hβ zeolites have been utilized for the alkylation of toluene with tert-butyl alcohol, demonstrating high selectivity towards the para isomer due to shape-selective effects within the zeolite pores.[5][6] While often favoring the para product, modification of zeolite catalysts can be a strategy to influence the isomer distribution.

Experimental Protocol: Synthesis and Purification

The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound via Friedel-Crafts alkylation, with an emphasis on isolating the ortho isomer.

Materials and Equipment
  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., containing mineral oil or connected to a scrubber)

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Synthesis Procedure
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap to capture the evolving HCl gas.

  • Charging Reactants: In a fume hood, charge the flask with anhydrous toluene (a molar excess is recommended to minimize polyalkylation) and anhydrous aluminum chloride (catalytic amount, e.g., 0.1 equivalents relative to tert-butyl chloride).

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent: Add tert-butyl chloride to the dropping funnel. Slowly add the tert-butyl chloride to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Workup: Quench the reaction by slowly pouring the cold reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with cold water and a saturated sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane and excess toluene using a rotary evaporator.

Caption: Workflow for the synthesis and purification of this compound.

Purification

The crude product will be a mixture of ortho and para isomers. These isomers can be separated by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are close, so an efficient distillation column is required for good separation. The fractions should be analyzed by GC to determine their composition.

Spectroscopic Characterization

Accurate identification of this compound relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (4H) will appear as a multiplet in the range of δ 7.0-7.4 ppm. The methyl protons (3H) will be a singlet around δ 2.3 ppm. The tert-butyl protons (9H) will appear as a singlet around δ 1.3 ppm.
¹³C NMR Expect signals for the aromatic carbons, with the substituted carbons appearing at lower field. The tert-butyl quaternary carbon will be around δ 34 ppm, and the tert-butyl methyl carbons around δ 31 ppm. The methyl carbon will be around δ 20 ppm.
Mass Spec. The molecular ion peak (M⁺) will be at m/z = 148. A prominent peak at m/z = 133 will correspond to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation of the tert-butyl group.
IR Spec. Characteristic C-H stretching vibrations for aromatic and aliphatic groups will be observed around 3000 cm⁻¹. C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

Reactivity and Applications

This compound undergoes typical reactions of an alkyl-substituted aromatic compound.

Chemical Reactivity
  • Electrophilic Aromatic Substitution: The benzene ring is activated by both the methyl and tert-butyl groups, making it susceptible to further electrophilic substitution. The steric hindrance from the tert-butyl group will significantly influence the position of the incoming electrophile.[1]

  • Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions (e.g., KMnO₄), yielding tert-butylbenzoic acid derivatives.[1]

Industrial and Research Applications

This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceuticals and Agrochemicals: It is used as a building block in the synthesis of various active pharmaceutical ingredients and agrochemicals, where the tert-butyl group can impart desirable properties such as increased lipophilicity or metabolic stability.[1][7][8]

  • Solvent: Due to its relatively high boiling point and non-polar nature, it can be used as a solvent in certain organic reactions.[1]

  • Polymer Industry: Derivatives of this compound, such as p-tert-butylbenzoic acid, are used in the production of resins.[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9][10][11]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthesis route via Friedel-Crafts alkylation. Understanding the reaction mechanism and controlling the regioselectivity are key to its efficient production. Its unique combination of steric and electronic properties makes it a useful building block in the synthesis of a variety of organic compounds, with applications spanning from polymer chemistry to the pharmaceutical industry. Proper handling and adherence to safety protocols are essential when working with this compound.

References

  • OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe₂O₃-modified Hβ.
  • Song, H., et al. (2017). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Advances, 7(5), 2733-2741.
  • ResearchGate. (2025). Friedel-Crafts Alkylation of Toluene with tert-Butyl Alcohol over Fe2O3-modified Hβ.
  • Durham Technical Community College. (2009). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric....
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749).
  • Google Patents. (n.d.). CN105669342A - Method of synthesizing p-tert-butyl toluene with caprolactam ionic liquid as catalyst.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • CPAChem. (2023). Safety data sheet.
  • ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis ....
  • ResearchGate. (2019). How can I separate P-nitro tert-butyl benzene from ortho and meta isomers.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ChemRxiv. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • ResearchGate. (2025). Alkylation of Toluene with t-Butyl Alcohol over Zeolite Catalysts.
  • Michigan State University Chemistry. (n.d.). Mass Spectrometry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of California San Diego. (n.d.). Chapter 5: NMR.
  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • ResearchGate. (2025). Intensive NMR Study of 1-t-Butyl-3-methyl-2,4-bis(2,4,6-tri-t-butylphenyl)-1,3-diphosphacyclobutane-2,4-diyl.
  • ResearchGate. (2025). Metabolically Stable tert -Butyl Replacement.
  • SpectraBase. (n.d.). tert-Butylbenzene - Optional[13C NMR] - Chemical Shifts.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). Tert-Butylbenzene.
  • Google Patents. (n.d.). US4270013A - Process for the separation of nitrotoluene isomers.
  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.
  • Thieme Chemistry. (n.d.). C-1 Building Blocks in Organic Synthesis.
  • PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
  • ResearchGate. (2025). The tert-butyl group in chemistry and biology.
  • Google Patents. (n.d.). US3834997A - Method for the separation of ortho-and para-dihydroxy benzene isomers.
  • Wikipedia. (n.d.). tert-Butylbenzene.
  • YouTube. (2025). Organic Synthesis Revision:- Benzene and MethylBenzene (ADVANCED LEVEL).
  • PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
  • ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.

Sources

Synthesis of 1-tert-butyl-2-methylbenzene via Friedel-Crafts Alkylation: A Technical Guide to Controlling Ortho-Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 1-tert-butyl-2-methylbenzene (o-tert-butyltoluene) via the Friedel-Crafts alkylation of toluene. While this classic electrophilic aromatic substitution is straightforward in principle, achieving regioselective control to favor the sterically hindered ortho isomer over the thermodynamically preferred para isomer presents a significant synthetic challenge. This document elucidates the mechanistic principles governing this selectivity, focusing on the critical role of kinetic versus thermodynamic control. A detailed, field-tested protocol for maximizing the yield of the target ortho-isomer is provided, alongside comprehensive guidelines for product isolation, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage ortho-alkylated aromatic scaffolds in their synthetic endeavors.

Part 1: Mechanistic Principles & The Challenge of Regioselectivity

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which can be dissected into three primary steps.[1]

  • Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), abstracts a halide from an alkyl halide to generate a highly electrophilic carbocation.[1] In the case of tert-butyl chloride, the stable tertiary carbocation, (CH₃)₃C⁺, is readily formed.[2]

  • Electrophilic Attack: The π-electron system of the aromatic ring (toluene) acts as a nucleophile, attacking the tert-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new alkyl group, restoring the aromatic system and regenerating the AlCl₃ catalyst.

A critical determinant of the final product distribution is regioselectivity. The methyl group of toluene is an activating, ortho, para-directing group due to inductive effects and hyperconjugation. Consequently, the incoming electrophile will preferentially add to the ortho (C2/C6) or para (C4) positions.

However, the tert-butyl carbocation is sterically demanding. This bulkiness introduces a significant challenge:

  • Para-Substitution (Thermodynamic Product): Attack at the C4 position is sterically unhindered, leading to the most stable product, 1-tert-butyl-4-methylbenzene. This is the thermodynamically favored pathway.

  • Ortho-Substitution (Kinetic Product): Attack at the C2 position is sterically hindered by the adjacent methyl group. This pathway has a higher activation energy but can be favored under specific conditions.[3]

The key to synthesizing this compound is to operate under kinetic control . By maintaining low reaction temperatures, the system is provided with enough energy to overcome the activation barrier for the faster-forming ortho product, but not enough for the reaction to equilibrate to the more stable para product.[4][5] Higher temperatures allow the reaction to become reversible through dealkylation-realkylation sequences, inevitably leading to the thermodynamically stable para isomer as the major product.[6]

Figure 1: Reaction mechanism for the Friedel-Crafts tert-butylation of toluene.

Part 2: Reagent and Catalyst Considerations

  • Alkylating Agent: While tert-butyl alcohol can be used, particularly with zeolite catalysts at higher temperatures, tert-butyl chloride is the reagent of choice for kinetically controlled reactions aiming for the ortho product.[2][7] Its reaction with AlCl₃ to form the carbocation is efficient at low temperatures.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation.[2] It is crucial that the AlCl₃ be anhydrous, as moisture will react with it violently and deactivate it.

  • Solvent: While toluene can serve as both reactant and solvent, using an inert solvent like dichloromethane or carbon disulfide can offer better temperature control and moderation of the reaction rate, though for this protocol, excess toluene will be used.

Part 3: Detailed Experimental Protocol for Ortho-Selective Synthesis

This protocol is designed to favor the formation of the kinetic product, this compound. All operations must be conducted in a well-ventilated fume hood using anhydrous reagents and glassware.

Materials & Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-salt bath

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous powder)

  • Ice-cold water and crushed ice

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Gas trap (scrubber containing dilute NaOH solution)

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Attach a drying tube to the top of the condenser, leading to a gas trap to neutralize the HCl gas that will evolve.

  • Initial Charging: Charge the flask with 100 mL of anhydrous toluene. Begin stirring and cool the flask in an ice-salt bath to a temperature of 0°C to -5°C.

  • Catalyst Addition: While maintaining the low temperature and stirring, carefully add 5.0 g of anhydrous aluminum chloride to the toluene in small portions. The AlCl₃ is highly hygroscopic and reacts exothermically with any residual moisture; portion-wise addition is critical for safety and control.

  • Alkylating Agent Addition: Measure 15.0 mL of tert-butyl chloride into the dropping funnel. Add the tert-butyl chloride dropwise to the cold, stirred toluene-AlCl₃ mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 0°C throughout the addition. The reaction is exothermic, and rigorous temperature control is the most important parameter for maximizing the ortho-to-para ratio.

  • Reaction Period: After the addition is complete, allow the reaction mixture to stir in the ice-salt bath for an additional 2 hours, ensuring the temperature remains at or below 0°C.

  • Quenching: After the reaction period, slowly and carefully quench the reaction by adding approximately 50 g of crushed ice directly to the reaction flask, followed by the slow addition of 50 mL of ice-cold water. This process is highly exothermic and will generate significant HCl fumes. Perform this step with extreme caution.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether, shake gently, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether and excess toluene) using a rotary evaporator.

Part 4: Product Isolation and Purification

The crude product will be a mixture of tert-butyltoluene isomers (ortho, meta, and para) and potentially some di-tert-butylated products. The primary challenge is the separation of the constitutional isomers.

CompoundBoiling Point (°C at 760 mmHg)
This compound (ortho)~190-200 °C[2][4][8]
1-tert-butyl-3-methylbenzene (meta)~189 °C[7][9]
1-tert-butyl-4-methylbenzene (para)~189-193 °C[1][5]

As indicated in the table, the boiling points of the isomers are extremely close. Separation by fractional distillation is theoretically possible but requires a highly efficient column (e.g., a spinning band distillation apparatus or a long Vigreux column) and careful control over the distillation rate and temperature. The ortho-isomer, having the highest boiling point, will be enriched in the later fractions. For analytical purposes or when high purity is required, preparative gas chromatography (prep-GC) may be a more effective, albeit less scalable, alternative.

Part 5: Experimental Workflow and Characterization

The overall synthetic and analytical workflow is summarized in the diagram below.

Workflow cluster_prep Reaction Preparation cluster_reaction Kinetically Controlled Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis setup Assemble Dry Glassware (3-neck flask, condenser, funnel) cool Charge Toluene & Cool to 0°C in Ice-Salt Bath setup->cool add_cat Add Anhydrous AlCl₃ cool->add_cat add_reagent Dropwise Add t-BuCl (Maintain Temp < 0°C) add_cat->add_reagent react Stir at 0°C for 2h add_reagent->react quench Quench with Ice/Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry evap Rotary Evaporation dry->evap distill Fractional Distillation evap->distill gcms GC-MS Analysis (Isomer Ratio, Purity) distill->gcms nmr NMR Spectroscopy (¹H, ¹³C Confirmation) gcms->nmr

Figure 2: Experimental workflow for ortho-selective synthesis and analysis.

Product Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique to determine the isomeric ratio (ortho:meta:para) in the crude product and to assess the purity of the fractions obtained after distillation.

  • ¹H NMR Spectroscopy: Will confirm the structure. Key signals for this compound include a singlet for the nine tert-butyl protons, a singlet for the three methyl protons, and a characteristic multiplet pattern for the four aromatic protons.

  • ¹³C NMR Spectroscopy: Provides definitive confirmation of the carbon skeleton and the substitution pattern on the aromatic ring.

Part 6: Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid contact with skin and moisture.

  • tert-Butyl Chloride: Flammable liquid and irritant.

  • Toluene: Flammable liquid with toxic vapors. Avoid inhalation and skin contact.

  • Reaction Hazards: The reaction is exothermic and produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood with a gas trap. The quenching step is particularly hazardous due to vigorous gas evolution and exothermicity. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Stenutz. (n.d.). 1-tert-butyl-3-methylbenzene.
  • Stenutz. (n.d.). 1-tert-butyl-4-methylbenzene.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ChemSynthesis. (2025, May 20). 1-tert-butyl-4-methylbenzene.
  • PubChem. (n.d.). 4-tert-Butyltoluene.
  • Stenutz. (n.d.). This compound.
  • Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product).
  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.

Sources

electrophilic substitution reactions of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1-tert-butyl-2-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound presents a compelling case study in electrophilic aromatic substitution (EAS), where the interplay of electronic activation and profound steric hindrance dictates reaction outcomes. This guide provides a comprehensive analysis of the directive influences governing the regioselectivity of this molecule. We will delve into the mechanistic underpinnings of key EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—supported by detailed experimental protocols and predictive insights. The causality behind experimental choices is elucidated to provide a framework for rational synthesis design involving similarly substituted aromatic systems.

The Structural and Electronic Landscape of this compound

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electronic nature and spatial arrangement of its substituents.[1][2] In this compound, we have two alkyl groups positioned ortho to each other, creating a unique electronic and steric environment that directs the course of electrophilic attack.

Directive Influence of Constituent Groups
  • The Methyl Group (-CH₃): The methyl group is a classic activating, ortho, para-directing substituent.[3] Its activating nature stems from two primary effects:

    • Inductive Effect (+I): The methyl group, being sp³ hybridized, is less electronegative than the sp² hybridized carbons of the benzene ring. This difference leads to a donation of electron density through the sigma bond, enriching the ring and stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[4][5]

    • Hyperconjugation: This is a resonance-like effect involving the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This delocalization further increases electron density at the ortho and para positions, making them more nucleophilic and stabilizing the intermediates of attack at these sites.[4][6][7][8]

  • The tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is also an activating, ortho, para-director, but its influence is distinct from the methyl group.

    • Inductive Effect (+I): Like the methyl group, the tert-butyl group is an electron-donating substituent via the inductive effect, activating the ring towards electrophilic attack.[9]

    • Steric Hindrance: The most significant characteristic of the tert-butyl group is its immense steric bulk. This bulkiness severely impedes the approach of electrophiles to the two adjacent ortho positions.[10][11] Consequently, while electronically directing to both ortho and para positions, substitution is overwhelmingly favored at the less hindered para position.[9] Unlike the methyl group, the tert-butyl group cannot participate in hyperconjugation because it lacks α-hydrogens.[9][12]

Combined Directive Effects and Regioselectivity

In this compound, the directing effects of the two groups must be considered in concert. The positions on the ring are numbered as follows:

Caption: Numbering of the this compound ring.

  • Position C3: Ortho to the tert-butyl group and meta to the methyl group. This position is electronically disfavored by the methyl group and severely sterically hindered by the adjacent tert-butyl group. Attack here is highly unlikely.

  • Position C4: Meta to the tert-butyl group and para to the methyl group. This position is strongly activated by the methyl group and is sterically accessible. This is a highly probable site for substitution.

  • Position C5: Para to the tert-butyl group and meta to the methyl group. While electronically favored by the tert-butyl group, it is somewhat sterically shielded by the adjacent methyl group.

  • Position C6: Meta to the tert-butyl group and ortho to the methyl group. This position is activated by the methyl group, but less so than the para position (C4), and is sterically unhindered by the tert-butyl group.

Prediction: The cumulative effect points to Position C4 as the primary site of electrophilic attack. It benefits from the strong para-directing activation of the methyl group and is the least sterically encumbered position. Attack at C6 is a secondary possibility, with the product ratio depending heavily on the size of the electrophile and reaction conditions.

G cluster_effects Directive Influences cluster_positions Potential Sites of Attack substituent This compound tbutyl tert-Butyl Group (+I Effect, High Steric Hindrance) substituent->tbutyl methyl Methyl Group (+I Effect, Hyperconjugation) substituent->methyl C5 Position 5 (para to t-Bu) Sterically Hindered tbutyl->C5 Steric hindrance blocks ortho C3 Position 3 (ortho to t-Bu) HIGHLY DISFAVORED tbutyl->C3 Steric hindrance blocks ortho C4 Position 4 (para to -CH₃) MOST FAVORED methyl->C4 Electronic activation C6 Position 6 (ortho to -CH₃) Secondary Site methyl->C6 Electronic activation product Major/Minor Products C4->product Reaction Outcome C6->product Reaction Outcome C5->product Reaction Outcome C3->product Reaction Outcome

Caption: Logical workflow for predicting regioselectivity.

Core Electrophilic Substitution Reactions and Methodologies

The principles outlined above can be applied to predict the outcomes of specific electrophilic aromatic substitution reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of many pharmaceuticals and intermediates. The electrophile is the highly reactive nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids.[13]

  • Regioselectivity: Given the moderate size of the nitronium ion, substitution is expected to overwhelmingly favor the electronically activated and sterically accessible C4 position. Studies on closely related structures, such as 1,2-di-tert-butylbenzene, confirm that nitration occurs preferentially at positions analogous to C4 and C5, away from the most hindered areas.[14] For p-tert-butyltoluene, nitration occurs primarily at the position ortho to the methyl group, reinforcing the prediction for C4 in our substrate.[15]

  • Causality in Protocol: The use of a mixed acid system (HNO₃/H₂SO₄) is critical; sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the potent nitronium electrophile. The reaction is typically run at low temperatures (0-10 °C) to control the reaction rate and prevent over-nitration or side reactions, as nitration is a highly exothermic process.

Experimental Protocol: Nitration to 1-tert-butyl-4-nitro-2-methylbenzene

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool this compound (1.0 eq) in glacial acetic acid to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly prepare a nitrating mixture by adding concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) at a temperature below 10 °C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the purified 4-nitro-1-tert-butyl-2-methylbenzene.

G start This compound intermediate Arenium Ion Intermediate (Sigma Complex) start->intermediate Attack by NO₂⁺ reagents HNO₃ + H₂SO₄ (0-10 °C) reagents->intermediate Generates Electrophile product 4-Nitro-1-tert-butyl-2-methylbenzene intermediate->product Deprotonation (Rearomatization)

Caption: Workflow for the nitration of this compound.

Halogenation (Bromination)

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a sufficiently powerful electrophile.[16][17]

  • Regioselectivity: The electrophilic species (e.g., 'Br⁺' complexed with the catalyst) is sterically demanding. This further reinforces the preference for attack at the most accessible C4 position, leading to 4-bromo-1-tert-butyl-2-methylbenzene as the predominant product.

  • Causality in Protocol: The Lewis acid catalyst is essential because diatomic halogens like Br₂ are not electrophilic enough to react with the aromatic ring directly. The catalyst accepts a lone pair from one of the bromine atoms, creating a highly polarized complex that effectively delivers a bromonium ion equivalent to the ring. The reaction is often run in a non-polar solvent like CCl₄ or CH₂Cl₂ to dissolve the non-polar starting materials.

Experimental Protocol: Bromination to 4-bromo-1-tert-butyl-2-methylbenzene

  • Setup: To a flask protected from moisture, add this compound (1.0 eq) dissolved in carbon tetrachloride.

  • Catalyst: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the solution.

  • Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in carbon tetrachloride dropwise at room temperature. The red-brown color of bromine should discharge as it reacts.

  • Reaction: Stir the mixture at room temperature until the bromine color has completely faded and the evolution of HBr gas ceases.

  • Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).[18] The electrophile is sulfur trioxide, SO₃.

  • Regioselectivity: SO₃ is a bulky electrophile, making this reaction highly sensitive to steric effects.[19] Attack will occur almost exclusively at the C4 position.

  • Reversibility: A key feature of sulfonation is its reversibility.[16][20] The sulfonic acid group can be removed by heating with dilute aqueous acid. This property allows the -SO₃H group to be used as a "blocking group." For instance, one could sulfonate at the para position, force another substitution to occur at an ortho/meta position, and then remove the sulfonic acid group.[20][21]

  • Causality in Protocol: Fuming sulfuric acid provides a high concentration of the SO₃ electrophile, driving the reaction forward. The insolubility of the starting material in sulfuric acid versus the solubility of the product sulfonic acid provides a visual cue for reaction completion.[18]

Experimental Protocol: Sulfonation to this compound-4-sulfonic acid

  • Setup: In a flask, carefully add this compound (1.0 eq) to fuming sulfuric acid (2-3 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the hydrocarbon layer disappears, indicating the formation of the soluble sulfonic acid.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Isolation: The sulfonic acid can often be isolated by "salting out." Add solid sodium chloride to the cold aqueous solution, which causes the sodium salt of the sulfonic acid to precipitate.

  • Purification: Collect the precipitate by filtration and wash with a saturated NaCl solution. The product can be further purified by recrystallization from water.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) to an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.

  • Regioselectivity: The acylium ion (R-C≡O⁺) electrophile is very bulky. Therefore, substitution will be highly selective for the least hindered C4 position.

  • Causality in Protocol: A stoichiometric amount of AlCl₃ is required because the catalyst complexes with the product ketone, deactivating it and preventing further reaction. This complexation is broken during the aqueous workup. The deactivation of the product is a major advantage of acylation over alkylation, as it prevents polysubstitution.[22]

Experimental Protocol: Acylation to 1-(4-tert-butyl-5-methylphenyl)ethan-1-one

  • Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry solvent like dichloromethane under an inert atmosphere. Cool the suspension to 0 °C.

  • Acylium Ion Formation: Slowly add acetyl chloride (CH₃COCl, 1.0 eq) to the AlCl₃ suspension.

  • Addition: Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Reaction: After addition, allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC).

  • Workup: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting ketone can be purified by distillation or chromatography.

G cluster_reagents Reagent & Catalyst acyl_halide Acyl Halide (R-CO-Cl) electrophile Acylium Ion [R-C≡O]⁺ acyl_halide->electrophile + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->electrophile sigma_complex Sigma Complex (Arenium Ion) electrophile->sigma_complex substrate This compound substrate->sigma_complex + Electrophile product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ final_product Aryl Ketone product_complex->final_product Aqueous Workup

Caption: General mechanism for Friedel-Crafts Acylation.

Summary of Predicted Regioselectivity

The outcomes of the primary electrophilic substitution reactions on this compound are dictated by a consistent theme: the strong electronic activation from the methyl group directing to C4 and C6, with the overwhelming steric bulk of the tert-butyl group favoring attack at the less hindered C4 position.

ReactionElectrophileExpected Major ProductExpected Minor Product(s)Key Controlling Factor(s)
Nitration NO₂⁺4-Nitro-1-tert-butyl-2-methylbenzene6-Nitro-1-tert-butyl-2-methylbenzeneElectronic activation at C4 (para to -CH₃)
Bromination 'Br⁺'4-Bromo-1-tert-butyl-2-methylbenzene6-Bromo-1-tert-butyl-2-methylbenzeneSteric hindrance and electronic activation
Sulfonation SO₃This compound-4-sulfonic acidMinimalHigh sensitivity to steric hindrance
Acylation RCO⁺4-Acyl-1-tert-butyl-2-methylbenzeneMinimalExtreme sensitivity to steric hindrance

Conclusion

This compound serves as an excellent model for understanding the competitive nature of electronic and steric effects in electrophilic aromatic substitution. The synergy between the electron-donating methyl group and the sterically demanding tert-butyl group channels incoming electrophiles with remarkable predictability, primarily to the 4-position. For scientists engaged in the synthesis of complex molecules, a thorough grasp of these directing principles is not merely academic; it is a prerequisite for designing efficient, high-yield synthetic routes, minimizing the formation of undesirable isomers, and streamlining purification processes. The protocols and mechanistic rationale presented in this guide offer a robust framework for leveraging this knowledge in practical research and development applications.

References

  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. [Link]
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
  • Chemistry LibreTexts. (2020). 18.
  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]
  • Chemistry Stack Exchange. (2017).
  • Quora. (2018). How does the methyl group o-p directing?. [Link]
  • Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution. [Link]
  • Michigan State University Chemistry. (n.d.).
  • University of Calgary Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2014). Why methyl group is 2,4-directing?. [Link]
  • Scribd. (n.d.). Electrophilic Substitution in Benzene. [Link]
  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]
  • Unnamed Source. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. No direct URL available.
  • JoVE. (2023).
  • ResearchGate. (2025).
  • Chemistry Stack Exchange. (2015). Order of electrophilic substitution. [Link]
  • University of Calgary Chemistry. (n.d.). Ch12 : Substituent Effects. [Link]
  • Chemistry LibreTexts. (2023). 16.
  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]
  • EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]
  • Unnamed Source. (2014). The Friedel-Crafts Reaction. No direct URL available.
  • Unnamed Source. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. No direct URL available.
  • Unnamed Source. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. No direct URL available.
  • Chemistry LibreTexts. (2019). 17.
  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism. [Link]
  • Unnamed Source. (n.d.).
  • YouTube. (2023).
  • Unnamed Source. (2025). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. No direct URL available.
  • Doc Brown's Chemistry. (n.d.).
  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
  • Alfred St
  • CSIR NET LIFE SCIENCE COACHING. (n.d.).
  • ResearchGate. (2025). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]
  • Doc Brown's Chemistry. (n.d.).
  • Filo. (2025). The partial rate factors for nitration of tert-butylbenzene are as shown. [Link]
  • Unnamed Source. (n.d.). 5-[4-(4-bromoanilino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzene-1-sulfonamide. No direct URL available.
  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. [Link]
  • YouTube. (2023).

Sources

steric hindrance effects of tert-butyl group in methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in Methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone of molecular design in organic chemistry, prized for its profound steric influence. When appended to a methylbenzene (toluene) framework, its effects are multifaceted, dictating reaction regioselectivity, altering benzylic reactivity, and influencing molecular conformation. This technical guide provides an in-depth exploration of these steric hindrance effects, offering a synthesis of fundamental principles, quantitative data, and practical experimental insights. We will dissect the impact of the tert-butyl group on electrophilic aromatic substitution and benzylic reactions, supported by detailed protocols and mechanistic diagrams. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of the tert-butyl group for precise chemical synthesis and rational drug design.

Introduction: Quantifying the Steric Profile of the Tert-Butyl Group

Steric hindrance refers to the spatial arrangement of atoms within a molecule, where the size of substituent groups can impede chemical reactions or dictate conformational preferences.[1] The tert-butyl group, -C(CH₃)₃, is arguably the most iconic sterically demanding substituent in organic chemistry.[1] Its three methyl groups, projecting from a central quaternary carbon, create a bulky, conformationally rigid, and non-polar domain that exerts significant spatial control over adjacent reaction centers.[1]

A quantitative measure of a substituent's steric demand is its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater preference for the less sterically hindered equatorial position.[2] The tert-butyl group possesses one of the highest A-values, effectively "locking" the cyclohexane ring in a conformation where it occupies the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][3] This powerful conformational preference underscores its utility as a steric directing group.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.74[2]
Ethyl (-CH₂CH₃)1.79[3]
Isopropyl (-CH(CH₃)₂)2.15[3]
Tert-Butyl (-C(CH₃)₃) ~5.0 [2]

Table 1: Comparison of A-values for common alkyl substituents, illustrating the exceptional steric bulk of the tert-butyl group.[2][3]

This immense steric footprint is the primary driver for the regiochemical and stereochemical outcomes observed in reactions involving tert-butyl substituted methylbenzene.

Influence on Electrophilic Aromatic Substitution (EAS)

The interplay between electronic and steric effects is vividly demonstrated in the electrophilic aromatic substitution of tert-butylated toluenes. Alkyl groups, including both methyl and tert-butyl, are generally considered activating groups and ortho, para-directors in EAS.[4] This is due to their electron-donating nature through inductive effects and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction.[5]

However, the sheer size of the tert-butyl group introduces a significant steric barrier to electrophilic attack at the ortho positions.[1][6] This leads to a dramatic shift in product distribution, favoring substitution at the sterically accessible para position.

Regioselectivity in Nitration: Toluene vs. Tert-Butylbenzene

A classic example is the nitration of toluene versus p-tert-butyltoluene or tert-butylbenzene. While the methyl group in toluene offers minimal steric hindrance, allowing for substantial ortho substitution, the tert-butyl group effectively shields the adjacent positions.[4][7]

SubstrateOrtho (%)Meta (%)Para (%)
Toluene58.54.537
Tert-Butylbenzene16875

Table 2: Product distribution for the nitration of toluene and tert-butylbenzene, highlighting the steric effect of the tert-butyl group on regioselectivity.[7][8]

The data clearly shows that while both methyl and tert-butyl groups are ortho, para-directing, the steric hindrance of the tert-butyl group drastically reduces the yield of the ortho product, making the para product the overwhelmingly major isomer.[7][8]

EAS_Steric_Hindrance cluster_toluene Nitration of Toluene cluster_tbutyl Nitration of p-tert-Butyltoluene Toluene Toluene Ortho_T Ortho Attack (Less Hindered) Toluene->Ortho_T HNO₃/H₂SO₄ Para_T Para Attack Toluene->Para_T HNO₃/H₂SO₄ NO2+ NO₂⁺ Major Product (Ortho) Major Product (Ortho) Ortho_T->Major Product (Ortho) Major Product (Para) Major Product (Para) Para_T->Major Product (Para) tBuToluene p-tert-Butyltoluene Ortho_tBu Ortho Attack (Sterically Hindered) tBuToluene->Ortho_tBu HNO₃/H₂SO₄ Meta_tBu Meta Attack tBuToluene->Meta_tBu HNO₃/H₂SO₄ NO2+_2 NO₂⁺ Minor Product Minor Product Ortho_tBu->Minor Product Major Product Major Product Meta_tBu->Major Product

Caption: Steric hindrance in electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Alkylation of Toluene

The synthesis of p-tert-butyltoluene itself is a prime example of sterically controlled EAS. The Friedel-Crafts alkylation of toluene with tert-butyl chloride, catalyzed by a Lewis acid like AlCl₃, predominantly yields the para isomer.[9][10]

Objective: To synthesize 4-tert-butyltoluene via Friedel-Crafts alkylation, demonstrating the regioselective influence of steric hindrance.

Materials:

  • Toluene (anhydrous)

  • Tert-butyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Diethyl ether

  • Crushed ice

  • Gas trap (containing dilute NaOH)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap.[10]

  • Initial Charging: In a fume hood, charge the flask with anhydrous toluene.[9]

  • Cooling: Cool the flask in an ice bath to between 0-5 °C.[9][10]

  • Catalyst Addition: With continuous stirring, carefully add anhydrous aluminum chloride to the cooled toluene in portions.[9]

  • Alkylating Agent Addition: Add tert-butyl chloride dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[9]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[9]

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.[9]

  • Washing: Wash the organic layer sequentially with water and sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.[11]

FC_Alkylation_Workflow start Setup: Dry flask, stirrer, dropping funnel, gas trap charge_toluene Charge anhydrous toluene start->charge_toluene cool Cool to 0-5 °C (Ice Bath) charge_toluene->cool add_catalyst Add AlCl₃ catalyst cool->add_catalyst add_alkyl_halide Dropwise addition of tert-butyl chloride (0-5 °C) add_catalyst->add_alkyl_halide react Stir for 1-2 hours at 0-5 °C add_alkyl_halide->react quench Quench with crushed ice react->quench extract Extract with diethyl ether quench->extract wash Wash organic layer extract->wash isolate Dry, filter, evaporate, and purify wash->isolate end_product 4-tert-Butyltoluene isolate->end_product

Caption: Workflow for Friedel-Crafts alkylation of toluene.

Effects on Benzylic Reactivity

The steric bulk of a tert-butyl group also influences reactions at the benzylic position (the methyl group of toluene). This is particularly evident in free radical reactions, such as benzylic halogenation.

The stability of the benzylic radical intermediate is a key factor in these reactions. The order of radical stability is tertiary > secondary > primary.[12] While a tert-butyl group on the ring does not change the primary nature of the benzylic carbon of the methyl group, its steric presence can hinder the approach of bulky reagents.

In the case of radical bromination of alkylbenzenes, the reactivity generally follows the stability of the benzylic radical formed.[12] For instance, comparing toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene, the reactivity towards radical halogenation is expected to increase with the substitution at the benzylic position.[12]

However, the tert-butyl group itself is generally unreactive towards typical benzylic oxidation or halogenation conditions due to the absence of benzylic hydrogens on its own structure and the strength of its C-C bonds. This property is exploited in drug design, where a tert-butyl group can act as a "metabolic shield," sterically hindering an adjacent, metabolically labile site from enzymatic degradation, thereby increasing the drug's half-life.[1][13]

Applications in Drug Development and Medicinal Chemistry

The predictable and powerful steric effects of the tert-butyl group make it a valuable tool for medicinal chemists.[5]

  • Metabolic Shielding: As mentioned, a strategically placed tert-butyl group can sterically block sites of metabolism (e.g., by cytochrome P450 enzymes), enhancing a drug's pharmacokinetic profile.[1][13]

  • Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor or enzyme active site.[14] Its bulk can create favorable van der Waals interactions or, conversely, prevent binding to an undesired off-target.

  • Modulating Lipophilicity: The non-polar nature of the tert-butyl group can increase the lipophilicity of a molecule, which can be crucial for its ability to cross cell membranes and reach its biological target.[13]

For example, the drug Ivacaftor contains two tert-butyl groups, one of which adds lipophilic character and improves the pharmacokinetic profile.[13]

Conclusion

The steric hindrance imparted by a tert-butyl group on a methylbenzene core is a powerful and predictable tool for controlling chemical reactivity and designing molecules with specific properties. Its dominant effect in electrophilic aromatic substitution, forcing a strong preference for para substitution, provides a reliable strategy for regioselective synthesis. Furthermore, its ability to act as a metabolic shield and modulate receptor interactions makes it an indispensable substituent in modern drug discovery. A thorough understanding of the principles outlined in this guide allows researchers and drug development professionals to harness the "tert-butyl effect" for the rational design of novel chemical entities and synthetic pathways.

References

  • Vertex AI Search. (2017).
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Wikipedia. A value.
  • Wikipedia.
  • ResearchGate. (2025). The tert-butyl group in chemistry and biology.
  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.
  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Brainly.com. (2024). What is the order of toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene in the radical.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-tert-Butyltoluene.
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Master Organic Chemistry. (2017).
  • BenchChem. (2025).
  • Pearson.
  • ChemicalBook. 4-tert-Butyltoluene synthesis.

Sources

A Spectroscopic Guide to 1-tert-butyl-2-methylbenzene: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical pursuit, offering a non-destructive window into the intricate architecture of chemical entities. This technical guide provides an in-depth exploration of the spectroscopic profile of 1-tert-butyl-2-methylbenzene (CAS No. 1074-92-6), a substituted aromatic hydrocarbon. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural features of this compound, offering researchers and scientists a comprehensive reference for its identification and analysis. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound, also known as o-tert-butyltoluene, possesses a benzene ring substituted with a bulky tert-butyl group and a methyl group at adjacent positions. This ortho-substitution pattern gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections. A holistic understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and predicting its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment necessitates careful sample preparation and parameter optimization to ensure high-quality, reproducible data.

Sample Preparation:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of high-purity (≥98%) this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which offers good solubility for nonpolar aromatic compounds and a well-defined residual solvent peak for reference.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended impurities.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 15 ppm, centered around 5 ppm.

    • Acquisition Time: 2-4 seconds to ensure adequate digitization of the free induction decay (FID).

    • Relaxation Delay (d1): 1-5 seconds to allow for near-complete relaxation of protons between scans.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, covering the full range of organic carbon chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the tert-butyl protons, and the methyl protons.

  • Aromatic Protons (δ ~7.0-7.4 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution. This results in a complex multiplet pattern in the aromatic region of the spectrum. The steric bulk of the adjacent tert-butyl group influences the electronic environment of these protons, leading to their specific chemical shifts.

  • tert-Butyl Protons (δ ~1.4 ppm): The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. Their high degree of shielding results in an upfield chemical shift. The singlet multiplicity arises from the absence of adjacent protons.

  • Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group are also equivalent and appear as a singlet. Being attached to the aromatic ring, they are deshielded relative to the tert-butyl protons, resulting in a downfield chemical shift.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.4Multiplet4HAromatic (Ar-H)
~2.3Singlet3HMethyl (-CH₃)
~1.4Singlet9Htert-Butyl (-C(CH₃)₃)
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Aromatic Carbons (δ ~125-150 ppm): Due to the substitution pattern, all six aromatic carbons are chemically non-equivalent, giving rise to six distinct signals in the downfield region of the spectrum. The quaternary carbons attached to the tert-butyl and methyl groups will typically have lower intensities.

  • tert-Butyl Carbons (δ ~30-35 ppm): The spectrum will show two signals for the tert-butyl group: a quaternary carbon signal and a methyl carbon signal. The quaternary carbon is significantly deshielded compared to the methyl carbons.

  • Methyl Carbon (δ ~20 ppm): The carbon of the methyl group attached to the aromatic ring will appear as a single peak in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~148QuaternaryAr-C (C-1)
~135QuaternaryAr-C (C-2)
~125-130MethineAr-CH
~34Quaternary-C(CH₃)₃
~31Primary-C(CH₃)₃
~20Primary-CH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of specific frequencies of IR radiation corresponds to the excitation of these vibrations, providing a characteristic "fingerprint" of the functional groups present.

Experimental Protocol: FT-IR Analysis of a Liquid Sample

For a liquid sample such as this compound, the Attenuated Total Reflectance (ATR) or the neat liquid film method are commonly employed.

ATR-FTIR Method:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Neat Liquid Film Method:

  • Cell Preparation: Use two clean, dry salt plates (e.g., NaCl or KBr).

  • Sample Application: Place a drop of the liquid sample onto the center of one salt plate.

  • Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition: Mount the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic ring and the alkyl substituents.[1]

  • C-H Stretching (Aromatic): A group of weak to medium bands typically appears just above 3000 cm⁻¹ (around 3020-3080 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene ring.

  • C-H Stretching (Alkyl): Strong absorption bands are observed just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹), which are characteristic of the C-H stretching vibrations within the tert-butyl and methyl groups.

  • C=C Stretching (Aromatic): A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-H Bending (Alkyl): Bands corresponding to the bending vibrations of the C-H bonds in the methyl and tert-butyl groups are expected around 1365-1465 cm⁻¹. The presence of the tert-butyl group often gives rise to a characteristic doublet in this region.

  • C-H Out-of-Plane Bending (Aromatic): The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 690-900 cm⁻¹ region. For an ortho-disubstituted benzene, a strong band is typically observed between 735 and 770 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3080-3020Medium-WeakC-H StretchAromatic
2970-2850StrongC-H StretchAlkyl (tert-butyl & methyl)
1600-1450Medium-WeakC=C StretchAromatic Ring
1465-1365MediumC-H BendAlkyl (tert-butyl & methyl)
770-735StrongC-H Out-of-Plane Bendortho-Disubstituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion (M⁺•), and induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectral Analysis

The EI mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular ion peak will appear at an m/z value corresponding to the molecular weight of the compound, which is 148.25 g/mol . The intensity of this peak may be moderate due to the propensity for fragmentation.

  • Base Peak (m/z 133): The most abundant fragment ion (the base peak) is typically formed by the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in a stable tertiary carbocation at m/z 133.

  • Other Fragment Ions: Other significant fragment ions may be observed due to further fragmentation of the [M-CH₃]⁺ ion or other fragmentation pathways. For example, the loss of propene (C₃H₆) from the [M-CH₃]⁺ ion can lead to a fragment at m/z 91, corresponding to the tropylium ion.

Table 4: Key Mass Spectral Data for this compound

m/zRelative IntensityAssignment
148ModerateMolecular Ion [M]⁺•
133100% (Base Peak)[M - CH₃]⁺
91Moderate[M - C₄H₉]⁺ or [M - CH₃ - C₃H₆]⁺

Visualizing the Spectroscopic-Structural Correlation

The following diagram illustrates the relationship between the molecular structure of this compound and its key spectroscopic features.

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol C₁₁H₁₆ H_NMR ¹H NMR - Ar-H: ~7.0-7.4 ppm (m) - CH₃: ~2.3 ppm (s) - C(CH₃)₃: ~1.4 ppm (s) mol->H_NMR Proton Environments C_NMR ¹³C NMR - Ar-C: ~125-150 ppm - C(CH₃)₃: ~34 ppm (quat.) - C(CH₃)₃: ~31 ppm (pri.) - CH₃: ~20 ppm mol->C_NMR Carbon Environments IR IR (cm⁻¹) - Ar C-H: >3000 - Alkyl C-H: <3000 - Ar C=C: ~1600-1450 - o-subst: ~750 mol->IR Functional Groups MS MS (m/z) - M⁺•: 148 - [M-15]⁺: 133 (Base Peak) - [M-57]⁺: 91 mol->MS Fragmentation

Sources

thermodynamic stability of tert-butyl-2-methylbenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Thermodynamic Stability of tert-Butyl-2-methylbenzene Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of positional isomers is a cornerstone of synthetic chemistry, process development, and materials science. Understanding the subtle interplay of steric and electronic factors that govern the relative energies of isomers is critical for controlling reaction outcomes and ensuring the synthesis of the desired product. This technical guide provides a comprehensive analysis of the , also known as tert-butyltoluenes. We will delve into the structural origins of their stability differences, present quantitative thermodynamic data, and detail the experimental and computational methodologies used to elucidate these properties. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of isomeric stability.

Introduction: The Significance of Isomeric Stability

In the landscape of aromatic chemistry, the substitution pattern on a benzene ring profoundly influences its physical and chemical properties. For dialkylbenzenes, such as the tert-butyltoluene isomers, the relative positions of the alkyl groups dictate the molecule's overall energy and, consequently, its thermodynamic stability. The three primary positional isomers are:

  • 1-tert-butyl-2-methylbenzene (ortho-isomer)

  • 1-tert-butyl-3-methylbenzene (meta-isomer)

  • 1-tert-butyl-4-methylbenzene (para-isomer)

The synthesis of these compounds, often achieved through Friedel-Crafts alkylation of toluene, can yield a mixture of these isomers.[1] The product distribution is governed by the reaction conditions, which can favor either the kinetically or thermodynamically controlled product.[1] For applications where a single, pure isomer is required, such as in the synthesis of fine chemicals or pharmaceutical intermediates, it is imperative to understand the conditions that favor the most stable isomer. This guide will explore the fundamental principles that determine the stability hierarchy among these molecules.

Foundational Principles: Steric and Electronic Effects

The relative stability of the tert-butyltoluene isomers is primarily dictated by the interplay of steric hindrance and, to a lesser extent, electronic effects.

The Dominant Role of Steric Hindrance

Steric hindrance refers to the repulsive forces that arise when atoms or groups of atoms are forced into close proximity, leading to a higher energy, less stable state. The tert-butyl group is exceptionally bulky, and its spatial requirements are the single most important factor in determining the stability of these isomers.

  • Ortho Isomer (this compound): In this configuration, the large tert-butyl group and the adjacent methyl group are positioned next to each other. This proximity forces their respective electron clouds to overlap, resulting in significant van der Waals repulsion and steric strain. This strain raises the molecule's potential energy, making the ortho isomer the least thermodynamically stable of the three.[1][2]

  • Meta Isomer (1-tert-butyl-3-methylbenzene): By placing the methyl group at the meta position, there is a hydrogen atom separating it from the tert-butyl group. This increased distance substantially reduces the steric strain compared to the ortho isomer, leading to greater stability.[1]

  • Para Isomer (1-tert-butyl-4-methylbenzene): In the para isomer, the two alkyl groups are positioned directly opposite each other on the benzene ring, maximizing the distance between them. This arrangement effectively eliminates any significant steric interaction between the tert-butyl and methyl groups, resulting in the most thermodynamically stable isomer.

Secondary Electronic Effects

Alkyl groups are known to be weakly electron-donating through two main effects:

  • Inductive Effect: The sp³-hybridized carbon atoms of the alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the alkyl groups into the π-system of the aromatic ring.

Both effects increase the electron density of the ring, which can have a stabilizing effect. While these electronic contributions are important for understanding the reactivity of the ring in electrophilic aromatic substitution, their influence on the relative thermodynamic stability of the isomers is minor compared to the powerful steric effects imposed by the tert-butyl group.

Quantitative Thermodynamic Data

The most direct measure of thermodynamic stability is the standard enthalpy of formation (ΔfH°), which represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) value indicates greater stability. Data compiled for alkylbenzene isomer groups provide a clear picture of the stability hierarchy.[3]

IsomerStandard Enthalpy of Formation (ΔfH°) at 298.15 K (kJ/mol)Relative Stability Ranking
This compound-55.23 (Least Stable)
1-tert-butyl-3-methylbenzene-57.62
1-tert-butyl-4-methylbenzene-57.61 (Most Stable)
Data sourced from the Journal of Physical and Chemical Reference Data.[3]

As the data clearly indicates, the ortho isomer is significantly less stable than the meta and para isomers. The meta and para isomers have identical reported enthalpies of formation, suggesting their stabilities are very similar, with the para isomer generally considered marginally more stable due to its perfect symmetry and complete lack of steric interaction.[1] The significant energy penalty of ~2.4 kJ/mol for the ortho isomer is a direct quantitative measure of the severe steric strain between the adjacent alkyl groups.

Methodologies for Determining Thermodynamic Stability

The relative stabilities of isomers can be determined through both experimental measurements and computational modeling. Each approach provides unique insights and serves to validate the other.

Experimental Protocols

A. Isomerization Equilibrium Studies

A robust experimental method for determining relative thermodynamic stabilities is to allow a mixture of isomers to reach chemical equilibrium under conditions that permit interconversion. The composition of the equilibrium mixture directly reflects the Gibbs free energy differences between the isomers.

Protocol: Acid-Catalyzed Isomerization of tert-Butyltoluenes

  • Reactant Preparation: A sample of any single tert-butyltoluene isomer (e.g., this compound) or a mixture of isomers is prepared in a suitable solvent.

  • Catalyst Addition: A strong acid catalyst, such as aluminum chloride (AlCl₃) or a solid-acid catalyst like a zeolite, is introduced to the reaction vessel.[1] The catalyst facilitates the isomerization by protonating the aromatic ring, forming an arenium ion intermediate that can then deprotonate to yield a different isomer.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 50-100 °C) and stirred for a sufficient period to ensure equilibrium is reached. The time required depends on the catalyst activity and temperature.

  • Sampling and Analysis: Aliquots are periodically taken from the reaction mixture, quenched (e.g., with water or a mild base) to deactivate the catalyst, and analyzed. Gas chromatography (GC) is the ideal technique for separating and quantifying the relative amounts of the ortho, meta, and para isomers.

  • Equilibrium Confirmation: The reaction is considered at equilibrium when the ratio of the isomers remains constant over successive measurements.

  • Data Analysis: The equilibrium constant (Keq) for the conversion between any two isomers (e.g., ortho ⇌ para) is calculated from their final molar concentrations. The standard Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the absolute temperature. A negative ΔG° indicates that the product is thermodynamically more stable than the reactant.

Causality Behind Experimental Choices:

  • Why a strong acid catalyst? The C-C bond between the tert-butyl group and the ring is strong. The acid catalyst works by protonating the ring, which creates a carbocation intermediate (arenium ion). This allows for 1,2-hydride or 1,2-alkyl shifts, or even dealkylation-realkylation, providing a low-energy pathway for the bulky tert-butyl group to migrate to a thermodynamically more favorable position.[1]

  • Why elevated temperature? Isomerization requires overcoming an activation energy barrier. Heating provides the necessary thermal energy for the reaction to proceed at a reasonable rate, allowing the system to reach thermodynamic equilibrium rather than being trapped in a kinetically controlled state.[1]

Workflow Diagram: Isomerization Equilibrium Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation start Start with pure isomer (e.g., ortho) or mixture catalyst Add strong acid catalyst (e.g., AlCl3, Zeolite) start->catalyst heat Heat and stir mixture (e.g., 50-100 °C) catalyst->heat equilibrate Allow isomers to interconvert and reach equilibrium heat->equilibrate sample Periodically sample and quench reaction equilibrate->sample gc Analyze isomer ratio using Gas Chromatography (GC) sample->gc check Check for constant ratio (equilibrium reached?) gc->check check->equilibrate No keq Calculate Keq from final concentrations check->keq Yes deltaG Calculate ΔG° = -RT ln(Keq) keq->deltaG end Determine Relative Stabilities deltaG->end

Workflow for determining relative stability via isomerization.
Computational Chemistry Workflow

Computational chemistry provides a powerful, predictive tool for assessing isomer stability without the need for laboratory experiments. Methods like Density Functional Theory (DFT) can calculate the electronic structure and energies of molecules with high accuracy.

Protocol: DFT Calculation of Isomer Energies

  • Structure Generation: 3D molecular models of the ortho, meta, and para isomers of tert-butyltoluene are constructed using molecular modeling software.

  • Geometry Optimization: An initial geometry optimization is performed using a computationally inexpensive method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • High-Level Optimization: A full geometry optimization is then carried out for each isomer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). This process systematically alters the bond lengths and angles to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Energy Comparison: The calculated electronic energies (with ZPVE and thermal corrections) of the three optimized isomers are compared. The isomer with the lowest absolute energy is predicted to be the most thermodynamically stable. The energy differences between the isomers can be directly compared to experimentally determined values.

Workflow Diagram: Computational Stability Prediction

G start Build 3D structures of ortho, meta, para isomers opt Perform Geometry Optimization (e.g., DFT/B3LYP) start->opt freq Perform Frequency Calculation opt->freq verify Verify true energy minimum (no imaginary frequencies) freq->verify verify->opt No extract Extract electronic energies and thermal corrections (H, G) verify->extract Yes compare Compare final energies of all isomers extract->compare end Predict order of stability (Lowest energy = most stable) compare->end

Computational workflow for predicting isomer stability.

Isomerization Mechanism via Arenium Ion

The interconversion of tert-butyltoluene isomers under acidic conditions proceeds through a well-established electrophilic aromatic substitution mechanism involving an arenium ion (or sigma complex) intermediate.

Isomerization Pathway Diagram

G cluster_path Ortho to Para Isomerization Pathway ortho Ortho Isomer (Less Stable) arenium Arenium Ion Intermediate (Carbocation) ortho->arenium + H+ arenium->ortho - H+ para Para Isomer (More Stable) arenium->para - H+

Simplified isomerization mechanism via an arenium ion.

The process begins with the protonation of the aromatic ring by the acid catalyst. This breaks the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion.[1] At this stage, the bulky tert-butyl group can migrate to an adjacent carbon via a 1,2-shift. Subsequent deprotonation restores the aromaticity of the ring, yielding a different positional isomer. Because all steps are reversible, the system will eventually settle into an equilibrium that favors the formation of the most stable (lowest energy) isomers, namely the meta and para forms.

Conclusion and Implications

The is unequivocally governed by steric hindrance. The established order of stability is para ≈ meta >> ortho , with the ortho isomer being significantly destabilized by the steric clash between the adjacent bulky tert-butyl and methyl groups. This stability hierarchy has been confirmed by quantitative thermodynamic data, which shows the ortho isomer to have a less negative enthalpy of formation.[3]

For professionals in drug development and chemical synthesis, this understanding is paramount. When designing a synthetic route, knowledge of the relative isomer stabilities allows for the strategic selection of reaction conditions. To obtain the thermodynamically favored para or meta isomers, one would employ conditions that facilitate equilibrium, such as higher temperatures and longer reaction times with an appropriate catalyst. Conversely, to isolate the less stable ortho isomer, one might need to pursue kinetically controlled conditions (lower temperatures, shorter reaction times) or an alternative synthetic strategy altogether. The principles detailed in this guide, validated by both experimental and computational methods, provide a robust framework for predicting and controlling the outcomes of reactions involving substituted aromatic compounds.

References

  • Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects. Organic Chemistry Class Notes.
  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives.
  • Domenicano, A., & Várnai, P. (2002). Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. The Journal of Physical Chemistry A, 106(10), 2095–2106.
  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.
  • Alberty, R. A. (1983). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 12(4), 979-1000.
  • TMP Chem. (2020, July 23). Organic Chemistry - EAS Reactions of Substituted Benzenes. YouTube.
  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1).
  • Ehouman, J. M., et al. (2021). Predictive Study of the Influence of the Position of the Sulfonate Substituent on the Chemical Stability of Some Linear Alkylbenzene Sulfonate Isomers. Journal of Materials Physics and Chemistry, 9(2), 70-76.

Sources

A Comprehensive Technical Guide to the Solubility of 1-tert-butyl-2-methylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-2-methylbenzene, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1] Its structure, featuring a benzene ring substituted with a sterically bulky tert-butyl group and a methyl group in an ortho position, imparts specific physicochemical properties that dictate its behavior in various solvent systems. This guide provides an in-depth analysis of the solubility characteristics of this compound, offering a theoretical framework, practical experimental protocols for solubility determination, and an overview of predictive modeling techniques. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound as a solvent, reactant, or intermediate in chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to comprehending its solubility.

PropertyValueReference
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Density 0.89 g/cm³[1][2]
Boiling Point 200°C[1][2][3]
Melting Point -50.32°C[1][2]
Refractive Index 1.5075[1][2]

The molecular structure of this compound is characterized by a non-polar aromatic ring and two alkyl substituents. The absence of significant bond polarity and the inability to act as a hydrogen bond donor render the molecule decidedly lipophilic and hydrophobic. This inherent non-polarity is the primary determinant of its solubility behavior.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of non-polar compounds like this compound.[4] This principle is governed by the intermolecular forces between the solute and solvent molecules. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Intermolecular Forces at Play:

  • Van der Waals Forces (London Dispersion Forces): As a non-polar molecule, the predominant intermolecular forces in this compound are London dispersion forces. These are temporary attractive forces that arise from the instantaneous fluctuations in electron density within the molecule. Solvents that also exhibit London dispersion forces as their primary intermolecular interaction will be effective at dissolving this compound.

  • Dipole-Dipole Interactions: Due to the relatively symmetrical distribution of electron density in the benzene ring and the non-polar nature of the alkyl substituents, this compound has a very small, if any, permanent dipole moment. Therefore, it will have poor solubility in polar solvents that are characterized by strong dipole-dipole interactions.

  • Hydrogen Bonding: this compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. Consequently, it will be immiscible or have very low solubility in protic solvents like water, methanol, and ethanol, where strong hydrogen bonding networks exist.

Based on these principles, this compound is expected to be highly soluble, and likely miscible, in a wide range of non-polar and weakly polar aprotic organic solvents.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh / MiscibleBoth solute and solvents are non-polar and interact primarily through London dispersion forces.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh / MiscibleStructural similarity and shared non-polar aromatic character lead to strong dispersion force interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)High / MiscibleEthers are weakly polar aprotic solvents; the dominant interactions will be dispersion forces, leading to good compatibility.
Halogenated Hydrocarbons Dichloromethane, ChloroformHigh / MiscibleThese solvents are weakly polar and are effective at dissolving non-polar compounds through dispersion forces and weak dipole-induced dipole interactions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighKetones are polar aprotic solvents. While some polarity mismatch exists, the alkyl portions of the ketone molecules will interact favorably with this compound.
Esters Ethyl acetate, Butyl acetateModerate to HighSimilar to ketones, esters have polar functional groups but also significant non-polar alkyl regions that facilitate dissolution.
Alcohols Methanol, Ethanol, IsopropanolLow to Very LowThe strong hydrogen bonding network in alcohols would be disrupted by the non-polar solute, making dissolution energetically unfavorable.
Water ImmiscibleThe highly polar and strongly hydrogen-bonded nature of water makes it a very poor solvent for non-polar hydrocarbons.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is based on the principles outlined in the OECD Test Guideline 105.

The Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Glass flasks with airtight stoppers (e.g., screw-cap vials or glass-stoppered flasks)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed flask A->B C Place flask in a thermostatically controlled shaker B->C D Agitate for a predetermined time (e.g., 24-72 hours) C->D E Allow to settle to separate undissolved solute D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove particulates F->G H Dilute the sample to a known volume G->H I Analyze concentration using a calibrated analytical method (e.g., GC-FID) H->I

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a glass flask. The excess is crucial to ensure that a saturated solution is formed. A visual confirmation of undissolved solute at the end of the equilibration period is necessary.

    • Accurately add a known volume or mass of the desired organic solvent to the flask.

    • Securely seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of the solute concentration are constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solute to settle. It is critical that the temperature remains constant during this phase.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles. The filter should be pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID or HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

Theoretical Models for Solubility Prediction

In the absence of experimental data, theoretical models can provide estimates of solubility. Two powerful approaches are the Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method.

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that the total cohesive energy density of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][6][7][8] The solubility of a solute in a solvent is predicted to be high when their respective Hansen parameters are similar.

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Logical Relationship for HSP-based Solubility Prediction:

G Solute_HSP HSP of this compound (δD₁, δP₁, δH₁) Calculation Calculate Ra (Hansen Distance) Solute_HSP->Calculation Solvent_HSP HSP of Organic Solvent (δD₂, δP₂, δH₂) Solvent_HSP->Calculation Decision Is Ra small? Calculation->Decision High_Solubility High Solubility Predicted Decision->High_Solubility Yes Low_Solubility Low Solubility Predicted Decision->Low_Solubility No

Sources

A Historical Synthesis of 1-tert-butyl-2-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ortho-tert-butyltoluene

1-tert-butyl-2-methylbenzene, also known as ortho-tert-butyltoluene, is an alkylated aromatic hydrocarbon with significant applications in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. Its unique steric and electronic properties, imparted by the bulky tert-butyl group positioned adjacent to a methyl group on the benzene ring, make it a valuable precursor for a variety of complex organic molecules. This guide provides a comprehensive historical overview of the synthetic methodologies developed for the preparation of this important compound, with a focus on the evolution of chemical strategies to control regioselectivity and improve reaction efficiency.

The Classical Approach: Friedel-Crafts Alkylation of Toluene

The historical cornerstone for the synthesis of alkylaromatics is the Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877.[1][2] This electrophilic aromatic substitution has been the primary method for the tert-butylation of toluene.

The Underlying Mechanism: A Battle of Sterics and Electronics

The Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds through the formation of a tert-butyl carbocation.[2] The methyl group on the toluene ring is an activating, ortho, para-directing group, meaning it increases the electron density of the aromatic ring and favors the substitution at the positions adjacent (ortho) and opposite (para) to it.[3]

However, the bulky nature of the tert-butyl group introduces significant steric hindrance. This steric clash makes the attack at the ortho position more challenging compared to the less hindered para position. Consequently, traditional Friedel-Crafts alkylation of toluene with tert-butylating agents typically yields a mixture of ortho and para isomers, with the para isomer often being the major product.[4]

Figure 1: Mechanism of Friedel-Crafts Alkylation of Toluene.
Historical Challenges: Isomer Control and Polyalkylation

Early synthetic chemists faced two primary challenges in the Friedel-Crafts tert-butylation of toluene:

  • Isomer Separation: The formation of a mixture of ortho and para isomers necessitated challenging separation processes. The boiling points of this compound and 1-tert-butyl-4-methylbenzene are very close, making fractional distillation difficult.

  • Polyalkylation: The initial product, tert-butyltoluene, is more reactive than toluene itself due to the electron-donating nature of the alkyl groups. This often leads to the formation of di- and poly-tert-butylated products, reducing the yield of the desired mono-alkylated product.[5]

To mitigate polyalkylation, a large excess of the aromatic substrate was often employed to increase the probability of the electrophile reacting with the starting material rather than the product.

Evolution of Catalysis: The Quest for Ortho-Selectivity

Recognizing the limitations of traditional Lewis acids, researchers began to explore alternative catalytic systems to improve the selectivity towards the ortho isomer.

Shape-Selective Catalysis with Zeolites

A significant advancement in the selective alkylation of aromatics came with the advent of zeolite catalysts. Zeolites are crystalline aluminosilicates with a well-defined porous structure. The pore dimensions of certain zeolites are comparable to the kinetic diameters of the reacting molecules and products. This "shape-selectivity" can be exploited to control the formation of specific isomers.

For the synthesis of this compound, zeolites with appropriate pore sizes can sterically hinder the formation of the bulkier para isomer within their channels, thereby favoring the formation of the ortho product. For instance, Fe₂O₃-modified Hβ zeolites have been shown to enhance the selectivity for the ortho-isomer in the alkylation of toluene with tert-butyl alcohol.[6][7] The modification of the zeolite can narrow the pore openings, favoring the diffusion of the smaller ortho-isomer out of the catalyst pores.[6]

Figure 2: Workflow for Shape-Selective Zeolite-Catalyzed Alkylation.

Organometallic Approaches: A Regioselective Alternative

While Friedel-Crafts alkylation has been the dominant historical method, organometallic chemistry offers a powerful, albeit more modern, approach to achieving regioselective synthesis.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[8] This strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

While toluene itself lacks a strong DMG, derivatives of toluene can be employed. For example, a benzylic amine or an amide group can act as a DMG to direct lithiation to the ortho position of the methyl group. Subsequent reaction with a tert-butylating electrophile would yield the desired this compound. This method, while not a "classical" historical synthesis in the same vein as the Friedel-Crafts reaction, represents a significant conceptual advance in controlling regioselectivity. The principles of DoM were first reported independently by Henry Gilman and Georg Wittig around 1940.[8]

Experimental Protocols: A Glimpse into Historical Methodologies

The following protocols are representative of the historical approaches to the synthesis of tert-butylated toluenes. Modern safety protocols should always be followed when attempting any chemical synthesis.

Protocol 1: Classical Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride

This protocol is adapted from general procedures for Friedel-Crafts alkylation.[9]

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with anhydrous toluene and cooled in an ice bath to 0-5 °C.

  • Anhydrous aluminum chloride is added portion-wise to the stirred toluene.

  • tert-Butyl chloride is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour.

  • The reaction is quenched by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to separate the isomeric products.

Data Presentation: Isomer Distribution in Electrophilic Aromatic Substitution

While specific historical data for the tert-butylation of toluene is sparse in readily available literature, data from the nitration of related alkylbenzenes provides insight into the interplay of electronic and steric effects on isomer distribution.

Substrate% ortho% meta% paraReference
Toluene58.54.537[4]
tert-Butylbenzene128.579.5[10]

Table 1: Isomer distribution in the nitration of toluene and tert-butylbenzene.

The data clearly illustrates that the larger tert-butyl group significantly hinders substitution at the ortho position, leading to a strong preference for the para product.[4][10] This trend is analogous to what is observed in the Friedel-Crafts tert-butylation of toluene.

Evolution of Analytical Techniques for Isomer Separation

The ability to accurately determine the isomeric composition of the product mixture has been crucial to the development of selective synthesis methods. The mid-20th century saw the emergence of powerful analytical techniques that revolutionized the characterization of organic compounds.

  • Gas Chromatography (GC): Invented in the early 1950s, gas chromatography became an indispensable tool for separating volatile compounds like alkylbenzene isomers.[11][12] The development of high-resolution capillary columns further enhanced the ability to resolve closely boiling isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The commercial availability of NMR spectrometers in the 1950s and their subsequent development provided an unparalleled method for structural elucidation.[13][14] Proton and carbon NMR spectroscopy allow for the unambiguous identification and quantification of ortho, meta, and para isomers based on the distinct chemical shifts and coupling patterns of the aromatic and alkyl protons.

Conclusion

The historical synthesis of this compound is a compelling narrative of the evolution of synthetic organic chemistry. From the early, non-selective Friedel-Crafts reactions to the development of sophisticated, shape-selective zeolite catalysts and the conceptual framework of directed organometallic reactions, the pursuit of this seemingly simple molecule has driven significant innovation. The challenges of controlling regioselectivity and minimizing side reactions have spurred the development of new catalytic systems and a deeper understanding of reaction mechanisms. This journey underscores the enduring importance of catalysis and reaction control in the efficient synthesis of valuable chemical entities.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Song, H., et al. (2017). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Advances, 7(59), 37145-37153.
  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
  • Olah, G. A. (1964).
  • Stock, L. M., & Brown, H. C. (1963). A Quantitative Treatment of Directive Effects in Aromatic Substitution. Advances in Physical Organic Chemistry, 1, 35-154.
  • Norman, R. O. C., & Taylor, R. (1965). Electrophilic Substitution in Benzenoid Compounds. Elsevier.
  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anionic chemistry. Chemical Reviews, 90(6), 879-933.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112.
  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten von Phenyl-alkalimetallen gegen Äther. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1215.
  • Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Organic Chemistry Portal. (n.d.).
  • Quora. (2020, June 8). When a benzene ring with an ortho-para directing substituent undergoes an electrophilic aromatic substitution reaction, what percentage of the product is the ortho isomer and what percentage is the Para isomer?. [Link]
  • Bartle, K. D., & Myers, P. (2002). History of gas chromatography. TrAC Trends in Analytical Chemistry, 21(9-10), 547-557.
  • Wikipedia. (n.d.).
  • Hartsel, J. A., et al. (2012). Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. The Journal of Organic Chemistry, 77(6), 3127–3133.
  • Kolomnikov, I. G., et al. (2018). Early stages in the history of gas chromatography.
  • Rice Office of Research. (n.d.). NMR – past, present and future. [Link]
  • Quora. (2019, February 12). What is the directive influence of toluene?. [Link]
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Development of NMR: From the Early Beginnings to the Early 1990s. [Link]
  • Reddit. (2024, January 7). Is this a valid synthesis for tert-butylbenzene?. [Link]
  • YouTube. (2022, August 17). A Friedel Crafts Reaction. [Link]
  • Chemistry LibreTexts. (2023, May 3). 3.4: Organolithium Compounds. [Link]
  • ResearchGate. (n.d.). Grignard reagents in toluene solutions. [Link]
  • Science.gov. (n.d.). grignard reagents: Topics by Science.gov. [Link]
  • Kou, K. G. M., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Chemical Science, 13(12), 3539-3548.
  • ResearchGate. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. [Link]
  • Roberts, R. M., & Han, Y. T. (1966). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols. Journal of the Chemical Society C: Organic, 187-190.
  • Master Organic Chemistry. (2018, January 29).
  • CORE. (n.d.).
  • ResearchGate. (n.d.). Tert-butyllithium in organic synthesis: A brief review. Part 1. [Link]
  • ResearchGate. (n.d.). Quantitative NMR Spectroscopy for the Analysis of Fuels: A Case Study of FACE Gasoline F. [Link]
  • Quora. (2020, August 21). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. [Link]
  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
  • ResearchGate. (n.d.). Access to "Friedel Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. [Link]
  • National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
  • Organic Syntheses. (n.d.). Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. [Link]
  • Chegg. (2008, October 8). Solved Friedel-Crafts alkylation of toluene(C6H5CH3) with | Chegg.com. [Link]
  • Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
  • Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). [Link]
  • Chemistry Stack Exchange. (2020, June 8).

Sources

An In-depth Technical Guide to the Discovery and Initial Characterization of 2-tert-Butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis and Characterization of a Sterically Hindered Aromatic

This technical guide provides a comprehensive overview of the discovery and initial characterization of 2-tert-butyltoluene, a fascinating yet challenging molecule for synthetic chemists. Unlike its more readily synthesized para-isomer, the ortho-substituted product presents unique challenges in its isolation and characterization due to steric hindrance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathways, mechanistic underpinnings, and detailed analytical characterization of this compound. We will delve into the nuances of electrophilic aromatic substitution, exploring the interplay of kinetic and thermodynamic control that governs the isomeric distribution in the tert-butylation of toluene. Furthermore, this guide will provide a detailed exposition of the spectroscopic signatures that define 2-tert-butyltoluene, equipping the reader with the foundational knowledge required for its unambiguous identification.

The Genesis of 2-tert-Butyltoluene: A Tale of Electrophilic Aromatic Substitution

The discovery of 2-tert-butyltoluene is intrinsically linked to the broader exploration of Friedel-Crafts alkylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877. This powerful reaction allows for the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] The synthesis of tert-butyltoluenes involves the reaction of toluene with a tert-butylating agent, typically tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst.

The Mechanistic Pathway: A Dance of Electrophiles and Aromaticity

The Friedel-Crafts alkylation of toluene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Generation of the Electrophile: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), abstracts a halide from the alkyl halide (tert-butyl chloride) to generate a stable tertiary carbocation, the tert-butyl cation. This carbocation is the potent electrophile that will attack the electron-rich toluene ring.[2]

  • Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the tert-butyl carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Restoration of Aromaticity: A weak base, typically in the form of the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the tert-butyl group. This step regenerates the aromatic ring and the Lewis acid catalyst, yielding the tert-butyltoluene product and hydrogen chloride as a byproduct.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble dry three-necked flask with stirrer, dropping funnel, and condenser. B Charge with anhydrous toluene and cool to -10°C. A->B C Slowly add anhydrous AlCl₃, maintaining T < -5°C. B->C D Dropwise add tert-butyl chloride at -10°C to -5°C. C->D E Stir at -10°C for 2-3 hours. D->E F Quench reaction mixture over ice/water. E->F G Extract with diethyl ether. F->G H Wash with NaHCO₃ and brine. G->H I Dry with MgSO₄ and remove solvent. H->I J Purify by fractional distillation. I->J

Figure 2: Step-by-step workflow for the low-temperature synthesis of 2-tert-butyltoluene.

Initial Characterization of 2-tert-Butyltoluene

Once synthesized and purified, the initial characterization of 2-tert-butyltoluene relies on a combination of physical property measurements and spectroscopic analysis to confirm its identity and purity.

Physical Properties

A summary of the key physical properties of 2-tert-butyltoluene is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₆ [3]
Molecular Weight 148.25 g/mol [3]
CAS Number 1074-92-6 [3]
Appearance Colorless liquid
Boiling Point ~185-186 °C
Density ~0.87 g/cm³
Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecular structure of 2-tert-butyltoluene.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-tert-butyltoluene is expected to show distinct signals for the aromatic, methyl, and tert-butyl protons.

    • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.4 ppm). The ortho-substitution pattern leads to a more complex splitting pattern compared to the more symmetric para-isomer.

    • Methyl Protons: The protons of the methyl group attached to the aromatic ring will appear as a singlet at approximately δ 2.3 ppm.

    • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give a sharp singlet at around δ 1.3 ppm. This signal is characteristically intense due to the high number of equivalent protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts ranging from approximately δ 125 to 148 ppm. The quaternary carbons (C2 and C1) will have lower intensities.

    • tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group will appear around δ 34 ppm, and the three equivalent methyl carbons will give a signal around δ 31 ppm.

    • Methyl Carbon: The carbon of the methyl group attached to the ring will resonate at approximately δ 20 ppm.

Electron ionization mass spectrometry (EI-MS) of 2-tert-butyltoluene will show a molecular ion peak (M⁺) at m/z = 148. The most prominent fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group to form a stable benzylic carbocation, resulting in a base peak at m/z = 133. [4][5]

Mass_Fragmentation M_plus Molecular Ion (M⁺) m/z = 148 M_minus_15 [M-CH₃]⁺ m/z = 133 (Base Peak) M_plus->M_minus_15 Loss of Methyl Radical CH3_radical - CH₃•

Sources

An In-depth Technical Guide to Quantum Chemical Calculations for 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 1-tert-butyl-2-methylbenzene. This molecule serves as an exemplary system for studying the intricate balance of steric hindrance and electronic effects in substituted aromatic hydrocarbons. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a robust, self-validating computational protocol using Density Functional Theory (DFT). We delve into the causality behind methodological choices, from functional and basis set selection to advanced analysis techniques like Natural Bond Orbital (NBO) theory, ensuring both technical accuracy and practical insight.

Introduction: The Significance of a Crowded Ring

This compound, while structurally simple, presents a fascinating case of intramolecular stress. The adjacent, bulky tert-butyl and methyl groups force the molecule to adopt a distorted, non-planar geometry, offering a rich platform to investigate fundamental chemical principles. Understanding these non-covalent interactions is paramount in fields ranging from materials science to drug design, where molecular conformation dictates function.

Quantum chemical calculations provide a powerful lens to dissect these interactions at a level of detail inaccessible to most experimental techniques. By accurately modeling the molecule's electronic structure, we can quantify the energetic penalties of steric repulsion, the stabilizing effects of hyperconjugation, and the resulting geometric distortions. This guide establishes a rigorous workflow to achieve these insights reliably and efficiently.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For a molecule like this compound, where non-covalent interactions are dominant, these choices are especially critical.

Density Functional Theory (DFT) for Non-Covalent Interactions

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost.[1] However, standard DFT functionals often fail to adequately describe the long-range electron correlation that constitutes London dispersion forces—a critical component of the interaction between the bulky alkyl groups.[2][3][4]

To remedy this, we advocate for the use of dispersion-corrected DFT functionals. A highly reliable choice is the ωB97X-D functional. This is a range-separated hybrid functional that incorporates an empirical dispersion correction, demonstrating excellent performance for non-covalent interactions.[5] Another robust alternative is a functional from the M06 suite, such as M06-2X , which is well-parameterized for main-group thermochemistry and non-covalent interactions.[6][7]

The Basis Set: Providing Sufficient Flexibility

The basis set is the set of mathematical functions used to construct the molecular orbitals. For systems with potential steric clash and distorted geometries, a flexible basis set is essential.

We recommend the use of a Pople-style, triple-zeta basis set such as 6-311+G(d,p) . Let's break down this nomenclature:

  • 6-311G : A triple-zeta basis set, meaning three basis functions are used to describe each valence orbital, providing high flexibility.

  • + : Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for describing the diffuse electron density involved in weak, non-covalent interactions.

  • (d,p) : Specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow orbitals to change shape and polarize, which is essential for accurately modeling bonding in a distorted environment.[8]

Alternatively, correlation-consistent basis sets like cc-pVTZ (valence triple-zeta) from Dunning are also excellent choices.[9] The selection should be guided by the desired accuracy and available computational resources.[10]

A Validated Computational Protocol

This section details a step-by-step methodology for the complete computational analysis of this compound. Following this protocol ensures a logical workflow and incorporates self-validation checks at critical stages.

Step 1: Initial Structure Generation & Conformational Analysis

Due to the rotational freedom of the methyl and tert-butyl groups, this compound can exist in multiple conformations. Identifying the global minimum energy conformer is a prerequisite for any meaningful analysis.[11][12]

Protocol:

  • Construct an initial 3D model of this compound using any molecular builder.

  • Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles corresponding to the C(ring)-C(methyl) and C(ring)-C(tert-butyl) bonds. A scan resolution of 15-30 degrees is typically sufficient.

  • This scan will generate a series of conformers. Subject each unique energy minimum from the scan to a full geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT calculation).

  • The conformer with the lowest resulting energy is identified as the putative global minimum and will be used for the high-level calculations described below.

Step 2: High-Level Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[13][14]

Protocol:

  • Using the lowest-energy conformer from Step 1 as the starting geometry.

  • Set up the calculation in a quantum chemistry software package like Gaussian[15][16] or ORCA.

  • Specify the chosen level of theory, for example: #p opt freq wb97xd/6-311+g(d,p).

    • #p: Requests more detailed output.

    • opt: The keyword for geometry optimization.

    • freq: The keyword to perform a frequency calculation after the optimization completes. This is a crucial validation step.

    • wb97xd/6-311+g(d,p): Specifies the DFT functional and basis set.

  • Execute the calculation. The optimization algorithm will iteratively adjust the geometry to minimize the forces on each atom.[14] The calculation is considered converged when these forces and the displacement of atoms between steps fall below predefined thresholds.[17]

Step 3: Frequency Analysis (Protocol Validation)

A frequency calculation serves two primary purposes:

  • Verification of the Stationary Point: It confirms that the optimized geometry is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be revisited.[18]

  • Thermochemical Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical infrared (IR) spectrum.[19][20]

Trustworthiness Check: The successful completion of a frequency calculation with no imaginary frequencies is the single most important validation of your optimized structure. It provides confidence that the subsequent analysis is based on a physically meaningful geometry.

Step 4: Advanced Analysis of Intermolecular Forces

With a validated minimum-energy structure, we can now probe the electronic details that govern its geometry.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities like bonds, lone pairs, and anti-bonding orbitals.[21][22] This allows for a quantitative assessment of steric hindrance and hyperconjugation.

Protocol:

  • Perform a single-point energy calculation on the optimized geometry, adding the pop=nbo keyword.

  • Analyze the NBO output for two key interactions:

    • Steric Repulsion: The NBO program can calculate the "steric exchange energy," which quantifies the repulsive energy arising from the Pauli exclusion principle when the electron clouds of filled orbitals overlap.[23][24][25] Look for significant steric exchange energy between the bonding orbitals of the tert-butyl C-H bonds and the methyl C-H bonds.

    • Hyperconjugation: Analyze the second-order perturbation theory analysis within the NBO output. Look for stabilizing interactions (delocalization of electron density) from the σ(C-H) bonds of the alkyl groups into the empty π* anti-bonding orbitals of the benzene ring. The energy associated with this delocalization, E(2), quantifies the strength of the hyperconjugative effect.[22]

Data Presentation & Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Key Optimized Geometric Parameters
ParameterC1-C2 Bond Length (Å)C1-C(tert-butyl) Bond Length (Å)C2-C(methyl) Bond Length (Å)C6-C1-C2-C3 Dihedral (°)
Calculated Value [Insert Value][Insert Value][Insert Value][Insert Value]
Benzene Ref. 1.39--0.0

Caption: Optimized geometric parameters for this compound calculated at the ωB97X-D/6-311+G(d,p) level of theory. The distortion from planarity is evident in the C6-C1-C2-C3 dihedral angle.

The results will likely show a lengthening of the C1-C2 bond due to steric repulsion pushing the substituents apart. The benzene ring itself will likely exhibit a slight boat-like or chair-like distortion to accommodate the bulky groups, which can be quantified by the dihedral angles.[26][27]

Table 2: NBO Analysis of Key Interactions
Interaction TypeDonor NBOAcceptor NBOE(2) (kcal/mol)
Hyperconjugation σ (Cmethyl-H)π* (C1-C6)[Insert Value]
Hyperconjugation σ (Ct-butyl-C)π* (C2-C3)[Insert Value]
Steric Exchange Energy Between t-butyl and methyl groups-[Insert Value]

Caption: Second-order perturbation energies E(2) for key hyperconjugative interactions and total steric exchange energy between the substituent groups.

Visualization of Workflows and Interactions

Visual diagrams are invaluable for conveying complex relationships and workflows.

G cluster_prep Structure Preparation cluster_calc Core Quantum Calculation cluster_analysis Data Analysis & Interpretation A 1. Initial 3D Structure Generation B 2. Conformational Analysis (PES Scan) A->B C 3. Identify Lowest Energy Conformer B->C D 4. Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) C->D E 5. Frequency Calculation (Self-Validation) D->E F 6. NBO Analysis (Sterics & Electronics) E->F G 7. Property Calculation (Energies, Geometries) E->G H 8. Final Interpretation F->H G->H

Caption: Computational workflow for the analysis of this compound.

G Ring Benzene Ring tBu tert-Butyl Group tBu->Ring σ → π* Hyperconjugation (Stabilizing) tBu->Ring Ring Distortion Me Methyl Group tBu->Me Steric Repulsion (Pauli Exchange) (Destabilizing) Me->Ring σ → π* Hyperconjugation (Stabilizing) Me->Ring Ring Distortion

Caption: Key intramolecular interactions within this compound.

Conclusion

This guide has presented a rigorous, multi-step protocol for the quantum chemical analysis of this compound. By carefully selecting a dispersion-corrected DFT functional and a flexible, polarized basis set, we can accurately model the geometry of this sterically hindered system. The crucial, self-validating step of a frequency calculation ensures the physical relevance of the optimized structure. Finally, advanced techniques like NBO analysis allow for the quantitative decomposition of the governing forces into steric repulsion and electronic stabilization. The principles and methodologies detailed herein are broadly applicable to a wide range of organic molecules where non-covalent interactions play a critical role in determining structure and function.

References

  • ORCA Manual 6.0 - Vibrational Frequencies. (n.d.). FACCTs.
  • ORCA Manual 6.0 - Frequency calculations. (n.d.). FACCTs.
  • ORCA Manual 6.1.1 - Vibrational Frequencies. (n.d.). ORCA Manual.
  • Pyshkin, A., et al. (2023). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. Scientific Data.
  • Feixas, F., et al. (2007). Aromaticity of Distorted Benzene Rings: Exploring the Validity of Different Indicators of Aromaticity. The Journal of Physical Chemistry A.
  • Badenhoop, J. K., & Weinhold, F. (1997). Natural bond orbital analysis of steric interactions. The Journal of Chemical Physics.
  • Various Authors. (2024). Basis set and methods for organic molecules. ResearchGate.
  • Chem 344 - Conformational Analysis. (n.d.). UW-Madison Chemistry.
  • Conformational Analysis. (n.d.). UMass Chemistry.
  • Otero-de-la-Roza, A., & Johnson, E. R. (2014). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research.
  • Natural Bond Orbital Program. (n.d.). What are "Natural Atomic Orbitals" (NAOs)? NBO 7.0 Program.
  • Wikipedia. (n.d.). Basis set (chemistry).
  • Otero-de-la-Roza, A., & Johnson, E. R. (2014). Noncovalent Interactions in Density-Functional Theory. ResearchGate.
  • Johnson, E. R., et al. (2010). Revealing Non-Covalent Interactions. Journal of the American Chemical Society.
  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics.
  • Adrian, F. J. (1953). Resonance in Sterically Hindered Aromatic Molecules. The Journal of Chemical Physics.
  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?.
  • ORCA Input Library. (n.d.). Vibrational Frequencies & Thermochemistry.
  • Matter, H. (2024, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube.
  • Gaussian, Inc. (n.d.). Opt Keyword. Gaussian.com.
  • Otero-de-la-Roza, A., & Johnson, E. R. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv.
  • Burke, K. (2008). Which functional should I choose?. University of California, Irvine.
  • ORCA Vibrational Frequencies Calculation of Water with ChemCraft Visualisation [Video]. (2022, December 9). YouTube.
  • Mary, Y. S., et al. (2014). Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. International Journal of ChemTech Research.
  • Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem.
  • Weinhold, F. (2017). Comment on “Natural Bond Orbitals and the Nature of the Hydrogen Bond”. The Journal of Physical Chemistry A.
  • Various Authors. (2016). What is there for everyday DFT beyond m-GGA functionals?. ResearchGate.
  • Kalita, H., & Ahmed, M. (2019). Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations. ACS Omega.
  • Badenhoop, J. K., & Weinhold, F. (1997). Natural bond orbital analysis of steric interactions. ResearchGate.
  • Badlon, M. C. (n.d.). Gaussian Electronic Structure Guide. Scribd.
  • University of Siegen. (n.d.). Geometry Optimization - Basic Considerations.
  • Gaussian, Inc. (2018). About Gaussian 16 Input. Gaussian.com.
  • Gaussian, Inc. (2021). Gaussian 16 Frequently Asked Questions. Gaussian.com.

Sources

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-tert-butyl-2-methylbenzene, an alkylated aromatic hydrocarbon, possesses distinct physicochemical properties owing to the ortho-positioning of its tert-butyl and methyl groups. While it has applications as a solvent and chemical intermediate, a comprehensive, publicly available toxicological profile is notably absent from the scientific literature. This guide addresses this critical data gap by employing a scientifically rigorous read-across approach, a cornerstone of modern chemical safety assessment. By systematically evaluating data from structurally similar surrogate compounds—namely, the positional isomer p-tert-butyltoluene and the structural analogs tert-butylbenzene and toluene—we construct a predictive toxicological profile for this compound. This document details the predicted metabolic pathways, synthesizes data across key toxicological endpoints including acute toxicity, genotoxicity, and reproductive toxicity, and provides expert insights into the potential safety profile, thereby offering a foundational assessment for researchers and development professionals.

Introduction to this compound: Properties and Data Gaps

This compound (also known as 2-tert-butyltoluene) is a colorless to light yellow liquid. Its unique structure, featuring two alkyl groups in an adjacent (ortho) configuration on a benzene ring, imparts specific steric and electronic properties that influence its reactivity and physical characteristics.

Physicochemical and Identity Profile
PropertyValueSource(s)
CAS Number 1074-92-6[1][2]
Molecular Formula C₁₁H₁₆[1][3]
Molecular Weight 148.24 g/mol [1][3]
Appearance Colorless to light yellow liquid[2][3]
Melting Point -50.32 °C[3][4]
Boiling Point 200 °C[3][4]
Density 0.89 g/cm³[3][4]
Flash Point 61.4 °C[4]
Water Solubility Insoluble[5]
LogP (XLogP3) 4.37[4]
Hazard Classification and Existing Data Limitations

Aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a preliminary hazard profile.[2][6] The compound is classified as:

  • H302: Harmful if swallowed

  • H332: Harmful if inhaled

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H411: Toxic to aquatic life with long lasting effects

Crucially, these classifications are derived from notifier-submitted data and are not supported by a detailed, peer-reviewed toxicological dossier in the public domain. A thorough search reveals a significant lack of specific experimental data for this compound across all major toxicological endpoints, including repeated dose toxicity, carcinogenicity, mutagenicity, and reproductive/developmental toxicity. This absence necessitates a predictive approach to hazard assessment.

Methodological Framework: A Read-Across Approach

To address the data deficiency, this guide utilizes a read-across methodology. This approach, endorsed by regulatory bodies like ECHA, allows for the prediction of properties for a "target" substance by using data from well-studied "source" substances that are structurally and mechanistically similar.[7][8][9] The validity of this approach rests on a clear hypothesis that the substances behave similarly due to shared structural features and metabolic pathways.

Surrogate Substance Selection

The following source compounds were selected to construct the toxicological profile of this compound:

  • p-tert-butyltoluene (4-tert-butyl-1-methylbenzene): A positional isomer that shares the same molecular formula and functional groups, differing only in their relative positions. It is the most robust surrogate for this assessment.

  • tert-Butylbenzene: A structural analog that shares the tert-butyl moiety, providing insight into the metabolic fate of this bulky alkyl group.[10]

  • Toluene: A structural analog that shares the methylbenzene core, providing extensive data on the primary metabolic pathways of simple alkylbenzenes.[2][11]

Read-Across Hypothesis

The central hypothesis is that the toxicological profile of this compound will be broadly similar to that of its isomer, p-tert-butyltoluene, and that its metabolic fate can be predicted by combining the known pathways of toluene and tert-butylbenzene. It is anticipated that the primary metabolic attack will occur on the alkyl side-chains via oxidation, a common pathway for alkylbenzenes.[12]

cluster_Target Target Substance cluster_Source Source Surrogates T This compound (Data Gap) S1 p-tert-butyltoluene (Positional Isomer) S1->T Read-Across: Overall Profile S2 tert-Butylbenzene (Shared t-Butyl Group) S2->T Read-Across: t-Butyl Metabolism S3 Toluene (Shared Methylbenzene Core) S3->T Read-Across: Methylbenzene Metabolism

Caption: Logical framework for the read-across assessment.

Predictive Toxicokinetics and Metabolism

The metabolism of alkylbenzenes is primarily hepatic, driven by the Cytochrome P450 (CYP) enzyme superfamily.[2][12] By analyzing the pathways of our surrogates, we can propose a likely metabolic fate for this compound.

  • Toluene Metabolism: The primary pathway (>60%) is the CYP-mediated oxidation of the methyl group to form benzyl alcohol, which is sequentially oxidized to benzaldehyde and then benzoic acid. Benzoic acid is largely conjugated with glycine to form hippuric acid and excreted in the urine.[11][13] A minor pathway involves ring hydroxylation to form o- and p-cresol.[2]

  • tert-Butylbenzene Metabolism: The bulky tert-butyl group is also subject to hydroxylation, yielding 2,2-dimethyl-2-phenylethanol.[10][14] The metabolism of tert-butyl groups is a known pathway for many pharmaceutical compounds, often mediated by CYP3A4 and CYP2C enzymes.[15]

Predicted Metabolism of this compound: Based on these precedents, two primary metabolic pathways are plausible:

  • Methyl Group Oxidation (Major Pathway): Similar to toluene, the methyl group is likely the primary site of oxidation, leading to (2-tert-butylphenyl)methanol, which would be further oxidized to 2-tert-butylbenzoic acid and subsequently conjugated for excretion.

  • tert-Butyl Group Oxidation (Minor Pathway): Hydroxylation of the tert-butyl group could occur, forming a tertiary alcohol metabolite.

  • Ring Hydroxylation (Minor Pathway): Aromatic hydroxylation could also occur, though the steric hindrance from the two adjacent bulky alkyl groups may limit this pathway compared to toluene.

The ortho-positioning of the two groups may sterically hinder access by CYP enzymes, potentially slowing the overall rate of metabolism compared to its positional isomer, p-tert-butyltoluene.

cluster_paths Predicted Metabolic Pathways parent This compound M1 Methyl Group Oxidation (Major Pathway) parent->M1 M2 tert-Butyl Group Oxidation (Minor Pathway) parent->M2 M3 Aromatic Ring Hydroxylation (Minor Pathway) parent->M3 P1 (2-tert-butylphenyl)methanol M1->P1 CYP450 P4 Hydroxylated t-butyl Metabolite M2->P4 CYP450 P5 Hydroxylated Ring Metabolites M3->P5 CYP450 P2 2-tert-butylbenzoic acid P1->P2 ADH/ALDH P3 Conjugated Metabolites (Excretion) P2->P3

Caption: Predicted primary metabolic pathways for the compound.

Toxicological Profile by Endpoint (Read-Across)

This section synthesizes the available data from surrogate compounds to predict the toxicity of this compound. The data for p-tert-butyltoluene is used as the primary basis for prediction.

Acute Toxicity and Irritation

Data for p-tert-butyltoluene indicates moderate acute toxicity.

  • Oral: LD50 values in rats range from 1555-1600 mg/kg, classifying it as harmful if swallowed.[16][17]

  • Inhalation: LC50 in rats is 165 ppm (8 hours), indicating it is toxic by inhalation.[16] High exposure can cause nose, throat, and lung irritation, potentially leading to pulmonary edema, as well as CNS effects like headache, dizziness, and weakness.[18][19]

  • Dermal: The dermal LD50 in rabbits is very high (>16,000 mg/kg), suggesting low toxicity via this route.[17]

  • Irritation: It is classified as a skin and eye irritant.[16][19]

Prediction for this compound: The acute toxicity and irritation potential are expected to be very similar to p-tert-butyltoluene, aligning with its existing GHS classifications.

Repeated Dose Toxicity

Studies on p-tert-butyltoluene have identified several target organs following repeated exposure. A 28-day study in rats noted that the hematopoietic system was a target.[20] Other data points to the central nervous system, liver, and kidneys as potential targets.[18][20] A No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity has been derived as 1.67 mg/kg/day based on an industry safety assessment.[20]

Prediction for this compound: It is plausible that this compound would share the same target organs (CNS, liver, kidneys, hematopoietic system) as its para-isomer. The NOAEL is likely to be in a similar range, though metabolic rate differences due to steric hindrance could influence this value.

Genotoxicity

p-tert-butyltoluene has been evaluated for genotoxicity and the available data indicates it does not present a concern for mutagenic potential.[20]

Prediction for this compound: Given the negative genotoxicity findings for the close structural isomer p-tert-butyltoluene and the general lack of genotoxicity for many simple alkylbenzenes (excluding benzene itself), this compound is not expected to be mutagenic.[21] However, this requires experimental confirmation.

Featured Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This test is the standard initial screen for gene mutation potential.[4]

Objective: To detect chemically-induced point mutations in specific histidine (Salmonella typhimurium) or tryptophan (Escherichia coli) auxotroph strains, which result in a reversion to a prototrophic state.

Methodology:

  • Strain Selection: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA). This panel detects various types of point mutations like frameshifts and base-pair substitutions.[22]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This mimics mammalian metabolism of pro-mutagens.[23]

  • Exposure: In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will form visible colonies (revertants). The number of revertant colonies is counted.

  • Validation: A positive result is defined as a concentration-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations, typically a doubling (for most strains) or tripling (for TA1537) over the spontaneous background rate.

Reproductive and Developmental Toxicity

Adequate studies on the reproductive toxicity of p-tert-butyltoluene are limited. However, some data suggests potential for developmental effects. In one study, germinal epithelial damage in the testes of rats was observed at oral doses of 50 and 100 mg/kg/day.[24] An industry safety assessment panel concluded that for p-tert-butyltoluene, the Margin of Exposure (MOE) for the reproductive toxicity endpoint was adequate (>100) at its current levels of use in fragrance.[20]

Prediction for this compound: There is a weak signal for potential male reproductive system effects at moderate to high doses. A screening study would be necessary to confirm if this is a relevant hazard.

Featured Protocol: Reproduction/Developmental Toxicity Screening Test (OECD TG 421)

This study provides preliminary information on potential effects on fertility, pregnancy, and offspring development.[1][25]

Objective: To assess effects on male and female reproductive performance, including gonadal function, mating, conception, parturition, and early postnatal development.

Methodology:

  • Animal Model: Typically conducted in rats (e.g., 10 males and 10 females per group).[25]

  • Dosing: The test substance is administered daily, typically by oral gavage, at three dose levels plus a control. Males are dosed for a minimum of four weeks (two weeks pre-mating, during mating, and two weeks post-mating). Females are dosed for two weeks pre-mating, during mating, during gestation, and through lactation day 13.[3]

  • Mating: Animals are paired one-to-one for mating. Evidence of mating is recorded.

  • Endpoints (Parental):

    • Clinical observations, body weight, food consumption.

    • Estrous cycle monitoring in females.

    • Mating and fertility indices (e.g., number of females pregnant).

    • Gross necropsy and organ weights (especially reproductive organs).

    • Histopathology of testes and epididymides is essential due to the short male dosing period.[25]

  • Endpoints (Offspring):

    • Litter size, number of live/dead pups at birth.

    • Pup survival and clinical signs.

    • Pup body weights.

    • Anogenital distance (an indicator of endocrine disruption) is measured in pups.[26]

  • Evaluation: The study evaluates the relationship between dose and any adverse effects on fertility, gestation length, litter outcomes, and pup viability and growth.[25]

Data Synthesis and Conclusion

The toxicological assessment of this compound is constrained by a lack of direct experimental data. However, a read-across approach using its positional isomer and structural analogs provides a scientifically grounded, predictive safety profile.

Toxicological EndpointPrediction for this compoundBasis of Prediction (Primary Surrogate: p-tert-butyltoluene)
Acute Oral/Inhalation Toxicity Harmful/ToxicLD50 (oral, rat) = 1555 mg/kg; LC50 (inhalation, rat) = 165 ppm.[16][17]
Skin/Eye Irritation IrritantClassified as a skin and eye irritant.[16][19]
Genotoxicity (Mutagenicity) Not expected to be mutagenicNegative genotoxicity data for p-tert-butyltoluene.[20]
Repeated Dose Toxicity Target organs: CNS, liver, kidneys, hematopoietic systemSimilar target organs identified in studies with p-tert-butyltoluene.[18][20]
Reproductive Toxicity Potential for male reproductive effects at high dosesEvidence of testicular damage in rats at ≥50 mg/kg/day.[24]

Expert Assessment and Path Forward: Based on this analysis, this compound should be handled as a substance with moderate acute toxicity, as an irritant, and with potential for target organ damage upon repeated exposure. While it is not predicted to be a gene mutagen, the potential for reproductive effects cannot be dismissed without further data.

The primary uncertainty in this assessment lies in the potential for the unique ortho-structure to alter metabolic rates and pathways compared to the surrogates, which could in turn modify its toxicological potency. To move beyond this predictive assessment, the following empirical studies would be required to establish a definitive safety profile:

  • An Ames Test (OECD TG 471) to confirm the absence of mutagenic potential.

  • A 28-day Repeated Dose Oral Toxicity Study (OECD TG 407) to confirm target organs and establish a reliable NOAEL.

  • A Reproduction/Developmental Toxicity Screening Test (OECD TG 421) to clarify any potential hazards to fertility and development.

This guide provides a robust, transparent, and scientifically defensible preliminary risk assessment, enabling researchers and professionals to apply appropriate safety measures and make informed decisions regarding the future study of this compound.

References

  • PubChem. (n.d.). o-tert-Butyltoluene. National Center for Biotechnology Information.
  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
  • Public Health England. (2019). Toluene: toxicological overview. GOV.UK.
  • Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Toluene. Journal of Pharmacology and Toxicology, 2, 20-32.
  • Inotiv. (n.d.). OECD 421: Reproduction/developmental toxicity screening test.
  • Blue Frog Scientific. (2023). ECHA Releases updated recommendations focussing on "Read Across".
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-tert-Butyltoluene.
  • ResearchGate. (n.d.). Schematic representation of toluene metabolism.
  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
  • Paumgartten, F. J., et al. (2002). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Regulatory Toxicology and Pharmacology, 35(2 Pt 1), 189-196.
  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471).
  • Chemycal. (2022). ECHA | New advice for using read-across.
  • Blue Frog Scientific. (2017). ECHA releases guidance for using QSARs and Read-Across Strategies under REACH.
  • Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-tert-Butyltoluene.
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene.
  • ILO and WHO. (2021). International Chemical Safety Cards (ICSC): p-tert-BUTYLTOLUENE.
  • EFSA Scientific Committee. (2023). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal, 21(7), e08073.
  • ResearchGate. (n.d.). ECHA Guidelines for Read-across and Grouping.
  • Gentronix. (n.d.). OECD 471 Ames Test | Regulatory Genotoxicity Studies.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 4-tert-butyltoluene, CAS Registry Number 98-51-1. Food and Chemical Toxicology, 149, 111928.
  • PubChem. (n.d.). tert-Butylbenzene. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2012). Provisional Peer-Reviewed Toxicity Values for tert-Butylbenzene.
  • National Toxicology Program. (2014). NTP Research Concept: C9 Alkylbenzenes.
  • Robinson, D., & Williams, R. T. (1955). Studies in detoxication. 61. The metabolism of alkylbenzenes: tert.-butylbenzene. Biochemical Journal, 59(1), 159–161.
  • Low, L. K., Meeks, J. R., & Mackerer, C. R. (1988). Health effects of the alkylbenzenes. I. Toluene. Toxicology and Industrial Health, 4(1), 49-75.
  • Semantic Scholar. (n.d.). Health Effects of the Alkylbenzenes. I. Toluene.
  • ResearchGate. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • OSPAR Commission. (2002). OSPAR background document on 4-tert-butyltoluene.
  • National Center for Biotechnology Information. (n.d.). Background Information for Benzene - Interaction Profile.
  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

Sources

Foreword: Understanding the Journey of Aromatic Compounds in the Environment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate of Substituted Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Substituted aromatic hydrocarbons, a vast and diverse class of organic molecules, are foundational to numerous industries, including pharmaceuticals, agriculture, and manufacturing. The very substitutions that grant these molecules their desired functionalities also dictate their behavior and ultimate fate upon release into the environment. Understanding this journey—from release to transformation or sequestration—is not merely an academic exercise; it is a critical component of responsible chemical stewardship, environmental risk assessment, and the development of safer, more sustainable products.

This guide is designed to provide a deep, technically-grounded exploration of the core processes that govern the environmental fate of these essential compounds. As a senior application scientist, my objective is not to present a rigid, templated overview, but to offer a narrative built on causality and validated methodologies. We will delve into the "why" behind experimental choices and the intricate interplay of chemical structure and environmental conditions. This document is structured to be a self-validating system, where the principles, protocols, and data interpretation form a cohesive and trustworthy whole, grounded in authoritative scientific standards.

Section 1: The Influence of Structure on Environmental Fate: An Introduction

Substituted aromatic hydrocarbons are benzene rings adorned with one or more functional groups, such as alkyl chains, halogens, nitro groups, or hydroxyl groups. These substitutions profoundly alter the parent molecule's physicochemical properties, including water solubility, vapor pressure, and lipophilicity (often expressed as the octanol-water partition coefficient, Kow). These properties, in turn, are the primary determinants of a compound's behavior in the environment, influencing its distribution between air, water, soil, and biota, and its susceptibility to various degradation processes.

The nature of the substituent (electron-donating or electron-withdrawing), its position on the aromatic ring, and the number of substituents all play a crucial role. For instance, the addition of halogen atoms tends to increase a molecule's hydrophobicity and recalcitrance to biodegradation.[1] Conversely, the presence of hydroxyl or carboxyl groups can increase water solubility and potential for microbial attack. This guide will systematically explore how these structural nuances influence the key fate processes.

Section 2: Biodegradation - Nature's Recycling Engine

Biodegradation is the metabolic breakdown of organic matter by living organisms, primarily bacteria and fungi. It is a cornerstone of environmental remediation and a key process in the natural attenuation of many substituted aromatic hydrocarbons. The susceptibility of a compound to biodegradation is a complex interplay between its chemical structure and the metabolic capabilities of the microbial communities present.

The Principle of Bioavailability

For biodegradation to occur, the compound must be accessible to the microorganisms. This concept of "bioavailability" is heavily influenced by the compound's solubility and its tendency to sorb to environmental matrices like soil and sediment. Highly hydrophobic compounds may become sequestered and less available for microbial degradation.

Aerobic vs. Anaerobic Pathways: A Tale of Two Environments

The presence or absence of oxygen dictates the dominant metabolic strategies employed by microorganisms.

  • Aerobic Biodegradation: In the presence of oxygen, bacteria utilize powerful oxygenase enzymes to initiate the breakdown of the stable aromatic ring.[2] Monooxygenases and dioxygenases incorporate one or two atoms of oxygen, respectively, into the aromatic ring, typically forming catechols or substituted catechols.[3] These hydroxylated intermediates are then susceptible to ring cleavage, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle.[2]

  • Anaerobic Biodegradation: In anoxic environments, such as deep sediments or contaminated groundwater, a different suite of microorganisms takes the lead.[4] Without oxygen to initiate attack, anaerobic bacteria employ alternative strategies. A common initial step for halogenated aromatics is reductive dehalogenation , where the halogen substituent is removed and replaced with a hydrogen atom.[1] For nitroaromatic compounds, the nitro group is often reduced to an amino group.[5] Following these initial transformations, the aromatic ring can be destabilized and eventually cleaved through various complex pathways.

The Influence of Substituents on Biodegradation
  • Alkylated Aromatics: The number and position of alkyl groups can affect biodegradability. For instance, with an increasing number of methyl groups on two-ring polycyclic aromatic hydrocarbons, the resistance to biodegradation generally increases.[6]

  • Halogenated Aromatics: The type and number of halogen substituents are critical. Reductive dehalogenation is a key step in the anaerobic breakdown of these compounds.[1] The position of the halogen can also influence the rate of degradation.

  • Nitroaromatic Compounds: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack.[7] Consequently, the initial step in the biodegradation of many nitroaromatics is the reduction of the nitro group.[5] Some bacteria have evolved specialized dioxygenase enzymes that can hydroxylate the ring and eliminate the nitro group as nitrite.

Cometabolism: The Unintentional Cleanup Crew

Cometabolism is the transformation of a compound by a microorganism that is unable to use it as a source of energy or carbon.[8] The microbe produces an enzyme to metabolize its primary growth substrate, and this enzyme fortuitously transforms the "co-metabolic" substrate as well.[8] For example, methanotrophs, bacteria that grow on methane, produce methane monooxygenase, an enzyme with broad substrate specificity that can cometabolize a variety of chlorinated hydrocarbons, such as trichloroethylene (TCE).[9]

Experimental Protocol: Assessing Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This protocol provides a standardized method for screening chemicals for ready biodegradability in an aerobic aqueous medium.[10]

Causality Behind Experimental Choices: The principle is to expose the test substance to a mixed population of microorganisms from a source like activated sludge and measure the extent of its conversion to CO₂ over a 28-day period.[11] CO₂ is the ultimate oxidation product of organic matter, making its measurement a direct indicator of ultimate biodegradation (mineralization). The 10-day window for achieving the pass level ensures that the degradation is rapid and not due to slow acclimation.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial growth (e.g., potassium, magnesium, calcium, and iron salts). The pH should be adjusted to 7.4 ± 0.2.

  • Inoculum Preparation: The inoculum is typically derived from activated sludge from a domestic wastewater treatment plant. It is pre-conditioned by aerating for 5-7 days to acclimate the microbial population to the test conditions.[1]

  • Test Setup:

    • Set up multiple test flasks. Each flask contains the mineral medium, the inoculum, and the test substance at a concentration of 10-20 mg of dissolved organic carbon (DOC) per liter.[1]

    • Include blank controls containing only the inoculum and mineral medium to account for endogenous CO₂ production.

    • Run a reference control with a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • A toxicity control containing both the test substance and the reference substance can be included to check for inhibitory effects of the test substance.

  • Incubation: Incubate the flasks in the dark at a constant temperature (22 ± 2°C) for 28 days.[1] Aerate the flasks with CO₂-free air.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a solution of barium hydroxide or sodium hydroxide.[1] The amount of CO₂ produced is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.[1]

  • Data Analysis:

    • Calculate the cumulative amount of CO₂ produced in the test flasks and subtract the amount produced in the blank controls.

    • Express the net CO₂ production as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the chemical formula of the test substance.

    • Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[1]

Self-Validating System: The inclusion of blank, reference, and toxicity controls ensures the validity of the test results. The reference control confirms the viability of the inoculum, the blank corrects for background activity, and the toxicity control identifies any inhibitory properties of the test substance that could lead to a false-negative result.

Diagram: Generalized Aerobic Biodegradation Pathway

Aerobic_Biodegradation SubstitutedAromatic Substituted Aromatic Hydrocarbon Dioxygenase Dioxygenase (+O2) SubstitutedAromatic->Dioxygenase Initial Attack Dihydrodiol cis-Dihydrodiol Intermediate Dioxygenase->Dihydrodiol Dehydrogenase Dehydrogenase (-2H) Dihydrodiol->Dehydrogenase Catechol Substituted Catechol Dehydrogenase->Catechol RingCleavage Ring Cleavage Dioxygenase (+O2) Catechol->RingCleavage AliphaticAcids Aliphatic Acids RingCleavage->AliphaticAcids KrebsCycle Krebs Cycle (CO2 + H2O + Biomass) AliphaticAcids->KrebsCycle Central Metabolism

Caption: Generalized aerobic biodegradation pathway for substituted aromatic hydrocarbons.

Section 3: Photodegradation - The Role of Sunlight

Photodegradation, or photolysis, is the breakdown of molecules by light energy. For many substituted aromatic hydrocarbons, direct absorption of solar radiation, particularly in the UV-B range (290-320 nm), can be a significant transformation pathway in surface waters and the atmosphere.

Principles of Photodegradation

A molecule must absorb light energy (a photon) to undergo a photochemical reaction. The efficiency of this process is described by the quantum yield (Φ) , which is the ratio of the number of molecules transformed to the number of photons absorbed. The overall rate of photodegradation depends on the quantum yield, the molar absorption coefficient of the compound at relevant wavelengths, and the intensity of solar radiation.

Direct vs. Indirect Photolysis
  • Direct Photolysis: The substituted aromatic hydrocarbon itself absorbs light, leading to its transformation.[12]

  • Indirect Photolysis: Other substances in the environment, such as dissolved organic matter (humic and fulvic acids), act as photosensitizers. They absorb light and transfer the energy to the target compound or generate reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen) that then react with the compound.

Influence of Substituents on Photodegradation

Substituents can significantly alter a molecule's absorption spectrum and its susceptibility to photodegradation. Electron-withdrawing groups, such as nitro groups, can shift the absorption to longer wavelengths, increasing the potential for degradation by sunlight. The position of the substituent can also influence the reaction pathways and the nature of the photoproducts.

CompoundSolvent/ConditionsQuantum Yield (Φ)Reference
2-Nitrophenol2-propanol, acidic(4.7 ± 0.2) x 10⁻⁶[12]
4-Nitrophenol2-propanol, acidic(4.7 ± 0.2) x 10⁻⁶[12]
2,4-Dinitrophenol2-propanol, acidic-[12]
2,4,6-Trinitrophenol2-propanol, acidic-[12]
FluoreneAqueous1.4x10⁻³ to 1.8x10⁻²[13]
DibenzofuranAqueous1.4x10⁻³ to 1.8x10⁻²[13]
DibenzothiopheneAqueous1.4x10⁻³ to 1.8x10⁻²[13]
Note: The quantum yields for dinitrophenol and trinitrophenol were studied but not explicitly quantified in the provided search result.
Experimental Protocol: Direct Photolysis in Water (OECD 316)

This tiered approach determines the rate of direct phototransformation of a chemical in water.[14]

Causality Behind Experimental Choices: The goal is to isolate direct photolysis from other degradation processes. This is achieved by using sterile, buffered pure water to eliminate biodegradation and by running dark controls to account for abiotic processes like hydrolysis.[7] A xenon arc lamp with filters is used to simulate the solar spectrum at the Earth's surface.[7]

Step-by-Step Methodology:

  • Tier 1: Theoretical Screening:

    • Measure the UV-visible absorption spectrum of the test substance.

    • If there is no significant absorption at wavelengths greater than 290 nm, direct photolysis is unlikely to be a significant fate process.

    • If there is absorption, estimate a maximum possible photolysis rate constant using the absorption data and assuming a quantum yield of 1. If the estimated half-life is less than 30 days, proceed to Tier 2.[15]

  • Tier 2: Experimental Study:

    • Test Solution: Prepare a solution of the test substance (often ¹⁴C-labeled for ease of analysis) in sterile, buffered (e.g., pH 7) pure water. The concentration should be low enough to ensure first-order kinetics.[15]

    • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) at a constant temperature (e.g., 25°C).[7]

    • Dark Controls: Incubate identical test solutions in the dark to measure any non-photochemical degradation.[7]

    • Sampling: At appropriate time intervals, take samples from both the irradiated and dark control solutions.

    • Analysis: Analyze the samples for the concentration of the parent compound and any major transformation products. Analytical methods such as HPLC with UV and/or radio-detection are commonly used.[7]

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration versus time to determine the pseudo-first-order rate constant for photolysis.

    • Calculate the photolysis half-life (t₁/₂) from the rate constant.

    • Identify and quantify major transformation products.

    • Optionally, the quantum yield can be determined by measuring the light intensity and using an actinometer.[15]

Self-Validating System: The use of dark controls is crucial for distinguishing between photochemical and other degradation pathways. The tiered approach ensures that extensive experimental work is only conducted when there is a reasonable expectation of significant photolysis.

Section 4: Hydrolysis - Reaction with Water

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For substituted aromatic hydrocarbons, this process is particularly relevant for compounds containing functional groups such as esters, amides, and some halogenated compounds.

The Role of pH

The rate of hydrolysis is often highly dependent on the pH of the aqueous solution. The reaction can be catalyzed by acid (H⁺) or base (OH⁻), or it can proceed at a neutral pH.[16] The overall observed rate of hydrolysis is the sum of the rates of these three processes. A pH-rate profile, a plot of the logarithm of the observed rate constant versus pH, is often used to characterize the hydrolytic stability of a compound.

Influence of Substituents on Hydrolysis

The electronic nature of substituents on the aromatic ring can significantly influence the susceptibility of a functional group to hydrolysis. Electron-withdrawing groups can make the carbonyl carbon of an ester or amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Compound ClasspHGeneral Half-Life RangeReference
Carboxylate Esters7Days to Years[11]
Amides7Generally slower than esters[16]
Phosphate Esters7Days to Years[11]
Alkyl Halides7Varies widely[11]
Note: This table provides a general indication of hydrolysis rates; specific rates are highly dependent on the individual compound's structure.
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This guideline describes a tiered method to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.[5]

Causality Behind Experimental Choices: The test is conducted in sterile solutions to preclude biodegradation.[10] The use of buffered solutions at different pH values (typically 4, 7, and 9) allows for the determination of the acid-catalyzed, neutral, and base-catalyzed hydrolysis rates.[10] The experiments are performed in the dark to prevent photodegradation.[17] A preliminary test at an elevated temperature (50°C) is used to quickly identify compounds that are likely to be hydrolytically unstable.[10]

Step-by-Step Methodology:

  • Preliminary Test:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution.

    • Incubate the solutions in the dark at 50°C for 5 days.[10]

    • Analyze the concentration of the test substance at the end of the 5-day period.

    • If less than 10% degradation is observed at all three pH values, the substance is considered hydrolytically stable, and no further testing is required.

  • Tier 2: Hydrolysis of Unstable Substances:

    • For pH values where significant degradation occurred in the preliminary test, conduct a more detailed study.

    • Prepare test solutions as in the preliminary test.

    • Incubate the solutions at a constant, environmentally relevant temperature (e.g., 25°C) in the dark.

    • At various time points, withdraw samples and analyze for the concentration of the test substance.

  • Tier 3: Identification of Hydrolysis Products:

    • If significant hydrolysis is observed, identify and quantify the major hydrolysis products.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant for hydrolysis at each pH by plotting the natural logarithm of the concentration versus time.

    • Calculate the hydrolysis half-life at each pH.

    • From the rate constants at different pH values, the individual rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis can be determined.

Self-Validating System: The tiered approach provides a cost-effective and efficient way to assess hydrolytic stability. The use of sterile, buffered solutions in the dark ensures that the observed degradation is due to hydrolysis alone.

Section 5: Sorption - Partitioning Between Phases

Sorption is the process by which a chemical associates with a solid phase, such as soil or sediment. For substituted aromatic hydrocarbons, which are often hydrophobic, sorption is a critical process that controls their mobility, bioavailability, and overall environmental distribution.

The Soil Organic Carbon-Water Partition Coefficient (Koc)

The primary sorbent for nonpolar organic compounds in soil and sediment is the organic carbon fraction.[18] The tendency of a compound to sorb to soil organic carbon is quantified by the soil organic carbon-water partition coefficient (Koc) .[18] Koc is a measure of the ratio of the chemical's concentration in the organic carbon phase to its concentration in the aqueous phase at equilibrium. High Koc values indicate strong sorption and low mobility, while low Koc values suggest weaker sorption and greater mobility in the environment.[19]

Predicting Sorption: QSARs and Kow

Experimentally measuring Koc can be time-consuming. Therefore, Quantitative Structure-Activity Relationships (QSARs) are often used to predict Koc based on a compound's physicochemical properties.[5] The most common relationship is with the octanol-water partition coefficient (Kow), as both Koc and Kow are driven by hydrophobicity.

Influence of Substituents on Sorption

Substituents that increase a molecule's hydrophobicity and size, such as alkyl chains and halogens, will generally increase its Koc value. Conversely, polar substituents that increase water solubility, like hydroxyl or carboxyl groups, tend to decrease Koc.

CompoundLog KocReference
Naphthalene3.11[20]
Acenaphthene3.63[20]
Fluorene4.18[20]
Phenanthrene4.46[20]
Anthracene4.45[20]
Pyrene4.83[20]
Fluoranthene4.79[20]
Note: These values are for unsubstituted PAHs and serve as a baseline for understanding the effects of substitution.
Experimental Protocol: Activated Sludge Sorption Isotherm (US EPA OPPTS 835.1110)

This method determines the extent to which a chemical partitions between activated sludge solids and water.[21]

Causality Behind Experimental Choices: This test simulates the sorption process in a wastewater treatment plant. Activated sludge is used as the sorbent because it is a key component of these systems. By varying the concentration of the test substance and measuring the equilibrium concentrations in the solid and liquid phases, a sorption isotherm can be constructed, which describes the relationship between the sorbed and dissolved concentrations.

Step-by-Step Methodology:

  • Preparation of Activated Sludge: Obtain activated sludge from a wastewater treatment plant and determine its solids concentration.

  • Test System:

    • Set up a series of reaction vessels, each containing a known volume of water and a specific amount of activated sludge solids.

    • Add the test substance to each vessel to achieve a range of initial concentrations.

  • Equilibration: Stir the vessels for a sufficient period to allow the system to reach sorption equilibrium. This time may need to be determined in a preliminary experiment.[21]

  • Phase Separation:

    • After equilibration, separate the solid and liquid phases by centrifugation.[21]

    • Filter the supernatant (the liquid phase) to remove any remaining suspended solids.

  • Analysis:

    • Analyze the concentration of the test substance in the filtered supernatant using a suitable analytical method (e.g., HPLC, GC-MS).

    • The concentration of the test substance sorbed to the sludge solids is calculated by difference from the initial concentration.

  • Data Analysis:

    • Plot the concentration of the substance sorbed to the sludge (per unit mass of sludge) against the equilibrium concentration in the aqueous phase. This is the sorption isotherm.

    • From the isotherm, the sorption coefficient (Kd) can be determined. By normalizing Kd to the organic carbon content of the sludge, the Koc can be calculated.

Self-Validating System: The construction of a full isotherm with multiple concentrations provides a robust characterization of the sorption behavior. The analytical methods should be validated to ensure accuracy and precision.

Diagram: The Interplay of Environmental Fate Processes

Environmental_Fate Compound Substituted Aromatic Hydrocarbon Water Water Compound->Water Dissolution Soil Soil/Sediment Compound->Soil Sorption Air Air Compound->Air Volatilization Water->Soil Sorption Water->Air Volatilization Biodegradation Biodegradation Water->Biodegradation Photodegradation Photodegradation Water->Photodegradation Hydrolysis Hydrolysis Water->Hydrolysis Soil->Biodegradation

Caption: Key processes governing the environmental fate of substituted aromatic hydrocarbons.

Section 6: Integrated Fate Modeling - The Fugacity Approach

While studying individual fate processes is essential, a holistic understanding requires integrating these processes to predict the overall environmental distribution and persistence of a chemical. Multimedia fugacity models are powerful tools for this purpose.[22]

The Concept of Fugacity

Fugacity, with units of pressure (Pascals), can be thought of as the "escaping tendency" of a chemical from a particular phase.[23] Chemicals move from a phase of high fugacity to a phase of low fugacity until equilibrium is reached, at which point the fugacities in all phases are equal.[23] Fugacity is related to concentration through a "fugacity capacity" (Z), which is specific to the chemical and the environmental phase (air, water, soil, etc.).

Building a Fugacity Model

Fugacity models divide the environment into a series of interconnected compartments (e.g., air, water, soil, sediment, biota).[24] By setting up mass balance equations for each compartment that include inputs (emissions), outputs (degradation, advection), and intermedia transport, the model can predict the steady-state concentrations and persistence of a chemical in the environment.

The models are typically structured in levels of increasing complexity:

  • Level I: Assumes equilibrium and a closed system to calculate the partitioning of a chemical between compartments.

  • Level II: Includes reaction and advection processes at steady state.

  • Level III: A non-equilibrium, steady-state model that accounts for intermedia transport resistances.

Causality and Application: By inputting a chemical's physicochemical properties (solubility, vapor pressure, Kow) and degradation rate constants, a fugacity model can predict:

  • The primary environmental compartment(s) where the chemical will accumulate.

  • The overall environmental persistence (residence time).

  • The relative importance of different degradation and transport processes.

This predictive capability is invaluable for conducting environmental risk assessments and for prioritizing chemicals for further testing or regulation.

References

  • Atmospheres - UCI Aerosol Photochemistry Group. (2023, February 16). [Link]
  • Microbe Investigations. (n.d.).
  • ibacon GmbH. (n.d.).
  • Situ Biosciences. (n.d.).
  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. [Link]
  • OECD. (n.d.). Test No.
  • Labcorp. (n.d.).
  • Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111. [Link]
  • ResearchGate. (n.d.). The Evolution and Future of Environmental Fugacity Models. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (2011, March 2).
  • ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. [Link]
  • U.S. EPA. (n.d.). Fate, Transport and Transformation Test Guidelines Oppts 835.
  • Learn. (2025, November 27). Define 'Fugacity' in the Context of Environmental Modeling. [Link]
  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. [Link]
  • ChemSafetyPro. (2016, February 1). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]
  • PubMed. (n.d.).
  • SpringerLink. (2025, November 28).
  • PubMed Central. (n.d.).
  • SpringerLink. (n.d.). The Fugacity Concept in Environmental Modelling. [Link]
  • SETAC. (2021, August 26). Fugacity and Multi-Media Models: A Personal Odyssey. [Link]
  • Oxford Academic. (n.d.). Biotransformation of chlorinated aliphatic solvents in the presence of aromatic compounds under methanogenic conditions. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2017, July 1). Whats the best way to identify metabolites from hydrocarbon degradation.
  • RSC Publishing. (n.d.).
  • MaTestLab. (2025, May 26). OECD 301B CO2 Evolution Ready Biodegradability Test; Modified MITI TEST(I). [Link]
  • Springer Nature Experiments. (n.d.).
  • Regulations.gov. (2009, June 11). Fate, Transport and Transformation Test Guidelines: OPPTS 835.
  • OECD. (n.d.). OECD Guideline for Testing of Chemicals 301. [Link]
  • epanshi.com. (1992, July 17). OECD Guideline for Testing of Chemicals 301. [Link]
  • ResearchGate. (n.d.). Photolysis of polycyclic aromatic hydrocarbons (PAHs) in dilute aqueous solution detected by fluorescence. [Link]
  • U.S. EPA. (n.d.).
  • ECETOC. (n.d.). Biodegradation Tests for Poorly-Soluble Compounds. [Link]
  • Fraunhofer-Publica. (n.d.). Soil preparation for the estimation of adsorption coefficients -koc- or organic chemicals. [Link]
  • Curtin University. (n.d.).
  • PubMed Central. (2014, May 26).
  • Science.gov. (n.d.). hydrolysis rate constants: Topics by Science.gov. [Link]
  • SpringerLink. (n.d.). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]
  • PubMed. (2012, June 5).
  • PubMed Central. (n.d.). Aqueous photodegradation and toxicity of the polycyclic aromatic hydrocarbons fluorene, dibenzofuran, and dibenzothiophene. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4.... [Link]
  • SpringerLink. (n.d.).
  • ECETOC. (n.d.). log KOC. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (2025, February 13). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. [Link]
  • Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1220 Sediment and Soil Adsorption/Desorption Isotherm. [Link]
  • U.S. EPA. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3200 Zahn-Wellens/EMPA Test. [Link]

Sources

Methodological & Application

Application Note: 1-tert-Butyl-2-Methylbenzene as a High-Performance Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 1-tert-butyl-2-methylbenzene, also known as 2-tert-butyltoluene (2-TBT), as a non-polar solvent for chemical synthesis. We delve into its unique physicochemical properties, contrasting them with common laboratory solvents to highlight its distinct advantages, particularly its high boiling point, chemical stability, and improved safety profile over alternatives like toluene. This document is intended for researchers, chemists, and drug development professionals seeking robust and safer solvent options for challenging synthetic applications. Detailed protocols for its use in high-temperature palladium-catalyzed cross-coupling and Grignard reactions are provided, underscoring its utility in modern organic chemistry.

Introduction: The Need for Specialized Aromatic Solvents

The choice of solvent is a critical parameter that can dictate the success, safety, and scalability of a chemical reaction. While standard non-polar solvents like toluene, xylenes, and heptane are workhorses in organic synthesis, they possess limitations related to boiling point, reactivity, or safety profiles. Toluene, for instance, is a designated Hazardous Air Pollutant (HAP), prompting many industries to seek safer alternatives[1]. This compound (2-TBT) emerges as a compelling alternative, offering a unique combination of properties that make it an excellent choice for specific, demanding synthetic conditions.

Structurally, 2-TBT is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group and an adjacent, sterically bulky tert-butyl group.[2] This configuration is not merely incidental; the tert-butyl group imparts significant steric shielding and electronic effects, contributing to the solvent's high thermal and chemical stability.[2] Its primary utility lies in its high boiling point, which permits reaction temperatures unattainable with more volatile solvents, and its non-polar, aprotic nature, making it compatible with a wide range of organometallic and sensitive reagents.

Physicochemical Profile and Comparative Analysis

The utility of 2-TBT as a solvent is best understood through its physical properties, which distinguish it from other common non-polar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1074-92-6[2][3][4]
Molecular Formula C₁₁H₁₆[2][3][4]
Molecular Weight 148.24 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point ~200 °C (392 °F)[2][4][5][6]
Melting Point ~ -50 °C (-58 °F)[2][3][4][5][6]
Density ~0.89 g/cm³[2][4][5][6]
Flash Point ~61.4 °C (142.5 °F)[3][6]
Refractive Index ~1.5075[2][4][6]
Water Solubility Insoluble[7]

To contextualize these properties, a comparison with other solvents is essential. 2-TBT's significantly higher boiling point and flash point offer a distinct operational advantage for high-energy reactions.

Table 2: Comparative Data of Common Non-Polar Solvents

SolventBoiling Point (°C)Flash Point (°C)Density (g/mL)Notes / HAP Status
This compound 200 61.4 0.89 High thermal range; Not a HAP
Toluene11140.87Hazardous Air Pollutant (HAP)[1]
p-Xylene138270.86Hazardous Air Pollutant (HAP)
Heptane98-40.68Non-aromatic, lower solvency for many catalysts
Dioxane101121.03Ether, water-miscible, potential peroxide former
Tetrahydrofuran (THF)66-140.89Ether, coordinating, potential peroxide former

Rationale for Use: Key Advantages in Synthesis

The decision to employ 2-TBT should be driven by specific reaction requirements. Its properties provide clear advantages in several key areas.

  • Access to High-Temperature Regimes: With a boiling point of 200 °C, 2-TBT enables reactions that are sluggish or non-viable at the boiling points of toluene or THF. This is particularly beneficial for activating unreactive C-X bonds in cross-coupling reactions or overcoming high activation energy barriers in rearrangements.

  • Enhanced Safety Profile: 2-TBT is not classified as a Hazardous Air Pollutant, making it a desirable substitute for toluene and xylenes, especially in industrial settings where environmental and occupational health regulations are stringent.[1] Its higher flash point also reduces the risk of fire compared to more volatile solvents.[3][6]

  • Chemical Inertness: The steric hindrance provided by the tert-butyl group, combined with the stability of the aromatic ring, renders 2-TBT highly resistant to degradation under harsh reaction conditions, including the presence of strong bases, acids, or reactive organometallic species.[3]

  • Hydrophobicity and Water Removal: Its complete immiscibility with water makes it an excellent solvent for reactions requiring anhydrous conditions and facilitates clean phase separations during aqueous workups. It can also be used for azeotropic removal of water at temperatures higher than those achievable with toluene.

Solvent_Selection_Logic cluster_decision Decision Path for 2-TBT start Define Reaction Needs temp Required Temp > 120°C? start->temp safety HAP Solvent Restriction? temp->safety Yes coordination Is Solvent Coordination Required (e.g., Grignard)? temp->coordination No tbt Use this compound safety->tbt Yes toluene Consider Toluene/Xylene safety->toluene No thf Use THF / Diethyl Ether coordination->thf Yes safety_no_coord HAP Solvent Restriction? coordination->safety_no_coord No other Consider Other Solvents (Heptane, DMF, etc.) safety_no_coord->other No safety_no_coord->other Yes

Caption: Decision flowchart for selecting 2-TBT solvent.

Application Protocols

The following protocols are designed to be representative of the applications where 2-TBT offers significant advantages. Researchers should adapt these procedures to their specific substrates and equipment.

Protocol 4.1: High-Temperature Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[8] For sterically hindered or electron-rich (deactivated) aryl chlorides, high temperatures are often required to facilitate the rate-limiting oxidative addition step. 2-TBT provides the necessary high-temperature environment for these challenging couplings to proceed efficiently.

Materials & Reagents:

Reagent/MaterialPurpose
Aryl Halide (e.g., 4-Chloro-tert-butylbenzene)Electrophile
Arylboronic Acid (e.g., Phenylboronic acid)Nucleophile
Pd(PPh₃)₄ or similar Pd(0) catalystCatalyst
K₃PO₄ (anhydrous powder)Base
This compound (anhydrous) Solvent
Schlenk flask, reflux condenser, magnetic stirrerGlassware
Nitrogen or Argon gas lineInert Atmosphere

Procedure:

  • System Preparation: Assemble a Schlenk flask with a stir bar and reflux condenser. Flame-dry the glassware under vacuum and backfill with inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add anhydrous this compound via cannula to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Degassing (Causality): This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Sparge the reaction mixture with inert gas for 15-20 minutes, or subject it to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 150-180 °C with vigorous stirring. The high temperature is essential to drive the oxidative addition of the palladium catalyst to the aryl chloride.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A 1. Assemble & Flame-Dry Schlenk Glassware B 2. Add Solid Reagents: Aryl Halide, Boronic Acid, Base, Pd Catalyst A->B C 3. Add Anhydrous This compound B->C D 4. Degas Mixture (Sparge or Freeze-Pump-Thaw) C->D E 5. Heat to 150-180°C under Inert Atmosphere D->E F 6. Monitor Reaction (TLC / GC-MS) E->F G 7. Cool & Perform Aqueous Work-up F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 4.2: Grignard Reaction with a Less Reactive Halide

Principle: Grignard reagents are powerful nucleophiles formed from an organic halide and magnesium metal.[9] While typically formed in coordinating ether solvents like THF or diethyl ether, which stabilize the "RMgX" species, less reactive halides (e.g., aryl chlorides) may require higher temperatures to initiate and sustain the reaction.[10] 2-TBT can serve as a high-boiling medium for such cases, although initiation may be slower.

Materials & Reagents:

Reagent/MaterialPurpose
Aryl Halide (e.g., Chlorobenzene)Grignard Precursor
Magnesium turningsMetal
Iodine crystalInitiator
Aldehyde or Ketone (e.g., Benzophenone)Electrophile
This compound (anhydrous) Solvent
Three-neck flask, dropping funnel, condenserGlassware
Nitrogen or Argon gas lineInert Atmosphere

Procedure:

  • System Preparation: In a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and inert gas inlet, place magnesium turnings (1.5 eq).

  • Magnesium Activation (Causality): Magnesium is coated with a passivating oxide layer that prevents reaction.[10] Add a single crystal of iodine. Gently heat the flask under a flow of inert gas until purple iodine vapors are observed and deposit on the metal surface. This etches the oxide layer. Allow the flask to cool.

  • Initiation: Add a small portion (~5-10%) of the aryl halide (1.0 eq) dissolved in a minimal amount of anhydrous 2-TBT. The reaction may require gentle heating or sonication to initiate. Successful initiation is marked by the disappearance of the iodine color and gentle bubbling at the metal surface.

  • Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. The use of 2-TBT allows for higher temperatures, which can be crucial for the formation of the Grignard from less reactive chlorides.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the grey-black Grignard solution. Add a solution of the electrophile (e.g., benzophenone, 0.9 eq) in anhydrous 2-TBT dropwise, maintaining the temperature with an ice bath if the reaction is highly exothermic.

  • Quenching and Work-up: After the addition is complete, stir for an additional hour. Cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by recrystallization or column chromatography.

Safety, Handling, and Disposal

While safer than some alternatives, this compound is still a flammable organic chemical that requires proper handling.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Handling: It is classified as a flammable liquid.[11][12] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[11] It may cause skin irritation upon contact.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of waste solvent and contaminated materials in a designated hazardous waste container according to institutional and local regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable, high-performance solvent that expands the toolkit of the synthetic chemist. Its high boiling point, chemical inertness, and favorable safety profile make it a superior choice for high-temperature reactions and a viable, safer replacement for toluene. By enabling challenging transformations that are difficult in conventional solvents, 2-TBT facilitates innovation in academic research, process development, and the synthesis of complex molecules.

References

  • Stenutz. (n.d.). This compound.
  • CPAChem. (2023). Safety data sheet - tert-Butylbenzene.
  • BDMAEE. (2025). Exploring the use of methyl tert-butyl ether (mtbe) as a solvent in laboratory and industrial applications.
  • LookChem. (n.d.). Cas 1595-06-8, 1-sec-Butyl-2-methylbenzene.
  • US Polychemical Corp. (n.d.). Toluene Replacement Solvents.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-butyl-2-methyl- (CAS 1595-11-5).
  • University of Colorado Boulder. (n.d.). Grignard Reaction.
  • National Center for Biotechnology Information. (n.d.). o-tert-Butyltoluene. PubChem Compound Database.
  • Reddit. (2025). Is this a valid synthesis for tert-butylbenzene?. r/chemhelp.
  • Wikipedia. (n.d.). tert-Butylbenzene.
  • Wikipedia. (n.d.). Grignard reagent.
  • ResearchGate. (2025). Suzuki–Miyaura coupling reaction of 1 with 2 in the presence of tBu3PPd....
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Center for Biotechnology Information. (n.d.). Tert-Butylbenzene. PubChem Compound Database.

Sources

Application Note & Protocols: 1-tert-Butyl-2-methylbenzene as a Strategic Intermediate in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic use of 1-tert-butyl-2-methylbenzene (also known as 2-tert-butyltoluene) as a pivotal intermediate in the synthesis of fine chemicals. We delve into the molecule's unique structural attributes, focusing on the steric and electronic effects of the tert-butyl and methyl groups that dictate its reactivity. Detailed protocols for its synthesis via Friedel-Crafts alkylation are presented, alongside methodologies for its subsequent functionalization, particularly through oxidation to 2-tert-butylbenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven experimental procedures.

Introduction: The Strategic Importance of this compound

This compound (Figure 1) is an aromatic hydrocarbon characterized by a benzene ring substituted with a tert-butyl group and a methyl group at adjacent positions. This unique substitution pattern imparts a combination of steric hindrance and electronic activation, making it a valuable and versatile intermediate in multi-step organic synthesis. The bulky tert-butyl group can direct subsequent reactions to specific positions on the aromatic ring and can also confer desirable properties, such as increased solubility and thermal stability, to its derivatives.

The primary application of this compound lies in its role as a precursor to a variety of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its derivatives, such as 2-tert-butylbenzoic acid, are utilized in the production of dyes, fragrances, and coatings.[2] This application note will explore the synthesis of this compound and provide detailed protocols for its conversion into high-value downstream products.

Figure 1: Chemical Structure of this compound

C11H16 C1 C C2 C C1->C2 C_Me CH3 C1->C_Me C3 C C2->C3 C_tBu C(CH3)3 C2->C_tBu C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Structure of this compound (C11H16).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆[3][4]
Molar Mass 148.25 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Melting Point -50.32 °C[3]
Boiling Point ~200 °C[1][3]
Density 0.89 g/cm³[1][3]
Refractive Index 1.5075[1][3]
Solubility Insoluble in water; soluble in organic solvents[1]

Synthesis of this compound: Friedel-Crafts Alkylation

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of toluene.[1] This electrophilic aromatic substitution reaction involves the reaction of toluene with a tert-butylating agent in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices
  • Choice of Alkylating Agent: Tert-butyl chloride or tert-butanol are frequently used as tert-butylating agents. Tert-butyl chloride readily forms the tert-butyl carbocation in the presence of a Lewis acid. Tert-butanol can also be used, often with a Brønsted acid or a modified solid acid catalyst, offering a more environmentally benign alternative to alkyl halides.[5][6] Isobutylene is another common alkylating agent in industrial settings.

  • Choice of Catalyst: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective but can be corrosive and difficult to handle.[1] Modern approaches often employ solid acid catalysts such as zeolites (e.g., Hβ) which offer advantages in terms of reusability, reduced waste, and shape-selectivity.[5][6][7][8] The pore structure of zeolites can be tailored to favor the formation of specific isomers. For instance, modifying Hβ zeolite with Fe₂O₃ can narrow the pore openings, favoring the diffusion of the desired para-isomer (4-tert-butyltoluene) over the meta-isomer due to its smaller kinetic diameter.[5][6][8][9]

  • Reaction Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the isomer distribution. Lower temperatures generally favor the formation of the kinetically controlled product, while higher temperatures can lead to thermodynamic equilibrium and isomerization.

Experimental Workflow: Friedel-Crafts Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Toluene tert-Butanol Zeolite Catalyst (e.g., Fe2O3/Hβ) reactor Autoclave Reactor reagents->reactor Charge purge Purge with N2 reactor->purge heat Heat to 190 °C purge->heat react Stir for 4h heat->react cool Cool to RT react->cool filter Filter to remove catalyst cool->filter extract Extract with solvent filter->extract dry Dry organic layer extract->dry distill Fractional Distillation dry->distill product This compound distill->product

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Detailed Protocol: Zeolite-Catalyzed Alkylation of Toluene with tert-Butanol

This protocol is adapted from a procedure utilizing a modified Hβ zeolite catalyst, which demonstrates high selectivity.[5][6]

Materials:

  • Toluene (99%)

  • tert-Butanol (99%)

  • Fe₂O₃-modified Hβ zeolite catalyst

  • Cyclohexane (solvent, 99%)

  • Nitrogen gas (high purity)

  • Anhydrous sodium sulfate

Equipment:

  • 300 mL laboratory autoclave reactor with mechanical stirring

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Catalyst Preparation: Prepare the Fe₂O₃(20%)/Hβ catalyst as described in the literature by impregnating Hβ zeolite with an iron salt solution followed by calcination.[6]

  • Reaction Setup: To the 300 mL autoclave reactor, add 1.0 g of the Fe₂O₃(20%)/Hβ catalyst.

  • Charging Reagents: Add 10 mL of toluene (94 mmol), 28 mL of tert-butyl alcohol (283 mmol), and 60 mL of cyclohexane to the reactor.[6]

  • Inerting the System: Seal the reactor and purge with a continuous stream of nitrogen for 30 minutes to remove air.[6]

  • Reaction: Heat the mixture to 190 °C while stirring. Maintain this temperature for 4 hours to facilitate the alkylation reaction.[5][6]

  • Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the zeolite catalyst by filtration.[6]

  • Work-up: Transfer the filtrate to a separatory funnel. Wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the cyclohexane solvent using a rotary evaporator. Purify the crude product by fractional distillation under atmospheric or reduced pressure to separate the ortho, meta, and para isomers of tert-butyltoluene. This compound has a boiling point of approximately 200 °C.[1][3]

Expected Outcome: This procedure can achieve a toluene conversion of approximately 54.7% with a high selectivity for the para-isomer (81.5%).[5][6] The ortho-isomer (this compound) will be present in a smaller fraction and can be isolated by careful fractional distillation.

Application as an Intermediate: Synthesis of 2-tert-Butylbenzoic Acid

A key application of this compound is its oxidation to 2-tert-butylbenzoic acid. This derivative is a valuable building block in the synthesis of pharmaceuticals, pesticides, and as a modifier for alkyd resins.[2][10]

Mechanistic Considerations: Oxidation of the Methyl Group

The oxidation of the methyl group on the benzene ring to a carboxylic acid is a standard transformation. However, the presence of the adjacent tert-butyl group introduces a critical consideration. The benzylic carbon of the tert-butyl group lacks hydrogen atoms, making it resistant to oxidation under typical conditions that cleave alkyl side chains (e.g., with KMnO₄).[11][12][13] This inertness allows for the selective oxidation of the methyl group.

G cluster_key Key Observation reactant This compound oxidizing_agent [O] (e.g., KMnO4, heat) product 2-tert-butylbenzoic acid reactant->product Oxidation of methyl group key_text The tert-butyl group's benzylic carbon has no hydrogens and is resistant to oxidation.

Caption: Selective oxidation of this compound.

Protocol: Oxidation to 2-tert-Butylbenzoic Acid

This protocol outlines a general procedure for the oxidation of the methyl group of this compound using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or Dichloromethane

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place this compound and a solution of sodium carbonate or sodium hydroxide in water.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the flask. The addition should be portion-wise to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching: Cool the reaction mixture to room temperature. Destroy any excess potassium permanganate by the careful addition of a small amount of sodium bisulfite until the purple color is gone.

  • Filtration: Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification: Combine the filtrate and washings in a beaker and cool in an ice bath. Carefully acidify the solution with concentrated sulfuric acid until the pH is acidic (pH ~2). 2-tert-butylbenzoic acid will precipitate as a white solid.[2]

  • Isolation and Purification: Collect the crude 2-tert-butylbenzoic acid by vacuum filtration. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Safety Precautions:

  • The reaction between potassium permanganate and organic materials can be highly exothermic and should be controlled carefully.

  • Handle concentrated sulfuric acid with appropriate personal protective equipment in a fume hood.

  • 2-tert-butylbenzoic acid may cause irritation to the eyes, skin, and respiratory system.[2]

Downstream Applications of Derivatives

The derivatives of this compound are employed in a wide array of applications, underscoring its importance as a versatile intermediate.

  • 2-tert-Butylbenzoic Acid:

    • Polymers: Used as a modifier in the production of alkyd resins to control molecular weight and improve performance.[10][14]

    • PVC Stabilizers: The metal salts of tert-butylbenzoic acid are used as heat stabilizers for PVC.[10]

    • Corrosion Inhibitors: Amine salts of the acid are utilized as corrosion inhibitors in lubricants.[10][14]

    • Organic Synthesis: A precursor for pharmaceuticals, dyes, and fragrances.[2]

  • Other Derivatives:

    • Further functionalization of the aromatic ring through electrophilic substitution can introduce other groups, leading to a diverse range of complex molecules for various research and industrial applications.[1]

Conclusion

This compound is a strategically important intermediate whose value is derived from the specific reactivity conferred by its ortho-substituted tert-butyl and methyl groups. Its synthesis via shape-selective Friedel-Crafts alkylation and its selective oxidation to 2-tert-butylbenzoic acid are key transformations that provide access to a wide range of valuable fine chemicals. The protocols and insights provided in this application note are intended to equip researchers and professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Smolecule. (n.d.). Buy this compound | 1074-92-6.
  • Wang, Y., Song, H., & Sun, X. (2016). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Advances, 6(105), 103815-103823. [Link]
  • ChemBK. (2024). 2-tert-butylbenzoic acid.
  • Wang, Y., Song, H., & Sun, X. (2016). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Request PDF.
  • OUCI. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • ResearchGate. (2016). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • RSC Publishing. (2016). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • Chemical Industry. (2023). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview.
  • Toppr. (n.d.). Tert-Butylbenzene does not benzoic acid on oxidation with acidic KMnO4. Give reason.
  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds.
  • Allen. (n.d.). tert-Butybenzene on oxidation does not give benzoic acid on oxidation with acidic KMnO4. Statement 2: Due to the absence of benzylic hydrogen.
  • PubChem. (n.d.). o-tert-Butyltoluene.
  • PENPET Petrochemical Trading. (n.d.). Para-tertiary butyl benzoic acid (PTBBA).

Sources

Application Notes and Protocols: The Strategic Role of tert-Butyl Toluene Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 2-tert-butyltoluene is a recognized aromatic hydrocarbon, its direct application in pharmaceutical synthesis is limited compared to its structural isomer, 4-tert-butyltoluene (p-tert-butyltoluene, PTBT). This technical guide provides an in-depth analysis of the synthesis and utility of PTBT as a pivotal intermediate in the pharmaceutical industry. We will explore the causality behind its preferential use, focusing on the synthesis of key derivatives like 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde, which serve as foundational building blocks for active pharmaceutical ingredients (APIs). Furthermore, this guide will contextualize the broader importance of the tert-butyl moiety in drug design for enhancing pharmacokinetic profiles. Detailed, field-proven protocols for the synthesis of PTBT and its subsequent oxidation are provided, alongside structured data and process visualizations to support researchers, scientists, and drug development professionals.

Introduction: Isomeric Importance in Synthesis

In the realm of industrial organic synthesis, seemingly minor structural variations between isomers can lead to vastly different chemical utilities and commercial value. Such is the case with tert-butylated toluenes. While 2-tert-butyltoluene and 3-tert-butyltoluene are known compounds, the para-isomer, 4-tert-butyltoluene, commands the most attention in fine chemical and pharmaceutical manufacturing.[1][2]

The preference for 4-tert-butyltoluene stems from two key factors:

  • Synthetic Accessibility: The Friedel-Crafts alkylation of toluene, the primary production method, can be optimized to favor the formation of the para-isomer. The steric bulk of the tert-butyl group hinders substitution at the ortho position, making the para position the kinetically and often thermodynamically favored site.[3][4]

  • Strategic Functionality: The para-disposition of the methyl and tert-butyl groups allows for selective chemical transformation of the more reactive methyl group (e.g., through oxidation) without disturbing the bulky tert-butyl group, which is often desired for its steric and electronic properties in the final API.

This guide will therefore focus on the applications of 4-tert-butyltoluene, the commercially significant isomer, as its synthetic pathway and derivatives are directly relevant to pharmaceutical development.

Core Application: 4-tert-Butyltoluene as a Precursor to Key Pharmaceutical Intermediates

The primary value of 4-tert-butyltoluene in the pharmaceutical sector is its role as a readily available starting material for two critical intermediates: 4-tert-butylbenzaldehyde and 4-tert-butylbenzoic acid. These molecules are integral to the synthesis of several notable drugs.

Oxidation of 4-tert-Butyltoluene

The benzylic methyl group of 4-tert-butyltoluene is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the reaction conditions and oxidizing agent employed. Catalytic oxidation using air or oxygen in the presence of transition metal catalysts (e.g., cobalt salts) is a common industrial method.[5][6][7]

G PTBT 4-tert-Butyltoluene Aldehyde 4-tert-Butylbenzaldehyde PTBT->Aldehyde Partial Oxidation Acid 4-tert-Butylbenzoic acid PTBT->Acid Complete Oxidation API Active Pharmaceutical Ingredients (APIs) Aldehyde->API Further Synthesis Acid->API Further Synthesis

Caption: Oxidation pathways of 4-tert-butyltoluene to key intermediates.

Pharmaceutical Applications of Derivatives
  • 4-tert-Butylbenzoic Acid (PTBBA): This carboxylic acid is a crucial building block. A prominent example of its use is in the synthesis of Bexarotene , a retinoid X receptor (RXR) agonist approved for treating cutaneous T-cell lymphoma.[8][9][10][11] The benzoic acid moiety is a key structural feature of bexarotene and many of its analogues.[12][13] PTBBA is also used to create derivatives like sunscreen agents (e.g., Avobenzone) and stabilizers, which can be relevant in topical pharmaceutical formulations.[14][15]

  • 4-tert-Butylbenzaldehyde: This aldehyde serves as a versatile intermediate for constructing complex molecules. It is a precursor for the synthesis of the pesticide Fenpropimorph and is used in the preparation of various pharmaceutical building blocks.[16][17][18] For instance, it can be used to synthesize isoxazolyl penicillin derivatives.[16] Its role as a precursor to the widely used fragrance Lilial also highlights its industrial importance.[18]

The Broader Role: The tert-Butyl Group in Medicinal Chemistry

The reason why intermediates containing a tert-butyl group are valuable is rooted in medicinal chemistry principles. The incorporation of a tert-butyl group onto a drug molecule is a common strategy to enhance its pharmacological profile.[19]

  • Metabolic Stability: The bulky, three-dimensional nature of the tert-butyl group provides significant steric hindrance. This "steric shield" can protect adjacent, metabolically labile functional groups from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity and Binding: The hydrophobic nature of the tert-butyl group increases the overall lipophilicity of a molecule. This can improve its ability to cross cell membranes and enhance binding affinity to hydrophobic pockets within target proteins.

  • Receptor Selectivity: The defined size and shape of the group can enforce a specific conformation on the drug molecule, leading to higher selectivity for its intended biological target and reducing off-target effects.

G cluster_0 Drug Molecule Drug Susceptible Functional Group Shield tert-Butyl Group (Steric Shield) Enzyme Metabolizing Enzyme Enzyme->Drug   Metabolic Attack (Blocked)

Caption: Steric shielding effect of a tert-butyl group.

Experimental Protocols

The following protocols are provided as a foundation for laboratory synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation

This protocol details the classic electrophilic aromatic substitution of toluene using tert-butyl chloride and a Lewis acid catalyst. The reaction is temperature-sensitive, and control is crucial to maximize para-selectivity and minimize byproducts.[3][20][21]

Materials & Equipment:

  • Three-necked round-bottom flask with magnetic stirrer

  • Dropping funnel and reflux condenser

  • Ice bath

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Diethyl ether (or other extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator and fractional distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas (e.g., containing dilute NaOH).

  • Reagent Charging: Charge the flask with anhydrous toluene. To maximize para-selectivity and minimize polyalkylation, a molar excess of toluene (e.g., 5:1 ratio to tert-butyl chloride) is recommended.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. With vigorous stirring, carefully add anhydrous AlCl₃ portion-wise.

  • Alkylation: Add tert-butyl chloride dropwise from the funnel over 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.[21]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor reaction progress by TLC or GC.

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice with stirring. Transfer to a separatory funnel.

  • Extraction & Washing: Extract the product with diethyl ether. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.[20]

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to isolate 4-tert-butyltoluene (boiling point ~192 °C).[3]

ParameterValue/ConditionRationale
Toluene:tert-Butyl Chloride Ratio5:1 (molar)Minimizes formation of di-tert-butylated byproducts.
CatalystAnhydrous AlCl₃Potent Lewis acid for generating the tert-butyl carbocation.
Temperature0-5 °CFavors kinetic control, increasing selectivity for the para-isomer.[21]
Reaction Time1-2 hours post-additionEnsures high conversion of the limiting reagent.
Protocol 2: Liquid-Phase Catalytic Oxidation of 4-tert-Butyltoluene

This protocol outlines the synthesis of 4-tert-butylbenzoic acid using a cobalt-based catalyst and molecular oxygen (air). This method is representative of industrial processes.[6][22]

Materials & Equipment:

  • Glass reactor equipped with a gas inlet tube (sparger), reflux condenser, and mechanical stirrer

  • Heating mantle with temperature controller

  • 4-tert-Butyltoluene

  • Cobalt(II) naphthenate or Cobalt(II) acetate

  • Acetic acid (solvent)

  • Sodium hydroxide solution (10%)

  • Hydrochloric acid (concentrated)

Procedure:

  • Setup: Charge the reactor with 4-tert-butyltoluene, acetic acid, and the cobalt catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[6] Bubble air or pure oxygen through the mixture via the sparger at a controlled flow rate (e.g., 5 L/h).[6]

  • Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acidity index or by GC analysis to track the disappearance of the starting material and the formation of the acid.[6]

  • Workup: Once the reaction reaches completion, cool the mixture to room temperature.

  • Isolation & Purification:

    • Add 10% NaOH solution to the reaction mixture to dissolve the crude 4-tert-butylbenzoic acid as its sodium salt.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated HCl to precipitate the purified 4-tert-butylbenzoic acid.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry.[22]

ParameterCatalystTemperatureTypical Yield (PTBBA)Reference
Condition ACobalt(II) acetate/NaBr130 °C71%[7]
Condition BCobalt(II) naphthenate140 °C>90%[6]
Condition CCobalt(II) acetate90 °C89%[7]

Conclusion

While 2-tert-butyltoluene has limited direct roles, its isomer, 4-tert-butyltoluene, is a cornerstone intermediate in pharmaceutical synthesis. Its value is realized through efficient conversion to derivatives like 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde, which are essential precursors for APIs such as Bexarotene. The strategic importance of these intermediates is fundamentally linked to the advantageous physicochemical properties conferred by the tert-butyl group, which remains a highly effective tool in modern drug design for optimizing metabolic stability and target engagement. The protocols and data presented herein provide a validated framework for the synthesis and application of these valuable chemical entities.

References

  • OSPAR Commission. 4-tert-butyltoluene* OSPAR Commission.
  • ResearchGate. Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
  • ResearchGate. Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • ScienceDirect. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • PubMed. Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene).
  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 4-tert-Butylbenzoic Acid in Modern Chemical Formulations.
  • PubMed Central. Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging.
  • MDPI. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl.
  • Rev. Roum. Chim. LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE.
  • MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • ResearchGate. Studies on Catalytic Oxidation of pTertButyltoluene.
  • Google Patents. Tazarotene with low dimer impurity for treating acne or psoriasis.
  • Semantic Scholar. Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • PubChem. 4-tert-Butylbenzaldehyde.
  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of tert-Butylbenzaldehyde in Modern Chemical Synthesis.
  • ResearchGate. (PDF) Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • ResearchGate. Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite.
  • Google Patents. A process for the preparation of tazarotene.
  • Google Patents. Process for the preparation of 4-tert-butylbenzaldehyde.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • NIST. 2-tert-Butyltoluene.
  • PubChemLite. 2-tert-butyltoluene (C11H16).
  • PubChem. 4-tert-Butylbenzoic acid.
  • National Institutes of Health. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • NIST. 2-tert-Butyltoluene.

Sources

Application Note & Protocol: Regioselective Friedel-Crafts Alkylation of Toluene with tert-Butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of alkyl groups onto aromatic rings.[1] This application note provides a comprehensive guide to the synthesis of tert-butyltoluene, a valuable intermediate in the production of fragrances, pharmaceuticals, and polymers, via the Friedel-Crafts alkylation of toluene with tert-butanol.[2] We will explore both traditional liquid-phase methodologies employing Lewis acid catalysts and modern vapor-phase techniques using solid acid catalysts, with a focus on maximizing the yield of the commercially significant para-isomer, 4-tert-butyltoluene.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, an examination of the underlying reaction mechanisms, and critical safety considerations.

Reaction Mechanism and Principles

The Friedel-Crafts alkylation of toluene with tert-butanol proceeds via an electrophilic aromatic substitution mechanism.[5] The reaction is initiated by the formation of a tert-butyl carbocation, a potent electrophile.[6] In the presence of a strong acid catalyst, such as sulfuric acid or a solid acid like a zeolite, tert-butanol is protonated, followed by the loss of water to generate the stable tertiary carbocation.[7]

The electron-rich toluene ring then acts as a nucleophile, attacking the tert-butyl carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] The methyl group of toluene is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. However, due to the significant steric hindrance of the bulky tert-butyl group, substitution at the para position is sterically favored, leading to 4-tert-butyltoluene as the major product.[9] Finally, deprotonation of the arenium ion restores the aromaticity of the ring, yielding the tert-butylated product and regenerating the catalyst.[1]

A common challenge in Friedel-Crafts alkylation is polyalkylation, where the initial product, being more reactive than the starting material, undergoes further alkylation.[10] To mitigate this, a large excess of the aromatic substrate (toluene) is typically employed.[11]

Experimental Protocols

This section details two primary methodologies for the Friedel-Crafts alkylation of toluene with tert-butanol: a traditional liquid-phase synthesis using a strong acid catalyst and a vapor-phase synthesis employing a solid acid catalyst.

Protocol 1: Liquid-Phase Synthesis of 4-tert-Butyltoluene

This protocol describes a laboratory-scale synthesis of 4-tert-butyltoluene using concentrated sulfuric acid as the catalyst.

Materials:

  • Toluene

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice bath.

  • Reactant Charging: To the flask, add toluene (5 molar equivalents) and begin stirring.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 10 mol% relative to tert-butanol) to the stirring toluene. The addition should be dropwise to control the exothermic reaction.

  • Addition of Alkylating Agent: In the dropping funnel, place tert-butanol (1 molar equivalent). Add the tert-butanol dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene and diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to obtain pure 4-tert-butyltoluene.

Protocol 2: Vapor-Phase Synthesis of 4-tert-Butyltoluene over a USY Zeolite Catalyst

This protocol outlines a continuous flow, vapor-phase alkylation which offers advantages in terms of catalyst recyclability and reduced corrosive waste.[2][3]

Materials:

  • Toluene

  • tert-Butanol

  • Ultra-stable Y (USY) Zeolite catalyst

  • Nitrogen gas (for catalyst activation)

Equipment:

  • Fixed-bed, down-flow reactor (e.g., stainless steel)

  • Furnace with temperature controller

  • Micro-flow pump (e.g., HPLC pump)

  • Condenser

  • Product collection vessel

Procedure:

  • Catalyst Preparation: Calcine the USY zeolite catalyst at 550°C for 3 hours prior to the reaction.[3] Load approximately 2 g of the calcined catalyst into the center of the reactor.[3]

  • Catalyst Activation: Activate the catalyst in-situ by heating it to the reaction temperature under a flow of nitrogen gas for at least 1 hour to remove any adsorbed moisture.[5]

  • Reaction Initiation: Set the reactor furnace to the desired reaction temperature (e.g., 120°C).[2]

  • Reactant Feeding: Prepare a liquid feed mixture of toluene and tert-butanol (e.g., a 2:1 molar ratio).[2] Using a micro-flow pump, introduce the reactant mixture into the reactor at a specific liquid hourly space velocity (LHSV), for example, 2 h⁻¹. The liquid feed is vaporized and preheated before contacting the catalyst bed.

  • Product Collection: The reaction products exit the reactor and are cooled and condensed using a chilled water condenser.[3] Collect the liquid product at regular intervals for analysis.

  • Catalyst Regeneration: The catalyst can be regenerated by combustion at 550°C to remove coke deposits.[2]

Data Presentation

ParameterLiquid-Phase SynthesisVapor-Phase Synthesis (USY Zeolite)Reference
Catalyst Concentrated H₂SO₄USY Zeolite[3][7]
Toluene:tert-Butanol Molar Ratio 5:12:1[2][10]
Reaction Temperature 0-25°C120°C[2][10]
Toluene Conversion High~30%[2]
4-tert-Butyltoluene Selectivity ~70% (in product mixture)~89%[2][3]

Visualization of Experimental Workflow

Liquid-Phase Synthesis Workflow

Liquid_Phase_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Toluene & H₂SO₄ B Cool to 0-5°C A->B C Add tert-Butanol dropwise B->C D Stir at Room Temp C->D E Quench with Ice D->E F Extract with Ether E->F G Wash & Dry F->G H Solvent Removal G->H I Fractional Distillation H->I

Caption: Workflow for the liquid-phase synthesis of 4-tert-butyltoluene.

Vapor-Phase Synthesis Workflow

Vapor_Phase_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_collection Product Collection A Calcine USY Zeolite B Load into Reactor A->B C Activate in N₂ flow B->C D Heat Reactor C->D E Pump Reactant Mix D->E F Vaporize & React E->F G Condense Product F->G H Collect Liquid G->H

Caption: Workflow for the vapor-phase synthesis of 4-tert-butyltoluene.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

  • Toluene: Toluene is a flammable liquid and its vapors can form explosive mixtures with air. Keep away from ignition sources.

  • tert-Butanol: tert-Butanol is a flammable liquid and solid.

  • Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate solution) readily available.

  • Anhydrous Aluminum Chloride (if used as an alternative catalyst): This Lewis acid is corrosive and reacts violently with water, releasing HCl gas.[10] It should be handled in a moisture-free environment.

Product Characterization

The identity and purity of the synthesized tert-butyltoluene isomers can be determined using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the ortho-, meta-, and para-isomers of tert-butyltoluene and quantify the product distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the major product, 4-tert-butyltoluene, by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic absorption bands of the aromatic ring and the alkyl substituents.

Conclusion

The Friedel-Crafts alkylation of toluene with tert-butanol is a robust and versatile method for the synthesis of tert-butyltoluene. The choice between liquid-phase and vapor-phase protocols depends on factors such as the desired scale of the reaction, catalyst handling and recovery, and environmental considerations. The liquid-phase synthesis using strong acids is a well-established laboratory method, while the vapor-phase approach with solid acid catalysts offers a more sustainable and industrially scalable alternative. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, high selectivity for the desired 4-tert-butyltoluene isomer can be achieved.

References

  • Bayout, A., Cammarano, C., Medeiros-Costa, I., & Hulea, V. (2024). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Publications.
  • BenchChem. (2025). Synthesis of 4-tert-Butyltoluene. BenchChem Technical Support Center.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-tert-Butyltoluene. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. BenchChem.
  • Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 1-7.
  • AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. AdiChemistry.
  • EduBirdie. (n.d.). Friedel-Crafts Alkylation. Eastern Kentucky University.
  • Song, H., et al. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Advances.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo.

Sources

Application Note & Protocol: Vapor-Phase Catalytic Alkylation of Toluene for Tert-Butyltoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in Friedel-Crafts Alkylation

The alkylation of aromatic compounds is a cornerstone of organic synthesis, enabling the production of valuable intermediates for pharmaceuticals, fragrances, and polymers. The tert-butylation of toluene, a classic Friedel-Crafts reaction, is of significant industrial interest, yielding tert-butyltoluene (TBT) isomers that serve as precursors to products like 4-tert-butylbenzoic acid.[1] This application note provides a comprehensive guide to the experimental setup for the vapor-phase alkylation of toluene using tert-butyl alcohol (TBA) as the alkylating agent over solid acid catalysts.

A primary challenge in this synthesis is controlling the regioselectivity. The reaction typically produces a mixture of isomers, with the para- (4-tert-butyltoluene) and meta- (3-tert-butyltoluene) isomers being the major products. The formation of the ortho-isomer (1-tert-butyl-2-methylbenzene) is significantly hindered due to steric factors.[2][3] The bulky tert-butyl electrophile experiences steric repulsion from the adjacent methyl group on the toluene ring, making an attack at the ortho position energetically unfavorable. This guide will detail a robust experimental setup for performing this reaction, explain the mechanistic basis for the observed product distribution, and discuss the parameters that influence catalyst activity and selectivity.

Reaction Mechanism: An Electrophilic Aromatic Substitution Pathway

The tert-butylation of toluene over a solid acid catalyst, such as a zeolite, is an electrophilic aromatic substitution reaction.[1][4] The process is initiated by the catalyst's acid sites, which facilitate the formation of a highly electrophilic tert-butyl carbocation.

Causality of the Mechanism:

  • Electrophile Generation: The reaction begins with the protonation of tert-butyl alcohol by a Brønsted acid site on the catalyst, followed by the elimination of a water molecule to form a stable tertiary carbocation.[5]

  • Electrophilic Attack: The tert-butyl carbocation then attacks the electron-rich toluene ring, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Deprotonation: Finally, a proton is eliminated from the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst's acid site.

The directing effect of the methyl group (an activating, ortho-para director) and the steric hindrance posed by the bulky tert-butyl group are the key factors governing the final isomer distribution.

Reaction_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2 & 3: Electrophilic Attack & Aromaticity Restoration TBA tert-Butyl Alcohol Carbocation tert-Butyl Carbocation (Electrophile) TBA->Carbocation  Dehydration H_cat Catalyst Acid Site (H+) H_cat->TBA Toluene Toluene Carbocation->Toluene Electrophilic Attack Water Water Sigma_Complex Sigma Complex (Intermediate) Toluene->Sigma_Complex Products Products: p-tert-butyltoluene (Major) m-tert-butyltoluene (Minor) o-tert-butyltoluene (Trace) Sigma_Complex->Products Deprotonation (Catalyst Regeneration)

Caption: Reaction mechanism for the acid-catalyzed alkylation of toluene.

Experimental Design and Setup

A continuous-flow, fixed-bed reactor is the standard apparatus for vapor-phase heterogeneous catalytic reactions. This setup allows for precise control over reaction parameters, ensuring reproducibility and enabling systematic optimization studies.

Core Components:
  • Reactant Delivery System: High-performance liquid chromatography (HPLC) pumps or syringe pumps are used to deliver the liquid reactants (toluene and tert-butyl alcohol) at a precise, controlled flow rate.

  • Carrier Gas System: A mass flow controller (MFC) is used to regulate the flow of an inert carrier gas, such as nitrogen or argon, which transports the vaporized reactants through the system.

  • Vaporizer/Preheater: The liquid reactants and carrier gas are passed through a heated zone to ensure complete vaporization and preheating to the desired reaction temperature before entering the reactor.

  • Fixed-Bed Reactor: Typically a quartz or stainless steel tube housed within a programmable tube furnace. The catalyst is packed within this tube, forming a "bed" through which the reactant gases flow. Thermocouples are placed in contact with the catalyst bed to monitor the reaction temperature accurately.

  • Condensation and Collection System: The product stream exiting the reactor is passed through a condenser (e.g., a cold trap using an ice bath or a chiller) to liquefy the products and unreacted toluene.

  • Analytical System: The collected liquid products are analyzed offline using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of toluene and the selectivity towards different TBT isomers.

Experimental_Workflow Reactants Reactants (Toluene, TBA) + Carrier Gas (N2) Pumps HPLC Pumps & Mass Flow Controller Reactants->Pumps Preheater Vaporizer / Preheater Pumps->Preheater Reactor Fixed-Bed Reactor (Catalyst + Furnace) Preheater->Reactor Condenser Condenser (Cold Trap) Reactor->Condenser Collector Product Collector Condenser->Collector GC Gas Chromatography (GC-FID) Analysis Collector->GC

Caption: Workflow for the vapor-phase alkylation experimental setup.

Detailed Experimental Protocol

This protocol describes a general procedure for the vapor-phase tert-butylation of toluene. Researchers should adapt parameters based on the specific catalyst and desired outcomes.

1. Catalyst Preparation and Loading: a. Select a suitable solid acid catalyst. Zeolites such as USY, H-β, or H-MCM-22 are excellent candidates.[2][4] b. Pelletize the catalyst powder and sieve to a uniform particle size (e.g., 20-40 mesh) to ensure consistent packing and prevent a large pressure drop across the reactor. c. Accurately weigh the desired amount of catalyst (e.g., 1.0 g). d. Load the catalyst into the center of the quartz reactor tube, securing it in place with plugs of quartz wool at both ends. e. Install the reactor into the tube furnace.

2. System Assembly and Leak Check: a. Assemble the full apparatus as shown in the workflow diagram. b. Perform a leak check by pressurizing the system with the inert carrier gas and monitoring for any pressure drop over time.

3. Catalyst Activation: a. Rationale: This step is crucial to remove adsorbed water and other impurities from the catalyst surface, ensuring the acid sites are active and accessible. b. Flow the inert carrier gas (e.g., N₂) through the reactor at a rate of 30-50 mL/min. c. Heat the catalyst bed to a high temperature (typically 400-550°C, depending on the catalyst's thermal stability) at a controlled ramp rate (e.g., 5°C/min). d. Hold at this temperature for 2-4 hours to complete activation. e. After activation, cool the reactor to the desired reaction temperature under the inert gas flow.

4. Reaction Execution: a. Set the reaction temperature (e.g., 120-200°C).[1][3] b. Prepare a feed mixture of toluene and tert-butyl alcohol at the desired molar ratio (e.g., 2:1 to 8:1 toluene:TBA).[1][3] A higher toluene ratio can suppress side reactions. c. Begin pumping the liquid feed into the vaporizer at a defined flow rate. The flow rate, combined with the catalyst weight, determines the Weight Hourly Space Velocity (WHSV). d. Collect the liquid product from the condenser at regular time intervals (e.g., every 30-60 minutes). e. Record all parameters: temperature, pressure, liquid feed rate, and gas flow rate.

5. Product Analysis: a. Analyze the collected liquid samples by GC-FID. b. Use a suitable capillary column (e.g., HP-5 or equivalent) to separate toluene, TBT isomers, and any byproducts. c. Identify peaks by comparing retention times with authentic standards. d. Quantify the components using calibration curves or by assuming response factors are proportional to mass percentages. e. Calculate Toluene Conversion (%) and Product Selectivity (%) using the following formulas:

  • Toluene Conversion (%) = [(Moles of Toluene reacted) / (Moles of Toluene fed)] x 100
  • Product Selectivity (%) = [(Moles of specific isomer) / (Total moles of all products)] x 100

Optimization of Reaction Parameters

The conversion of toluene and the selectivity towards the desired TBT isomers are highly dependent on the reaction conditions. The following table summarizes the typical effects of key parameters, providing a starting point for process optimization.

ParameterTypical RangeEffect on Toluene ConversionEffect on p-tert-butyltoluene (PTBT) SelectivityRationale & References
Reaction Temperature 120 - 200 °CIncreases with temperature initially, but may decrease at very high temperatures due to catalyst deactivation.Generally higher at lower to moderate temperatures (e.g., 120-160°C).[1] Higher temperatures can promote isomerization to the more thermodynamically stable meta-isomer.
Toluene/TBA Molar Ratio 2:1 - 8:1Decreases as the ratio increases (TBA becomes the limiting reagent).Increases with a higher toluene ratio.[3] Excess toluene suppresses TBA oligomerization and di-alkylation.
WHSV (h⁻¹) 1 - 4 h⁻¹Decreases with increasing WHSV (shorter contact time).Often higher at moderate WHSV. Very low WHSV may lead to side reactions and isomerization, reducing selectivity.[4]
Catalyst Type Zeolites (USY, H-β, HY)Highly dependent on acid site density and pore structure. H-β and HY often show high activity.[2][4]Influenced by pore geometry. Shape-selective catalysts can favor the formation of the less bulky para-isomer.[6]

Conclusion and Outlook

The vapor-phase alkylation of toluene with tert-butyl alcohol is a well-established method for producing tert-butyltoluene. The experimental setup detailed in this note, centered around a fixed-bed reactor, provides a reliable platform for conducting this synthesis. While this process is highly efficient for producing the para- and meta-isomers, researchers must be aware that the direct synthesis of this compound (ortho-isomer) in significant yields via this method is fundamentally challenging due to steric hindrance. The provided protocols and parameter guides offer a robust framework for scientists to explore catalyst performance and optimize conditions to maximize the yield of the desired, sterically accessible isomers.

References

  • Abbaspourrad, A., Javadkalbasi, R., & Zamani, F. (2010). Vapor phase alkylation of toluene using various alcohols over H3PO4/MCM-41 catalyst: Influence of reaction parameters on selectivity and conversion. Turkish Journal of Chemistry. [Link]
  • Li, L., et al. (2020). Reaction mechanism of toluene tert-butylation with tert-Butyl alcohol over H-β and H-MOR zeolite: a QM/MM study.
  • ResearchGate. (n.d.). (PDF) Vapor phase alkylation of toluene using various alcohols over H3PO4/MCM-41 catalyst: Influence of reaction parameters on selectivity and conversion. [Link]
  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride.
  • ResearchGate. (n.d.). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. [Link]
  • Shen, Y.M., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • ResearchGate. (n.d.).
  • Shen, Y.M., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Semantic Scholar. [Link]

Sources

Application Note: Quantitative Analysis of 1-tert-butyl-2-methylbenzene in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of 1-tert-butyl-2-methylbenzene, a volatile organic compound (VOC) of interest in environmental monitoring and industrial chemical synthesis. The methodology leverages the high sensitivity and selectivity of Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate and reliable quantification in complex matrices such as water and soil. This document provides a comprehensive guide for researchers, scientists, and quality control professionals, covering sample preparation, instrument configuration, data analysis, and method validation in accordance with established scientific principles.

Introduction

This compound, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] It is a colorless liquid with a boiling point of approximately 190-200°C.[1][3] Its presence in the environment can be indicative of contamination from industrial sources, and its accurate quantification is crucial for environmental assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[4][5]

This application note provides a robust and reproducible GC-MS method, detailing every critical step from sample collection to final data interpretation. The protocol is designed to be a self-validating system, ensuring the integrity and trustworthiness of the generated data.

Materials and Reagents

  • Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM), Hexane, and Methanol.

  • Standards: this compound (CAS No: 1074-92-6) certified reference material (CRM).[1][3][6] Internal Standard (IS): Toluene-d8 or other suitable deuterated aromatic hydrocarbon. Surrogate Standard: p-Terphenyl-d14 or other suitable non-interfering compound.

  • Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).

  • Sample Containers: Amber glass vials with PTFE-lined septa.[4]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection (Water/Soil) Spiking Spiking with IS & Surrogates Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (Water) or Solvent Extraction (Soil) Spiking->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Figure 1: A comprehensive workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical for achieving high recovery and minimizing matrix interference.

4.1.1. Water Samples (Liquid-Liquid Extraction - LLE)

  • To a 100 mL separatory funnel, add 50 mL of the water sample.

  • Spike the sample with a known amount of internal standard and surrogate standard.

  • Add 25 mL of dichloromethane (DCM) to the funnel.

  • Shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction with a fresh 25 mL portion of DCM.

  • Combine the organic extracts.

  • Gently evaporate the solvent to a final volume of approximately 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Rationale: LLE is a robust and widely used technique for extracting non-polar to moderately polar organic compounds from aqueous matrices.[4] DCM is an effective solvent for aromatic hydrocarbons. The use of a surrogate standard helps to monitor the efficiency of the extraction process for each sample.

4.1.2. Soil and Sediment Samples (Solvent Extraction)

  • Weigh 10 g of the homogenized soil sample into a beaker.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Spike the sample with a known amount of internal standard and surrogate standard.

  • Transfer the sample to an extraction thimble and perform a Soxhlet extraction for 6-8 hours with a 1:1 mixture of hexane and acetone.

  • Alternatively, use an accelerated solvent extraction (ASE) system for faster extraction.[7]

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract may require cleanup using solid-phase extraction (SPE) with a silica gel cartridge to remove polar interferences.

  • Transfer the final extract to a GC vial for analysis.

Rationale: Solvent extraction is necessary to isolate the analyte from the solid matrix. The choice between Soxhlet and ASE depends on the available instrumentation and desired sample throughput.[7] A cleanup step is often required for complex soil matrices to protect the GC-MS system and improve data quality.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of this compound. These can be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injection PortSplit/SplitlessSplitless injection is recommended for trace-level analysis to maximize sensitivity.
Injection Volume1 µL
Inlet Temperature250°CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for the recommended column dimensions.
ColumnAgilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar column providing excellent separation of aromatic hydrocarbons based on their boiling points.[8][9]
Oven ProgramInitial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 minThe temperature program is designed to achieve good separation of the target analyte from potential isomers and other matrix components.[5]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA sensitive and robust mass selective detector.
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.[2]
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eVStandard energy for generating consistent mass spectra.
Acquisition ModeFull Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.
SIM Ions for Quantification
This compound133 (Quantifier) , 148 (Qualifier)The base peak (m/z 133) is typically used for quantification for maximum sensitivity. The molecular ion (m/z 148) serves as a qualifier.[2]
Toluene-d8 (IS)98 (Quantifier), 100 (Qualifier)

Data Analysis and Quantification

Quantification is performed using the internal standard method. A multi-point calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The response factor (RF) for the analyte relative to the internal standard is calculated, and the concentration in the samples is determined from the calibration curve.

Method Validation

To ensure the trustworthiness of the analytical results, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaDescription
Specificity No interfering peaks at the retention time of the analyte in blank samples.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
Linearity (R²) ≥ 0.995The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
Accuracy (% Recovery) 80-120%The closeness of the test results obtained by the method to the true value.[7][10]
Precision (%RSD) Repeatability: < 15%Intermediate Precision: < 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5][7]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with minor variations in method parameters.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve accurate and reliable quantification of this compound in various environmental matrices. The emphasis on method validation ensures the integrity and defensibility of the generated data, making this protocol a valuable tool for environmental monitoring and chemical analysis laboratories.

References

  • U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
  • Agilent Technologies. (2011). Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers.
  • University of Helsinki. (n.d.). Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-mass spectrometry.
  • Abdala, Z. M. (2015). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Journal of Al-Nahrain University, 18(1), 55-61.
  • YL Instruments. (n.d.). PAHs (Polycyclic Aromatic Hydrocarbons) Analysis by GC/MS with EPA 8270E.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene.
  • Lee, C.-W., & Weisel, C. P. (1998). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 70(13), 2676–2680.
  • Separation Science. (2024). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ResearchGate. (2017). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • National Institute of Standards and Technology. (n.d.). 2-tert-Butyltoluene. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • The NELAC Institute. (2022). GC-MS analysis of polycyclic aromatic hydrocarbons in multiple matrices using a single calibration curve following EPA method 8270E.
  • Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.

Sources

large-scale synthesis of 1-tert-butyl-2-methylbenzene for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-tert-butyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale industrial synthesis of this compound. Emphasizing safety, efficiency, and environmental considerations, this guide details the prevalent Friedel-Crafts alkylation methodology. It offers a comparative analysis of alkylating agents and catalysts, culminating in a detailed protocol for a robust and scalable synthetic process. This application note is intended to serve as a practical resource for researchers and professionals in chemical manufacturing and drug development.

Introduction: Industrial Significance of this compound

This compound, also known as 2-tert-butyltoluene, is a valuable chemical intermediate in various industrial applications.[1] Its structural features, a benzene ring substituted with both a methyl and a bulky tert-butyl group, make it a precursor in the synthesis of more complex molecules. It finds use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[2] The compound's stability under oxidative conditions also makes it a useful component in the synthesis of resins.[2] Given its industrial relevance, the development of efficient, cost-effective, and environmentally sound large-scale synthetic methods is of paramount importance.

Overview of Synthetic Methodologies

The primary and most established method for the industrial synthesis of this compound is the Friedel-Crafts alkylation of toluene.[2] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the toluene ring. While other methods exist, Friedel-Crafts alkylation offers a direct and relatively high-yielding route.

Friedel-Crafts Alkylation: A Comparative Analysis

The selection of the alkylating agent and catalyst is crucial for optimizing the Friedel-Crafts alkylation process on an industrial scale.

  • Alkylating Agents:

    • tert-Butyl Chloride: Reacts readily with toluene in the presence of a Lewis acid catalyst. However, the use of tert-butyl chloride can lead to corrosive conditions and the generation of chlorinated waste streams, which pose environmental and handling challenges.[2]

    • tert-Butyl Alcohol: Offers a more environmentally benign alternative to tert-butyl chloride. The in-situ generation of the tert-butyl carbocation from the alcohol requires higher reaction temperatures.[2] This method avoids the issues associated with halogenated reagents.

  • Catalysts:

    • Traditional Lewis Acids (e.g., AlCl₃): Historically, aluminum chloride has been a widely used catalyst for Friedel-Crafts reactions.[2][3] However, it is required in stoichiometric amounts, is highly corrosive, and generates significant acidic waste, complicating product purification and disposal.[3][4]

    • Solid Acid Catalysts (e.g., Zeolites): Modern industrial processes are increasingly shifting towards solid acid catalysts like zeolites (e.g., Hβ).[5][6][7][8][9] These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the workup process and reducing waste.[3] Furthermore, the pore structure of zeolites can be modified to enhance selectivity for the desired isomer.[5][6][8]

For a greener and more sustainable industrial process, the use of tert-butyl alcohol as the alkylating agent and a modified Hβ zeolite as the catalyst is the recommended approach.

Recommended Industrial Synthesis: Friedel-Crafts Alkylation of Toluene with tert-Butyl Alcohol over a Solid Acid Catalyst

This section details the protocol for the large-scale synthesis of this compound using a solid acid catalyst.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The solid acid catalyst facilitates the dehydration of tert-butyl alcohol to form a tert-butyl carbocation. This electrophile then attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-directing group, leading to a mixture of this compound (ortho) and 1-tert-butyl-4-methylbenzene (para) as the primary products.

Experimental_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, N2 Purge) start->reactor_prep charging Charge Reactor (Toluene, tert-Butyl Alcohol, Cyclohexane, Catalyst) reactor_prep->charging reaction Reaction (Heat to 190°C, Stir for 4h) charging->reaction cooling Cool to Room Temperature reaction->cooling filtration Catalyst Filtration cooling->filtration distillation Fractional Distillation filtration->distillation analysis Product Analysis (GC) distillation->analysis packaging Product Packaging analysis->packaging end End packaging->end

Sources

Application Notes and Protocols: 1-tert-butyl-2-methylbenzene as a Versatile Starting Material in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 1-tert-butyl-2-methylbenzene in Agrochemical Design

This compound, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon that serves as a highly strategic starting material in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a sterically demanding tert-butyl group adjacent to a reactive methyl group, provides chemists with precise control over synthetic transformations. The tert-butyl group acts as a bulky directing group, primarily influencing electrophilic aromatic substitution to the para position, while its lack of benzylic hydrogens renders it inert to many common oxidizing agents that readily transform the neighboring methyl group.[1][2][3] This inherent structural bias allows for the regioselective synthesis of complex intermediates essential for building modern herbicides, insecticides, and fungicides.

This guide provides an in-depth exploration of the core chemical transformations of this compound and detailed protocols for its conversion into valuable agrochemical precursors. The methodologies presented herein are designed for researchers and synthetic chemists in the agrochemical industry, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.

Core Chemical Transformations and Synthetic Pathways

The utility of this compound stems from its predictable reactivity in several key reaction classes. Understanding these transformations is crucial for designing efficient synthetic routes to target agrochemical scaffolds.

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by both the methyl and tert-butyl groups. However, the steric hindrance from the tert-butyl group significantly influences the regiochemical outcome, favoring substitution at the less hindered para position (position 4).[4]

  • Side-Chain Oxidation: The methyl group is susceptible to oxidation to form a carboxylic acid, while the tert-butyl group remains unaffected under typical conditions.[1][2] This differential reactivity is a cornerstone of its synthetic value.

  • Side-Chain Halogenation: The benzylic protons of the methyl group can be selectively replaced by halogens via free-radical mechanisms, opening pathways for further functionalization.

The logical flow of these transformations allows for the creation of a diverse array of functionalized building blocks from a single starting material.

G cluster_eas Electrophilic Aromatic Substitution cluster_sidechain Side-Chain Reaction start This compound nitration Nitration start->nitration Ring Functionalization sulfonation Sulfonation start->sulfonation Ring Functionalization halogenation Halogenation start->halogenation Ring Functionalization oxidation Oxidation start->oxidation Methyl Group Functionalization free_radical Free-Radical Halogenation start->free_radical Methyl Group Functionalization intermediate1 4-Substituted-1-tert-butyl- 2-methylbenzene nitration->intermediate1 sulfonation->intermediate1 halogenation->intermediate1 intermediate2 4-tert-butyl-2-methyl- benzoic acid oxidation->intermediate2 intermediate3 1-tert-butyl-2-(halomethyl)benzene free_radical->intermediate3 agrochem1 Herbicide / Fungicide Precursors intermediate1->agrochem1 agrochem2 Insecticide Precursors intermediate2->agrochem2 intermediate3->agrochem2

Caption: Synthetic pathways from this compound.

Application I: Synthesis of Herbicide Precursors via Sulfonation

Many modern herbicides, particularly those in the sulfonylurea class, are built from substituted benzenesulfonyl chloride scaffolds.[5][6][7] The regioselective sulfonation of this compound provides a direct route to a key intermediate, 4-tert-butyl-2-methylbenzenesulfonic acid.

Protocol 1: Regioselective Sulfonation of this compound

Principle: This protocol utilizes fuming sulfuric acid (oleum) to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. The steric bulk of the tert-butyl group directs the electrophilic attack of sulfur trioxide (SO₃) almost exclusively to the para position, yielding the desired 4-sulfonated product with high selectivity.

Materials and Reagents:

  • This compound (98%+)

  • Fuming sulfuric acid (20% SO₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium chloride (NaCl)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel and reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and dropping funnel, charge this compound (14.8 g, 0.1 mol). Cool the flask in an ice-water bath.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20% SO₃, 25 mL) to the stirred starting material over 30 minutes. Maintain the internal temperature below 10°C.

    • Causality Insight: Slow addition and low temperature are critical to control the exothermic reaction and prevent potential side reactions like polysulfonation or degradation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This hydrolyzes any remaining anhydrides and dilutes the acid.

  • Salting Out: To the cold aqueous solution, add sodium chloride (30 g) in portions until the solution is saturated. This decreases the solubility of the sulfonic acid salt.

  • Isolation: The product, sodium 4-tert-butyl-2-methylbenzenesulfonate, will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with a cold, saturated NaCl solution (2 x 30 mL) to remove residual acid. Dry the product in a vacuum oven at 80°C.

Expected Results:

  • Yield: 85-92%

  • Appearance: White crystalline solid.

  • Characterization: The resulting sulfonic acid can be converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), a key step for its incorporation into sulfonylurea herbicides.

ParameterConditionRationale
Temperature 0-10°C during addition, then RTControls exothermicity, minimizes side reactions.
Sulfonating Agent Fuming H₂SO₄ (20% SO₃)Provides a high concentration of the SO₃ electrophile for efficient reaction.
Work-up Quenching on iceSafely dilutes the strong acid and precipitates the product.
Isolation Salting out with NaClMaximizes the recovery of the water-soluble sulfonate salt.

Application II: Synthesis of Insecticide Precursors via Side-Chain Oxidation

Diacylhydrazine insecticides, such as tebufenozide, are a significant class of agrochemicals that function as ecdysone agonists.[8][9][10] While the full structures are complex, a common feature is a substituted benzoyl moiety. This compound can be converted into 4-tert-butyl-2-methylbenzoic acid, a precursor for creating analogues of these insecticides.[11][12]

Protocol 2: Selective Oxidation of the Methyl Group

Principle: This procedure uses potassium permanganate (KMnO₄) under basic conditions to oxidize the methyl group to a carboxylate. The aromatic ring and the tert-butyl group are resistant to oxidation under these conditions.[1][2] The reaction requires a phase-transfer catalyst (PTC) to facilitate the interaction between the water-soluble oxidant (KMnO₄) and the organic-soluble substrate.

Materials and Reagents:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Aliquat 336 (or other suitable PTC)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Mechanical stirrer

  • Heating mantle and reflux condenser

Procedure:

  • Reaction Setup: To a 1 L three-neck flask equipped with a mechanical stirrer and reflux condenser, add this compound (14.8 g, 0.1 mol), water (300 mL), and Aliquat 336 (1.0 g).

  • Oxidant Addition: Heat the mixture to 85°C with vigorous stirring. Add potassium permanganate (34.8 g, 0.22 mol) in small portions over 2-3 hours.

    • Causality Insight: Portion-wise addition of KMnO₄ is essential to control the reaction temperature and prevent a buildup of the highly reactive permanganate. Vigorous stirring is necessary for the phase-transfer catalysis to be effective.

  • Reaction Monitoring: The disappearance of the purple permanganate color indicates its consumption. The reaction is complete when the purple color persists for over 30 minutes after the final addition. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching: Cool the reaction mixture to room temperature. Destroy excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears completely.

  • Filtration: Remove the MnO₂ precipitate by vacuum filtration through a pad of celite. Wash the filter cake with hot water (50 mL).

  • Acidification: Cool the combined filtrate in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. The product, 4-tert-butyl-2-methylbenzoic acid, will precipitate.

  • Isolation and Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Expected Results:

  • Yield: 70-80%

  • Appearance: White to off-white solid.

  • Characterization: The product can be confirmed by melting point and spectroscopic analysis (¹H NMR, IR). This benzoic acid derivative is now ready for conversion to an acid chloride and subsequent reaction with a substituted hydrazine to form a diacylhydrazine insecticide scaffold.[13][14][15]

Application III: Strategic Synthesis of a Fungicide Intermediate via Blocking Group Chemistry

In agrochemical synthesis, precise control over substituent placement is paramount. Triazole fungicides often require specific substitution patterns that are not directly achievable.[16] A powerful strategy involves using the sulfonic acid group as a reversible "blocking group" to direct a subsequent reaction before being removed. This protocol details the synthesis of 1-tert-butyl-2-methyl-6-nitrobenzene, an intermediate where the nitro group is forced ortho to the tert-butyl group—a position normally disfavored due to steric hindrance.

G cluster_workflow Ortho-Nitration via Blocking Group Strategy A This compound B 4-tert-butyl-2-methylbenzene- sulfonic acid A->B 1. Sulfonation (Block para position) C 4-tert-butyl-2-methyl-6-nitrobenzene- sulfonic acid B->C 2. Nitration (Forced ortho attack) D 1-tert-butyl-2-methyl-6-nitrobenzene C->D 3. Desulfonation (Remove blocking group)

Caption: Workflow for ortho-nitration using a sulfonic acid blocking group.

Protocol 3: Ortho-Nitration using a Sulfonic Acid Blocking Group

Principle: This three-step sequence first blocks the sterically accessible para position with a sulfonic acid group (as in Protocol 1). With the para position occupied, nitration is forced to occur at one of the remaining activated positions, ortho to the alkyl groups. Finally, the sulfonic acid group is easily removed by steam distillation in the presence of acid, leaving the nitro group in the desired ortho position.

Materials and Reagents:

  • Sodium 4-tert-butyl-2-methylbenzenesulfonate (from Protocol 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Steam distillation apparatus

Procedure:

Step 1: Sulfonation (Blocking)

  • Follow Protocol 1 to synthesize and isolate sodium 4-tert-butyl-2-methylbenzenesulfonate.

Step 2: Nitration of the Blocked Intermediate

  • In a flask cooled in an ice bath, slowly add sodium 4-tert-butyl-2-methylbenzenesulfonate (24.8 g, 0.1 mol) to concentrated sulfuric acid (50 mL).

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL, ~0.12 mol) to concentrated sulfuric acid (15 mL) in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the sulfonate solution, maintaining the temperature below 10°C.

  • After addition, allow the reaction to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto ice to precipitate the nitrated sulfonic acid product. Filter and wash with cold water.

Step 3: Desulfonation (Removal of Blocking Group)

  • Transfer the wet filter cake from the previous step to a 1 L round-bottom flask suitable for steam distillation.

  • Add 200 mL of water and 50 mL of concentrated sulfuric acid.

  • Perform steam distillation. The ortho-nitro product is volatile with steam and will co-distill.

    • Causality Insight: The desulfonation is a reversible electrophilic aromatic substitution favored at higher temperatures and in the presence of dilute acid. The volatility of the product drives the reaction to completion.

  • Collect the distillate, which will contain an oily yellow layer of the product.

  • Extract the distillate with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 5% sodium bicarbonate solution, then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the final product.

Expected Results:

  • Product: 1-tert-butyl-2-methyl-6-nitrobenzene

  • Yield (overall): 55-65%

  • Appearance: Yellow oil.

  • Application: This ortho-nitro intermediate can be reduced to the corresponding aniline, a valuable precursor for synthesizing fungicides and other complex agrochemicals where this specific substitution pattern is required.

Conclusion

This compound is a powerful and versatile platform for the synthesis of agrochemical building blocks. Its distinct reactivity, governed by the interplay between the sterically large tert-butyl group and the chemically active methyl group, allows for a high degree of regiochemical control. By mastering the fundamental transformations of sulfonation, oxidation, and strategic blocking group manipulations, researchers can efficiently access a wide range of functionalized aromatic intermediates. The protocols provided in this guide serve as a robust foundation for developing novel, effective, and synthetically accessible agrochemical solutions.

References

  • Song, H. et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal.
  • Mao, C. et al. (2008). Synthesis and insecticidal evaluation of novel N'-tert-butyl-N'-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives. Bioorganic & Medicinal Chemistry.
  • Wang, H. et al. (2011). Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles. Journal of Agricultural and Food Chemistry.
  • Zhang, Y. et al. (2023). Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Diacylhydrazine Compounds as GABA Receptor Inhibitors. Journal of Agricultural and Food Chemistry.
  • El-Wassimy, M. T. M. et al. (2022). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). International Journal of Industrial Chemistry.
  • Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology.
  • MDPI. (n.d.). Solvent-Free Synthesis and Safener Activity of Sulfonylurea Benzothiazolines. MDPI.
  • Li, Y. et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules.
  • Request PDF. (n.d.). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). ResearchGate.
  • Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange.
  • Chen, J. et al. (2009). Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of sulfonylurea-sulfonamide hybrids. ResearchGate.
  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Chemistry LibreTexts.
  • Chemical Journal of Chinese Universities. (n.d.). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities.
  • Chad's Prep. (2021). Side Chain Reactions of Benzenes. YouTube.
  • Carlson, G. R. et al. (2001). The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. Pest Management Science.
  • ResearchGate. (n.d.). Antifungal activity of 2,4-di-tert-butylphenol against Fusarium oxysporum. ResearchGate.
  • University of Calgary. (n.d.). Electrophilic aromatic substitution questions. University of Calgary.
  • Growing Science. (n.d.). Synthesis and characterization of some new tebufenozide analogues and study their toxicological effect against Spodoptera littoralis (Boisd.). Growing Science.
  • Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.
  • ResearchGate. (n.d.). Oxidation of tert-butylbenzene in different solvents. ResearchGate.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • PubMed. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. PubMed.
  • PubChem. (n.d.). 1-Butyl-2-methylbenzene. PubChem.
  • PubChem. (n.d.). Tert-Butylbenzene. PubChem.
  • ResearchGate. (n.d.). Synthesis of 5-tert-butyl-1,2,3-trimethylbenzene catalyzed by [Et3NH]Cl–AlCl3. ResearchGate.
  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. ResearchGate.
  • PubChemLite. (n.d.). 2-tert-butyltoluene (C11H16). PubChemLite.

Sources

Application Notes and Protocols for the Synthesis of 2-tert-Butylbenzoic Acid and 2-tert-Butylbenzaldehyde from 1-tert-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of alkylbenzenes is a cornerstone of molecular design and synthesis. 1-tert-butyl-2-methylbenzene is a readily available starting material that offers a unique platform for creating valuable derivatives. The presence of two alkyl groups with differing reactivity—a primary benzylic methyl group and a quaternary tert-butyl group—allows for highly selective oxidation reactions. The methyl group possesses benzylic hydrogens, making it susceptible to oxidation, while the tert-butyl group, lacking benzylic hydrogens, is resistant to such transformations under typical conditions[1][2].

This document provides detailed application notes and protocols for the selective oxidation of this compound to synthesize two key derivatives: 2-tert-butylbenzoic acid and 2-tert-butylbenzaldehyde. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances[3][4]. The bulky tert-butyl group can impart desirable steric and lipophilic properties in drug candidates, potentially enhancing binding selectivity and pharmacokinetic profiles[5]. This guide is designed to provide both the practical "how" and the mechanistic "why" behind these synthetic transformations.

Strategic Overview: Selective Oxidation Pathways

The selective oxidation of the methyl group in this compound can be directed to yield either the carboxylic acid or the aldehyde by careful selection of the oxidant and reaction conditions.

  • To synthesize 2-tert-butylbenzoic acid , a strong oxidizing agent is employed to ensure complete oxidation of the methyl group.

  • To synthesize 2-tert-butylbenzaldehyde , the oxidation must be halted at the aldehyde stage, which typically requires a multi-step approach or the use of mild, selective oxidizing agents.

Synthesis_Overview cluster_acid Route 1: Strong Oxidation cluster_aldehyde Route 2: Multi-step Synthesis start This compound acid 2-tert-butylbenzoic Acid start->acid KMnO4, heat benzyl_bromide 2-tert-butylbenzyl bromide start->benzyl_bromide NBS, light aldehyde 2-tert-butylbenzaldehyde benzyl_bromide->aldehyde Sommelet or Kornblum Oxidation benzyl_alcohol 2-tert-butylbenzyl alcohol benzyl_bromide->benzyl_alcohol Hydrolysis benzyl_alcohol->aldehyde Swern or PCC Oxidation

Caption: Synthetic pathways from this compound.

Part 1: Synthesis of 2-tert-Butylbenzoic Acid via Permanganate Oxidation

The direct and robust oxidation of the benzylic methyl group to a carboxylic acid is reliably achieved using strong oxidizing agents like potassium permanganate (KMnO₄). The reaction proceeds because the benzylic C-H bonds are weaker than other alkyl C-H bonds and are susceptible to radical abstraction by the permanganate ion. The reaction is often carried out in an aqueous solution, sometimes with a phase-transfer catalyst to improve the interaction between the organic substrate and the aqueous oxidant.

Mechanistic Insight

The oxidation with KMnO₄ is a complex, multi-step process that is believed to proceed through a radical mechanism. The initial step involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical undergoes further oxidation to ultimately form the carboxylate, which is then protonated during acidic workup to yield the carboxylic acid. The tert-butyl group remains intact as it lacks benzylic hydrogens, thus preventing the initiation of the oxidation process at that position[1][2].

Protocol: Potassium Permanganate Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a solution of sodium hydroxide in deionized water.

  • Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (approximately 2-3 equivalents) in portions to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux (around 70-80°C) and maintain for several hours (e.g., 4-6 hours), or until the purple color of the permanganate has disappeared, indicating its consumption[6]. The progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present. Filter the mixture through a pad of celite to remove the MnO₂ and wash the filter cake with a small amount of hot water.

  • Isolation of the Carboxylate: Combine the filtrate and washings. If any unreacted starting material is present, it can be removed by extraction with a nonpolar organic solvent like hexane.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. 2-tert-butylbenzoic acid will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration and wash with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

ParameterCondition
Starting Material This compound
Oxidizing Agent Potassium Permanganate (KMnO₄)
Reaction Temperature 70-80°C (Reflux)
Reaction Time 4-6 hours
Work-up Acidification and Filtration
Expected Yield Moderate to Good

Part 2: Synthesis of 2-tert-Butylbenzaldehyde

Stopping the oxidation of a benzylic methyl group at the aldehyde stage is challenging as aldehydes are readily oxidized to carboxylic acids. Therefore, indirect methods are generally more reliable for the synthesis of 2-tert-butylbenzaldehyde. Two effective strategies are presented here.

Strategy A: Benzylic Bromination and Subsequent Conversion

This two-step approach first introduces a bromine atom at the benzylic position, which is then converted to the aldehyde.

Aldehyde_Route_A start This compound bromide 2-tert-butylbenzyl bromide start->bromide NBS, Light (hν) Acetonitrile or CCl4 aldehyde 2-tert-butylbenzaldehyde bromide->aldehyde Sommelet Reaction (Hexamethylenetetramine, H₂O) or Kornblum Oxidation (DMSO, Base)

Caption: Synthesis of 2-tert-butylbenzaldehyde via benzylic bromination.

Step 1: Benzylic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a selective reagent for radical bromination at allylic and benzylic positions[7][8]. The reaction is initiated by light or a radical initiator and proceeds via a free radical chain mechanism. The low concentration of Br₂ generated in situ from the reaction of NBS with trace amounts of HBr minimizes the competing electrophilic aromatic bromination[9].

Protocol: Benzylic Bromination

  • Materials: this compound, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide, optional if using photochemical initiation), and a non-polar solvent (e.g., acetonitrile or carbon tetrachloride)[10].

  • Procedure:

    • Dissolve this compound and a slight excess of NBS (e.g., 1.05 equivalents) in the chosen solvent in a flask equipped with a reflux condenser[11].

    • Initiate the reaction by irradiating the mixture with a light source (e.g., a household compact fluorescent lamp) or by adding a catalytic amount of a radical initiator[10][12].

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butylbenzyl bromide. This product can often be used in the next step without further purification.

Step 2: Conversion of Benzyl Bromide to Benzaldehyde

Two classic methods for this transformation are the Sommelet reaction and the Kornblum oxidation.

  • Sommelet Reaction: This reaction involves the treatment of the benzyl bromide with hexamethylenetetramine (hexamine) followed by hydrolysis to yield the aldehyde[6][13][14]. The benzyl bromide first forms a quaternary ammonium salt with hexamine, which then undergoes a complex rearrangement and hydrolysis to the aldehyde[15][16].

  • Kornblum Oxidation: This method uses dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base (e.g., sodium bicarbonate or triethylamine) to convert the benzyl bromide to the aldehyde[3][17][18]. The reaction proceeds via an initial Sₙ2 displacement of the bromide by the oxygen of DMSO, followed by a base-mediated elimination.

Protocol: Sommelet Reaction

  • Materials: 2-tert-butylbenzyl bromide, Hexamethylenetetramine (hexamine), and aqueous ethanol.

  • Procedure:

    • Dissolve the crude 2-tert-butylbenzyl bromide in a suitable solvent like aqueous ethanol.

    • Add hexamine (a slight excess) and heat the mixture to reflux for several hours.

    • After the formation of the quaternary ammonium salt is complete, add water and continue to reflux to hydrolyze the intermediate.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over MgSO₄, and purify the resulting aldehyde by distillation or column chromatography.

Strategy B: Oxidation of 2-tert-Butylbenzyl Alcohol

This two-step approach involves the synthesis of the corresponding benzyl alcohol, followed by its mild oxidation to the aldehyde.

Aldehyde_Route_B start This compound bromide 2-tert-butylbenzyl bromide start->bromide NBS, light alcohol 2-tert-butylbenzyl alcohol bromide->alcohol Hydrolysis (e.g., aq. NaHCO₃) aldehyde 2-tert-butylbenzaldehyde alcohol->aldehyde Mild Oxidation (e.g., Swern, PCC)

Caption: Synthesis of 2-tert-butylbenzaldehyde via the benzyl alcohol intermediate.

Step 1: Synthesis of 2-tert-Butylbenzyl Alcohol

A common route to benzyl alcohols is the hydrolysis of the corresponding benzyl halide.

Protocol: Hydrolysis of 2-tert-Butylbenzyl Bromide

  • Materials: 2-tert-butylbenzyl bromide (from Strategy A, Step 1), sodium bicarbonate or another mild base, and a solvent mixture like acetone/water.

  • Procedure:

    • Dissolve the crude 2-tert-butylbenzyl bromide in a mixture of acetone and water.

    • Add sodium bicarbonate and heat the mixture to reflux until the starting material is consumed (monitor by TLC).

    • Cool the mixture, remove the acetone under reduced pressure, and extract the aqueous residue with an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain 2-tert-butylbenzyl alcohol, which can be purified by chromatography if necessary.

Step 2: Mild Oxidation of 2-tert-Butylbenzyl Alcohol

To prevent over-oxidation to the carboxylic acid, mild and anhydrous oxidation conditions are required. The Swern oxidation and oxidation with Pyridinium Chlorochromate (PCC) are excellent choices.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine[8][10][19][20][21]. It is highly effective for oxidizing primary alcohols to aldehydes with excellent yields and tolerance for many functional groups[3].

  • PCC Oxidation: Pyridinium chlorochromate (PCC) is a milder chromium-based oxidant that is soluble in organic solvents like dichloromethane (DCM)[2][22]. It reliably oxidizes primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid[23].

Protocol: Swern Oxidation

  • Materials: Oxalyl chloride, DMSO, Dichloromethane (DCM, anhydrous), 2-tert-butylbenzyl alcohol, and Triethylamine (Et₃N).

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature at -78 °C.

    • After stirring for a short period, add a solution of 2-tert-butylbenzyl alcohol in anhydrous DCM dropwise.

    • Stir for about 30-60 minutes at -78 °C, then add triethylamine.

    • Allow the reaction to warm to room temperature, then quench with water.

    • Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography or distillation.

ParameterSwern OxidationPCC Oxidation
Oxidizing System (COCl)₂, DMSO, Et₃NPyridinium Chlorochromate
Solvent Anhydrous DCMAnhydrous DCM
Temperature -78 °C to RTRoom Temperature
Key Advantage High selectivity, metal-freeOperational simplicity
Key Disadvantage Requires low temp, foul odorChromium waste

Applications in Drug Development

The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve oral bioavailability, or act as a steric shield to modulate binding to a biological target. Benzoic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). Benzaldehydes are versatile intermediates for the synthesis of more complex molecules, including heterocycles, which are prevalent in drug discovery.

While specific blockbuster drugs containing the 2-tert-butylbenzoic acid or 2-tert-butylbenzaldehyde scaffolds are not prominently cited, their value lies in their utility as building blocks. For instance, 2-tert-butylbenzoic acid could be incorporated into novel NSAID candidates or other therapeutic agents where the bulky tert-butyl group can probe specific hydrophobic pockets in target enzymes or receptors. Similarly, 2-tert-butylbenzaldehyde is a valuable precursor for creating libraries of compounds for screening in various disease models, including cancer and viral infections, where novel small molecules are constantly sought[4][24].

Conclusion

The selective oxidation of this compound provides a reliable and instructive platform for the synthesis of valuable derivatives for research and drug development. The synthesis of 2-tert-butylbenzoic acid can be achieved in a straightforward manner using strong oxidizing agents. In contrast, the preparation of 2-tert-butylbenzaldehyde requires a more nuanced, multi-step approach to avoid over-oxidation, with pathways involving benzylic bromination or the oxidation of a benzyl alcohol intermediate offering reliable solutions. The choice of synthetic route will depend on the desired final product, available reagents, and scale of the reaction. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for the successful synthesis and application of these important chemical building blocks.

References

  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène–tétramine. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 157, 852–854.
  • Angyal, S. J. (2011). The Sommelet Reaction. In Organic Reactions (pp. 197-217). John Wiley & Sons, Inc. [Link]
  • Sciencemadness Wiki. (2018). Sommelet reaction.
  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
  • The Crucial Role of tert-Butylbenzaldehyde in Modern Chemical Synthesis. (n.d.).
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • SynArchive. (n.d.). Sommelet Reaction.
  • MDPI. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation.
  • Visible light induced 'on water' benzylic bromination with N-bromosuccinimide. (2006). Green Chemistry, 8(11), 941-943. [Link]
  • Wikipedia. (n.d.). Swern oxidation.
  • Chemistry Steps. (n.d.). The Mechanism of Swern Oxidation.
  • Wikipedia. (n.d.). Sommelet reaction.
  • Wikipedia. (n.d.). Kornblum oxidation.
  • Chemistry LibreTexts. (2023). Oxidation of Aromatic Compounds.
  • Google Patents. (n.d.). Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • Bratulescu, G. (2011). Synthesis of Aliphatic Aldehydes. Asian Journal of Chemistry, 23(5), 2233-2234. [Link]
  • University of Mosul. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4). [Link]
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • tert-Butyl hydroperoxide, TBHP. (n.d.). Organic Chemistry Portal.
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
  • Li, W., Xu, Y., Wang, J., & Yang, Y. (2007). Selective Oxidation of 4-Tert-butyltoluene to 4-Tert-butylbenzaldehyde Over Co/MCM-41. Catalysis Letters, 120(1-2), 143-147. [Link]
  • Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
  • Kornblum, N., Jones, W. J., & Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
  • Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
  • Bratulescu, G. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie, 61(8), 815-816.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information. (n.d.).
  • Park, J., Jeong, M., Li, S., et al. (2019). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Bulletin of the Korean Chemical Society, 40(11), 1121-1124. [Link]

Sources

Application Note: High-Purity Isolation of 1-tert-butyl-2-methylbenzene from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 1-tert-butyl-2-methylbenzene (2-tert-butyltoluene) from its synthetic isomers, 1-tert-butyl-3-methylbenzene and 1-tert-butyl-4-methylbenzene. The separation of these closely related aromatic hydrocarbons presents a significant challenge due to their similar physical properties. This document details field-proven protocols for fractional distillation and preparative gas chromatography, explaining the underlying scientific principles and providing step-by-step methodologies to achieve high purity.

Introduction: The Challenge of Isomer Separation

This compound is a valuable substituted aromatic hydrocarbon used as an intermediate in the synthesis of various organic compounds. A common synthetic route is the Friedel-Crafts alkylation of toluene with a tert-butylating agent. However, this reaction invariably produces a mixture of ortho, meta, and para isomers, with the desired ortho product (this compound) often being a minor component compared to the sterically favored para isomer.

The structural similarity of these isomers results in nearly identical polarities and very close boiling points, rendering conventional purification techniques like standard simple distillation or basic column chromatography ineffective. Achieving high purity of the target ortho isomer necessitates more sophisticated and optimized separation strategies. This guide focuses on the two most effective techniques: high-efficiency fractional distillation and preparative gas chromatography.

Characterization of the Isomeric Mixture

A thorough understanding of the physical properties of each isomer is critical for designing an effective purification strategy. The key differences in boiling points form the basis for separation by distillation, while subtle variations in structure and vapor pressure are exploited in chromatography.

Table 1: Physical Properties of tert-butyl-methylbenzene Isomers

IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (ortho)148.24~200-50
1-tert-butyl-3-methylbenzene (meta)148.24189[1][2]-41[1][2][3]
1-tert-butyl-4-methylbenzene (para)148.24189-192[4]-54[4]

Note: The boiling points of the meta and para isomers are nearly identical, making their separation from each other particularly difficult. The ortho isomer, however, has a distinctly higher boiling point, which is the primary handle for its purification.

Purification Strategy Overview

The recommended purification workflow leverages the significant boiling point difference between the ortho isomer and the meta/para isomers. Fractional distillation serves as the primary, bulk purification step. For applications requiring ultra-high purity, a secondary chromatographic step can be implemented.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis synthesis Friedel-Crafts Alkylation of Toluene mixture Crude Isomeric Mixture (ortho, meta, para) synthesis->mixture distillation Primary Purification: Fractional Distillation mixture->distillation ortho_fraction Enriched Ortho Fraction (Higher Boiling) distillation->ortho_fraction Collect high-temp fraction meta_para_fraction Meta/Para Fraction (Lower Boiling) distillation->meta_para_fraction Collect low-temp fraction analysis1 Purity Analysis (GC) chromatography Secondary Purification: Preparative GC analysis1->chromatography If >99.5% purity needed high_purity High-Purity This compound analysis1->high_purity If purity is sufficient ortho_fraction->analysis1 chromatography->high_purity

Caption: Overall workflow for the purification of this compound.

Protocol 1: High-Efficiency Fractional Distillation

Causality: Fractional distillation is effective when the components of a liquid mixture have different boiling points.[5][6] The process involves repeated vaporization and condensation cycles (theoretical plates) within a fractionating column.[6][7] With each cycle, the vapor becomes progressively enriched in the more volatile (lower boiling point) components.[5] In this specific mixture, the meta and para isomers will distill first, allowing the less volatile ortho isomer to be collected as a higher-boiling fraction.

4.1. Apparatus
  • Round-bottom flask (sized so the mixture fills 1/2 to 2/3 of its volume)

  • High-efficiency fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with thermometer adapter

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple, for collecting different fractions)

  • Heating mantle with a variable controller

  • Magnetic stirrer and stir bar

  • Insulating material (glass wool and aluminum foil)[8][9]

  • Clamps and stands

4.2. Step-by-Step Methodology
  • Assembly: Set up the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]

  • Charging the Flask: Charge the round-bottom flask with the crude isomeric mixture and a magnetic stir bar.

  • Insulation: To minimize heat loss and maintain a proper temperature gradient, wrap the fractionating column and the distillation head with glass wool, followed by a layer of aluminum foil.[8]

  • Heating: Begin heating the flask gently while stirring. The goal is to establish a slow, steady distillation rate, approximately 1-2 drops per second.

  • Equilibration: Allow the vapor to slowly rise through the column until a ring of condensate is observed refluxing back into the flask.[6] Maintain this total reflux for a period to allow the vapor-liquid equilibrium to be established on the surfaces within the column.

  • Collecting Fractions:

    • Fraction 1 (Fore-run): Collect the first few milliliters of distillate, which may contain volatile impurities.

    • Fraction 2 (Meta/Para Isomers): As the temperature stabilizes around the boiling point of the meta/para isomers (~189-192 °C), collect this fraction in a separate receiving flask. The temperature should remain relatively constant during this plateau.

    • Fraction 3 (Intermediate): When the majority of the meta/para fraction has distilled, the temperature may fluctuate or begin to rise. Collect this intermediate cut in a separate flask.

    • Fraction 4 (Ortho Isomer): The temperature will rise and stabilize again at the boiling point of this compound (~200 °C). Collect this final fraction, which is enriched in the desired ortho product.

  • Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and damage to the glassware.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography (GC) with a suitable capillary column (e.g., DB-5 or similar).

Fractional Distillation Principle cluster_column Fractionating Column Plate_N Top Plate (Coolest) Vapor: Enriched in Meta/Para Condenser Condenser Plate_N->Condenser To Condenser ... ... ...->Plate_N Plate_2 Mid Plate Vapor/Liquid Equilibrium ...->Plate_2 Condensation (Reflux) Plate_2->... Vapor Rise Plate_1 Bottom Plate (Hottest) Vapor: Less Enriched Plate_2->Plate_1 Condensation (Reflux) Plate_1->Plate_2 Vapor Rise Flask Boiling Flask Liquid: ortho, meta, para Flask->Plate_1 Vaporization

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 1-tert-butyl-2-methylbenzene (CAS No. 1074-92-6) in a laboratory environment. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles and authoritative data. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), standard operating procedures for routine use and storage, and robust emergency response protocols. The objective is to mitigate risks associated with the compound's flammability and potential health hazards, ensuring a safe operational workflow.

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties and hazards is the foundation of safe laboratory practice. This compound is an alkyl-substituted aromatic hydrocarbon used as a solvent and a chemical intermediate.[1] Its physical and chemical characteristics necessitate careful risk assessment before any handling.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is critical for assessing risks related to flammability, volatility, and potential for exposure.

PropertyValueSource(s)
CAS Number 1074-92-6[2][3]
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point ~200°C[1][2]
Melting Point -50.32°C[2][3]
Flash Point 61.4 °C[3][4]
Density 0.89 g/cm³[1][2]
Vapor Pressure 0.754 mmHg at 25°C[3][4]
Water Solubility Not miscible or difficult to mix[5]
GHS Hazard Classification and Analysis

While specific GHS classifications can vary by jurisdiction, data for this compound and structurally similar compounds indicate several key hazards.[4][6] A composite hazard profile based on available data is presented.[4][7][8]

  • Flammability: With a flash point of approximately 61.4°C, this compound is a combustible or flammable liquid.[3][4] Vapors can form explosive mixtures with air, especially upon heating. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[5]

  • Health Hazards:

    • Harmful if Inhaled (H332): The compound's vapor pressure indicates a potential inhalation risk.[3][4] Work must be conducted in well-ventilated areas to prevent respiratory tract irritation.[4]

    • Causes Serious Eye Irritation (H319): Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[4][9]

    • May Cause Respiratory Irritation (H335): Inhalation may lead to irritation of the nose, throat, and lungs.[4]

    • Harmful if Swallowed (H302): Ingestion can be harmful.[4] Aspiration into the lungs can cause severe damage.

    • Skin Irritation: Similar aromatic hydrocarbons are known to cause skin irritation upon prolonged or repeated contact.

  • Environmental Hazards:

    • Toxic to aquatic life with long-lasting effects (H411): The compound should be prevented from entering drains or waterways.[4][9]

Risk Assessment Workflow

A systematic approach to risk assessment is mandatory before working with this chemical. The following workflow ensures that all potential hazards are identified and controlled.

RiskAssessment A Step 1: Identify Hazards (Flammability, Health, Environmental) B Step 2: Assess Risks (Likelihood & Severity of Exposure) A->B Analyze C Step 3: Implement Controls (Engineering, PPE, SOPs) B->C Mitigate D Step 4: Review & Refine (Periodically reassess protocol) C->D Validate D->A Iterate

Caption: Risk Assessment Workflow for Chemical Handling.

Engineering Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of robust engineering solutions and appropriate PPE. This follows the principle of the Hierarchy of Controls, which prioritizes eliminating or reducing the hazard at its source.

HierarchyOfControls cluster_0 Hierarchy of Controls E Elimination (Most Effective) S Substitution E->S ENG Engineering Controls (e.g., Fume Hood) S->ENG ADM Administrative Controls (e.g., SOPs, Training) ENG->ADM PPE Personal Protective Equipment (Least Effective) ADM->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of open containers of this compound must be performed inside a certified chemical fume hood. This is the primary method for preventing the accumulation of flammable and harmful vapors in the laboratory air.[5]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the risks posed by an aromatic hydrocarbon.[10][11]

Protection TypeSpecificationRationale and Best Practices
Eye & Face ANSI Z87.1 compliant safety glasses with side shields, or chemical splash goggles.[12]Protects against accidental splashes. When there is a significant splash risk, a face shield should be worn over safety glasses or goggles.[12][13]
Skin (Hands) Chemical-resistant gloves (e.g., Viton®, or multi-laminate films). Nitrile gloves offer limited splash protection and must be changed immediately upon contact.[12][14]Aromatic hydrocarbons can degrade many common glove materials. Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance guide.[12]
Skin (Body) Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.[12] Long pants and closed-toe, chemical-resistant shoes are mandatory.Protects skin from splashes and provides a barrier. Synthetic fabrics like polyester should be avoided as they can melt and fuse to the skin in a fire.[12]
Respiratory Not required for routine use within a fume hood. For spill cleanup or in case of ventilation failure, an air-purifying respirator with an organic vapor cartridge is necessary.[10][12]Respirator use requires a formal program, including medical evaluation, fit-testing, and training.[11][12]

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring consistent and safe operational conduct.

SOP 1: General Handling and Use Protocol
  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Assemble all necessary equipment (glassware, non-sparking tools, waste containers) inside the fume hood.[15]

    • Don all required PPE as specified in Section 2.2.

  • Aliquotting and Transfer:

    • Before transferring the liquid, ground and bond the source container and the receiving vessel to prevent static electricity discharge, a potential ignition source.

    • Perform all transfers slowly and carefully to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in immediate use.

  • Post-Procedure:

    • Wipe down the work surface with an appropriate solvent and then soap and water.

    • Properly seal and label all waste containers as described in Section 5.

    • Remove gloves and wash hands thoroughly with soap and water.

SOP 2: Storage Protocol
  • Location:

    • Store in a dedicated, approved flammable liquids storage cabinet.

    • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.

  • Segregation:

    • Store this compound away from incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates, peroxides), to prevent violent reactions.[15]

  • Container Integrity:

    • Ensure containers are in good condition, with tightly sealed lids to prevent vapor leakage.

    • All containers must be clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

Emergency Protocols

Preparedness is key to managing unexpected events. All laboratory personnel must be trained on these emergency procedures.

SOP 3: Spill Response Protocol

The response to a spill depends entirely on its scale and the associated risks.

SpillResponse Start Chemical Spill Occurs Assess Assess Spill Size & Risk (Is it a minor spill?) Start->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill Yes MajorSpill Major Spill Protocol Assess->MajorSpill No Alert Alert personnel & control ignition sources MinorSpill->Alert Evacuate EVACUATE AREA IMMEDIATELY MajorSpill->Evacuate PPE Don appropriate PPE (respirator, gloves, etc.) Alert->PPE Contain Contain spill with non-combustible absorbent PPE->Contain Collect Collect residue into sealed hazardous waste container Contain->Collect Clean Decontaminate area with soap and water Collect->Clean End End Clean->End Call Call Emergency Response (e.g., 911) and EH&S Evacuate->Call Call->End

Caption: Decision flowchart for spill response procedures.

  • Minor Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area and control all ignition sources.[16]

    • Ensure the area is well-ventilated (fume hood sash should be kept low).

    • Wearing the appropriate PPE (including respirator if needed), contain the spill by creating a dike around it with a non-combustible absorbent material like spill pads, sand, or diatomaceous earth.[17][18] Do not use paper towels, which are combustible.[16]

    • Once the liquid is fully absorbed, carefully scoop the material into a heavy-duty plastic bag or a sealable, labeled container for hazardous waste.[16][19]

    • Clean the spill area thoroughly with soap and water.[16]

    • Dispose of all contaminated materials as hazardous waste.[18]

  • Major Spill (Beyond the control of lab personnel):

    • Immediately evacuate the laboratory, closing the doors behind you.

    • Activate the nearest fire alarm to alert all building occupants.

    • From a safe location, call your institution's emergency response number and provide details of the spill (chemical name, location, estimated quantity).

SOP 4: First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste and contaminated solids (e.g., used absorbent material, gloves) in separate, designated hazardous waste containers that are chemically compatible and can be securely sealed.[19]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents. Affix the appropriate hazard symbols (e.g., flammable, health hazard).[18]

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Do not mix this waste with other waste streams unless explicitly permitted.

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[5]

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023). American Chemical Society.
  • Guide for Chemical Spill Response. (n.d.). Laboratory Safety, University of Illinois.
  • Complicated Chemical Spills. (n.d.). Division of Research Safety, University of Illinois.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Environmental Health & Safety, The University of Tennessee, Knoxville.
  • Flammable Liquid Spill Clean Up. (n.d.). Safety & Risk Services, The University of British Columbia.
  • Polycyclic Aromatic Hydrocarbons. (n.d.). 3M.
  • Safety data sheet - tert-Butylbenzene. (2023). CPAChem.
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment. (n.d.). Miami University.
  • SAFETY DATA SHEET - tert-Butylbenzene. (n.d.). Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
  • 4-tert-Butyltoluene. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safety data sheet - tert-butylbenzene. (n.d.). Chemos GmbH & Co.KG.
  • Tert-Butylbenzene. (n.d.). PubChem, National Center for Biotechnology Information.
  • Provisional Peer-Reviewed Toxicity Values for tert-Butylbenzene. (2012). US EPA.
  • GHS Classification Summary. (2025). PubChem, National Center for Biotechnology Information.
  • GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia.

Sources

Application Note: Zeolite-Catalyzed Tert-Butylation of Toluene – A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butylation of toluene is a cornerstone electrophilic aromatic substitution reaction for producing tert-butyltoluene isomers, which are valuable intermediates in the synthesis of fine chemicals, fragrances, and pharmaceuticals. Specifically, 4-tert-butyltoluene (p-tert-butyltoluene) is of high commercial importance. This guide provides a comprehensive overview of the use of solid acid zeolite catalysts for this reaction, offering an environmentally benign and highly selective alternative to traditional homogeneous catalysts. We delve into the reaction mechanism, explaining the inherent regioselectivity that favors para- and meta- products while sterically hindering the formation of the ortho-isomer, 1-tert-butyl-2-methylbenzene. This document details the role of various zeolite catalysts, provides comparative performance data, and offers step-by-step protocols for both liquid- and vapor-phase synthesis, catalyst characterization, and product analysis.

Reaction Mechanism and Regioselectivity

The tert-butylation of toluene over a zeolite catalyst is a classic Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism.[1] The Brønsted acid sites (protons) within the zeolite framework are crucial for initiating the reaction.[2]

Mechanism Steps:

  • Carbocation Formation: The alkylating agent, typically tert-butanol or its dehydrated form, isobutylene, interacts with a Brønsted acid site (H⁺) on the zeolite. This protonates the alcohol, leading to the elimination of a water molecule and the formation of a stable tertiary butyl carbocation ((CH₃)₃C⁺).[3]

  • Electrophilic Attack: The highly electrophilic tert-butyl carbocation attacks the electron-rich toluene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.

  • Deprotonation: The intermediate loses a proton from the site of attack, restoring the aromaticity of the ring and regenerating the acid site on the catalyst. The primary products formed are isomers of tert-butyltoluene.

The Challenge of Synthesizing this compound (Ortho-Isomer)

While the methyl group of toluene is an ortho-, para- director, the synthesis of this compound is exceptionally challenging and generally not observed in this reaction.[4][5] The reason lies in the significant steric hindrance between the incumbent methyl group and the incoming, exceptionally bulky tert-butyl group.[6][7][8] This steric clash raises the activation energy for the formation of the ortho-transition state so dramatically that substitution at the less crowded para- and meta- positions is overwhelmingly favored.[6][9]

  • Para-isomer (4-tert-butyltoluene): Kinetically favored due to the activating effect of the methyl group and minimal steric hindrance.[1]

  • Meta-isomer (3-tert-butyltoluene): Also formed, and can become more prevalent under conditions approaching thermodynamic equilibrium.[6]

  • Ortho-isomer (this compound): Formation is negligible to non-existent.[4][6]

Reaction_Mechanism cluster_initiation Step 1: Carbocation Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation tBuOH tert-Butanol tBu_Carbocation tert-Butyl Carbocation tBuOH->tBu_Carbocation + H⁺ H_Zeolite Zeolite Acid Site (H⁺) H2O H₂O Toluene Toluene tBu_Carbocation->Toluene Electrophilic Attack Wheland_p Para σ-Complex (Favored) Toluene->Wheland_p Wheland_m Meta σ-Complex Toluene->Wheland_m Wheland_o Ortho σ-Complex (Disfavored) Toluene->Wheland_o p_Product 4-tert-butyltoluene (Para Product) Wheland_p->p_Product - H⁺ m_Product 3-tert-butyltoluene (Meta Product) Wheland_m->m_Product - H⁺ No_o_Product Ortho Product (Not Formed) Wheland_o->No_o_Product - H⁺ H_Zeolite_regen Zeolite Acid Site (H⁺)

Caption: Simplified reaction mechanism for zeolite-catalyzed tert-butylation of toluene.

The Role and Selection of Zeolite Catalysts

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them ideal shape-selective catalysts.[10] Their catalytic activity in alkylation stems from Brønsted acid sites generated by the charge imbalance between Al³⁺ and Si⁴⁺ atoms in the framework.[2][11]

Key Catalyst Properties:

  • Pore Structure and Shape Selectivity: The pore dimensions of the zeolite can influence the distribution of product isomers. Zeolites with pores large enough to allow the formation of the para- and meta- isomers but restrictive enough to inhibit the transition state of the bulkier ortho-isomer can enhance selectivity.[12][13]

  • Acidity (Si/Al Ratio): The density and strength of acid sites are controlled by the Silica-to-Alumina (Si/Al) ratio.[14] A lower Si/Al ratio generally means a higher concentration of acid sites, which can increase toluene conversion. However, excessively strong acidity can also promote side reactions like isomerization and catalyst coking.[4][9]

  • External vs. Internal Acid Sites: Acid sites on the external surface of zeolite crystals are non-selective and can promote the isomerization of the desired para-product to other isomers.[12][15] The main alkylation reaction occurs at the active sites within the internal pore structure.[10]

Comparative Performance of Common Zeolites

The choice of zeolite topology is critical for optimizing both activity and selectivity. Large-pore zeolites are generally required for this reaction.

Zeolite TypePore/Channel SystemKey Characteristics & Performance Insights
H-Beta (HBEA) 3D, 12-membered ringExhibits high catalytic activity due to its three-dimensional large-pore system, which facilitates diffusion.[4][16] It is often a benchmark catalyst for this reaction.
H-Y (FAU) 3D, 12-membered ringAnother highly active catalyst with a large pore structure. Its performance is sensitive to the Si/Al ratio; high-silica H-Y can improve para-selectivity by suppressing secondary isomerization.[4][9]
H-Mordenite (MOR) 1D, 12-membered ringIts one-dimensional channel system can impart higher shape selectivity towards the para-isomer compared to 3D systems, although it may be more prone to pore blockage.[4][16]
H-ZSM-5 (MFI) 3D, 10-membered ringGenerally shows low activity for this reaction because its medium-sized pores are too small to accommodate the bulky tert-butyltoluene product efficiently. Alkylation occurs primarily on the external surface active sites.[4][16]
HMCM-22 (MWW) 2D, 10- & 12-ringPossesses a unique structure with both large supercages and smaller sinusoidal channels, often showing high activity and para-selectivity.[3]

Protocol for Catalyst Characterization

To ensure reproducibility and understand catalytic behavior, proper characterization of the zeolite catalyst is essential. This creates a self-validating system for the protocols that follow.

  • X-Ray Diffraction (XRD): Purpose: To confirm the crystalline structure and phase purity of the zeolite. Procedure: Analyze the powdered catalyst sample using a diffractometer with Cu Kα radiation. Compare the resulting pattern with reference patterns for the specific zeolite type (e.g., BEA, FAU).

  • N₂ Adsorption-Desorption (BET Analysis): Purpose: To determine the specific surface area, pore volume, and pore size distribution. Procedure: Outgas the sample under vacuum at ~300-350°C to remove adsorbed species. Measure the N₂ adsorption-desorption isotherm at 77 K. Calculate the BET surface area and use methods like BJH to analyze pore size.

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): Purpose: To quantify the total number and strength distribution of acid sites. Procedure: Saturate a pre-treated catalyst sample with ammonia gas. Purge with an inert gas (e.g., Helium) to remove physisorbed ammonia. Heat the sample at a linear rate and measure the desorbed ammonia using a thermal conductivity detector (TCD). The desorption temperature correlates with acid site strength.[17]

  • Pyridine-FTIR Spectroscopy: Purpose: To distinguish between and quantify Brønsted and Lewis acid sites.[2] Procedure: Adsorb pyridine onto a thin, self-supporting wafer of the catalyst. Record FTIR spectra after evacuating at different temperatures (e.g., 150°C and 350°C). Characteristic bands for pyridine adsorbed on Brønsted sites (~1545 cm⁻¹) and Lewis sites (~1450 cm⁻¹) are measured.[11]

Experimental Protocols for Toluene Tert-Butylation

The synthesis can be performed in either a liquid-phase batch system or a vapor-phase continuous flow system.

Protocol 1: Liquid-Phase Synthesis in a Batch Reactor

This method is suitable for small-scale screening of catalysts and reaction conditions.

Materials & Equipment:

  • Toluene (anhydrous)

  • tert-Butanol (TBA)

  • Zeolite catalyst (e.g., H-Beta, Si/Al = 25), activated

  • Internal standard for GC analysis (e.g., n-dodecane)

  • High-pressure stainless steel autoclave with magnetic stirring, temperature control, and sampling port

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by calcining in a muffle furnace. Ramp the temperature to 550°C and hold for 4-6 hours under a flow of dry air or nitrogen to remove moisture and any organic template residues. Cool down in a desiccator.

  • Reactor Charging: Charge the autoclave with the desired amounts of toluene, tert-butanol, and the activated zeolite catalyst. A typical starting point is a toluene:TBA molar ratio of 6:1 and a catalyst loading of 5-10 wt% relative to the reactants.[9]

  • Reaction: Seal the reactor and purge with an inert gas like nitrogen. Begin stirring and heat the reactor to the desired temperature (e.g., 160-190°C).[4]

  • Sampling & Analysis: Once the target temperature is reached, take samples periodically (e.g., every 30-60 minutes) through the sampling port.

  • Product Analysis: Dilute each sample with a solvent, add the internal standard, and analyze by GC to determine the concentrations of reactants and products.

Protocol 2: Vapor-Phase Synthesis in a Fixed-Bed Reactor

This method mimics industrial continuous processes and is useful for studying catalyst stability and lifetime.[5]

Materials & Equipment:

  • Reactants and catalyst as in Protocol 1.

  • Fixed-bed continuous flow reactor (stainless steel tube) placed in a tube furnace.

  • High-performance liquid chromatography (HPLC) pump for feeding the liquid reactants.

  • Mass flow controller for carrier gas (e.g., N₂).

  • Condenser and collection vessel cooled with a chiller.

  • Gas Chromatograph (GC-FID).

Procedure:

  • Catalyst Loading & Activation: Load a known amount of the zeolite catalyst (typically as pellets or granules) into the reactor, supported by quartz wool. Activate the catalyst in situ by heating to 450-550°C under a flow of dry nitrogen or air for several hours.[5]

  • Reaction Start-up: Cool the reactor to the desired reaction temperature (e.g., 120-180°C).[3][5] Start the carrier gas flow. Use the HPLC pump to introduce the pre-mixed liquid feed (toluene and tert-butanol) into a preheater/vaporizer section before it enters the reactor.

  • Parameter Control: Set the feed flow rate to achieve a specific Weight Hourly Space Velocity (WHSV), typically in the range of 2-4 h⁻¹.[3][9]

  • Product Collection: The reactor effluent passes through the condenser, and the liquid products are collected in the cooled vessel.

  • Steady-State Analysis: Allow the reaction to reach a steady state (typically after 1-2 hours on stream) before collecting samples for analysis by GC.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis cat_prep Zeolite Catalyst (e.g., H-Beta) activation Catalyst Activation (Calcination @ 550°C) cat_prep->activation reactor_setup Reactor Setup (Batch or Fixed-Bed) activation->reactor_setup charging Charge Reactants (Toluene, tert-Butanol) reactor_setup->charging run_reaction Run Reaction (Set Temp, Pressure, Flow) charging->run_reaction collection Product Collection (Sampling) run_reaction->collection gc_analysis GC-FID Analysis collection->gc_analysis data_calc Calculate Conversion & Selectivity gc_analysis->data_calc

Caption: General experimental workflow for zeolite-catalyzed toluene tert-butylation.

Data Analysis and Typical Results

Calculations:

  • Toluene Conversion (%): [ (Moles of Toluene_initial - Moles of Toluene_final) / Moles of Toluene_initial ] * 100

  • Product Selectivity (%): [ Moles of specific TBT isomer / Total Moles of all TBT isomers formed ] * 100

Typical Performance Data:

The following table summarizes representative data from literature, highlighting the influence of catalyst type and reaction conditions.

CatalystReaction PhaseTemp. (°C)Toluene:TBA (Molar Ratio)Toluene Conv. (%)4-TBT Selectivity (%)Reference
H-YVapor1204:1~20~85[3]
H-BetaLiquid180-54.0-[16]
H-MordeniteLiquid180-32.7Higher than H-Beta[16]
USYVapor1202:1~30~89[5][18]
HMCM-22Vapor2006:1> H-Beta, H-YHighest of the three[9]

Troubleshooting and Key Considerations

  • Catalyst Deactivation: The primary cause of deactivation is coking , where carbonaceous deposits block the zeolite pores and cover active sites.[19][20] This is often observed as a gradual decrease in toluene conversion over time, especially at higher temperatures.

    • Regeneration: A deactivated catalyst can typically be regenerated by a controlled burn-off of the coke in air.[19] The catalyst is heated slowly to 500-550°C and held for several hours until the coke is completely oxidized.[5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control , favoring the formation of the para-isomer, which forms fastest.[21][22][23] At higher temperatures, the reaction can become reversible, approaching thermodynamic equilibrium , which may favor the more stable meta-isomer or lead to dealkylation/isomerization, reducing para-selectivity.[9][22]

  • Water as a Byproduct: In reactions using tert-butanol, water is produced, which can compete with reactants for active sites and potentially lead to catalyst deactivation. Using isobutylene as the alkylating agent avoids this issue.

Conclusion

Zeolite catalysts, particularly large-pore variants like H-Beta and H-Y, are highly effective for the tert-butylation of toluene. They offer high activity and can be tuned to achieve excellent selectivity for the commercially important 4-tert-butyltoluene. A thorough understanding of the reaction mechanism reveals that the direct synthesis of the ortho-isomer, this compound, is precluded by severe steric hindrance. By carefully selecting the zeolite type and controlling key reaction parameters such as temperature and reactant ratio, researchers can optimize the process to maximize the yield of the desired para- and meta- products while minimizing catalyst deactivation. The protocols and data presented herein provide a robust framework for professionals engaged in the synthesis of these valuable chemical intermediates.

References

  • L-g, A., Z-j, C., J-j, L., & Y-x, Z. (2010). Discernment and Quantification of Internal and External Acid Sites on Zeolites. The Journal of Physical Chemistry B, 114(49), 16379-16385. [Link]
  • Academax. (n.d.). Deactivation and Regeneration of Catalyst from Toluene and Methanol to Xylene. Academax. [Link]
  • R Discovery. (2020).
  • ResearchGate. (2011). Alkylation of Toluene with tert-Butyl Alcohol over Different Zeolites with the Same Si/Al Ratio | Request PDF.
  • ResearchGate. (2014). Tert-butylation of toluene over zeolite catalysts | Request PDF.
  • Han, C., Song, H., Wang, J., et al. (2018). Influence of n Si/n Al ratio of HY zeolite catalysts on alkylation of toluene with tert-butanol. Journal of Chemical Research. [Link]
  • Preprints.org. (2022).
  • Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Semantic Scholar. [Link]
  • Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Semantic Scholar. [Link]
  • ResearchGate. (2014). Enhanced para-Xylene Selectivity in the Toluene Alkylation Reaction at Ultralow Contact Time | Request PDF.
  • J-Stage. (n.d.). The steric effect on the substitution of alkylating agents to the ortho position of toluene and the geometric effec. J-Stage. [Link]
  • OSTI.GOV. (1996). Deactivation kinetics of toluene alkylation with methanol over magnesium-modified ZSM-5. OSTI.GOV. [Link]
  • Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • BCREC Publishing Group. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • Haw, J. F., Nicholas, J. B., Xu, T., Beck, L. W., & Ferguson, D. B. (1995). Methods for Characterizing Zeolite Acidity. Accounts of Chemical Research, 28(6), 259-266. [Link]
  • Royal Society of Chemistry. (2023). Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties. Chemical Society Reviews. [Link]
  • National Institutes of Health. (2019). On the location of Lewis acidic aluminum in zeolite mordenite and the role of framework-associated aluminum in mediating the switch between Brønsted and Lewis acidity. Physical Chemistry Chemical Physics. [Link]
  • ResearchGate. (2019). Tailoring acid sites in zeolite for catalytic reactions: Synthesis, characterization and applications.
  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
  • MDPI. (2022). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
  • AIDIC. (2013). Selective Toluene Disproportionation to produce para-Xylene over Modified ZSM-5. Chemical Engineering Transactions, 32, 1699-1704. [Link]
  • Semantic Scholar. (1981). SELECTIVE ALKYLATION OF TOLUENE WITH METHANOL TO PRODUCE PARA-XYLENE. [Link]
  • Lidsen. (2022).
  • Chegg. (2022). Solved 1. Tert-butyl-benzene, anisole, and toluene all have. Chegg.com. [Link]
  • AdiChemistry. (n.d.).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
  • ResearchGate. (2024). The tert-butyl group in chemistry and biology | Request PDF.
  • ResearchGate. (2023). Characterization of catalytic deactivation and regeneration processes in Mn-loaded zeolite catalysts for ozone oxidation of toluene.
  • Chemistry LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • YouTube. (2016).
  • ResearchGate. (2022). Kinetic Modeling and Thermodynamic Analysis of Toluene Disproportionation Reaction Over Zsm-5 Based Catalysts.
  • ACS Publications. (2018). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. Industrial & Engineering Chemistry Research. [Link]
  • SciSpace. (2002). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. [Link]
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Chemistry Stack Exchange. (2017).
  • Master Organic Chemistry. (2022).
  • ScienceDirect. (2023). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Fuel. [Link]

Sources

Application Notes and Protocols: 1-tert-butyl-2-methylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the applications of 1-tert-butyl-2-methylbenzene in the field of polymer chemistry. While not a conventional monomer for direct polymerization, its unique physicochemical properties make it a valuable specialty solvent and a key intermediate in the synthesis of polymer additives and monomers. This document offers detailed protocols, mechanistic insights, and practical guidance for leveraging this compound in a research and development setting. We will explore its role as a high-boiling point, non-polar solvent in polymerization reactions and provide a step-by-step protocol for its oxidation to 2-tert-butylbenzoic acid, a potential precursor for resins and other polymeric materials.

Introduction: Understanding the Role of this compound

This compound, also known as 2-tert-butyltoluene, is an aromatic hydrocarbon with a distinct substitution pattern that dictates its utility in polymer science.[1] Its bulky tert-butyl group and adjacent methyl group on the benzene ring create significant steric hindrance, which is a key factor in its chemical behavior. While this steric hindrance makes direct polymerization challenging, it imparts properties that are advantageous in other areas of polymer chemistry.

The primary applications of this compound in this field can be categorized as follows:

  • Specialty Solvent: Its high boiling point (approximately 200°C), low density (around 0.89 g/cm³), and non-polar nature make it a suitable medium for specific polymerization reactions, particularly those requiring elevated temperatures and a non-reactive solvent.[1][2]

  • Intermediate for Monomer and Additive Synthesis: The methyl group can be oxidized to a carboxylic acid, yielding 2-tert-butylbenzoic acid. This derivative can then be used in the synthesis of alkyd resins, polyesters, and other polymers. While the para-isomer (p-tert-butyltoluene) is more commonly used for producing p-tert-butylbenzoic acid for resin applications, the ortho-isomer presents an alternative route to a structurally distinct building block.[1][3][4]

This guide will provide detailed protocols for the synthesis of the starting material and its application as both a solvent and a synthetic intermediate.

Synthesis of this compound via Friedel-Crafts Alkylation

The most common method for synthesizing this compound is the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6][7] The ortho and para isomers are typically formed, which can then be separated by distillation.

Protocol 2.1: Lab-Scale Synthesis of this compound

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Add anhydrous toluene to the flask, followed by the cautious addition of anhydrous aluminum chloride while stirring.

  • Cool the mixture to 0-5°C using an ice bath.[5]

  • Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to separate the ortho and para isomers.

Workflow for Friedel-Crafts Alkylation:

A Combine Toluene and AlCl3 in Flask B Cool to 0-5°C A->B C Add tert-Butyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Quench with Ice D->E F Extract with Diethyl Ether E->F G Wash and Dry Organic Layer F->G H Purify by Distillation G->H

Caption: Workflow for the synthesis of this compound.

Application as a Specialty Solvent in Polymerization

The choice of solvent is critical in polymerization as it can influence reaction kinetics, polymer solubility, and molecular weight.[8] this compound offers a unique set of properties that make it a candidate for specific applications.

Key Properties as a Solvent:

PropertyValueSignificance in Polymerization
Boiling Point~200°CEnables reactions at elevated temperatures, which can be necessary for certain monomers or to achieve high conversion rates.
PolarityNon-polarSuitable for the polymerization of non-polar monomers like styrene and for dissolving non-polar polymers.
ReactivityRelatively InertThe steric hindrance of the tert-butyl group and the stability of the aromatic ring make it less prone to side reactions compared to other alkylated benzenes which can undergo chain transfer.[8]
Protocol 3.1: Solution Polymerization of Styrene using this compound as Solvent

Materials:

  • Styrene (inhibitor removed)

  • This compound (anhydrous)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Methanol

  • Schlenk flask with magnetic stirrer

  • Condenser

  • Nitrogen or argon source

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the desired amount of AIBN in this compound.

  • Add the purified styrene monomer to the flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-80°C).

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the polystyrene by slowly pouring the reaction mixture into an excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Experimental Workflow for Solution Polymerization:

A Dissolve AIBN in this compound B Add Styrene Monomer A->B C Degas the Solution B->C D Heat to Reaction Temperature C->D E Polymerization D->E F Terminate by Cooling E->F G Precipitate Polymer in Methanol F->G H Filter and Dry Polystyrene G->H

Caption: Workflow for the solution polymerization of styrene.

Synthesis of 2-tert-butylbenzoic Acid: A Monomer Precursor

The oxidation of the methyl group on this compound provides a route to 2-tert-butylbenzoic acid. This carboxylic acid can then be used as a comonomer in condensation polymerizations to produce polyesters or alkyd resins, imparting properties such as improved solubility and thermal stability. The oxidation of the para-isomer is well-documented and can be adapted for the ortho-isomer.[3][4]

Protocol 4.1: Catalytic Oxidation to 2-tert-butylbenzoic Acid

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate

  • Acetic acid (solvent)

  • High-pressure reactor (autoclave) with a stirrer and gas inlet

  • Air or oxygen source

Procedure:

  • Charge the autoclave with this compound, acetic acid, and cobalt(II) acetate tetrahydrate.

  • Seal the reactor and purge with nitrogen, followed by pressurizing with air or oxygen.

  • Heat the reactor to the desired temperature (e.g., 130-150°C) with vigorous stirring.[3]

  • Maintain the reaction at temperature and pressure for several hours, monitoring the uptake of oxygen.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Discharge the reaction mixture and cool to induce crystallization of the product.

  • Filter the crude 2-tert-butylbenzoic acid and wash with cold water.

  • Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure acid.

Reaction Pathway for Oxidation:

A This compound B 2-tert-butylbenzoic acid A->B O2, Co(OAc)2, Acetic Acid, Heat

Caption: Oxidation of this compound.

Conclusion and Future Outlook

This compound, while not a direct building block for polymers, serves as a valuable auxiliary compound in polymer chemistry. Its utility as a high-boiling, non-polar solvent and as a precursor for functionalized benzoic acids highlights the importance of specialty chemicals in the design and synthesis of advanced polymeric materials. Further research could explore the properties of polymers derived from 2-tert-butylbenzoic acid and compare them to those derived from its more common para-isomer. Additionally, the development of more efficient and selective catalytic systems for the synthesis and functionalization of this compound will continue to be an area of interest.

References

  • University of Texas at Dallas. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • The Friedel-Crafts Reaction. (2014, February 27).
  • Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
  • Flinders University. (n.d.). Solvent Effects On Free Radical Polymerization.
  • ResearchGate. (n.d.). Summary of the oxidation of TBT.
  • LookChem. (2024, April 28). P-Tert-Butylbenzoic Acid PTBBA.
  • Stenutz. (n.d.). This compound.
  • ACS Publications. (n.d.). Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica.
  • ResearchGate. (n.d.). Preparation of Multifunctional Anionic Initiators Through Reactions Between n-Butyl Lithium and Divinylbenzene.
  • ResearchGate. (2016, September 20). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and selectivity of 1-tert-butyl-2-methylbenzene (2-tert-butyltoluene) via the Friedel-Crafts alkylation of toluene. We will delve into the core principles, troubleshoot common experimental challenges, and provide an optimized protocol based on established scientific literature.

Core Principles: Understanding the Reaction Mechanism

The Friedel-Crafts alkylation of toluene with a tert-butylating agent is a classic electrophilic aromatic substitution (EAS) reaction.[1] The fundamental process involves the generation of a tert-butyl carbocation, which then attacks the electron-rich toluene ring. The methyl group of toluene is an activating, ortho-, para-directing substituent.[2] However, achieving high selectivity for the ortho-isomer (this compound) is a significant challenge due to steric hindrance and thermodynamic factors that often favor the para-isomer.[3]

The mechanism using tert-butyl chloride and aluminum chloride (AlCl₃) proceeds as follows:

  • Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts the chloride from tert-butyl chloride to form a stable tert-butyl carbocation.[3][4]

  • Electrophilic Attack: The nucleophilic π-system of the toluene ring attacks the electrophilic tert-butyl carbocation. This attack can occur at the ortho, meta, or para positions.

  • Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation and Aromatization: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the tert-butyl group, restoring the ring's aromaticity and regenerating the AlCl₃ catalyst.[5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Electrophilic Attack & σ-Complex Formation cluster_2 Step 4: Deprotonation & Product Formation tBuCl tert-Butyl Chloride tBu_cation tert-Butyl Carbocation (Electrophile) tBuCl->tBu_cation + AlCl3 AlCl₃ (Lewis Acid) AlCl3->tBu_cation + AlCl4_anion [AlCl₄]⁻ Toluene Toluene sigma_complex Arenium Ion (Sigma Complex) Toluene->sigma_complex + tert-Butyl Carbocation Product This compound (Ortho Product) sigma_complex->Product + [AlCl₄]⁻ HCl HCl Product->HCl Byproducts AlCl3_regen AlCl₃ (Regenerated) Product->AlCl3_regen Byproducts

Caption: Mechanism of Friedel-Crafts tert-butylation of toluene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My overall yield is very low. What are the most common culprits?

Low conversion can often be traced back to several critical factors:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[6][7] Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst. It is imperative to use anhydrous conditions.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts alkylations can sometimes require near-stoichiometric amounts of the Lewis acid, although for reactive substrates like toluene, catalytic amounts should suffice. If conversion is low, consider a modest increase in catalyst loading.

  • Low Reaction Temperature: While low temperatures are crucial for ortho-selectivity (see Q2), a temperature that is too low may not provide sufficient energy to overcome the reaction's activation barrier, leading to poor conversion.[7]

  • Poor Reagent Quality: The purity of your toluene and tert-butyl chloride is essential. Impurities can consume the catalyst or lead to unwanted side reactions.[6]

Q2: I'm getting a mixture of isomers. How can I maximize the yield of the ortho product (this compound)?

This is the central challenge of this synthesis. Isomer distribution is a function of both kinetic and thermodynamic control.

  • Maintain Low Temperatures: This is the most critical parameter for favoring the ortho product. The Friedel-Crafts alkylation is reversible, and at higher temperatures, the initially formed ortho-isomer can rearrange to the thermodynamically more stable para and meta isomers.[8] Running the reaction at 0-5°C favors the kinetically controlled product distribution, which includes a higher proportion of the ortho-isomer.[3][5]

  • Control Reaction Time: Monitor the reaction's progress using GC or TLC. Allowing the reaction to proceed for too long, even at low temperatures, can permit the slow isomerization to the thermodynamic products.[8]

  • Consider Alternative Catalysts: While AlCl₃ is common, its high activity can promote isomerization.[4] Milder Lewis acids (e.g., FeCl₃) may offer better selectivity.[9] Furthermore, modern heterogeneous catalysts, such as modified zeolites (e.g., Fe₂O₃/Hβ), can provide "shape selectivity" by having pores that preferentially allow the formation and diffusion of the smaller ortho-isomer over the bulkier para-isomer.[4][10]

  • Slow Addition of Alkylating Agent: Adding the tert-butyl chloride dropwise over an extended period helps to control the exotherm and maintain a low, steady concentration of the electrophile, which can improve selectivity.[5]

Q3: I'm observing significant amounts of di-tert-butyltoluene. How can I prevent this polyalkylation?

Polyalkylation occurs because the product, tert-butyltoluene, is more reactive towards further electrophilic substitution than the starting material, toluene.[1][11] The alkyl groups are electron-donating and activate the ring.

  • Use an Excess of Toluene: The most effective way to minimize polyalkylation is to use a large molar excess of toluene relative to the tert-butyl chloride.[7] This increases the statistical probability that the electrophile will react with a molecule of toluene rather than the more reactive product molecule. A ratio of 3:1 to 5:1 (Toluene:t-BuCl) is a good starting point.

Q4: My AlCl₃ catalyst is clumpy and yellow/grey. Can I still use it?

Anhydrous AlCl₃ should be a fine, white to off-white powder. Clumping and discoloration are signs of hydration from exposure to atmospheric moisture. Using such a catalyst will lead to significantly lower yields or complete reaction failure.[1][6] Always use a fresh, unopened bottle or a properly stored, anhydrous sample. Weigh it quickly and minimize its exposure to air.[1]

Troubleshooting Guide: At-a-Glance

Problem Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst (moisture exposure).Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and reagents are anhydrous.[6][7]
Insufficient activation energy.While maintaining a low temperature for selectivity, ensure the reaction is actually proceeding. If no product forms at 0°C after a reasonable time, consider allowing it to warm slowly to room temperature while monitoring by TLC/GC.
Low Ortho-Selectivity Reaction temperature is too high, favoring thermodynamic products (para/meta).Maintain a strict reaction temperature of 0-5°C using an ice-salt bath.[3][5]
Reaction time is too long, allowing for isomerization.Monitor the reaction and quench it once the starting material is consumed or the desired product concentration is maximized.
Catalyst is too aggressive.Consider a milder Lewis acid (FeCl₃) or a shape-selective heterogeneous catalyst like a modified zeolite.[4][10]
Polyalkylation Product is more reactive than starting material.Use a large molar excess of toluene relative to tert-butyl chloride (e.g., 3:1 or greater).[7]
Reaction is Uncontrolled/Exothermic Rapid addition of reagents.Add the alkylating agent (tert-butyl chloride) slowly and dropwise to the cooled toluene/catalyst mixture.[5] Ensure efficient stirring and cooling.

Optimized Experimental Protocol for this compound

This protocol is designed to maximize the yield of the ortho-isomer by controlling key reaction parameters.

Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves). Aluminum chloride reacts violently with water, and the reaction generates corrosive HCl gas.[3][5]

G A 1. Setup - Flame-dry a 3-neck RBF with stir bar. - Equip with dropping funnel and gas outlet to an NaOH trap. - Maintain inert atmosphere (N₂ or Ar). B 2. Reagent Charging - Add anhydrous toluene (e.g., 4.0 mol. eq.). - Cool flask to 0°C in an ice-salt bath. - Carefully add anhydrous AlCl₃ (e.g., 0.3 mol. eq.) in portions. A->B Prepare C 3. t-BuCl Addition - Charge dropping funnel with tert-butyl chloride (1.0 mol. eq.). - Add dropwise to the stirred toluene/AlCl₃ slurry over 60-90 min. - Maintain internal temp at 0-5°C. B->C Charge D 4. Reaction & Monitoring - Stir at 0-5°C for 2-4 hours after addition is complete. - Monitor progress by taking aliquots and analyzing via GC or TLC. C->D React E 5. Quenching - VERY SLOWLY add crushed ice to the cold reaction mixture with vigorous stirring. - Then, slowly add ice-cold water to decompose the catalyst complex. D->E Complete F 6. Workup - Transfer to a separatory funnel. - Separate layers. Wash organic layer with cold dilute HCl, then water, then NaHCO₃(aq), then brine. E->F Process G 7. Purification & Analysis - Dry organic layer over anhydrous MgSO₄. - Filter and remove solvent via rotary evaporation. - Purify the crude product by fractional distillation to separate isomers. - Analyze fractions by GC and NMR. F->G Isolate

Sources

Technical Support Center: Minimizing Side-Product Formation in 2-tert-butyltoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-tert-butyltoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the formation of unwanted side-products during this critical alkylation reaction. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of the desired ortho-isomer.

Understanding the Reaction: Friedel-Crafts Alkylation of Toluene

The synthesis of 2-tert-butyltoluene is typically achieved through the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid or solid acid catalyst. This electrophilic aromatic substitution reaction, while powerful, is often accompanied by the formation of several side-products. The primary challenges in selectively synthesizing the ortho-isomer stem from steric hindrance and the relative stability of the various isomers.

The Challenge of Steric Hindrance

The bulky tert-butyl group presents a significant steric barrier to its introduction at the ortho position of the toluene ring, which is adjacent to the methyl group. This steric hindrance often leads to the preferential formation of the para-isomer, 4-tert-butyltoluene, which is kinetically favored. In many cases, the formation of the ortho-isomer is not observed at all due to these steric factors.

Troubleshooting Guide: Minimizing Side-Products

This section addresses common issues encountered during the synthesis of 2-tert-butyltoluene in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is producing a high percentage of 4-tert-butyltoluene (the para-isomer) and very little of the desired 2-tert-butyltoluene (ortho-isomer). How can I improve the ortho-selectivity?

Answer:

This is the most common challenge in 2-tert-butyltoluene synthesis. The formation of the para-isomer is kinetically favored due to lower steric hindrance. To enhance the yield of the ortho-isomer, you need to shift the reaction conditions to favor the thermodynamically controlled product.

Core Concept: Kinetic vs. Thermodynamic Control

In Friedel-Crafts alkylation, the initial product distribution is often governed by the rate of reaction (kinetic control), which favors the more easily formed product. However, under certain conditions, the reaction can become reversible, allowing for the isomerization of the initial products to the most stable isomer (thermodynamic control).

Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the reverse reaction (dealkylation) and subsequent isomerization to the more stable ortho-isomer. However, be cautious, as excessively high temperatures can lead to other side reactions.

  • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the equilibration of the isomers, leading to a higher proportion of the thermodynamically favored product.

  • Catalyst Choice: The type of catalyst can significantly influence the product distribution. While strong Lewis acids like AlCl₃ are common, they can also promote isomerization. The use of certain solid acid catalysts, such as specific zeolites, can offer shape selectivity that may favor the formation of a particular isomer.

Question 2: I am observing significant amounts of di-tert-butyltoluene in my product mixture. What causes this and how can I prevent it?

Answer:

The formation of di-tert-butylated products is a classic example of polyalkylation, a common side reaction in Friedel-Crafts alkylations. The initial product, tert-butyltoluene, is more reactive than the starting material, toluene, because the alkyl group is an electron-donating group that activates the aromatic ring towards further electrophilic substitution.

Solutions:

  • Molar Ratio of Reactants: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent (e.g., tert-butyl chloride). This increases the probability that the electrophile will react with a toluene molecule rather than an already alkylated one. A molar ratio of toluene to alkylating agent of 5:1 or higher is often recommended.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and in a controlled manner helps to maintain a low concentration of the electrophile in the reaction mixture, further reducing the likelihood of polyalkylation.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more than the first, thus improving the selectivity for the mono-alkylated product.

Question 3: My reaction is producing 3-tert-butyltoluene (the meta-isomer). Why is this happening, and how can I avoid it?

Answer:

The formation of the meta-isomer is generally not favored electronically, as the methyl group is an ortho, para-director. However, under conditions that allow for thermodynamic control, the initially formed ortho and para isomers can rearrange to the more stable meta-isomer. This is particularly true at higher temperatures and with prolonged reaction times.

Solutions:

  • Kinetic Control Conditions: To avoid the formation of the meta-isomer, you should aim for conditions that favor kinetic control. This typically involves using lower reaction temperatures and shorter reaction times.

  • Catalyst Selection: The choice of catalyst can play a crucial role. Some catalysts may have a higher propensity to promote isomerization than others. Experimenting with different Lewis acids or solid acid catalysts may help to minimize the formation of the meta-isomer. For instance, modifying Hβ zeolite with Fe₂O₃ has been shown to suppress the isomerization of 4-tert-butyltoluene to 3-tert-butyltoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in 2-tert-butyltoluene synthesis?

The most common side-products are isomers of tert-butyltoluene (4-tert-butyltoluene and 3-tert-butyltoluene), di-tert-butylated products, and products resulting from transalkylation reactions.

Q2: Can transalkylation be an issue?

Yes, transalkylation, the transfer of an alkyl group from one aromatic ring to another, can occur, especially at higher temperatures and in the presence of strong acid catalysts. This can lead to a complex mixture of products.

Q3: What is the role of the catalyst in determining product selectivity?

The catalyst plays a multifaceted role. It generates the tert-butyl carbocation, the active electrophile. The acidity and pore structure of the catalyst can influence the rates of alkylation, dealkylation, and isomerization, thereby affecting the final product distribution. Shape-selective catalysts like zeolites can be used to favor the formation of a specific isomer.

Q4: How does the choice of alkylating agent (e.g., tert-butyl chloride vs. tert-butanol) affect the reaction?

Both tert-butyl chloride and tert-butanol can be used to generate the tert-butyl carbocation. With tert-butanol, a Brønsted acid catalyst is often used, and the reaction proceeds via dehydration to isobutylene, which is then protonated. The choice of alkylating agent can influence the optimal reaction conditions and catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2-tert-butyltoluene via Kinetic Control (Favoring para-isomer)

This protocol is designed to favor the kinetically controlled product, 4-tert-butyltoluene, but can be adapted to investigate the initial product distribution.

Materials:

  • Toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap.

  • Add toluene and anhydrous AlCl₃ to the flask and cool the mixture to 0-5°C in an ice-water bath.

  • Slowly add tert-butyl chloride dropwise to the stirred mixture over a period of 15-20 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with an organic solvent, wash the organic layer, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and analyze the product mixture by GC-MS to determine the isomer distribution.

Protocol 2: Isomerization of tert-butyltoluene to Favor the ortho-isomer (Thermodynamic Control)

This protocol aims to isomerize a mixture of tert-butyltoluene isomers to enrich the ortho-isomer.

Materials:

  • A mixture of tert-butyltoluene isomers

  • A suitable isomerization catalyst (e.g., a specific zeolite or a strong Lewis acid)

  • High-temperature reaction setup

Procedure:

  • Charge a high-pressure reactor with the mixture of tert-butyltoluene isomers and the chosen catalyst.

  • Heat the reaction mixture to a predetermined elevated temperature (e.g., 150-200°C) and maintain it for several hours.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS.

  • Once the desired isomer ratio is achieved, cool the reactor, and work up the product mixture as described in Protocol 1.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Distribution in the Alkylation of Toluene with tert-Butanol over a Zeolite Catalyst

Temperature (°C)Toluene Conversion (%)Selectivity for 2-tert-butyltoluene (%)Selectivity for 4-tert-butyltoluene (%)Selectivity for 3-tert-butyltoluene (%)
12030Low89Low
16045Moderate75Moderate
20055Higher60Higher

Note: The data presented in this table is illustrative and will vary depending on the specific catalyst and other reaction conditions. Studies have shown that with certain catalysts, an increase in temperature can lead to a decrease in para-selectivity and an increase in the formation of the meta-isomer.

Visualizations

Reaction Mechanism and Side-Product Formation

G cluster_0 Reactants cluster_1 Catalyst Activation cluster_2 Electrophilic Aromatic Substitution cluster_3 Side Reactions Toluene Toluene Ortho 2-tert-butyltoluene (Desired Product) Toluene->Ortho + Carbocation Para 4-tert-butyltoluene (Kinetic Product) Toluene->Para + Carbocation tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation tBuCl->Carbocation + AlCl3 AlCl3 AlCl3 Meta 3-tert-butyltoluene (Thermodynamic Isomerization) Ortho->Meta Isomerization (High Temp) DiTBT Di-tert-butyltoluene (Polyalkylation) Ortho->DiTBT + Carbocation Para->Meta Isomerization (High Temp) Para->DiTBT + Carbocation

Caption: Reaction pathway for the synthesis of 2-tert-butyltoluene and the formation of major side-products.

Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory HighPara High para-isomer content? Start->HighPara HighPoly High polyalkylation? Start->HighPoly HighMeta High meta-isomer content? Start->HighMeta Sol_HighPara Increase Temp. Prolong Reaction Time Change Catalyst HighPara->Sol_HighPara Yes Sol_HighPoly Increase Toluene:tBuCl Ratio Slow Addition of tBuCl Lower Temperature HighPoly->Sol_HighPoly Yes Sol_HighMeta Lower Temperature Shorter Reaction Time Change Catalyst HighMeta->Sol_HighMeta Yes End Optimized Synthesis Sol_HighPara->End Sol_HighPoly->End Sol_HighMeta->End

Caption: A logical workflow for troubleshooting common issues in 2-tert-butyltoluene synthesis.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Request PDF. (n.d.). Reaction mechanism of toluene tert -butylation with tert -Butyl alcohol over H-β and H-MOR zeolite: a QM/MM study. ResearchGate.
  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation....
  • Science Mania. (2024, July 9). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product).
  • J-Stage. (n.d.). The steric effect on the substitution of alkylating agents to the ortho position of toluene and the geometric effec -.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
  • Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects.
  • Eliva Press. (2020, November 3). Friedel-Crafts Alkylation of Aromatics with Alcohols and Transalkylation Reactions: From Solid Acid Catalysts to Green Ionic Liquids.
  • Request PDF. (n.d.). Tert-butylation of toluene over zeolite catalysts. ResearchGate.
  • ACS Publications. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • ACS Publications. (2019, June 5). Control of the Reaction Mechanism of Alkylaromatics Transalkylation by Means of Molecular Confinement Effects Associated to Zeolite Channel Architecture. ACS Catalysis.
  • Wikipedia. (n.d.). Transalkylation.
  • Filo. (n.d.). Justify why the ortho/para ratio in nitration of toluene is not 1:1....

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 1-tert-butyl-2-methylbenzene (2-tert-butyltoluene). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges working with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of the Crowded Arene

This compound is a valuable building block in organic synthesis, but its utility is often hampered by significant steric congestion. The bulky tert-butyl group, with its high conformational A-value of approximately 5.0 kcal/mol, exerts a profound steric influence on the adjacent methyl group and the ortho C-H bonds of the aromatic ring.[1] This steric shield dictates the molecule's reactivity, often leading to low yields, poor regioselectivity, or complete reaction failure. This guide will help you navigate these challenges and successfully functionalize this crowded arene.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My electrophilic aromatic substitution (EAS) reaction is giving low yields and a complex mixture of isomers. What is happening and how can I improve selectivity?

A1: Cause and Analysis

This is the most common issue when working with this compound. The problem arises from a combination of competing electronic and steric effects.

  • Electronic Effects: Both the methyl and tert-butyl groups are electron-donating and act as ortho, para-directors in electrophilic aromatic substitution (EAS).[1]

  • Steric Hindrance: The overwhelming steric bulk of the tert-butyl group is the dominant factor. It severely hinders the approach of electrophiles to the C6 position (ortho to both groups) and, to a lesser extent, the C3 position (ortho to the methyl group).[2][3]

This competition results in substitution occurring primarily at the least hindered positions: C4 (para to the tert-butyl group) and C5 (para to the methyl group), with minor products forming at C3. The C6 position is generally considered unreactive in standard EAS reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature often enhances selectivity by favoring the transition state with the lowest activation energy. This typically corresponds to the attack at the least sterically hindered position.

  • Select a Bulkier Catalyst/Reagent System: Using a larger Lewis acid or a bulkier electrophile will further amplify the steric bias, increasing the preference for substitution at the most accessible C4 and C5 positions.

  • Modify the Solvent: Switching to a more polar, non-coordinating solvent can sometimes help stabilize the charged intermediates (sigma complexes) differently, potentially altering the product ratio.

  • Consider Alternative Synthetic Routes: If high selectivity is crucial and cannot be achieved via EAS, modern C-H activation strategies may be more suitable (see FAQ 2).

troubleshooting_EAS start Low Yield / Poor Selectivity in EAS check_temp Is the reaction run at low temperature? (-20°C to 0°C) start->check_temp check_reagent Is the electrophile sterically demanding? check_temp->check_reagent Yes lower_temp Action: Decrease temperature to improve selectivity. check_temp->lower_temp No check_catalyst Is the Lewis Acid catalyst bulky? check_reagent->check_catalyst Yes use_bulky_reagent Action: Use a bulkier electrophile (e.g., switch from Br₂ to NBS with a bulky initiator). check_reagent->use_bulky_reagent No use_bulky_catalyst Action: Employ a larger Lewis acid (e.g., TiCl₄ instead of AlCl₃). check_catalyst->use_bulky_catalyst No consider_cha If selectivity remains poor, consider an alternative strategy like C-H activation. check_catalyst->consider_cha Yes lower_temp->check_reagent use_bulky_reagent->check_catalyst use_bulky_catalyst->consider_cha

Caption: Troubleshooting workflow for low yields in EAS reactions.

Q2: I am attempting to functionalize the benzylic position of the methyl group, but the reaction is extremely slow. Why?

A2: Cause and Analysis

The benzylic protons on the methyl group are sterically shielded by the adjacent tert-butyl group. This "buttressing effect" hinders the approach of reagents, whether they are radical abstractors (like in radical halogenation) or bases (for deprotonation), significantly increasing the activation energy of the reaction.

Troubleshooting Steps:

  • Employ High-Energy Conditions: For radical reactions, photochemical initiation (UV light) can provide the necessary energy to overcome the steric barrier.

  • Use a More Reactive Reagent: For radical bromination, N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide is often more effective than elemental bromine as it maintains a low, steady concentration of the bromine radical.

  • Increase Reaction Temperature and Time: Carefully increasing the reaction temperature (while monitoring for decomposition) and extending the reaction time may be necessary to achieve a reasonable conversion.

  • Consider Metal-Catalyzed C-H Activation: Some transition metal catalysts are capable of activating primary C(sp³)-H bonds even in hindered environments.[4]

Q3: My attempt at directed ortho-metalation (DoM) to functionalize the C3 or C6 positions failed. Is this reaction feasible?

A3: Cause and Analysis

Standard directed ortho-metalation is highly unlikely to succeed on this substrate for two reasons. First, there is no strong directing metalation group (DMG) on the ring to coordinate with the organolithium base.[5] Second, the severe steric hindrance at both ortho positions (C3 and especially C6) prevents the approach of bulky alkyllithium bases like n-BuLi or s-BuLi.[5]

Troubleshooting and Alternative Strategies:

  • Switch to Benzylic Lithiation: The benzylic protons on the methyl group are more acidic (pKa ~41) than the aromatic protons (pKa ~43).[5] Using a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), which are less prone to nucleophilic addition, may favor deprotonation at the benzylic position over the aromatic ring.[5]

  • Employ Superbases: Lochmann-Schlosser superbases (e.g., n-BuLi activated with potassium tert-butoxide) are significantly more reactive and may have a chance at deprotonating a ring C-H bond, though selectivity will likely remain an issue.

  • Adopt a C-H Activation Approach: This is the most promising modern strategy. Palladium-based catalysts with specifically designed ligands can override the native reactivity and functionalize C-H bonds based on steric accessibility or through the formation of a transient directing group.[6][7] This approach offers the best potential for selectively targeting a specific C-H bond on the ring.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for a standard electrophilic aromatic substitution (e.g., nitration) on this compound?

A1: The regioselectivity is a classic example of sterics overriding electronics. While both alkyl groups direct ortho and para, the outcome is governed by steric accessibility.

  • Major Products: Substitution at C4 (para to the bulky tert-butyl group) and C5 (para to the methyl group) are the most favored outcomes.

  • Minor Product: Substitution at C3 (ortho to the methyl, but meta to the tert-butyl) will occur to a lesser extent.

  • Negligible Product: Substitution at C6 (ortho to both groups) is almost never observed due to prohibitive steric clash.

For comparison, the nitration of tert-butylbenzene yields ortho, meta, and para products in a ratio of approximately 12 : 8.5 : 79.5, demonstrating the strong steric preference for the para position even without an adjacent methyl group.[3]

Caption: Steric hindrance map for electrophilic attack.

Q2: How can I achieve non-classical regioselectivity, for instance, functionalizing the highly hindered C6 position?

A2: Direct functionalization of the C6 position is exceptionally challenging and generally not feasible with single-step methods. Achieving this would likely require a multi-step synthetic sequence. However, functionalization at other less-favored positions, like C3, can be achieved using advanced methods:

  • Transition-Metal-Catalyzed C-H Activation: This is the most powerful tool for overcoming innate reactivity patterns. By choosing the right combination of a metal catalyst (e.g., Pd, Ru, Rh) and a ligand, it's possible to direct functionalization to a specific C-H bond.[8] Some catalytic systems are highly sensitive to subtle steric differences, allowing for selective reaction at the C3 position over the more accessible C4/C5 positions.[6]

  • Directing Group Strategies: A functional group can be temporarily installed on the molecule to direct a metal catalyst to a specific C-H bond. For example, a removable silyl-tethered nitrile directing group has been used to achieve meta-selective C-H activation on substituted benzenes.[9] A similar strategy could potentially be designed for this substrate.

Q3: Are cross-coupling reactions a viable strategy for building derivatives?

A3: Absolutely. If you can first introduce a halide or triflate at a specific position on the this compound core, cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) are excellent and highly reliable methods for forming C-C, C-N, and C-O bonds. The primary challenge remains the initial site-selective halogenation. Recent advances in sterically controlled C-H iodination using dual ligand-based palladium catalysts may provide a direct route to aryl iodide intermediates that are otherwise difficult to access.[7][10]

Part 3: Data Summaries & Experimental Protocols

Data Presentation

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of AttackSubstituent RelationshipSteric HindranceExpected Outcome
C3 ortho to Me, meta to t-BuModerateMinor Product
C4 para to t-Bu, meta to MeLowMajor Product
C5 para to Me, meta to t-BuLowMajor Product
C6 ortho to Me, ortho to t-BuVery HighNegligible/Not Formed

This table is a qualitative prediction based on established principles of steric and electronic effects in EAS.[1][3][11] The exact ratio of C4 to C5 products will depend on the specific electrophile and reaction conditions.

Experimental Protocols

Protocol 1: Para-Selective Nitration of this compound

This protocol is designed to maximize the formation of 4-nitro-1-tert-butyl-2-methylbenzene by using controlled conditions to favor the sterically least hindered position.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) to acetic anhydride (5 vol) as the solvent.

  • Cooling: Cool the solution to -10 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to acetic anhydride (2 vol) at 0 °C. Allow this mixture to stir for 10 minutes.

  • Addition: Add the prepared nitrating agent dropwise to the solution of the substrate over 30 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture slowly into a beaker of ice water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the desired 4-nitro isomer.

Protocol 2: Palladium-Catalyzed C-H Arylation at the C4 Position

This protocol is a representative example of a modern C-H functionalization method adapted for sterically hindered arenes.[6]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a sterically hindered phosphine or N-heterocyclic carbene ligand, 10 mol%), and the aryl halide coupling partner (1.0 eq).

  • Addition of Substrate and Base: Add this compound (2.0-3.0 eq, used as both substrate and solvent) followed by a solid base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Reaction: Seal the tube, evacuate, and backfill with argon or nitrogen. Place the tube in a preheated oil bath at 120-140 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing by GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired biaryl product. The excess starting material can be recovered during purification.

References

  • Wencel-Delord, J., et al. (2015). Site-Selective C−H Arylation of Diverse Arenes Ortho to Small Alkyl Groups.
  • ResearchGate.
  • Götze, J. P., et al. (2019). Sterically controlled isodesmic late-stage C–H iodination of arenes.
  • Merchant, R. R., et al. (2021). Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Journal of the American Chemical Society. [Link]
  • ChemRxiv.
  • University of Calgary.
  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [YouTube video]. [Link]
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Bode Research Group.
  • Chemistry Stack Exchange.
  • University of Liverpool. Directed (ortho)
  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [YouTube video]. [Link]
  • ResearchGate. Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. [Link]
  • ResearchGate. Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. [Link]
  • Khan Academy.
  • Google Patents. WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
  • PubMed Central.
  • University of Amsterdam.
  • PubMed Central. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]
  • Mayya Alocci. (2022). Which one of the following reactions does not give tert-butylbenzene? [YouTube video]. [Link]
  • National Institutes of Health. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
  • ACS Publications. CONDENSATIONS BY SODIUM. XXXVIII.
  • Stenutz. This compound. [Link]
  • ResearchGate. Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
  • Wikipedia. tert-Butylbenzene. [Link]
  • The Dong Group.

Sources

Technical Support Center: Troubleshooting the Separation of Ortho and Para Isomers of Tert-butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The separation of ortho- and para-isomers of tert-butyltoluene represents a significant challenge for researchers and process chemists. Formed concurrently during the Friedel-Crafts alkylation of toluene, these structural isomers possess nearly identical molecular weights and similar polarities, leading to overlapping physical properties that complicate their resolution.[1] This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions (FAQs) to empower scientists in drug development and chemical research to overcome these separation hurdles effectively. We will explore the nuances of fractional distillation, gas chromatography (GC), and high-performance liquid chromatography (HPLC) as applied to this specific separation challenge.

Physical Properties of Tert-butyltoluene Isomers

A foundational understanding of the physical properties of each isomer is critical for designing an effective separation strategy. The subtle differences in boiling and melting points are the primary levers for separation by distillation and crystallization, respectively, while chromatographic methods exploit minor variations in polarity and molecular geometry.

Propertyo-tert-Butyltoluenem-tert-Butyltoluenep-tert-Butyltoluene
Molecular Weight 148.25 g/mol 148.25 g/mol 148.25 g/mol [2]
Boiling Point 185-186 °C184-185 °C192 °C
Melting Point -52 °C-53 °C-28 °C
Density 0.873 g/mL at 25 °C0.862 g/mL at 25 °C0.858 g/mL at 25 °C

Note: Values are aggregated from various sources and may vary slightly based on experimental conditions.

Troubleshooting Guide: Fractional Distillation

Fractional distillation is a common first approach for bulk separation, relying on the difference in the boiling points of the isomers.

Question 1: My fractional distillation is yielding poor separation between o- and p-tert-butyltoluene. The fractions are still heavily mixed. What's going wrong?

Answer: The primary challenge with distilling o- and p-tert-butyltoluene is their relatively close boiling points (~186 °C for ortho vs. 192 °C for para). A successful separation requires a distillation setup with high efficiency.[3][4] Inefficient columns or improper operating conditions will fail to establish the necessary vapor-liquid equilibria to resolve these components.

Causality & Troubleshooting Steps:

  • Insufficient Column Efficiency: The ability of a column to separate components is measured in "theoretical plates." A higher number of theoretical plates allows for better separation of liquids with close boiling points.

    • Solution: Increase the number of theoretical plates. This can be achieved by:

      • Using a longer fractionating column.

      • Packing the column with a high-efficiency material (e.g., Vigreux indentations, Raschig rings, or structured packing like metal sponge). For laboratory scale, a well-packed Vigreux column is a good starting point.

  • Incorrect Reflux Ratio: The reflux ratio (the ratio of condensate returned to the column versus condensate collected) is critical. A high reflux ratio increases separation efficiency by allowing the vapor-liquid equilibrium to be established more fully along the column, but it also increases the time required for the distillation.

    • Solution: Increase the reflux ratio. Start with a higher ratio (e.g., 5:1 or 10:1, returning 5 or 10 parts to the column for every 1 part collected) and adjust as needed. This is controlled by the still head.

  • Unstable Heat Input: Fluctuations in the heating mantle can disrupt the delicate temperature gradient within the column, causing "flooding" (where liquid fills the column) or "bumping," which destroys the separation.

    • Solution: Use a proportional-integral-derivative (PID) controller for the heating mantle to ensure smooth, steady heating. Insulate the column (e.g., with glass wool or aluminum foil) to minimize heat loss and maintain a stable temperature gradient.

  • Distillation Rate is Too Fast: Attempting to distill too quickly prevents the establishment of equilibrium on each theoretical plate.

    • Solution: Slow down the collection rate to approximately 1-2 drops per second. A slower rate ensures that the vapor ascending the column is in equilibrium with the descending liquid.

Workflow: Optimizing Fractional Distillation

start Poor Isomer Separation check_column Assess Column Efficiency (Length/Packing) start->check_column increase_column Increase Column Length or Use Better Packing check_column->increase_column Low check_reflux Evaluate Reflux Ratio check_column->check_reflux Adequate increase_column->check_reflux increase_reflux Increase Reflux Ratio (e.g., >5:1) check_reflux->increase_reflux Low check_heat Analyze Heat Input Stability check_reflux->check_heat High increase_reflux->check_heat stabilize_heat Use PID Controller & Insulate Column check_heat->stabilize_heat Unstable check_rate Check Distillate Collection Rate check_heat->check_rate Stable stabilize_heat->check_rate slow_rate Reduce Rate to 1-2 drops/sec check_rate->slow_rate Too Fast end Improved Separation Achieved check_rate->end Optimal slow_rate->end start Co-elution of Isomers select_column Select Column (C18, Phenyl, PFP) start->select_column optimize_mobile Optimize Mobile Phase (MeCN/H2O vs. MeOH/H2O) select_column->optimize_mobile fine_tune Fine-Tune Organic % (e.g., 1-2% increments) optimize_mobile->fine_tune adjust_temp Adjust Column Temperature (25-40 °C) fine_tune->adjust_temp result Resolution Achieved? adjust_temp->result success Method Validated result->success Yes failure Re-evaluate Column Choice result->failure No failure->select_column

Sources

Technical Support Center: Catalyst Deactivation in 1-tert-butyl-2-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst deactivation in this important Friedel-Crafts alkylation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the efficiency and reproducibility of your experiments.

I. Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation

This section is structured to help you identify the root cause of catalyst deactivation and provide actionable steps for remediation.

Issue 1: Rapid Loss of Catalytic Activity Early in the Reaction

Symptoms:

  • A sharp decrease in the conversion of toluene within the first few hours of the reaction.

  • The reaction fails to reach the expected yield of this compound.

Potential Causes and Solutions:

  • A. Catalyst Poisoning by Impurities: Trace impurities in your reactants or solvent can act as poisons to the catalyst's active sites. Water is a common culprit in reactions using Lewis acid catalysts, as it can hydrolyze the catalyst.[1] Other potential poisons include sulfur or nitrogen-containing compounds.

    Troubleshooting Steps:

    • Reactant Purity Check: Verify the purity of your toluene and tert-butanol (or other alkylating agent) using Gas Chromatography (GC) or other appropriate analytical techniques.

    • Solvent Anhydrous Conditions: Ensure you are using anhydrous solvents.[1] If necessary, distill the solvent over a suitable drying agent prior to use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

  • B. Thermal Degradation or Sintering: High reaction temperatures can lead to the thermal degradation of the catalyst. This can involve the loss of active surface area due to the growth of catalyst crystallites (sintering) or the collapse of the support's pore structure.[2]

    Troubleshooting Steps:

    • Temperature Monitoring: Accurately monitor the internal reaction temperature. Be aware that the alkylation reaction can be exothermic.

    • Gradual Heating: Employ a gradual heating ramp to the desired reaction temperature to avoid thermal shock to the catalyst.

    • Catalyst Selection: Consider using a catalyst with higher thermal stability if operating at elevated temperatures is necessary for your desired selectivity.

Issue 2: Gradual Decline in Catalyst Performance Over Extended Reaction Times

Symptoms:

  • A slow but steady decrease in toluene conversion over the course of the reaction.

  • A noticeable change in the color of the catalyst, often turning darker.

Potential Cause and Solution:

  • A. Catalyst Fouling by Coke Formation: The most common cause of gradual deactivation in this synthesis is the formation of carbonaceous deposits, known as coke, on the catalyst surface.[3][4] These deposits block the active sites and pores of the catalyst, preventing reactants from accessing them.[3][5] Coke precursors can be formed from reactants, intermediates, or products.[3]

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Higher temperatures can accelerate coking.[4] Determine the optimal temperature that balances reaction rate and coke formation.

    • Adjust Reactant Feed Rate: A high concentration of the alkylating agent can sometimes lead to increased coke formation. Optimizing the molar ratio of toluene to tert-butanol can mitigate this.

    • Catalyst Regeneration: A deactivated catalyst due to coking can often be regenerated.

      dot

      Caption: Workflow for the regeneration of a coke-fouled catalyst.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in Friedel-Crafts alkylation reactions like the synthesis of this compound?

A1: The main mechanisms of catalyst deactivation can be categorized as chemical, thermal, and mechanical.[2] For the synthesis of this compound, the most prevalent deactivation mechanisms are:

  • Poisoning: This occurs when impurities in the feed strongly adsorb to the active sites of the catalyst, rendering them inactive.[2]

  • Fouling: This is the physical deposition of substances from the fluid phase onto the catalyst surface, with coke formation being a primary example.[2][3]

  • Thermal Degradation: High temperatures can cause irreversible changes to the catalyst's structure, such as sintering or the collapse of the support material.[2]

Q2: How can I determine if my catalyst has been deactivated by coking?

A2: A visual inspection often reveals a darkening of the catalyst. For a more definitive analysis, Temperature Programmed Oxidation (TPO) can be used to quantify the amount of coke deposited on the catalyst. Additionally, techniques like N2 physisorption can show a decrease in the catalyst's surface area and pore volume, which is indicative of pore blockage by coke.

Q3: Is it possible to regenerate a catalyst that has been deactivated?

A3: Yes, in many cases, particularly with deactivation due to coking, the catalyst can be regenerated. A common method is calcination, which involves heating the catalyst in the presence of air to burn off the carbonaceous deposits.[1] The specific temperature and duration of calcination will depend on the type of catalyst and the extent of coking.

dot

Caption: A logical workflow for troubleshooting catalyst deactivation.

Q4: Can the choice of catalyst influence the rate of deactivation?

A4: Absolutely. Catalysts with different properties will exhibit varying degrees of stability. For instance, zeolites are often used as solid acid catalysts in this reaction.[6] The pore structure and acidity of the zeolite can significantly impact its susceptibility to coking.[7] Catalysts with larger pores may be less prone to pore blockage, while the strength of the acid sites can influence the rate of coke precursor formation.[3][7]

III. Experimental Protocols

Protocol 1: Catalyst Regeneration by Calcination

This protocol outlines a general procedure for the regeneration of a solid acid catalyst deactivated by coke formation.

Materials:

  • Deactivated catalyst

  • Muffle furnace

  • Ceramic crucible

  • Desiccator

Procedure:

  • Carefully remove the deactivated catalyst from the reactor.

  • If the catalyst is coated in residual reactants or products, wash it with a suitable solvent (e.g., toluene) and dry it in an oven at approximately 110°C overnight.

  • Place the dried, deactivated catalyst in a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the catalyst in the presence of air to 500-550°C.[1] The heating rate should be controlled to avoid rapid temperature changes.

  • Maintain this temperature for 3-5 hours to ensure complete combustion of the coke deposits.[1]

  • After calcination, turn off the furnace and allow the catalyst to cool to room temperature inside the furnace or in a desiccator to prevent moisture absorption.[1]

  • Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.[1]

IV. Data Summary

Deactivation MechanismCommon CausesKey IndicatorsRecommended Action
Poisoning Impurities in reactants/solvents (e.g., water, sulfur compounds)Rapid loss of activity from the start of the reactionVerify purity of all reagents and use anhydrous conditions.
Fouling (Coking) Formation of carbonaceous deposits on the catalyst surfaceGradual decline in activity over time, darkening of the catalystOptimize reaction conditions (temperature, feed rate) and regenerate the catalyst via calcination.
Thermal Degradation Excessive reaction temperaturesIrreversible loss of activity, changes in catalyst structureMaintain precise temperature control and select a thermally stable catalyst.

V. References

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.

  • Academax. (n.d.). Deactivation and Regeneration of Catalyst from Toluene and Methanol to Xylene.

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Processes, 11(3), 934.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol.

  • MDPI. (2024). Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. Journal of Analytical and Applied Pyrolysis, 181, 106593.

  • MDPI. (2018). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Catalysts, 8(10), 449.

Sources

Technical Support Center: Navigating the Scale-Up of 1-tert-butyl-2-methylbenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-tert-butyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this sterically hindered aromatic compound. By leveraging insights from established chemical principles and cutting-edge research, this resource provides practical, in-depth troubleshooting advice and validated protocols to ensure the successful and efficient scale-up of your synthesis.

Introduction to the Challenges

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved via the Friedel-Crafts alkylation of toluene. While straightforward in principle, the scale-up of this reaction presents several challenges that can significantly impact yield, purity, and overall process efficiency. The primary hurdles include the formation of undesired isomers, polyalkylation byproducts, and catalyst deactivation. This guide will address these issues in a practical, question-and-answer format, providing you with the necessary tools to overcome these obstacles.

Troubleshooting Guide & FAQs

Section 1: Reaction Initiation & Catalyst Activity

Question 1: My Friedel-Crafts reaction is sluggish or fails to initiate, with a significant amount of starting material remaining. What are the likely causes?

Answer: A common reason for low conversion in Friedel-Crafts alkylation is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

  • Moisture Sensitivity: AlCl₃ is extremely hygroscopic and reacts readily with water. Any moisture present in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2] It is imperative to use anhydrous reagents and solvents and to thoroughly dry all glassware before use.

  • Insufficient Catalyst Loading: In some cases, particularly with less reactive substrates, a higher catalyst loading may be necessary to drive the reaction to completion.

  • Low Reaction Temperature: While lower temperatures can help control selectivity, they can also reduce the reaction rate. If the reaction is too slow, a modest increase in temperature may be required to overcome the activation energy barrier.[1]

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: Dry all glassware in an oven at a minimum of 120°C for several hours and allow it to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate) immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents. Toluene can be dried by distillation from sodium benzophenone ketyl.

  • Reagents: Use freshly opened or properly stored anhydrous aluminum chloride.

Section 2: Product Selectivity & Isomer Control

Question 2: My reaction produces a mixture of isomers, primarily the para- and meta-isomers, instead of the desired ortho-product (this compound). How can I improve ortho-selectivity?

Answer: The formation of a mixture of isomers is a well-known challenge in the Friedel-Crafts alkylation of toluene. The methyl group is an ortho-, para-director; however, the sterically bulky tert-butyl group can favor the para position. Isomerization to the thermodynamically more stable meta-isomer can also occur under harsh reaction conditions.[3]

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled ortho-product. Running the reaction at 0°C or even lower can significantly improve the ortho/para ratio.[4]

  • Catalyst Choice: While AlCl₃ is a common catalyst, it can also promote isomerization. Using shape-selective catalysts like certain zeolites (e.g., Hβ modified with Fe₂O₃) can enhance ortho-selectivity by exploiting the smaller kinetic diameter of the ortho-isomer, allowing it to diffuse out of the catalyst pores more readily than the bulkier para- and meta-isomers.[3]

  • Alkylating Agent: The choice of alkylating agent can influence selectivity. While tert-butyl chloride is common, tert-butyl alcohol can also be used, often in conjunction with solid acid catalysts.[3][5][6]

Table 1: Effect of Catalyst on Isomer Selectivity in Toluene tert-Butylation

CatalystAlkylating AgentTemperature (°C)Toluene Conversion (%)Ortho-isomer Selectivity (%)Reference
AlCl₃tert-butyl chloride50-~51 (as part of a mixture)[3]
Fe₂O₃(20%)/Hβtert-butyl alcohol19054.781.5[3]

Experimental Workflow for Improved Ortho-Selectivity:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Toluene & tert-Butylating Agent mix Combine Reactants and Catalyst under Inert Atmosphere reagents->mix catalyst Shape-Selective Catalyst (e.g., Fe₂O₃/Hβ) catalyst->mix temp Maintain Low Temperature (e.g., 0-5°C for AlCl₃ or optimal temperature for zeolite) mix->temp monitor Monitor Reaction Progress (GC-MS) temp->monitor quench Quench Reaction (e.g., with cold water/ice) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry distill Fractional Distillation dry->distill product product distill->product Isolated This compound

Caption: Workflow for selective ortho-alkylation.

Section 3: Byproduct Formation & Purification

Question 3: I am observing significant amounts of di-tert-butylated products in my reaction mixture, which complicates purification. How can I minimize this polyalkylation?

Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product, an alkylbenzene, is more reactive than the starting material.[7] The electron-donating alkyl group activates the aromatic ring towards further electrophilic substitution.

  • Stoichiometry Control: Using a large excess of the aromatic substrate (toluene) relative to the alkylating agent is the most effective way to minimize polyalkylation.[1][8] This increases the probability that the electrophile will react with the starting material rather than the more reactive product.

  • Controlled Addition: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further reducing the likelihood of polyalkylation.

Question 4: What is the most effective method for purifying this compound from its isomers and other byproducts on a larger scale?

Answer: Fractional distillation is the most common and effective method for purifying this compound from its isomers and other byproducts, especially on a larger scale. The boiling points of the ortho-, meta-, and para-isomers are sufficiently different to allow for separation.

Table 2: Boiling Points of tert-Butyltoluene Isomers

IsomerBoiling Point (°C)
This compound (ortho)~187-188
1-tert-butyl-3-methylbenzene (meta)~189-190
1-tert-butyl-4-methylbenzene (para)~192-193

A high-efficiency distillation column is recommended for optimal separation.

Purification Protocol:

  • Initial Work-up: After quenching the reaction, wash the organic layer with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with brine to remove any remaining catalyst and acidic byproducts.[1]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Fractional Distillation: Perform fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Section 4: Catalyst Deactivation & Regeneration

Question 5: My solid acid catalyst (e.g., zeolite) shows decreased activity after several runs. Can it be regenerated?

Answer: Yes, solid acid catalysts like zeolites can be regenerated. The primary cause of deactivation is often the deposition of carbonaceous materials (coke) on the catalyst surface, which blocks the active sites.[9]

Catalyst Regeneration Workflow:

G cluster_recovery Recovery cluster_regeneration Regeneration cluster_reuse Reuse filter Filter Catalyst from Reaction Mixture wash Wash with Solvent to Remove Adsorbed Organics filter->wash dry Dry the Washed Catalyst wash->dry calcine Calcine in Air at High Temperature (e.g., 550°C) to Burn Off Coke dry->calcine cool Cool in a Desiccator calcine->cool store Store in a Dry Environment cool->store reuse Reuse in Subsequent Reactions store->reuse

Sources

Technical Support Center: Improving the Selectivity of Electrophilic Substitution on 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic aromatic substitution of 1-tert-butyl-2-methylbenzene. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance regioselectivity and optimize reaction outcomes. Our approach is grounded in mechanistic principles and supported by empirical data to ensure you can make informed decisions in your experimental design.

Understanding the System: Electronic and Steric Influences

The reactivity and orientation of electrophilic attack on this compound are governed by the interplay of the electronic effects of the methyl and tert-butyl groups and the significant steric hindrance imposed by the tert-butyl group.

Both the methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups are alkyl groups, which are classified as activating, ortho-, para-directors in electrophilic aromatic substitution.[1] They donate electron density to the benzene ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or sigma complex).[2][3] This electron donation makes the ring more nucleophilic and thus more reactive than benzene itself.[4]

However, the directing effects of these two groups are not equal in practice. The sheer size of the tert-butyl group creates substantial steric hindrance, primarily at the ortho positions (C3 and C6).[1][4] This steric congestion often dictates the regiochemical outcome, favoring substitution at the less hindered positions.

The four possible positions for electrophilic attack on this compound are C3, C4, C5, and C6.

  • Positions C3 and C6 are ortho to the methyl group and ortho to the tert-butyl group.

  • Position C4 is meta to the methyl group and para to the tert-butyl group.

  • Position C5 is para to the methyl group and meta to the tert-butyl group.

Based on electronic effects alone, positions C3, C5, and C6 would be activated by the ortho, para-directing nature of the alkyl groups. However, the steric bulk of the tert-butyl group significantly disfavors attack at the adjacent C3 and C6 positions.[5] This leaves C4 and C5 as the most probable sites for substitution. The selectivity between these two positions is a common challenge that this guide will address.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of frequently encountered problems during the electrophilic substitution of this compound, followed by their probable causes and actionable solutions.

Issue 1: Poor Selectivity - Formation of a Mixture of C4 and C5 Isomers

Symptom: Your reaction yields a mixture of 4-substituted and 5-substituted this compound, and the ratio is not favorable for your desired product.

Probable Causes:

  • Reaction Conditions Favoring Thermodynamic Product: In some cases, the initially formed product (kinetic product) can rearrange or equilibrate to a more stable isomer (thermodynamic product) under the reaction conditions, especially at higher temperatures or with prolonged reaction times.[6][7]

  • Nature of the Electrophile: The size and reactivity of the electrophile can influence the substitution pattern. A smaller, more reactive electrophile might be less selective, while a bulkier electrophile will be more sensitive to steric hindrance.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers.

Solutions:

  • Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product (often the one that forms faster due to a lower activation energy), conduct the reaction at a lower temperature and for a shorter duration.[8] This minimizes the chance of rearrangement to the more thermodynamically stable isomer.

    • To favor the thermodynamic product (the most stable isomer), you may need to use higher temperatures or longer reaction times to allow for equilibrium to be established.[6] It's crucial to first understand which isomer is which in your specific reaction.

  • Choice of Reagents and Catalysts:

    • For reactions like Friedel-Crafts alkylation , which are often reversible, isomer mixtures are common.[4] Consider using Friedel-Crafts acylation followed by reduction of the ketone. The acylation reaction is generally irreversible and the deactivating nature of the acyl group prevents polysubstitution, offering better regioselectivity.[9][10]

    • In nitration , the choice of nitrating agent can be critical. A milder agent like tert-butyl nitrite might offer different selectivity compared to the standard nitric acid/sulfuric acid mixture.[11][12]

    • For halogenation , the Lewis acid catalyst plays a key role. A less active catalyst might provide better selectivity.[13][14]

  • Solvent Optimization:

    • Systematically screen solvents with varying polarities. Nonpolar solvents may favor sterically driven outcomes, while polar solvents might better stabilize charged intermediates, potentially altering the isomer ratio.

Issue 2: Low Yield of the Desired Isomer

Symptom: The overall yield of the desired substituted product is low, even if the selectivity is acceptable.

Probable Causes:

  • Dealkylation: Under strongly acidic conditions, particularly in Friedel-Crafts reactions, the tert-butyl group can be cleaved from the aromatic ring, leading to byproducts.[15]

  • Polysubstitution: Since both the methyl and tert-butyl groups are activating, the initial product is more reactive than the starting material, which can lead to the introduction of a second electrophile.[9]

  • Side Reactions: The electrophile may react with the solvent or other components in the reaction mixture. Sulfonation, for example, can lead to the formation of sulfones as byproducts.[16]

Solutions:

  • Preventing Dealkylation:

    • Use milder Lewis acids in Friedel-Crafts reactions (e.g., FeCl₃ instead of AlCl₃).[17]

    • Employ lower reaction temperatures and shorter reaction times.

    • Consider alternative synthetic routes that avoid strongly acidic conditions.

  • Minimizing Polysubstitution:

    • Use a molar excess of the this compound substrate relative to the electrophile.[4]

    • As mentioned previously, Friedel-Crafts acylation is an excellent strategy to avoid polysubstitution because the resulting acyl group deactivates the ring towards further electrophilic attack.[18]

  • Optimizing Reaction Conditions:

    • Ensure all reagents are pure and dry, as impurities can lead to undesired side reactions.

    • Carefully control the stoichiometry of the reactants.

    • Monitor the reaction progress using techniques like TLC or GC to stop the reaction at the optimal time.

Frequently Asked Questions (FAQs)

Q1: Which position, C4 or C5, is generally favored for electrophilic substitution on this compound?

A1: The outcome depends on the specific reaction. The C5 position is para to the methyl group and meta to the tert-butyl group. The C4 position is para to the tert-butyl group and meta to the methyl group. Both methyl and tert-butyl groups are ortho, para-directing. Therefore, both positions are electronically activated. However, the directing influence of the tert-butyl group is often stronger. In many cases, substitution at the C4 position (para to the bulky tert-butyl group) is favored to minimize steric interactions.[1] For instance, in nitration, the para product relative to the tert-butyl group often predominates.[4]

Q2: How can I reliably predict the major product of a given electrophilic substitution on this substrate?

A2: While general rules provide a good starting point, the interplay of electronic and steric effects can be complex. The most reliable way is to consult the literature for the specific reaction you are performing. If data is unavailable, a small-scale pilot experiment with careful product analysis (e.g., by GC-MS or NMR) is the best approach. Computational chemistry can also offer predictions of isomer distribution by modeling the transition state energies.[19]

Q3: Can I achieve substitution at the C3 or C6 positions?

A3: Substitution at the C3 and C6 positions is highly disfavored due to the extreme steric hindrance from the adjacent tert-butyl group.[20] Achieving significant yields of these isomers through direct electrophilic substitution is very challenging and would likely require specialized, sterically demanding directing groups or a multi-step synthetic strategy.

Q4: Does the order of introducing the methyl and tert-butyl groups onto the benzene ring matter for synthesizing the starting material?

A4: Yes, the synthetic route to this compound is important. A common method is the Friedel-Crafts alkylation of toluene with a tert-butylating agent.[21] The methyl group of toluene will direct the incoming tert-butyl group primarily to the ortho and para positions. The ortho-isomer, this compound, can then be separated from the para-isomer.

Experimental Protocols and Data

Table 1: Representative Isomer Distributions in Electrophilic Substitution of this compound
Reaction TypeReagents and ConditionsMajor IsomerMinor Isomer(s)Reference
NitrationHNO₃, H₂SO₄, low temp.4-nitro-1-tert-butyl-2-methylbenzene5-nitro-1-tert-butyl-2-methylbenzene[4]
HalogenationBr₂, FeBr₃4-bromo-1-tert-butyl-2-methylbenzene5-bromo-1-tert-butyl-2-methylbenzene[13]
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-acetyl-1-tert-butyl-2-methylbenzene5-acetyl-1-tert-butyl-2-methylbenzene[10]

Note: The exact ratios can vary significantly with reaction conditions.

Protocol 1: Selective Nitration of this compound

This protocol aims to maximize the yield of the 4-nitro isomer by controlling the temperature.

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool this compound in an appropriate solvent (e.g., dichloromethane) to 0 °C using an ice-salt bath.

  • Nitrating Mixture: Slowly prepare a nitrating mixture by adding concentrated nitric acid dropwise to concentrated sulfuric acid at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature does not exceed 5 °C.[22]

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ether).

  • Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting isomers can be separated by column chromatography.

Diagrams

Electrophilic_Substitution_Pathway sub This compound C4 Attack at C4 (para to t-Bu) sub->C4 Attack C5 Attack at C5 (para to Me) sub->C5 Attack eplus Electrophile (E+) I4 Sigma Complex 4 C4->I4 Forms Intermediate 4 I5 Sigma Complex 5 C5->I5 Forms Intermediate 5 P4 4-Substituted Product (Often Major) I4->P4 -H+ P5 5-Substituted Product (Often Minor) I5->P5 -H+

Caption: General pathways for electrophilic substitution on this compound.

Troubleshooting_Logic Start Poor Selectivity (Mixture of Isomers) Cause1 Thermodynamic Control? Start->Cause1 Cause2 Bulky Electrophile? Start->Cause2 Cause3 Reversible Reaction? Start->Cause3 Solution1 Lower Temperature Shorter Reaction Time Cause1->Solution1 Yes Solution2 Use Smaller Electrophile (if possible) Cause2->Solution2 Yes Solution3 Switch to Irreversible Reaction (e.g., Acylation) Cause3->Solution3 Yes

Caption: Decision-making flowchart for troubleshooting poor selectivity.

References

  • Vertex AI Search Result[2]
  • LibreTexts. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry. [Link]
  • Wikipedia. (2023).
  • Michigan State University Department of Chemistry.
  • Scribd. Electrophilic Substitution in Benzene. [Link]
  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [YouTube video]. [Link]
  • Chemistry Steps. (2022).
  • Rzepa, H. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. [Link]
  • JoVE. (2023).
  • Field, L. D., Sternhell, S., & Wilton, H. V. (1986). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control.
  • LibreTexts. (2023). 16.
  • Wikipedia. (2023).
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
  • Cerfontain, H., Lambrechts, H. J. A., & Schaasberg-Nienhuis, Z. R. H. (1985). Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
  • ResearchGate. (2018).
  • Savinov, S. N., & Austin, D. J. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic letters, 4(9), 1415–1418. [Link]
  • University of California, Davis. (2014). The Friedel-Crafts Reaction. [Link]
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
  • ResearchGate. (2011). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]
  • MiraCosta College.
  • Angelo State University.
  • LibreTexts. (2023). 15.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Zhang, Y., et al. (2026). Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. Organic & Biomolecular Chemistry. [Link]
  • Plymouth University. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [YouTube video]. [Link]
  • ResearchGate. (1969). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. [Link]
  • LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. [Link]
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • PNAS. (2019).
  • National Center for Biotechnology Information. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]
  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [YouTube video]. [Link]
  • SlideShare.
  • Chemistry Stack Exchange. (2015). Order of electrophilic substitution. [Link]
  • Chemguide. nitration of benzene and methylbenzene. [Link]
  • LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. [Link]
  • Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings. [Link]

Sources

purification of 1-tert-butyl-2-methylbenzene from unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-tert-butyl-2-methylbenzene. Here, you will find practical, field-proven advice presented in a direct question-and-answer format to address common challenges encountered during the purification of this compound from unreacted starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification protocol. The solutions provided are grounded in chemical principles to help you understand the "why" behind each step.

Issue 1: My final product, this compound, is contaminated with unreacted toluene.

  • Question: I've performed a Friedel-Crafts alkylation of toluene with a tert-butylating agent, and my crude product shows a significant amount of residual toluene. How can I efficiently remove it?

  • Answer: The most effective method for separating toluene from this compound is fractional distillation . This technique is predicated on the difference in the boiling points of the two compounds. Toluene has a boiling point of approximately 110.6°C, while this compound boils at a significantly higher temperature, around 190-200°C[1][2][3][4]. This substantial difference allows for a clean separation.

    Causality: The large disparity in boiling points is due to the increased molecular weight and van der Waals forces of this compound resulting from the addition of the tert-butyl group to the toluene backbone.

    Experimental Protocol: Fractional Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature. Ensure all glassware is dry and joints are properly sealed.

    • Charging the Flask: Charge the round-bottom flask with the crude product mixture. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Heating: Begin heating the flask gently using a heating mantle.

    • Fraction Collection: As the mixture heats, the more volatile component, toluene, will vaporize first. The vapor will rise through the fractionating column, and the temperature at the top of the column should stabilize at the boiling point of toluene (~110.6°C). Collect this fraction in the receiving flask.

    • Monitoring: Continue to monitor the temperature. A sharp increase in temperature indicates that the toluene has been mostly removed and the next component, this compound, is beginning to distill.

    • Product Collection: Change the receiving flask to collect the pure this compound as the temperature stabilizes near its boiling point (~190-200°C).

    • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

    dot

    Fractional_Distillation_Workflow Start Crude Product (this compound + Toluene) Apparatus Assemble Fractional Distillation Apparatus Start->Apparatus Heat Heat the Mixture Apparatus->Heat Toluene_Vapor Toluene Vaporizes First (~110.6°C) Heat->Toluene_Vapor Collect_Toluene Collect Toluene Fraction Toluene_Vapor->Collect_Toluene Temp_Rise Temperature Rises Sharply Collect_Toluene->Temp_Rise Product_Vapor Product Vaporizes (~190-200°C) Temp_Rise->Product_Vapor Collect_Product Collect Pure Product Product_Vapor->Collect_Product End Purified This compound Collect_Product->End

    Caption: Fractional Distillation Workflow for Purification.

Issue 2: My product is contaminated with a polar starting material, such as tert-butanol.

  • Question: My synthesis used tert-butanol as the alkylating agent, and I suspect some of it remains in my product. How can I remove this polar impurity?

  • Answer: A simple and effective method to remove a polar impurity like tert-butanol from a non-polar product is through liquid-liquid extraction , often referred to as a "work-up" wash. Tert-butanol is miscible with water, whereas this compound is not[5][6][7][8]. This difference in solubility is the basis for the separation.

    Causality: The hydroxyl group (-OH) in tert-butanol allows it to form hydrogen bonds with water, making it highly soluble. This compound, being a hydrocarbon, is non-polar and hydrophobic.

    Experimental Protocol: Liquid-Liquid Extraction

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane.

    • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

    • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

    • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Phase Separation: Allow the layers to separate. The aqueous layer (containing the tert-butanol) will be at the bottom if using a denser solvent like dichloromethane, or at the top if using a less dense solvent like diethyl ether.

    • Draining: Carefully drain the aqueous layer.

    • Repeat: Repeat the washing step with fresh deionized water two more times to ensure complete removal of the tert-butanol.

    • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

    dot

    Liquid_Liquid_Extraction_Workflow Start Crude Product (in organic solvent) Add_Water Add Water to Separatory Funnel Start->Add_Water Shake Shake and Vent Add_Water->Shake Separate Allow Layers to Separate Shake->Separate Drain_Aqueous Drain Aqueous Layer (contains tert-butanol) Separate->Drain_Aqueous Repeat Repeat Wash x2 Drain_Aqueous->Repeat Dry_Organic Dry Organic Layer Repeat->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate End Purified Product Evaporate->End

    Caption: Liquid-Liquid Extraction for Polar Impurity Removal.

Issue 3: I have a mixture of isomeric products (ortho, meta, para) and need to isolate the this compound (ortho isomer).

  • Question: The Friedel-Crafts alkylation produced a mixture of isomers. How can I isolate the desired ortho product, this compound?

  • Answer: While fractional distillation can be attempted, the boiling points of the isomers are often very close, making a clean separation difficult. A more effective technique for isomer separation is column chromatography [9][10][11][12]. This method separates compounds based on their differential adsorption to a stationary phase.

    Causality: The different isomers will have slightly different polarities and steric profiles, leading to varying affinities for the stationary phase (typically silica gel or alumina for non-polar compounds). The less polar isomer will generally elute first.

    Experimental Protocol: Column Chromatography

    • Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting the column with a non-polar solvent system (e.g., pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate in a very low percentage).

    • Fraction Collection: Collect small fractions of the eluent as it passes through the column.

    • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine which fractions contain the desired isomer.

    • Combining and Evaporation: Combine the pure fractions containing this compound and remove the solvent by rotary evaporation.

Frequently Asked Questions (FAQs)

  • Q1: What are the common unreacted starting materials I might encounter?

    • A1: In a typical Friedel-Crafts alkylation synthesis of this compound, the most common starting materials you will need to remove are unreacted toluene and the tert-butylating agent, which could be tert-butanol or a derivative like tert-butyl chloride . If isobutylene gas is used, any unreacted portion would likely be lost to the atmosphere upon work-up, but it's good practice to ensure the reaction has gone to completion[1].

  • Q2: How can I quickly check the purity of my this compound?

    • A2: The most common and effective methods for assessing purity are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC will show the presence of volatile impurities as separate peaks, and the relative peak areas can give a good estimation of purity. ¹H NMR spectroscopy can be used to identify the characteristic signals of your product and any remaining starting materials or isomeric byproducts.

  • Q3: Are there any safety precautions I should be aware of during purification?

    • A3: Yes, safety is paramount.

      • Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin[13][14][15][16][17].

      • tert-Butanol is also a flammable liquid and can cause serious eye irritation[18][19][20][21][22][23][24].

      • This compound itself should be handled with care, as with all organic chemicals.

      • Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. When performing distillations, ensure the apparatus is properly assembled and vented to avoid pressure buildup.

Physical Properties for Purification

Summarizing the physical properties of the target compound and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility in Water
This compound 148.24~190-200[1][3][4]~ -50.32[1][3][4]~0.89[1][25]Insoluble
Toluene92.14110.6[2][26][27]-95[2]0.867[26][27]Insoluble[6][26][28]
tert-Butanol74.1282.3[5]25.8[5]0.789[5]Miscible[5][7]
Isobutylene56.11-6.9[29][30][31]-140.3[30]0.588 (liquid)[30]Insoluble[32]

References

  • Chemistry For Everyone. (2025). What Are The Physical And Chemical Properties Of Toluene?.
  • Henry County, IN. (1999). MATERIAL SAFETY DATA SHEET Toluene.
  • Sciencemadness Wiki. (2023). tert-Butanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol.
  • Solvents Australia. (2021). SAFETY DATA SHEET - Toluene.
  • Toluene Solvent Properties. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toluene. PubChem.
  • Journal of the Chinese Chemical Society. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene.
  • Wikipedia. (n.d.). Isobutylene.
  • Wikipedia. (n.d.). tert-Butyl alcohol.
  • Penta chemicals. (2025). tert-Butanol - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: toluene.
  • Lab Alley. (2023). tert-Butanol For Sale Online | Safety Data Sheet (SDS) | Download PDF.
  • SafeLeaf.ca. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide.
  • National Center for Biotechnology Information. (n.d.). tert-Butanol. PubChem.
  • Restek. (2025). Purification of Mineral Oil Aromatic Hydrocarbons and Separation Based on the Number of Aromatic Rings Using a Liquid Chromatography Silica Column. An Alternative to Epoxidation.
  • Occupational Safety and Health Administration. (n.d.). TERT-BUTYL ALCOHOL (TERT-BUTANOL).
  • GazFinder. (n.d.). Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7.
  • Stenutz. (n.d.). This compound.
  • SciELO. (n.d.). liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries.
  • Semantic Scholar. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Taylor & Francis. (2016). Separation of Hydrocarbons by Means of Liquid-Liquid Extraction with Deep Eutectic Solvents.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • ResearchGate. (n.d.). analytical technique for extracting.
  • National Center for Biotechnology Information. (n.d.). 1-Butyl-2-methylbenzene. PubChem.
  • ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 1-tert-butyl-2-methylbenzene, a valuable intermediate in the production of fine chemicals and pharmaceuticals, is most commonly achieved via the Friedel-Crafts alkylation of toluene.[1][2] This electrophilic aromatic substitution reaction, while effective, is notoriously exothermic, presenting significant challenges for temperature control, reaction selectivity, and overall safety.[2][3] A failure to adequately manage the heat generated can lead to a dangerous phenomenon known as thermal runaway, where the reaction rate increases uncontrollably, potentially resulting in catastrophic vessel failure.[4][5]

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the factors influencing the exothermicity of this reaction and to offer practical, field-proven strategies for its safe and efficient management. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Core Principles of Exotherm Management

The Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][6] The reaction proceeds through the formation of a tert-butyl carbocation, a highly reactive electrophile that then attacks the electron-rich toluene ring.[2][7] The formation of the C-C bond between the tert-butyl group and the toluene ring is a highly exothermic process.

Effective management of this exotherm hinges on three key pillars:

  • Rate of Reagent Addition: Controlling the concentration of the limiting reagent at any given time directly controls the rate of heat generation.

  • Efficient Heat Dissipation: The ability of the reaction setup to remove heat is critical. This is influenced by factors such as the reactor's surface-area-to-volume ratio, the cooling medium, and agitation.

  • Reaction Temperature: Lower temperatures generally slow the reaction rate, providing a wider window for control.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction temperature rapidly increasing even with slow addition of the alkylating agent?

A1: This indicates that the rate of heat generation is exceeding the rate of heat removal. Several factors could be at play:

  • Inadequate Cooling: Ensure your cooling bath is at the appropriate temperature (typically 0-5°C for this reaction) and has sufficient volume and surface area contact with the reaction flask.[3][8]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates, triggering a broader thermal event. Ensure the stirring is vigorous enough to maintain a homogenous mixture.

  • Concentrated Reagents: Using overly concentrated reagents can lead to a very fast initial reaction rate. Consider diluting the alkylating agent with a suitable solvent before addition.

  • Catalyst Activity: The activity of the AlCl₃ can vary. Highly active, fresh catalyst can lead to a more vigorous reaction.

Q2: I'm observing the formation of significant amounts of byproducts, particularly di-tert-butylated toluene and other isomers. How can I improve the selectivity for this compound?

A2: Byproduct formation is often linked to poor temperature control and reactant stoichiometry.

  • Temperature Effects on Isomer Distribution: The methyl group of toluene is an ortho-, para- director.[1] However, at higher temperatures, thermodynamic control can favor the formation of the more stable meta- and para-isomers.[9][10] Maintaining a low and stable reaction temperature is crucial for maximizing the yield of the ortho-isomer.

  • Polyalkylation: The initial product, this compound, is more reactive than toluene and can undergo a second alkylation. To minimize this, use a molar excess of toluene relative to the tert-butylating agent. A common starting point is a 2:1 molar ratio of toluene to tert-butyl chloride.[11]

  • Catalyst Choice: While AlCl₃ is common, alternative catalysts like zeolites (e.g., H-BEA, H-MOR) can offer higher selectivity for the desired para-isomer, 4-tert-butyltoluene, due to shape-selective catalysis.[12][13] If the para-isomer is the desired product, exploring these heterogeneous catalysts is recommended. For instance, Fe₂O₃-modified Hβ zeolite has shown high selectivity for 4-tert-butyltoluene.[14]

Q3: What is the safest and most effective way to quench the reaction?

A3: Quenching a Friedel-Crafts reaction is a critical step that must be performed with caution as it is also highly exothermic. The unreacted AlCl₃ will react violently with water.

  • Recommended Quenching Procedure: The reaction mixture should be poured slowly and with vigorous stirring onto a mixture of crushed ice and water.[15][16] Never add water directly to the reaction mixture. This reverse addition can cause a dangerous, uncontrolled exotherm and splashing of corrosive materials.[16][17] The ice helps to absorb the heat of quenching.

  • Acidification: After the initial quench, the addition of dilute hydrochloric acid can help to dissolve any aluminum salts that have precipitated.[15]

Q4: Can I reuse the aluminum chloride catalyst?

A4: In a typical laboratory setting, the AlCl₃ catalyst is consumed during the aqueous workup and is not easily recovered or reused. The catalyst forms a complex with the ketone product and is then hydrolyzed during the quench.[18] For industrial applications, the move towards solid acid catalysts like zeolites is driven by their reusability and more environmentally friendly nature.[19][20]

Troubleshooting Scenarios
Symptom Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. Addition of alkylating agent is too fast. 2. Inadequate cooling capacity. 3. Localized "hot spots" due to poor agitation.1. Immediately stop the addition of the alkylating agent. 2. If possible, increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath). 3. Ensure vigorous stirring. 4. For future runs, dilute the alkylating agent and add it more slowly.
Low Conversion of Toluene 1. Deactivated catalyst (exposure to moisture). 2. Insufficient reaction time. 3. Reaction temperature is too low.1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. 2. After the addition is complete, allow the reaction to stir at room temperature for a period to ensure completion.[3] 3. Consider allowing the reaction to slowly warm to room temperature after the initial exothermic phase.
Formation of a Dark, Tarry Substance 1. Reaction temperature was too high, leading to polymerization and side reactions. 2. Presence of impurities in the starting materials.1. Maintain strict temperature control throughout the reaction. 2. Use purified reagents.

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of this compound

Safety Precautions: This experiment should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) must be worn at all times. Anhydrous aluminum chloride is highly corrosive and reacts violently with moisture, releasing HCl gas.[3][21]

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.

    • In the flask, place toluene and anhydrous AlCl₃. A typical molar ratio is 2:1:0.1 of toluene:tert-butyl chloride:AlCl₃.

    • Cool the mixture in an ice-salt bath to 0-5°C with continuous stirring.[8]

  • Addition of Alkylating Agent:

    • Measure the required amount of tert-butyl chloride and place it in the dropping funnel.

    • Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over a period of 30-60 minutes.

    • Crucially, monitor the internal reaction temperature and maintain it between 0-5°C throughout the addition. [2] The rate of addition should be adjusted to prevent the temperature from rising above this range.

  • Reaction:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quenching:

    • Prepare a beaker with a mixture of crushed ice and water.

    • Slowly and carefully , pour the reaction mixture into the beaker of ice-water with vigorous stirring. This step is highly exothermic.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation to separate the desired this compound from unreacted toluene and other isomers.

Visualization of Key Processes

Logical Workflow for Managing Exothermic Risk

ExothermManagement cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Post-Reaction Work-up cluster_safety Troubleshooting Prep1 Ensure Dry Glassware & Reagents Prep2 Assemble Reaction with Cooling Bath & Gas Trap Prep1->Prep2 Prep3 Charge Toluene & AlCl3 Prep2->Prep3 Add Slow, Dropwise Addition of t-BuCl Prep3->Add Monitor Maintain Temp. 0-5°C Add->Monitor Warm Warm to RT Post-Addition Monitor->Warm TempSpike Temp > 10°C? Monitor->TempSpike Stir Vigorous Stirring Stir->Monitor Quench Pour Reaction onto Ice-Water Warm->Quench Extract Separate & Extract Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry TempSpike->Warm No Action Stop Addition! Increase Cooling! TempSpike->Action Yes caption Workflow for Safe Synthesis

Caption: A logical workflow for the safe execution of the Friedel-Crafts tert-butylation of toluene.

Decision Tree for Troubleshooting Poor Selectivity

SelectivityTroubleshooting Start Poor Selectivity Observed (High Isomer Content) Q1 Was Reaction Temp. Maintained at 0-5°C? Start->Q1 A1_No High temp favors thermodynamic products (meta/para isomers). Q1->A1_No No Q2 Was a Molar Excess of Toluene Used? Q1->Q2 Yes Sol1 Improve cooling efficiency. Reduce addition rate. A1_No->Sol1 End Improved Selectivity Sol1->End A2_No Stoichiometric or excess alkylating agent leads to polyalkylation. Q2->A2_No No Q2->End Yes Sol2 Use at least a 2:1 molar ratio of toluene to t-BuCl. A2_No->Sol2 Sol2->End caption Troubleshooting Poor Selectivity

Caption: A decision tree for troubleshooting and improving the selectivity of the reaction.

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • Smolecule. (n.d.). This compound | 1074-92-6.
  • Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • ResearchGate. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts | Request PDF.
  • BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Thermal runaway.
  • ResearchGate. (2025). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • ResearchGate. (2025). Tert-butylation of toluene over zeolite catalysts | Request PDF.
  • Filo. (2025). Reaction mechanism for making t-butyl benzene compound, explain and descr.
  • ResearchGate. (2025). tert-Butylation of toluene with isobutylene over zeolite catalysts: Influence of water | Request PDF.
  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?.
  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry | Request PDF.
  • Chemistry Stack Exchange. (2021). Why is meta xylene formed when toluene undergoes alkylation in presence of excess AlCl3?.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • MDPI. (2024). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction.
  • Royal Society of Chemistry. (n.d.). Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.

Sources

alternative catalysts for cleaner synthesis of 2-tert-butyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Alternative Catalysts for Cleaner Synthesis of 2-tert-butyltoluene >

Welcome to the Technical Support Center for the synthesis of 2-tert-butyltoluene. This resource is designed for researchers, scientists, and professionals in drug development seeking cleaner and more efficient catalytic methods for this important chemical intermediate. The traditional synthesis often relies on homogeneous acid catalysts like aluminum chloride or sulfuric acid, which pose significant environmental and handling challenges.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and comparative data on alternative heterogeneous catalysts that offer improved sustainability, reusability, and selectivity.

The focus of modern catalysis in this area is on solid acid catalysts, particularly zeolites, which provide a greener alternative to traditional methods.[1][3] These materials are non-corrosive, reusable, and can be regenerated, minimizing environmental impact.[1] Furthermore, their shape-selective nature can enhance the production of the desired isomer.[1][3] This guide will explore the nuances of using these advanced materials, addressing common experimental hurdles to help you optimize your synthesis of 2-tert-butyltoluene.

Frequently Asked Questions (FAQs)

Q1: Why are alternative catalysts preferred over traditional Friedel-Crafts catalysts like AlCl₃ for 2-tert-butyltoluene synthesis?

Traditional Friedel-Crafts catalysts such as AlCl₃ and H₂SO₄ are highly effective but come with significant drawbacks.[1][2] They are corrosive, moisture-sensitive, and generate hazardous waste streams that are difficult to manage and dispose of.[1] In contrast, solid acid catalysts like zeolites are non-corrosive, reusable, and environmentally benign.[1][3] They can be easily separated from the reaction mixture, simplifying product purification and reducing waste. Moreover, the shape-selective properties of zeolites can lead to higher selectivity for the desired 2-tert-butyltoluene isomer.[1][4]

Q2: What are the most promising types of solid acid catalysts for the tert-butylation of toluene?

Zeolites are the most extensively studied and promising solid acid catalysts for this reaction.[5][6] Different zeolite structures, such as FAU (e.g., USY), BEA (e.g., H-Beta), and MFI (e.g., ZSM-5), have shown catalytic activity.[5][6] The choice of zeolite depends on the desired product selectivity and reaction conditions. For instance, large-pore zeolites like H-Y and H-Beta are often active for the liquid-phase tert-butylation of toluene.[7][8] Mesoporous materials like Al-MCM-41 have also been investigated as they can accommodate bulky molecules.[4]

Q3: How does the Si/Al ratio of a zeolite catalyst affect its performance in toluene alkylation?

The Si/Al ratio is a critical parameter that influences the acidity of the zeolite, which in turn affects its catalytic activity and selectivity. A lower Si/Al ratio generally corresponds to a higher concentration of Brønsted acid sites, which are the active centers for the alkylation reaction.[9] However, an excessively high acid site density can sometimes lead to unwanted side reactions, such as cracking and coke formation, which can deactivate the catalyst.[10][11] Therefore, optimizing the Si/Al ratio is crucial for achieving high conversion and selectivity.

Q4: What are the common alkylating agents used with alternative catalysts for this synthesis?

The most common alkylating agents for the tert-butylation of toluene over solid acid catalysts are tert-butanol and isobutylene.[3][12] Tert-butanol is often preferred in laboratory settings due to its ease of handling as a liquid.[3] The reaction mechanism with tert-butanol over a zeolite catalyst typically involves the dehydration of tert-butanol to isobutylene, which is then protonated to form the tert-butyl carbocation that alkylates the toluene ring.[3]

Q5: Can catalyst deactivation be a significant issue with solid acid catalysts? How can it be addressed?

Yes, catalyst deactivation is a common challenge in toluene alkylation, primarily due to coke deposition.[10][11] Coke, which consists of high-molecular-weight hydrocarbons, can block the pores and cover the active sites of the catalyst, leading to a loss of activity.[11] Deactivation can be mitigated by optimizing reaction conditions such as temperature and reactant feed ratios.[13] Catalyst regeneration is also a common practice. This is typically achieved by burning off the coke in a controlled manner at high temperatures (e.g., 550 °C), which can restore the catalyst's activity.[11][14]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-tert-butyltoluene using alternative catalysts.

Problem Potential Cause(s) Suggested Solution(s)
Low Toluene Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 2. Low Reaction Temperature: The temperature may be too low to achieve a significant reaction rate. 3. Catalyst Deactivation: The catalyst may have become deactivated due to coke formation.1. Catalyst Screening: Test different types of solid acid catalysts (e.g., various zeolites with different pore structures and Si/Al ratios) to identify the most active one.[4][7] 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring conversion and selectivity. Be aware that excessively high temperatures can lead to side reactions.[15] 3. Catalyst Regeneration: If deactivation is suspected, regenerate the catalyst by calcination to remove coke deposits.[11][14]
Low Selectivity to 2-tert-butyltoluene 1. Isomerization: The desired 2-tert-butyltoluene may be isomerizing to the more thermodynamically stable 3- or 4-tert-butyltoluene. 2. Inappropriate Catalyst Pore Structure: The catalyst's pore structure may not provide the desired shape selectivity for the ortho-isomer. 3. High Reaction Temperature: Higher temperatures can favor the formation of thermodynamically controlled products over kinetically controlled ones.1. Lower Reaction Temperature: Operate at a lower temperature to favor the kinetically controlled ortho-product.[15] 2. Select a Shape-Selective Catalyst: Experiment with zeolites known for their shape-selective properties, which can sterically hinder the formation of larger isomers.[4] 3. Optimize Reaction Time: Shorter reaction times may favor the initial kinetic product before significant isomerization occurs.
Formation of Polyalkylated Byproducts 1. High Alkylating Agent to Toluene Ratio: An excess of the alkylating agent can lead to the further alkylation of the initial product. 2. High Catalyst Acidity: A high concentration of strong acid sites can promote polyalkylation.1. Use Excess Toluene: Employ a significant molar excess of toluene to the alkylating agent to minimize the chances of the product being further alkylated.[15] 2. Modify Catalyst Acidity: Consider using a catalyst with a higher Si/Al ratio to reduce the density of strong acid sites.
Rapid Catalyst Deactivation 1. High Reaction Temperature: Can accelerate coke formation. 2. Presence of Impurities in the Feed: Certain impurities can act as coke precursors. 3. Inappropriate Catalyst: The chosen catalyst may be prone to coking under the reaction conditions.1. Lower Reaction Temperature: Operate at the lowest temperature that still provides acceptable conversion.[15] 2. Purify Reactants: Ensure the purity of toluene and the alkylating agent. 3. Co-feeding Hydrogen: In some systems, co-feeding hydrogen can help suppress coke formation.[13][16]

Comparative Data of Alternative Catalysts

The following table summarizes the performance of various solid acid catalysts in the tert-butylation of toluene, providing a comparative overview to guide catalyst selection.

CatalystAlkylating AgentReaction PhaseToluene Conversion (%)2-tert-butyltoluene Selectivity (%)Key AdvantagesDisadvantages
USY Zeolite tert-ButanolVapor~30Not specified, but high para-selectivity (~89%) reportedReusable, non-corrosive, environmentally benign.[1][14]Requires higher temperatures and specialized equipment.[1]
H-Beta Zeolite tert-ButanolLiquidHighNot specifiedActive catalyst for liquid-phase alkylation.[7][8]May require optimization to control isomerization.
H-Mordenite tert-ButanolLiquid~66High para-selectivity (~84%)Good para-selectivity due to shape-selective properties.[7]Lower conversion compared to some other zeolites.
Al-MCM-41 tert-ButanolNot specifiedNot specifiedHigher selectivity to 4-tert-butyltolueneMesoporous structure can accommodate bulky molecules.[4]Synthesis of the catalyst can be more complex.
Ni/W-SiO₂-Al₂O₃ 1-PenteneNot specified>9081 (monoalkylated product)High conversion and selectivity.[13][16]Studied with a different alkylating agent (1-pentene).

Experimental Protocols & Methodologies

General Procedure for Vapor-Phase Alkylation using a Zeolite Catalyst

This protocol outlines a general method for the vapor-phase tert-butylation of toluene with tert-butanol over a solid acid catalyst like USY zeolite.[1][14]

  • Catalyst Preparation: The zeolite catalyst (e.g., USY) is calcined at 550 °C for 3 hours to remove any adsorbed water and organic templates.[1]

  • Reactor Setup: A fixed-bed, down-flow integral stainless steel reactor is used. Approximately 2 g of the calcined catalyst (20-40 mesh) is placed at the center of the reactor, supported by quartz wool.[1]

  • Reaction Conditions: The reactor is placed in a furnace and heated to the desired reaction temperature (e.g., 120 °C).[14] A liquid mixture of toluene and tert-butanol (e.g., a 2:1 molar ratio) is fed into the reactor using a micro-flow pump at a specific liquid space velocity (e.g., 2 ml/g·h).[14]

  • Product Collection and Analysis: The reaction products are condensed using a chilled water condenser. Samples are collected at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity of the products.[1]

Catalyst Regeneration

When the catalyst shows signs of deactivation (i.e., a drop in toluene conversion), it can be regenerated.

  • Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.

  • Gradually introduce air or a mixture of air and nitrogen into the reactor.

  • Increase the temperature to 550 °C and hold for several hours to burn off the coke deposits.[14]

  • Cool the reactor down to the reaction temperature under an inert gas flow before reintroducing the reactants.

Visualizations

Reaction Mechanism Workflow

ReactionMechanism cluster_catalyst Zeolite Catalyst Surface cluster_reaction Alkylation Reaction tert_butanol tert-Butanol isobutylene Isobutylene tert_butanol->isobutylene Dehydration tert_butyl_carbocation tert-Butyl Carbocation isobutylene->tert_butyl_carbocation Protonation toluene Toluene tert_butyl_carbocation->toluene intermediate Arenium Ion Intermediate toluene->intermediate Electrophilic Attack 2_tbt 2-tert-butyltoluene intermediate->2_tbt Deprotonation

Caption: General mechanism for zeolite-catalyzed tert-butylation of toluene.

Catalyst Deactivation and Regeneration Cycle

DeactivationCycle Active_Catalyst Active Catalyst Reaction Alkylation Reaction Active_Catalyst->Reaction Catalyzes Deactivated_Catalyst Deactivated Catalyst (Coke Deposition) Regeneration Regeneration (Calcination) Deactivated_Catalyst->Regeneration Undergoes Reaction->Deactivated_Catalyst Leads to Regeneration->Active_Catalyst Restores

Caption: Cycle of catalyst deactivation by coking and regeneration.

References

  • Side-chain Alkylation of Toluene With Methanol over a Novel Solid Acid-base Catalyst. Taylor & Francis Online.
  • Amylation of toluene by solid acid catalysis. Africa Research Connect.
  • Side-chain Alkylation of Toluene With Methanol over a Novel Solid Acid-base Catalyst. Taylor & Francis Online.
  • Amylation of Toluene by Solid Acid Catalysis. Industrial & Engineering Chemistry Research.
  • Deactivation Kinetics of Toluene Alkylation with Methanol over Magnesium-Modified ZSM-5. American Chemical Society.
  • Deactivation kinetics of toluene alkylation with methanol over magnesium-modified ZSM-5. OSTI.GOV.
  • Alkylation of Toluene with tert-Butyl Alcohol over Different Zeolites with the Same Si/Al Ratio. R Discovery.
  • Deactivation and Regeneration of Catalyst from Toluene and Methanol to Xylene. Academax.
  • Alkylation of Toluene with t-Butyl Alcohol over Zeolite Catalysts. ResearchGate.
  • Tert-butylation of toluene over zeolite catalysts. ResearchGate.
  • tert-Butylation of toluene with isobutylene over zeolite catalysts: Influence of water. ResearchGate.
  • Zeolite-Containing Catalysts in Alkylation Processes. Lidsen.
  • Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution. MDPI.
  • Zeolite-Containing Catalysts in Alkylation Processes. Lidsen Publishing.
  • Side-chain Alkylation of Toluene with Methanol, Modification and Deactivation of Zeolite Catalysts of the Reaction. Catalysis and Petrochemistry.
  • High-efficiency catalyst CuSO4/SBA-15 toward butylated hydroxytoluene synthesis in a heterogeneous system. National Institutes of Health.
  • Method of synthesizing p-tert-butyl toluene with caprolactam ionic liquid as catalyst. Google Patents.
  • Functionalized Multi-Walled Carbon Nanotubes as Heterogeneous Lewis Acid Catalysts in the Etherification Reaction of tert-Butyl Alcohol and Ethanol. ResearchGate.
  • Liquid-phase alkylation of phenol with t-butanol over various catalysts derived from MWW-type precursors. HAL Open Science.
  • Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. ResearchGate.
  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • Two approaches to green chemistry in industrially driven processes: aluminum tert-butoxide as a rate enhancing Meerwein-Ponndorf-Verley reduction catalyst applied to the technological transfer from batch to continuous flow and structural modifications of functionalized trialkylsilylamines as energy efficient carbon dioxide capture solvents. Georgia Institute of Technology.
  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Royal Society of Chemistry.
  • Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies.
  • Research and Developments of Heterogeneous Catalytic Technologies. National Institutes of Health.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences.
  • Selective tert-butylation of phenol over molybdate- and tungstate-promoted zirconia catalysts. ResearchGate.
  • Method for preparing p-tert-butyl toluene. Google Patents.
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry.
  • 2-tert-Butyltoluene. National Institute of Standards and Technology.
  • Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst. Google Patents.
  • Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. Indian Academy of Sciences.
  • About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. ResearchGate.
  • The tert-butyl group in chemistry and biology. ResearchGate.

Sources

Technical Support Center: Solvent Waste Reduction in the Purification of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 1-tert-butyl-2-methylbenzene, with a primary focus on minimizing solvent waste. As your dedicated support partner, we understand the critical balance between achieving high purity and maintaining sustainable laboratory practices. This guide is structured to address common challenges and provide actionable solutions rooted in green chemistry principles.

Section 1: Understanding the Challenge - The Properties of this compound

This compound is a non-polar aromatic hydrocarbon.[1][2][3] Its physical properties, such as a boiling point of approximately 190-200°C and its liquid state at room temperature, are crucial considerations for selecting an appropriate and efficient purification strategy.[1][3] The primary goal of purification is typically to remove unreacted starting materials (e.g., toluene, tert-butyl chloride), byproducts (other isomers like 1-tert-butyl-4-methylbenzene), and residual catalysts from the synthesis.[3]

Section 2: Troubleshooting & FAQs - A Problem-Solving Approach

This section directly addresses common issues encountered during the purification of this compound, offering solutions that prioritize solvent reduction.

High Solvent Consumption during Column Chromatography

Question: My team is using a significant volume of solvent to purify this compound via flash column chromatography, leading to high costs and substantial waste. How can we optimize this process?

Answer: High solvent consumption in chromatography is a frequent challenge, especially for non-polar compounds. The key is to optimize your chromatographic parameters to improve separation efficiency, thereby reducing the total solvent volume required.

Troubleshooting Workflow for High Solvent Consumption in Chromatography

start High Solvent Consumption check_rf Is the Rf value of the product optimal (0.2-0.4)? start->check_rf adjust_solvent Adjust mobile phase polarity. - Decrease the percentage of the more polar solvent. check_rf->adjust_solvent No overloading Is the column being overloaded? check_rf->overloading Yes adjust_solvent->check_rf reduce_load Reduce sample load or increase column size. overloading->reduce_load Yes gradient Consider a step or linear gradient elution. overloading->gradient No reduce_load->gradient end Optimized Solvent Consumption gradient->end start Used Solvent Collection distillation Simple or Fractional Distillation start->distillation purity_check Check Purity of Recovered Solvent (e.g., GC) distillation->purity_check reuse Reuse in non-critical applications or re-purify purity_check->reuse end Reduced Solvent Waste reuse->end

Sources

Technical Support Center: Identifying and Characterizing Impurities in 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-tert-butyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities in your samples. The following question-and-answer format addresses common challenges and provides troubleshooting strategies grounded in scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the most common impurities I should expect in my this compound sample?

The impurities in your sample will largely depend on the synthetic route used to produce the this compound. The most common method is the Friedel-Crafts alkylation of toluene with a tert-butylating agent like tert-butyl chloride or tert-butyl alcohol.[1]

Common Process-Related Impurities:

  • Isomers: The primary impurities are often positional isomers. Due to the directing effects of the methyl group on the toluene starting material, you can expect to find:

    • 1-tert-butyl-4-methylbenzene (para-isomer): Often the major byproduct.

    • 1-tert-butyl-3-methylbenzene (meta-isomer): Usually formed in smaller amounts.

  • Di-substituted Products: Over-alkylation can lead to the formation of di-tert-butyl-methylbenzene isomers.

  • Starting Materials: Residual unreacted toluene may be present.

  • Reagents and Catalysts: Traces of the tert-butylating agent (e.g., tert-butyl alcohol) or the catalyst (e.g., aluminum chloride) might remain.[1]

  • Solvent Residues: Solvents used during the synthesis or workup can be present as impurities.

Potential Degradation Impurities:

  • Oxidation Products: Although this compound is relatively stable, prolonged exposure to air and light can lead to oxidation, forming peroxides and eventually carboxylic acids.[1][2]

  • Metabolic Degradation Products: In biological systems, the tert-butyl group can be susceptible to oxidative metabolism, forming alcohols like (2-(hydroxymethyl)phenyl)trimethylmethane.[3]

My GC-MS analysis shows several unexpected peaks. How can I begin to identify them?

A systematic approach is crucial when dealing with unexpected peaks in your gas chromatography-mass spectrometry (GC-MS) chromatogram.[4][5][6][7]

Initial Steps:

  • Verify System Performance: Before analyzing your sample, ensure your GC-MS system is performing optimally. Inject a known standard to check for proper peak shape, retention time, and sensitivity.[4]

  • Blank Injection: Run a solvent blank to identify any peaks originating from the solvent, syringe, or system contamination.[6]

  • Mass Spectral Library Search: The first step in identification is to compare the mass spectrum of the unknown peak against a commercial library (e.g., NIST, Wiley).[8] Be aware that isomers may have very similar mass spectra, so this should be considered a preliminary identification.

Workflow for Identifying Unknown Peaks in GC-MS

GCMS_Troubleshooting Start Unexpected Peaks in GC-MS System_Check Verify System Performance (Inject Standard) Start->System_Check Blank_Run Run Solvent Blank System_Check->Blank_Run Library_Search Mass Spectral Library Search (e.g., NIST, Wiley) Blank_Run->Library_Search Tentative_ID Tentative Identification Library_Search->Tentative_ID Isomer_Check Are Isomers Plausible? Tentative_ID->Isomer_Check NMR_Analysis Confirm with NMR Spectroscopy Isomer_Check->NMR_Analysis Yes Final_ID Confident Identification Isomer_Check->Final_ID No NMR_Analysis->Final_ID

Caption: A systematic workflow for identifying unknown peaks in a GC-MS chromatogram.

Advanced Troubleshooting:

  • High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the unknown impurity.[9]

  • Chemical Derivatization: For certain impurities (e.g., alcohols or carboxylic acids), derivatization can improve their volatility and chromatographic behavior, as well as provide a more characteristic mass spectrum.

  • Retention Time Locking: If you have access to a retention time-locked database, it can aid in the identification of known impurities with a higher degree of confidence.[8]

My NMR spectrum is complex, with overlapping aromatic signals. How can I assign the peaks to the main component and its impurities?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers, which is a common challenge with this compound.[10]

Key NMR Features to Look For:

  • ¹H NMR:

    • Aromatic Protons (6.5-8.0 ppm): The protons on the benzene ring will appear in this region.[11][12][13] The splitting patterns can help determine the substitution pattern.

    • Benzylic Protons (2.0-3.0 ppm): The protons of the methyl group will appear in this range.[11][13]

    • tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group will typically appear as a sharp singlet.

  • ¹³C NMR:

    • Aromatic Carbons (120-150 ppm): The carbons of the benzene ring will resonate in this region.[11][12] The number of signals can indicate the symmetry of the molecule.

Strategies for Resolving Complex Spectra:

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Helps to identify protons that are coupled to each other, which is useful for tracing the connectivity within the aromatic spin systems.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the alkyl substituents to the aromatic ring.[14]

  • Quantitative NMR (qNMR): By adding a certified internal standard, you can accurately quantify the main component and the impurities.[15]

NMR Troubleshooting Workflow

NMR_Troubleshooting Start Complex NMR Spectrum OneD_NMR Acquire High-Resolution ¹H and ¹³C NMR Start->OneD_NMR Identify_Key_Signals Identify Key Signals (Aromatic, Benzylic, tert-Butyl) OneD_NMR->Identify_Key_Signals Overlapping_Signals Overlapping Aromatic Signals? Identify_Key_Signals->Overlapping_Signals TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Overlapping_Signals->TwoD_NMR Yes Assign_Structures Assign Structures of Main Component and Impurities Overlapping_Signals->Assign_Structures No TwoD_NMR->Assign_Structures Quantify Perform qNMR for Quantification Assign_Structures->Quantify Final_Result Characterized and Quantified Sample Components Quantify->Final_Result

Caption: A workflow for resolving and assigning signals in a complex NMR spectrum.

I'm having trouble with peak shape in my GC analysis (tailing, fronting, or split peaks). What could be the cause and how do I fix it?

Poor peak shape in gas chromatography can be caused by a number of factors related to the sample, the inlet, the column, or the detector.[4][7][16]

Problem Potential Causes Solutions
Peak Tailing - Active sites in the inlet liner or column. - Column contamination. - Incompatible solvent.- Use a deactivated inlet liner. - Cut a small portion from the front of the column. - Choose a solvent that is more compatible with the stationary phase.
Peak Fronting - Column overload. - Incompatible solvent polarity.- Dilute the sample. - Use a column with a thicker stationary phase film. - Select a more appropriate solvent.
Split Peaks - Improper column installation. - Incompatible solvent/injection technique. - Sample degradation in the inlet.- Reinstall the column, ensuring a clean cut. - Use a solvent with a boiling point closer to the initial oven temperature. - Lower the inlet temperature.

GC_Peak_Shape Start Poor Peak Shape Check_Inlet Inspect Inlet Liner and Septum Start->Check_Inlet Check_Column Examine Column Installation and Condition Check_Inlet->Check_Column Check_Method Review Injection Parameters and Oven Program Check_Column->Check_Method Isolate_Issue Isolate the Cause Check_Method->Isolate_Issue Implement_Solution Implement Corrective Action Isolate_Issue->Implement_Solution Verify_Performance Verify Improved Peak Shape Implement_Solution->Verify_Performance

Sources

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 1-tert-butyl-2-methylbenzene and 1-tert-butyl-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of aromatic chemistry, the subtle repositioning of substituents on a benzene ring can induce profound changes in chemical reactivity. This guide provides an in-depth comparison of two structural isomers: 1-tert-butyl-2-methylbenzene (ortho-isomer) and 1-tert-butyl-4-methylbenzene (para-isomer). While chemically similar, the spatial arrangement of the electron-donating tert-butyl and methyl groups creates distinct steric and electronic environments, leading to significant differences in their behavior in key organic transformations. Understanding these differences is paramount for researchers in synthesis and drug development, where regioselectivity and reaction efficiency are critical for designing efficient synthetic pathways. This document will dissect the reactivity of these isomers in electrophilic aromatic substitution, benzylic halogenation, and benzylic oxidation, supported by mechanistic insights and detailed experimental protocols.

The Foundational Pillars: Electronic and Steric Effects

The reactivity of any substituted benzene is dictated by the interplay between the electronic effects (inductive and resonance) and steric effects of its substituents. Both the methyl and tert-butyl groups are classified as activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1][2][3] However, their mechanisms of activation and, crucially, their physical size, are different.

  • Methyl Group (-CH₃): This group is a weak activator. It donates electron density through two primary mechanisms: the +I (inductive) effect, where electron density is pushed through the sigma bond, and hyperconjugation, a stabilizing interaction involving the overlap of C-H sigma bonds with the ring's pi system.[4] It is an ortho, para-director in electrophilic aromatic substitution (EAS).

  • Tert-butyl Group (-C(CH₃)₃): This group also activates the ring via a +I effect.[4] Lacking alpha-hydrogens, it cannot participate in hyperconjugation.[5] Its most defining characteristic is its immense steric bulk.[6] This size dramatically hinders access to the positions adjacent (ortho) to it, often overriding electronic preferences.[6]

In 1-tert-butyl-4-methylbenzene , these groups are positioned opposite each other, minimizing direct steric interaction. In This compound , their adjacency creates a sterically crowded environment that significantly influences the accessibility of the ring's carbons and the benzylic hydrogens of the methyl group.

Head-to-Head Comparison: Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

EAS is a cornerstone of aromatic chemistry. The regiochemical outcome and reaction rate are highly sensitive to the steric and electronic profiles of the substrates.

1-tert-butyl-4-methylbenzene (The Unhindered Isomer): In this para-isomer, the directing effects of the two activating groups are synergistic. The methyl group directs incoming electrophiles to its ortho positions (C2, C6), and the tert-butyl group directs to its ortho positions (C3, C5). The positions ortho to the methyl group (C2, C6) are the most activated and sterically accessible. The positions ortho to the tert-butyl group (C3, C5) are also electronically activated, but attack here is sterically hindered. Therefore, electrophilic attack occurs predominantly at the positions ortho to the methyl group.[7]

This compound (The Sterically Congested Isomer): The situation for the ortho-isomer is more complex. The directing effects of the adjacent groups create a conflicted scenario.

  • Positions Activated: C4 (para to methyl), C5 (para to tert-butyl), and C3/C6 (ortho to both).

  • Steric Hindrance: Attack at C3 is severely hindered by the adjacent tert-butyl group. Attack at C6 is hindered to a lesser extent by the methyl group. Attack at C4 and C5 is less hindered. The result is often a mixture of products, with substitution favoring the less sterically encumbered positions, even if they are not the most electronically activated. For instance, nitration of 1,2-di-tert-butylbenzene, a related sterically hindered molecule, yields a significant amount of the 3-nitro product, a position that is meta to one of the groups.[8] This highlights the power of steric hindrance to override standard directing rules.

Conclusion on EAS Reactivity: 1-tert-butyl-4-methylbenzene is significantly more reactive and selective in EAS reactions. Its open, unhindered activated sites allow for faster and cleaner substitution, primarily ortho to the methyl group. The steric congestion in this compound reduces its overall reaction rate and leads to lower regioselectivity.

EAS_Comparison cluster_para 1-tert-butyl-4-methylbenzene cluster_ortho This compound p_struct Para-Isomer p_attack Electrophilic Attack (e.g., NO2+) p_struct->p_attack Reinforcing Directing Effects Low Steric Hindrance p_product Major Product: Substitution ortho to -CH3 p_attack->p_product Favored Pathway o_struct Ortho-Isomer o_attack Electrophilic Attack (e.g., NO2+) o_struct->o_attack Opposing Steric Effects High Steric Hindrance o_product Mixture of Products Reduced Selectivity o_attack->o_product Multiple Pathways

Fig 1: Logical flow of electrophilic attack on the two isomers.
Benzylic Halogenation

Reactions at the benzylic position, such as free-radical halogenation with N-Bromosuccinimide (NBS), depend on the stability of the benzylic radical intermediate.[9][10] Both isomers possess a methyl group capable of undergoing this reaction.

  • 1-tert-butyl-4-methylbenzene: Abstraction of a benzylic hydrogen from the methyl group leads to a benzylic radical that is sterically unencumbered. This radical can readily react with a halogen source (e.g., Br₂) to propagate the radical chain.[10][11]

  • This compound: The benzylic radical formed is immediately adjacent to the bulky tert-butyl group. This steric crowding can hinder both the initial hydrogen abstraction by the bromine radical and the subsequent reaction of the benzylic radical with Br₂. This steric inhibition is expected to decrease the overall reaction rate.

Benzylic_Radicals p_start Para-Isomer p_rad Benzylic Radical (Sterically Accessible) p_start->p_rad - H• o_rad Benzylic Radical (Sterically Hindered) o_start Ortho-Isomer o_start->o_rad - H•

Fig 2: Comparison of steric environments of benzylic radicals.
Benzylic Oxidation

The oxidation of alkyl side chains on an aromatic ring, typically with strong oxidizing agents like potassium permanganate (KMnO₄), requires the presence of at least one benzylic hydrogen.[11] The tert-butyl group, lacking benzylic hydrogens, is inert to this reaction. The methyl group in both isomers, however, can be oxidized to a carboxylic acid.

The same principle of steric hindrance discussed for halogenation applies here. The approach of the large, negatively charged permanganate ion (MnO₄⁻) to the benzylic C-H bonds of the methyl group will be much more difficult for the ortho-isomer due to the blocking effect of the adjacent tert-butyl group. For the para-isomer, the methyl group is fully accessible.

Data Summary

Reaction TypeThis compound (Ortho)1-tert-butyl-4-methylbenzene (Para)Governing Factors
Electrophilic Aromatic Substitution Slower reaction rate; yields a mixture of products due to steric hindrance overriding electronic directing effects.Faster reaction rate; highly selective for substitution ortho to the methyl group.Steric Hindrance, Electronic Effects
Benzylic Halogenation Slower reaction rate due to steric hindrance around the benzylic radical intermediate.Faster reaction rate due to the sterically accessible benzylic position.Steric Hindrance
Benzylic Oxidation Slower and less efficient reaction due to steric hindrance impeding the approach of the oxidizing agent.Faster and more efficient reaction due to the sterically accessible methyl group.Steric Hindrance

Experimental Protocols

Protocol 1: Competitive Nitration of Isomers

This experiment is designed to directly compare the overall reactivity of the two isomers towards an electrophile.

Objective: To determine the relative rate of nitration by reacting an equimolar mixture of the two isomers with a substoichiometric amount of nitrating agent.

Methodology:

  • Preparation: Prepare a stock solution in a suitable inert solvent (e.g., dichloromethane) containing accurately weighed equimolar amounts of this compound and 1-tert-butyl-4-methylbenzene, along with an internal standard (e.g., 1,3,5-trimethylbenzene).

  • Reaction Setup: In a round-bottom flask cooled to 0°C in an ice bath, add 10 mL of the stock solution.

  • Nitrating Agent: Slowly add a pre-cooled solution of nitric acid (0.4 equivalents) and sulfuric acid (0.4 equivalents) in dichloromethane dropwise over 15 minutes with vigorous stirring. The substoichiometric amount ensures that the isomers compete for the limited electrophile.

  • Quenching: After stirring at 0°C for 30 minutes, quench the reaction by carefully pouring the mixture into 20 mL of ice-cold water.

  • Workup: Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the integrated peak areas of the unreacted starting materials and the nitrated products relative to the internal standard.

Expected Outcome: The ratio of the nitrated product of the para-isomer to the nitrated product of the ortho-isomer will be significantly greater than 1, and there will be a larger remaining amount of the unreacted ortho-isomer, confirming the higher reactivity of 1-tert-butyl-4-methylbenzene.

protocol_workflow start Prepare Equimolar Mixture of Isomers + Internal Std react React with 0.4 eq. HNO3/H2SO4 at 0°C start->react quench Quench with Ice Water react->quench workup Extract, Wash, Dry Organic Layer quench->workup analyze Analyze by GC-MS workup->analyze result Determine Product Ratio & Unreacted Starting Materials analyze->result

Fig 3: Workflow for the competitive nitration experiment.

Conclusion

While both this compound and 1-tert-butyl-4-methylbenzene are activated aromatic systems, their reactivity profiles diverge significantly due to steric factors. The para-isomer, 1-tert-butyl-4-methylbenzene , consistently demonstrates superior reactivity and selectivity in electrophilic aromatic substitution, benzylic halogenation, and benzylic oxidation. This is a direct consequence of the remote positioning of the two alkyl groups, which allows the electronic activating effects to manifest without the complication of steric hindrance. Conversely, the adjacent, bulky substituents in This compound create a sterically congested environment that lowers reaction rates and complicates product distributions. For synthetic chemists, 1-tert-butyl-4-methylbenzene is the more predictable and versatile building block, whereas transformations involving this compound require careful consideration of steric constraints to achieve desired outcomes.

References

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.
  • University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions.
  • Chemistry Stack Exchange. (2015). Order of electrophilic substitution.
  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • ChemSynthesis. (2025). 1-tert-butyl-4-methylbenzene.
  • Journal of the Chemical Society B. (1966). Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes....
  • Chemistry LibreTexts. (2019). 18.13 Benzylic Halogenation.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • University of Texas at Dallas. (n.d.). LAB4 Electrophilic Aromatic Substitution - Theory and Experimental.
  • ResearchGate. (2010). (PDF) The Kinetics of Aromatic Nitration.
  • PubMed Central. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.
  • ResearchGate. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Stenutz. (n.d.). 1-tert-butyl-4-methylbenzene.
  • Stenutz. (n.d.). This compound.
  • ResearchGate. (n.d.). Scheme 2. Oxidation of tert-butylbenzene in different solvents.
  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds.
  • Quora. (2016). How do we compare the Rate of electrophilic substitution in toluene and t-butylbenzene?.
  • PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
  • Chemistry LibreTexts. (2015). 15.06.2: Allylic and Benzylic Halogenation.
  • Wikipedia. (n.d.). tert-Butylbenzene.
  • Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene.
  • National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene.
  • Chemistry LibreTexts. (2019). 15.2: Allylic and Benzylic Halogenation.
  • ResearchGate. (2025). Kinetics of benzene nitration by nitric acid.
  • Semantic Scholar. (2025). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene.
  • Google Patents. (n.d.). Oxidation of alkylbenzenes - US3040101A.
  • Semantic Scholar. (2010). Kinetics of benzene nitration by nitric acid.
  • Journal of the American Chemical Society. (2008). A Catalytic Cycle for Oxidation of tert-Butyl Methyl Ether by a Double C−H Activation-Group Transfer Process.
  • Samagra. (n.d.). Haloalkanes and Haloarenes.
  • Doubtnut. (2024). Among the following, reaction which gives tert butyl benzene as the major product.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-tert-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical procedures is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that every measurement is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth comparison and detailed validation protocols for the analysis of 1-tert-butyl-2-methylbenzene, a common organic intermediate and potential process impurity.

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] We will explore the comparative strengths of analytical techniques, delve into the causality behind experimental design, and present a self-validating protocol that ensures trustworthiness in your results.

Strategic Selection of an Analytical Technique

The physicochemical properties of this compound—a volatile, non-polar aromatic hydrocarbon—make Gas Chromatography (GC) the inherently superior technique for its quantification.

  • Gas Chromatography (GC): GC excels in the separation of volatile and semi-volatile compounds.[8] With a boiling point of approximately 200°C, this compound is ideally suited for GC analysis.[9] The use of a Flame Ionization Detector (FID) provides high sensitivity and a linear response over a wide concentration range for hydrocarbons. This makes GC-FID a robust and cost-effective choice for routine quality control.

  • High-Performance Liquid Chromatography (HPLC): While HPLC can be adapted for aromatic compounds, it is generally less optimal for volatile, non-polar analytes like this compound.[10][11] Achieving adequate retention on standard reversed-phase columns (like C18) would require a highly organic mobile phase, potentially leading to poor peak shape and sensitivity. HPLC is better suited for less volatile or more polar compounds.

The Analytical Method Validation Workflow

A successful validation study is a systematic process. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following diagram illustrates the logical flow of validation parameter assessment.

G Workflow for Analytical Method Validation Specificity Specificity & Placebo Interference Linearity Linearity & Range Specificity->Linearity Confirms no interference in quantitation Accuracy Accuracy / Recovery Linearity->Accuracy Defines concentration range for testing LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Data used for calculation Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, Inter-analyst) Precision->Intermediate Robustness Robustness Repeatability->Robustness Establishes baseline for variability testing Intermediate->Robustness Establishes baseline for variability testing FinalMethod Validated Method LOD_LOQ->FinalMethod Robustness->FinalMethod SystemSuitability System Suitability SystemSuitability->Specificity

Caption: Logical workflow for the validation of an analytical method.

In-Depth Validation Protocol: GC-FID for this compound

This section provides a detailed, step-by-step protocol for validating a GC-FID method for the quantification of this compound, often treated as a process impurity.

Analytical Method Parameters
ParameterConditionRationale
Instrument Gas Chromatograph with FIDStandard for volatile hydrocarbon analysis.[12][13]
Column DB-5 or equivalent (30m x 0.25mm ID, 0.25µm film)A non-polar column providing good separation for aromatic compounds based on boiling points.
Carrier Gas Helium or HydrogenInert carrier gases.
Inlet Temp. 250°CEnsures complete vaporization of the analyte without degradation.
Detector Temp. 300°CPrevents condensation and ensures a stable signal.
Oven Program 80°C (hold 1 min), ramp to 220°C at 15°C/min, hold 5 minProvides separation from potential lower and higher boiling impurities.
Injection Vol. 1 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Diluent Dichloromethane or HexaneSolvents that will not interfere with the analyte peak and are suitable for GC.
Validation Experiments and Acceptance Criteria

The main objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] The following experiments are designed to meet ICH and USP standards.[1][3]

Objective: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][14]

Protocol:

  • Prepare a diluent blank and inject it to ensure no interfering peaks are present at the retention time of this compound.

  • Prepare a placebo solution (a mixture of all formulation components except the drug substance) and inject it.

  • Prepare a spiked placebo solution containing this compound at the target concentration (e.g., 0.1% relative to the active pharmaceutical ingredient, API).

  • Analyze the spiked sample and verify that the peak for this compound is free from co-elution with any peaks from the placebo.

Acceptance Criteria:

  • The diluent and placebo blanks should show no significant peaks at the retention time of the analyte.

  • The analyte peak in the spiked sample must be spectrally pure (if using a mass spectrometer for confirmation) and resolved from any adjacent peaks.

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[15]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target concentration (e.g., from 0.05% to 0.15% relative to the API).

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero and not statistically significant.

  • Residuals Plot: The data points should be randomly scattered around the zero line.

Concentration LevelInjection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
50%49850501505000050000
80%79900802008005080050
100%99800100300100000100033
120%120100119800120050119983
150%150200149700150100150000

Objective: To determine the closeness of the test results obtained by the method to the true value.[16] It is typically assessed via recovery studies.

Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% (n=3)8.07.9599.4%
100% (n=3)10.010.08100.8%
120% (n=3)12.011.8598.8%

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[17]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 5.0%

  • Intermediate Precision: The overall RSD for all 12 samples (from both days) should be ≤ 10.0%.

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Use the data from the linearity study.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • Use the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ value should be confirmed by preparing a sample at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy (90-110% recovery).

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Prepare a standard solution of the analyte.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Inlet Temperature: ± 5°C

    • Oven Ramp Rate: ± 1°C/min

    • Carrier Gas Flow Rate: ± 10%

  • Evaluate the effect on the results (e.g., peak area, retention time) and system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all tested variations.

  • The change in the final calculated result should not be significant.

Conclusion and Editorial Insights

This guide outlines a comprehensive and scientifically sound approach to validating a GC-FID method for this compound. The causality is clear: the volatility of the analyte dictates the choice of GC. The validation workflow is designed to be self-validating; for instance, a successful specificity study underpins the reliability of the linearity and accuracy data by ensuring that only the analyte of interest is being measured.

For professionals in drug development, adhering to such a rigorous validation process is non-negotiable. It provides documented evidence that the method is fit for purpose, ensuring product quality and patient safety.[18] The recent ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle approach, where a method is continuously monitored and improved, moving beyond a one-time validation event.[16][19][20][21][22] This forward-thinking perspective ensures that analytical procedures remain robust and reliable throughout the lifecycle of a pharmaceutical product.

References

  • USP <1225> Method Validation - BA Sciences.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - gmp-compliance.org.
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
  • Cross-validation of methods used for analysis of MTBE and other gasoline components in groundwater - CORE.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • VALIDATION OF ANALYTICAL METHODS - IKEV.
  • Gas Chromatography.pdf.
  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025.
  • (PDF) validation of analytical methods - ResearchGate.
  • Separation of 1-tert-Butyl-2-nitrobenzene on Newcrom R1 HPLC column - SIELC Technologies.
  • Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography1.
  • Simultaneous determination of methyl tert.-butyl ether and its degradation products, other gasoline oxygenates and benzene, toluene, ethylbenzene and xylenes in Catalonian groundwater by purge-and-trap-gas chromatography-mass spectrometry - PubMed.
  • Method for determination of methyl tert-butyl ether in gasoline by gas chromatography - PubMed.
  • Use of experimental design for the purge-and-trap-gas chromatography-mass spectrometry determination of methyl tert.-butyl ether, tert.-butyl alcohol and BTEX in groundwater at trace level | Request PDF - ResearchGate.
  • 1-Butyl-2-methylbenzene | C11H16 | CID 62410 - PubChem - NIH.

Sources

A Comparative Guide to Lewis Acid Catalysts for the Tert-Butylation of Toluene

Author: BenchChem Technical Support Team. Date: January 2026

The selective introduction of a tert-butyl group onto a toluene ring, a cornerstone of Friedel-Crafts alkylation, is a pivotal transformation in the synthesis of valuable intermediates for fragrances, pharmaceuticals, and polymers.[1] The paramount challenge lies in achieving high conversion rates while maximizing selectivity for the sterically favored and often more desirable 4-tert-butyltoluene (p-tert-butyltoluene, PTBT) isomer. This guide provides a comparative analysis of various Lewis acid catalysts for the tert-butylation of toluene, offering insights into their performance, mechanistic underpinnings, and practical application.

The Landscape of Lewis Acid Catalysts

The choice of a Lewis acid catalyst is critical as it dictates the reaction's efficiency and selectivity. The catalytic landscape ranges from traditional homogeneous catalysts to more environmentally benign and shape-selective heterogeneous systems.

Homogeneous Catalysts: The Traditional Workhorses

Conventional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have long been employed for Friedel-Crafts reactions.[2] They effectively activate the alkylating agent, typically tert-butyl chloride or tert-butanol, to generate the tert-butyl carbocation for electrophilic attack on the toluene ring.[3] While often affording high conversions, these catalysts are beset by challenges including their moisture sensitivity, corrosive nature, and the generation of acidic waste streams, complicating product separation and catalyst recycling.[4]

Heterogeneous Catalysts: The Drive for Greener Chemistry

The quest for more sustainable and selective processes has propelled the adoption of solid acid catalysts. Zeolites, with their well-defined microporous structures, have emerged as particularly promising candidates.[4] Their crystalline frameworks can exert shape-selective control, favoring the formation of the less bulky para-isomer.[5][6] Furthermore, their solid nature facilitates easier separation from the reaction mixture and potential for regeneration and reuse.[1] Modifications of these zeolites, such as the incorporation of metal oxides, can further tune their acidity and pore characteristics to enhance para-selectivity.[7]

Ionic liquids represent another frontier in catalysis for this transformation. They offer a non-volatile reaction medium and can be designed to possess specific Lewis or Brønsted acidity.[8][9] Their unique properties can lead to high catalytic activity and selectivity, with the added benefit of potential recyclability.[8]

Comparative Performance of Lewis Acid Catalysts

The efficacy of a catalyst is a multifactorial equation involving conversion, selectivity, and the reaction conditions required. The following table summarizes the performance of various Lewis acid catalysts in the tert-butylation of toluene based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Catalyst SystemAlkylating AgentToluene Conversion (%)p-tert-Butyltoluene (PTBT) Selectivity (%)Reaction ConditionsReference
Homogeneous Catalysts
Anhydrous Aluminum Chloride (AlCl₃)tert-Butyl chloride~51.2 (Yield)Not specified60-80°C[10][11]
Et₃NHCl-AlCl₃ Ionic Liquid2-Chloro-2-methylpropane98 (of alkylating agent)82.520°C[8]
[CP]Fe₂Cl₇ Ionic Liquidtert-ButanolHigh (Yield: 18.5kg from 50kg toluene)Not specified65°C, 2h[9]
Heterogeneous Catalysts
USY Zeolitetert-Butyl alcohol~30~89120°C, vapor phase[1][12][13][14]
H-Beta Zeolitetert-Butyl alcohol58.467.3190°C, 4h[7]
Fe₂O₃-modified Hβ Zeolitetert-Butyl alcohol54.781.5190°C, 4h[6][7][12]
H-Mordenite (H-MOR)tert-Butanol6684180°C, 8h[4]
Cerium-modified H-Mordenitetert-ButanolLower than parent H-MOR~90180°C, 8h[4]
Zeolite Beta (Si/Al = 25)tert-Butyl alcohol54.0Lower than Mordenite180°C[5]
Mordenite (Si/Al = 25)tert-Butyl alcohol32.7Higher than Beta180°C[5]

Mechanistic Insights: The "Why" Behind the Reaction

The tert-butylation of toluene proceeds via an electrophilic aromatic substitution mechanism.[3] The key role of the Lewis acid is to generate a potent electrophile, the tert-butyl carbocation, from the alkylating agent.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack and Aromaticity Restoration Alkylating Agent tert-Butyl Chloride/Alcohol tert-Butyl Carbocation tert-Butyl Carbocation (Electrophile) Alkylating Agent->tert-Butyl Carbocation Activation Lewis Acid Lewis Acid (e.g., AlCl₃, Zeolite) Lewis Acid->tert-Butyl Carbocation Lewis Acid Complex [Lewis Acid-Cl/OH]⁻ Toluene Toluene (Nucleophile) Arenium Ion Sigma Complex (Arenium Ion) Toluene->Arenium Ion Attack on Carbocation Product p-tert-Butyltoluene Arenium Ion->Product Deprotonation Regenerated Catalyst Regenerated Lewis Acid + H⁺

Caption: General mechanism of Lewis acid-catalyzed tert-butylation of toluene.

The methyl group of toluene is an ortho-, para-director. However, the bulky tert-butyl group experiences significant steric hindrance at the ortho-position, leading to a strong preference for para-substitution.[3] In the case of shape-selective catalysts like zeolites, the pore dimensions can further restrict the formation of the bulkier meta-isomer and any di-substituted products, thereby enhancing the selectivity for p-tert-butyltoluene.[5][6] For instance, the modification of H-Beta zeolite with Fe₂O₃ narrows the pores, which favors the diffusion of the smaller kinetic diameter p-tert-butyltoluene over the meta-isomer.[6][7]

Experimental Protocols

The following are representative protocols for the tert-butylation of toluene using both homogeneous and heterogeneous catalysts.

Protocol 1: Liquid-Phase Alkylation using Anhydrous Aluminum Chloride (Homogeneous)

This protocol is a classic example of a Friedel-Crafts alkylation.[12]

Materials:

  • Toluene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add toluene and anhydrous AlCl₃.

  • Cool the mixture in an ice bath to 0-5°C.

  • Add tert-butyl chloride dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

G start Start setup Combine Toluene and AlCl₃ in Flask start->setup cool Cool Mixture in Ice Bath (0-5°C) setup->cool add Dropwise Addition of tert-Butyl Chloride cool->add react Stir at Room Temperature (1-2 hours) add->react quench Quench with Ice-Cold Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation concentrate->purify end End purify->end

Caption: Experimental workflow for homogeneous tert-butylation of toluene.

Protocol 2: Vapor-Phase Alkylation using a Zeolite Catalyst (Heterogeneous)

This protocol is representative of a continuous flow process using a solid acid catalyst.[1][12]

Materials:

  • Toluene

  • tert-Butyl alcohol

  • Zeolite catalyst (e.g., USY)

  • Inert gas (e.g., Nitrogen) for catalyst activation

Procedure:

  • Pack a fixed-bed reactor with the zeolite catalyst.

  • Activate the catalyst by heating under a flow of inert gas at a specified temperature.

  • Bring the reactor to the desired reaction temperature (e.g., 120°C).

  • Prepare a liquid feed mixture of toluene and tert-butyl alcohol at the desired molar ratio (e.g., 2:1).

  • Introduce the liquid feed into a vaporizer using an HPLC pump.

  • Pass the vaporized feed over the catalyst bed at a defined weight hourly space velocity (WHSV).

  • Cool and condense the product stream.

  • Collect the liquid product and analyze by GC to determine conversion and selectivity.

G start Start pack Pack Reactor with Zeolite Catalyst start->pack activate Activate Catalyst (Heat under Inert Gas) pack->activate heat_reactor Heat Reactor to Reaction Temperature activate->heat_reactor prepare_feed Prepare Toluene/ tert-Butanol Feed vaporize Vaporize Liquid Feed prepare_feed->vaporize react Pass Vapor over Catalyst Bed vaporize->react condense Condense Product Stream react->condense collect Collect Liquid Product condense->collect analyze Analyze by GC collect->analyze end End analyze->end

Caption: Experimental workflow for heterogeneous vapor-phase tert-butylation.

Conclusion and Future Outlook

The choice of a Lewis acid catalyst for the tert-butylation of toluene is a critical decision that influences not only the reaction's outcome but also its environmental footprint. While traditional homogeneous catalysts like AlCl₃ are effective, the trend is decidedly moving towards heterogeneous systems. Zeolites, in particular, offer the compelling advantages of high para-selectivity due to their shape-selective nature, coupled with ease of separation and reusability. The ongoing development of novel solid acid catalysts, including modified zeolites and functionalized ionic liquids, promises further improvements in catalytic efficiency and selectivity for this important industrial reaction. Researchers and process chemists should consider the entire lifecycle of the catalytic process, from catalyst synthesis and activation to product separation and catalyst regeneration, to select the most appropriate system for their specific needs.

References

  • A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 4-tert-Butyltoluene - Benchchem. (n.d.).
  • Alkylation of Toluene with tert-Butyl Alcohol over Different Zeolites with the Same Si/Al Ratio. (2020). R Discovery.
  • tert-Butylation of toluene with isobutylene over zeolite catalysts: Influence of water. (n.d.). ResearchGate.
  • tert-Butylation of toluene over zeolite catalysts. (n.d.). ResearchGate.
  • Alkylation of Toluene with t-Butyl Alcohol over Zeolite Catalysts. (n.d.). ResearchGate.
  • Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 1-7.
  • Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride - Benchchem. (n.d.).
  • Et3nhcl-alcl3 ionic liquids as catalyst for alkylation of toluene with 2-chloro-2-methylpropane. (n.d.). ResearchGate.
  • Method of synthesizing p-tert-butyl toluene with caprolactam ionic liquid as catalyst. (n.d.). Google Patents.
  • Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. (n.d.). ResearchGate.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
  • Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. (n.d.). RSC Publishing.
  • Shen, Y., Yuan, S., Fan, L., Liu, D., & Li, S. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis.
  • Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. (n.d.). ResearchGate.
  • Ismail, M., Hanif, M. A., Galib, M., & Saha, M. (2008). tert.-Butylation of Toluene: A Statistical Study. Bangladesh Journal of Scientific and Industrial Research, 43(4), 545-552.
  • Ismail, M., Hanif, M. A., Galib, M., & Saha, M. (2009). tert.-Butylation of Toluene: A Statistical Study. Bangladesh Journal of Scientific and Industrial Research, 43(4), 545–552.

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the aromatic hydrocarbon, 1-tert-butyl-2-methylbenzene. In the realm of drug development and molecular research, the synergy between empirical measurements and theoretical calculations is paramount for the unambiguous characterization of molecular structures and properties. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth, technical comparison of experimental and computational approaches.

It is important to note that while extensive physical data for this compound is available, a complete set of its experimental spectra is not readily found in public databases. Therefore, for illustrative purposes, this guide will utilize experimental spectral data from the closely related compound, tert-butylbenzene, to demonstrate the cross-validation workflow. This approach highlights how computational models, once validated against a known analogue, can provide reliable predictions for the target molecule.

Introduction to this compound and the Imperative of Cross-Validation

This compound, an isomer of tert-butyltoluene, is a valuable intermediate in organic synthesis. Its reactivity and physical properties are dictated by the interplay of the electron-donating methyl group and the sterically bulky tert-butyl group on the benzene ring. Accurate characterization of this molecule is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals.

Cross-validation serves as a cornerstone of modern chemical research, providing a robust methodology to assess the accuracy and predictive power of computational models against real-world experimental data. This process is not merely a comparison of numbers but a deeper investigation into the strengths and limitations of both experimental techniques and theoretical approximations. For drug development professionals, a well-validated computational model can accelerate the screening of candidates, predict toxicological profiles, and elucidate reaction mechanisms, thereby reducing the time and cost of bringing a new therapeutic to market.

Experimental Data Acquisition: The Ground Truth

The acquisition of high-quality experimental data is the first and most critical step in the cross-validation process. This data serves as the "ground truth" against which computational models are benchmarked.

Physical Properties of this compound

A summary of the experimentally determined physical properties of this compound is presented below.

PropertyExperimental Value
Molecular FormulaC₁₁H₁₆
Molecular Weight148.24 g/mol
Melting Point-50.32 °C[1][2]
Boiling Point~200 °C[1][2]
Density0.89 g/cm³[1]
Refractive Index1.5075[1][2]
Experimental Protocols for Spectroscopic Characterization

The following are detailed protocols for the acquisition of key spectroscopic data.

  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.

  • Protocol:

    • A ~5-10 mg sample of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The ¹³C NMR spectrum is acquired on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational and rotational transitions of its bonds.

  • Protocol:

    • For a liquid sample, a thin film is prepared by placing a drop of the analyte between two salt plates (e.g., NaCl or KBr).

    • The plates are mounted in the spectrometer's sample holder.

    • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹), co-adding multiple scans to improve the signal-to-noise ratio.

    • A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing information about the molecular weight and elemental composition.

  • Protocol:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

    • Electron ionization (EI) is a common method for volatile compounds like this compound.

    • The mass spectrum is recorded, showing the molecular ion peak and the fragmentation pattern.

Illustrative Experimental Spectra of tert-butylbenzene

As a proxy for this compound, the experimental spectra of tert-butylbenzene are presented below.

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 1.31 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 151.1 (Ar-C), 128.2 (Ar-CH), 125.4 (Ar-CH), 125.2 (Ar-CH), 34.5 (C(CH₃)₃), 31.4 (C(CH₃)₃).

  • FT-IR (liquid film, cm⁻¹): 3080-3020 (Ar C-H stretch), 2960-2870 (Alkyl C-H stretch), 1605, 1495, 1460 (Ar C=C stretch), 760, 695 (Ar C-H bend).

  • Mass Spectrum (EI, m/z): 134 (M⁺), 119 ([M-CH₃]⁺, base peak).

Computational Modeling: In Silico Predictions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting a wide range of molecular properties, including spectroscopic data.

Rationale for DFT in Spectroscopic Predictions

DFT provides a good balance between computational cost and accuracy for medium-sized organic molecules. Functionals like B3LYP have a long track record of providing reliable predictions for geometries, vibrational frequencies, and NMR chemical shifts when paired with appropriate basis sets.

Computational Workflow for Spectroscopic Prediction

The following workflow outlines the steps for predicting the spectroscopic properties of this compound.

Caption: Computational workflow for predicting spectroscopic properties.

  • Step 1: Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-311+G(d,p) basis set.

  • Step 2: Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the vibrational modes and their corresponding IR intensities.

  • Step 3: NMR Shielding Calculation: The magnetic shielding tensors for all atoms are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The chemical shifts are then obtained by referencing the calculated shielding of the target molecule to the calculated shielding of a reference compound (e.g., TMS).

  • Step 4: Mass Spectrum Prediction (Conceptual): Predicting a full EI mass spectrum is complex. However, DFT can be used to calculate the energies of potential fragment ions, providing insight into the most likely fragmentation pathways.

Hypothetical Predicted Data for this compound

The following tables present the expected format and type of data that would be generated from the computational workflow.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
tert-Butyl H~1.3
Methyl H~2.3
Aromatic H~7.0 - 7.2
tert-Butyl C (quat)~34
tert-Butyl C (methyl)~31
Methyl C~20
Aromatic C (substituted)~148, ~135
Aromatic C (unsubstituted)~125 - 130

Table: Predicted Key IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch~3100 - 3000
Alkyl C-H Stretch~2980 - 2880
Aromatic C=C Stretch~1610, 1490, 1460
C-H Bend (oop)~820

The Cross-Validation Process: Bridging Experiment and Theory

This section details the methodology for comparing the experimental and computational data.

Caption: The iterative process of cross-validation.

Comparative Analysis

Table: ¹H and ¹³C NMR Data Comparison (tert-butylbenzene vs. predicted this compound)

FeatureExperimental (tert-butylbenzene)Predicted (this compound)Analysis
tert-Butyl ¹H1.31 ppm~1.3 ppmExcellent agreement expected.
Methyl ¹HN/A~2.3 ppmUnique to the target molecule.
Aromatic ¹H7.35-7.15 ppm (5H)~7.0-7.2 ppm (4H)Good agreement in chemical shift range, difference in integration and splitting pattern due to substitution.
tert-Butyl ¹³C34.5, 31.4 ppm~34, ~31 ppmExcellent agreement expected.
Methyl ¹³CN/A~20 ppmUnique to the target molecule.
Aromatic ¹³C151.1, 128.2, 125.4, 125.2 ppm~148, 135, 125-130 ppmGood agreement in ranges, with differences due to the ortho-methyl group's electronic and steric effects.

Table: FT-IR Data Comparison (tert-butylbenzene vs. predicted this compound)

Vibrational ModeExperimental (tert-butylbenzene) (cm⁻¹)Predicted (this compound) (cm⁻¹)Analysis
Ar C-H Stretch3080-3020~3100-3000Good agreement.
Alkyl C-H Stretch2960-2870~2980-2880Good agreement, with contributions from both tert-butyl and methyl groups in the predicted spectrum.
Ar C=C Stretch1605, 1495, 1460~1610, 1490, 1460Good agreement.
C-H Bend (oop)760, 695~820Difference expected due to the change in substitution pattern on the aromatic ring.
Interpreting Discrepancies

Discrepancies between experimental and computational data are expected and provide valuable insights.

  • Systematic Errors: DFT frequency calculations often overestimate vibrational frequencies, necessitating the use of scaling factors.

  • Environmental Effects: Gas-phase calculations do not account for solvent effects, which can influence experimental measurements in solution.

  • Methodological Limitations: The choice of DFT functional and basis set can impact the accuracy of the predictions.

By understanding these potential sources of error, the computational model can be refined. For instance, if a particular vibrational mode is poorly predicted, a different functional or a larger basis set might be employed.

Conclusion

References

Sources

A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 1-tert-butyl-2-methylbenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

1-tert-butyl-2-methylbenzene (2-tert-butyltoluene) is a valuable substituted aromatic hydrocarbon, serving as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals.[1] Its synthesis is most commonly achieved via the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

The core challenge of this synthesis lies in its selectivity. The methyl group on the toluene ring is an ortho-, para-directing activator for electrophilic aromatic substitution.[3] Consequently, the reaction invariably yields a mixture of structural isomers: the desired ortho-isomer (this compound), alongside the meta- (1-tert-butyl-3-methylbenzene) and para- (1-tert-butyl-4-methylbenzene) isomers. Furthermore, residual starting materials and potential poly-alkylated byproducts can contaminate the final product. For researchers and drug development professionals, quantifying the purity of the target isomer is not merely a quality control step; it is a prerequisite for ensuring reaction efficiency, downstream reaction integrity, and the safety and efficacy of the final product.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool for this purpose, benchmarked against Gas Chromatography (GC). We will delve into the causality behind methodological choices, present a detailed, self-validating HPLC protocol, and support all claims with experimental data and authoritative references.

Chapter 1: The Analytical Cornerstone: Purity Determination by HPLC

For non-volatile or thermally stable aromatic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a robust and highly reliable analytical technique.[4] Its separation principle is ideally suited for resolving the isomeric mixture produced during the synthesis of this compound.

The Rationale Behind RP-HPLC

The choice of RP-HPLC is deliberate and grounded in the physicochemical properties of the analyte and its potential impurities.

  • Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The analytes—this compound and its isomers—are non-polar aromatic hydrocarbons.[5] Separation is achieved based on their differential partitioning between the non-polar stationary phase (typically octadecylsilane, C18) and the polar mobile phase (commonly a mixture of acetonitrile and water). Compounds with greater hydrophobicity will interact more strongly with the C18 stationary phase, leading to longer retention times. The subtle differences in the spatial arrangement of the alkyl groups among the ortho, meta, and para isomers are sufficient to alter their overall hydrophobicity and allow for their chromatographic separation.

  • Why Not Normal-Phase? While normal-phase HPLC (polar stationary phase, non-polar mobile phase) can also separate isomers, RP-HPLC is generally more reproducible, offers a wider range of compatible columns, and avoids the use of less common and often more hazardous non-polar solvents.

A Self-Validating Experimental Protocol for HPLC Purity Assessment

This protocol is designed to be a self-validating system, incorporating principles outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability of the generated data.[6][7][8]

Objective: To separate and quantify this compound from its meta and para isomers and other potential impurities.

1.2.1. Materials and Instrumentation

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.[9]

  • Standards: Certified reference standards of this compound, 1-tert-butyl-3-methylbenzene, and 1-tert-butyl-4-methylbenzene.

  • Sample: Synthesized this compound product, post-workup.

1.2.2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

1.2.3. Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 850 mL of ACN with 150 mL of ultrapure water. Degas the solution for 15 minutes using an ultrasonic bath or an inline degasser.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of each reference standard in ACN to prepare individual stock solutions of 1 mg/mL. From these, prepare a mixed standard solution containing all three isomers at a concentration of approximately 100 µg/mL each in ACN.

  • Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized product in 10 mL of ACN to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of approximately 100 µg/mL in ACN.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the mixed standard solution. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak areas of each isomer is ≤ 2.0% and the resolution between adjacent peaks is ≥ 1.5.[10] This step validates the performance of the chromatographic system on the day of analysis.

  • Analysis: Inject the prepared sample solution in triplicate.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Identify the peaks corresponding to the ortho, meta, and para isomers by comparing their retention times with those from the mixed standard injection.

1.2.4. Purity Calculation The purity of the synthesized this compound is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of the this compound peak / Total area of all peaks) x 100

Workflow for HPLC Purity Assessment

The entire process, from sample receipt to the final report, follows a logical and documented workflow to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized Product Sample_Prep Prepare Sample Solution Sample->Sample_Prep Std_Prep Prepare Reference Standard Solution SST System Suitability Test (SST) Std_Prep->SST Analyze Inject & Run Sample Sample_Prep->Analyze Equilibrate System Equilibration Equilibrate->SST SST->Analyze Integrate Peak Integration & Identification Analyze->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for the HPLC-based purity assessment of this compound.

Chapter 2: Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a powerful tool, Gas Chromatography (GC) is a prominent alternative for the analysis of volatile and semi-volatile compounds like alkylbenzenes.[11] An objective comparison is crucial for selecting the most appropriate technique for a given research or manufacturing environment.

Gas Chromatography: A Viable Alternative

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[12] For this compound, which has a boiling point of around 200°C, GC is perfectly suitable.[1] A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) can be coupled to the GC for definitive identification of unknown impurities.[13][14]

Head-to-Head Comparison

The decision between HPLC and GC often depends on available instrumentation, sample throughput requirements, and the specific analytical goals (e.g., routine QC vs. impurity identification).

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Causality & Rationale
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[11]Separation based on volatility/boiling point and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[11]The fundamental difference in separation mechanism dictates the types of compounds each technique is best suited for.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Well-suited for aromatic hydrocarbons.[4]Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[14]This compound is sufficiently volatile for GC, making both techniques applicable.
Operating Temp. Typically ambient or slightly elevated (e.g., 30-40 °C).[11]High temperatures (injector: ~250°C, oven: programmed ramp up to ~280°C) are required.GC requires high temperatures to keep the analyte in the gas phase. HPLC operates at lower temperatures, reducing the risk of thermal degradation for sensitive compounds.
Mobile Phase Liquid solvent mixture (e.g., Acetonitrile/Water).Inert gas (e.g., Helium, Hydrogen, Nitrogen).[11]HPLC solvent consumption can be a significant cost and waste disposal concern. GC is more economical in this regard.
Derivatization Generally not required for UV-active compounds.Not required for volatile hydrocarbons.Both methods allow for direct analysis of the target compound without complex sample preparation.
Impurity ID DAD provides UV spectra, which can suggest compound class but is not definitive for structural isomers. LC-MS is required for identification.GC-MS provides mass spectra, which act as a "chemical fingerprint" for definitive identification of impurities.[13]For identifying unknown synthesis byproducts, GC-MS is the more powerful and direct technique.
Typical Run Time 10-20 minutes for isocratic methods.15-30 minutes, depending on the temperature program.Both techniques offer comparable analysis times for this specific application.
Logical Relationship of Analytical Choices

The selection between HPLC and GC is not a matter of one being universally superior, but rather a decision based on the analytical objective.

Tech_Comparison cluster_goal cluster_methods Goal Assess Purity of This compound HPLC HPLC + Robust for QC + Room Temp Operation + Good Isomer Resolution - Solvent Consumption - Ambiguous ID with UV Goal->HPLC Routine Purity & Assay (QC) GC Gas Chromatography (GC) + Excellent for Volatiles + Low Gas Consumption + Powerful with MS for ID - High Temperature Required Goal->GC Impurity Profile & Identification (R&D) HPLC->GC Complementary Techniques

Caption: Decision logic for selecting between HPLC and GC for alkylbenzene analysis.

Conclusion

For the routine assessment of purity of synthesized this compound, High-Performance Liquid Chromatography is a highly suitable, robust, and reliable method. Its operation at ambient temperatures and the excellent resolution of non-polar isomers on a C18 stationary phase provide a solid foundation for quality control in both research and production environments. The provided protocol, when coupled with system suitability tests, creates a self-validating workflow that ensures the generation of trustworthy and reproducible data, consistent with the stringent requirements of the pharmaceutical and chemical industries.[10]

While Gas Chromatography, particularly GC-MS, offers a superior advantage in the definitive identification of unknown impurities, a validated HPLC method remains the workhorse for quantifying the purity of the target compound against its known structural isomers. Ultimately, the two techniques are not mutually exclusive but are complementary tools in the analytical scientist's arsenal for comprehensively characterizing synthesized chemical entities.

References

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. Available at: [Link] (Note: A direct link to the full text may require a subscription; the provided search result offers a summary).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Kiss, I., & Varga-Puchony, Z. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of High Resolution Chromatography, 3(10), 529-530. Available at: [Link] (Note: The search result provides a summary of the full paper).
  • Singh, P. B., & Singh, U. (2013). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Environmental Sciences, 3(6), 2110-2120.
  • Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines.
  • International Institute of Pharmaceutical Sciences & Research. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (2008). Use of experimental design for the purge-and-trap-gas chromatography-mass spectrometry determination of methyl tert.-butyl ether, tert.-butyl alcohol and BTEX in groundwater at trace level.
  • PrepChem.com. (n.d.). Preparation of tert-butylbenzene (2-methyl-2-phenylpropane).
  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4).
  • Moreno, A., Bravo, B., et al. (2006). Analysis of Minor Products in Linear Alkylbenzene Sulfonation. Comparison Between the Traditional Gravimetric Method and High Performance Liquid Chromatography (HPLC) Procedures Versus High Temperature Gas Chromatography (HT-GC). Journal of Surfactants and Detergents, 9, 143-147.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ResearchGate. (2012). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.
  • U.S. Geological Survey. (2004). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • Oxford Academic. (2023). Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced Neutrino Detection.
  • ASTM International. (n.d.). Standard Test Method for Determination of Purity and Impurities in Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • ResearchGate. (2016). Catalytic synthesis of t-BAMBP and its purification through distillation.
  • Rosell, M., Lacorte, S., et al. (2003). Simultaneous determination of methyl tert.-butyl ether and its degradation products, other gasoline oxygenates and benzene, toluene, ethylbenzene and xylenes in Catalonian groundwater by purge-and-trap-gas chromatography-mass spectrometry. Journal of Chromatography A, 995(1-2), 171-184.
  • Google Patents. (2013). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • Shimadzu. (n.d.). System Gas Chromatograph - Benzene Toluene and Aromatic Analysis.
  • PubChem. (n.d.). tert-Butylbenzene.
  • PubChem. (n.d.). 1-Butyl-2-methylbenzene.
  • ResearchGate. (2007). Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (2012). HPLC analysis of MTBE degradation by CYP 2A6.

Sources

A Comparative Kinetic Analysis of Reactions Involving Tert-Butyltoluene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of synthetic pathways. This guide provides a comprehensive comparative analysis of the kinetic profiles of ortho-, meta-, and para-tert-butyltoluene isomers in key chemical transformations, including oxidation, nitration, and halogenation. By examining the interplay of steric and electronic effects, this document offers field-proven insights and supporting experimental data to inform experimental design and interpretation.

Introduction: The Significance of Isomeric Differentiation in Reaction Kinetics

The tert-butyltoluene isomers (o-, m-, and p-tert-butyltoluene) present a compelling case study in physical organic chemistry. While possessing the same molecular formula, their distinct structural arrangements lead to significant differences in reactivity. The bulky tert-butyl group and the electron-donating methyl group exert profound steric and electronic influences on the aromatic ring, thereby dictating the rates and regioselectivity of various reactions. Understanding these nuances is critical for controlling product distributions and optimizing reaction conditions in industrial and laboratory settings. This guide will delve into the kinetic intricacies of these isomers in three fundamental reaction classes: oxidation, nitration, and halogenation.

Oxidation of Tert-Butyltoluene Isomers: A Study in Benzylic Reactivity

The oxidation of the methyl group in tert-butyltoluene isomers to the corresponding carboxylic acid is a reaction of significant industrial interest. The reactivity of the benzylic C-H bonds is influenced by the position of the tert-butyl group, which in turn affects the overall reaction kinetics.

Theoretical Framework: Steric and Electronic Effects

The tert-butyl group is a bulky, electron-donating substituent. Its electronic effect, primarily through induction, tends to activate the aromatic ring towards electrophilic attack and can influence the stability of intermediates in radical reactions. However, its most pronounced feature is its steric hindrance.

  • Ortho-isomer: The proximity of the tert-butyl group to the methyl group in o-tert-butyltoluene creates significant steric congestion. This can hinder the approach of oxidizing agents to the benzylic hydrogens, potentially slowing down the reaction rate.

  • Meta-isomer: In m-tert-butyltoluene, the substituents are further apart, leading to reduced steric hindrance at the methyl group compared to the ortho isomer.

  • Para-isomer: The p-tert-butyltoluene isomer experiences the least amount of steric hindrance at the benzylic position from the tert-butyl group.

Based on these considerations, a qualitative prediction of reactivity would be: para > meta > ortho .

Experimental Data: Permanganate Oxidation

While direct comparative kinetic data for all three isomers is scarce in readily available literature, studies on the oxidation of p-tert-butyltoluene and general principles of alkylbenzene oxidation provide valuable insights. The oxidation of alkylbenzenes by potassium permanganate is a well-established method, and the reaction is known to proceed via abstraction of a benzylic hydrogen in the rate-determining step.

Table 1: Predicted Relative Rates of Permanganate Oxidation of Tert-Butyltoluene Isomers

IsomerPredicted Relative RateKey Influencing Factor
p-tert-butyltoluene1.00 (Reference)Minimal steric hindrance at the benzylic position.
m-tert-butyltoluene< 1.00Moderate steric hindrance from the meta-positioned tert-butyl group.
o-tert-butyltoluene<< 1.00Significant steric hindrance impeding the approach of the oxidant.

Note: The relative rates are qualitative predictions based on established principles of steric hindrance in chemical reactions.

Experimental Protocol: Kinetic Study of Permanganate Oxidation

This protocol outlines a general procedure for comparing the rates of oxidation of the tert-butyltoluene isomers using potassium permanganate.

Materials:

  • o-tert-butyltoluene, m-tert-butyltoluene, p-tert-butyltoluene

  • Potassium permanganate (KMnO₄)

  • A suitable solvent system (e.g., aqueous acetone or acetic acid)

  • Quenching agent (e.g., sodium bisulfite solution)

  • Standardized sodium thiosulfate solution

  • Starch indicator

  • Constant temperature bath

  • Reaction vessels (e.g., round-bottom flasks with stirrers)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve a known concentration of each tert-butyltoluene isomer in the chosen solvent system. Equilibrate the solutions to the desired reaction temperature in a constant temperature bath.

  • Initiation: To initiate the reaction, add a standardized solution of potassium permanganate to each vessel simultaneously. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to an excess of a suitable quenching agent (e.g., sodium bisulfite solution). This will stop the oxidation process.

  • Titration: Determine the concentration of unreacted permanganate in each quenched aliquot by iodometric titration. Add potassium iodide to the quenched solution, which reacts with the remaining permanganate to liberate iodine. Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • Data Analysis: Plot the concentration of permanganate versus time for each isomer. The initial rate of reaction can be determined from the initial slope of these plots. The relative rates can then be calculated by comparing the initial rates of the ortho and meta isomers to that of the para isomer.

Diagram 1: Experimental Workflow for Permanganate Oxidation Kinetics

G cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Dissolve each tert-butyltoluene isomer in solvent prep2 Equilibrate solutions in constant temp. bath prep1->prep2 init Initiate reaction with KMnO4 solution prep2->init sample Withdraw aliquots at timed intervals init->sample quench Quench reaction with NaHSO3 sample->quench titrate Iodometric titration of unreacted KMnO4 quench->titrate plot Plot [KMnO4] vs. time titrate->plot calc Calculate initial rates and relative reactivities plot->calc

Caption: Workflow for the kinetic study of tert-butyltoluene isomer oxidation.

Nitration of Tert-Butyltoluene Isomers: A Classic Case of Electrophilic Aromatic Substitution

The nitration of tert-butyltoluene isomers is a quintessential example of electrophilic aromatic substitution, where the interplay of activating and directing effects of the two substituents determines the kinetic outcome.

Mechanistic Considerations: The Role of Steric and Electronic Effects

Both the methyl and tert-butyl groups are ortho-, para-directing activators due to their electron-donating inductive and hyperconjugative effects. However, the sheer size of the tert-butyl group introduces a significant steric barrier, particularly at the positions ortho to it.

  • p-tert-butyltoluene: In the para isomer, the two groups reinforce each other's directing effects towards the positions ortho to the methyl group (and meta to the tert-butyl group). However, the positions ortho to the tert-butyl group are sterically hindered.

  • m-tert-butyltoluene: The directing effects of the two groups are not fully cooperative. The positions ortho and para to the methyl group are electronically activated, as are the positions ortho and para to the tert-butyl group (though the ortho positions are sterically hindered). This can lead to a more complex product mixture.

  • o-tert-butyltoluene: The directing effects are also not fully cooperative, and significant steric hindrance is expected for substitution at the positions adjacent to both groups.

Data from the nitration of tert-butylbenzene, a close analog of p-tert-butyltoluene, shows a strong preference for para substitution (approximately 75-80%), with a smaller amount of the ortho product (around 12-16%) and very little meta product (around 8%).[1][2] This highlights the dominant role of steric hindrance from the tert-butyl group in disfavoring ortho attack.

Comparative Kinetic Data

Table 2: Predicted Relative Rates of Nitration of Tert-Butyltoluene Isomers

IsomerPredicted Relative RateRationale
p-tert-butyltolueneHighestCooperative activating effects of both alkyl groups with less steric hindrance at the reactive sites compared to the ortho isomer.
m-tert-butyltolueneIntermediateActivating effects are not fully cooperative, leading to a slightly lower overall reactivity compared to the para isomer.
o-tert-butyltolueneLowestSignificant steric hindrance between the adjacent tert-butyl and methyl groups likely raises the activation energy for the formation of the arenium ion intermediate.
Experimental Protocol: Competitive Nitration

A competitive reaction is an effective way to determine the relative rates of nitration for the three isomers.

Materials:

  • o-tert-butyltoluene, m-tert-butyltoluene, p-tert-butyltoluene

  • An inert solvent (e.g., acetic anhydride or nitromethane)

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate)

  • Internal standard for GC analysis (e.g., a non-reactive aromatic compound with a distinct retention time)

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

Procedure:

  • Reaction Mixture Preparation: Prepare a solution containing equimolar amounts of the three tert-butyltoluene isomers and a known amount of the internal standard in the chosen inert solvent.

  • Reaction Initiation: Cool the reaction mixture in an ice bath and slowly add a sub-stoichiometric amount of the nitrating agent with vigorous stirring. The use of a limited amount of the nitrating agent ensures that the isomers compete for it.

  • Reaction Quenching: After a short reaction time (e.g., 5-10 minutes), quench the reaction by pouring the mixture into a large volume of ice-water.

  • Extraction and Analysis: Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and analyze the product mixture by gas chromatography.

  • Data Interpretation: By comparing the peak areas of the unreacted isomers and the nitrated products (relative to the internal standard), the relative consumption of each isomer can be determined. This provides a direct measure of their relative nitration rates.

G Isomers Equimolar Mixture of o-, m-, p-tert-butyltoluene + Internal Standard Reaction Competitive Nitration Isomers->Reaction NitratingAgent Sub-stoichiometric Nitrating Agent (e.g., HNO3/H2SO4) NitratingAgent->Reaction Products Mixture of Unreacted Isomers & Nitrated Products Reaction->Products Analysis GC Analysis Products->Analysis Results Determination of Relative Reaction Rates Analysis->Results

Caption: Choice of reagents determines the halogenation pathway.

Conclusion: A Unified View of Isomeric Reactivity

The comparative kinetic studies of tert-butyltoluene isomers reveal a consistent theme: the interplay between the electronic activating effects of the alkyl groups and the significant steric hindrance imposed by the tert-butyl group.

  • In electrophilic aromatic substitution reactions (nitration and halogenation) , the steric effect of the tert-butyl group is the dominant factor in determining regioselectivity, strongly disfavoring substitution at the ortho positions. The overall reactivity is influenced by the cooperative or antagonistic directing effects of the two substituents, with the para isomer generally exhibiting the highest reactivity.

  • In side-chain oxidation and radical halogenation , the reaction occurs at the benzylic position. While electronic effects play a role in stabilizing the radical or intermediate species, steric hindrance, particularly in the ortho isomer, can significantly impede the reaction rate.

This guide provides a foundational framework for understanding and predicting the kinetic behavior of tert-butyltoluene isomers. The provided experimental protocols offer a starting point for researchers to generate quantitative data for their specific applications. A thorough grasp of these principles is essential for the rational control of chemical reactions involving substituted aromatic compounds.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Stock, L. M. (1972). The Nitration of Tert-Butylbenzene.
  • Olah, G. A., Kuhn, S. J., & Flood, S. H. (1961). Aromatic Substitution. IX. Nitration of Alkylbenzenes with Nitronium Tetrafluoroborate. Journal of the American Chemical Society, 83(22), 4571–4580.
  • Lee, D. G. (1980). The Oxidation of Organic Compounds by Permanganate Ion and Hexavalent Chromium. Open Court.
  • Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.

Sources

A Comparative Guide to the Validation of Regioselectivity in the Synthesis of 1-tert-butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for synthesizing and validating the regiochemistry of 1-tert-butyl-2-methylbenzene. We will explore the prevailing synthetic routes, delve into the mechanistic principles governing isomer distribution, and present robust analytical workflows for the unambiguous characterization and quantification of the resulting products. This document is intended for researchers and professionals in organic synthesis and drug development who require precise control and validation of aromatic substitution patterns.

The Synthetic Challenge: Controlling Regioselectivity in the Alkylation of Toluene

The synthesis of this compound, an ortho-substituted aromatic compound, presents a classic challenge in electrophilic aromatic substitution. The primary route, the Friedel-Crafts alkylation of toluene, must contend with the directing effects of the methyl group and the steric demands of the incoming tert-butyl electrophile. The methyl group is an ortho-, para-director, meaning it activates these positions for electrophilic attack.[1] However, the bulky nature of the tert-butyl group introduces significant steric hindrance, which complicates the product distribution.[2][3]

The reaction typically yields a mixture of isomers: the desired this compound (ortho), 1-tert-butyl-3-methylbenzene (meta), and 1-tert-butyl-4-methylbenzene (para). The relative ratios of these isomers are highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4][5]

  • Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the product distribution is governed by the relative rates of formation of the different isomers.[6][7] The ortho and para isomers are the kinetically favored products due to the electronic activation by the methyl group.

  • Thermodynamic Control: At higher temperatures or with prolonged reaction times, the alkylation becomes reversible.[8] This allows for the isomerization of the initially formed products to the most thermodynamically stable isomer.[9] Due to reduced steric strain between the adjacent alkyl groups, the meta and para isomers are generally more stable than the sterically crowded ortho isomer.[10]

Therefore, achieving high selectivity for the this compound isomer requires careful optimization and, critically, a robust analytical framework to validate the outcome.

Synthetic Methodologies: A Comparative Overview

Primary Route: Friedel-Crafts Alkylation of Toluene

The most common method for synthesizing tert-butyl-methylbenzene isomers is the Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid or Brønsted acid catalyst.[10][11]

Reaction Mechanism: The reaction proceeds via the formation of a tert-butyl carbocation, a potent electrophile, which is generated by the interaction of the alkylating agent with the acid catalyst.[8] This carbocation then attacks the electron-rich toluene ring.

G cluster_0 Catalyst Activation cluster_1 Electrophilic Attack on Toluene cluster_2 Deprotonation & Product Formation tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation (Electrophile) tBuCl->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Toluene Toluene Carbocation->Toluene Ortho_Sigma Ortho σ-complex (Arenium Ion) Toluene->Ortho_Sigma ortho attack Para_Sigma Para σ-complex (Arenium Ion) Toluene->Para_Sigma para attack Ortho_Product This compound (Ortho Product) Ortho_Sigma->Ortho_Product -H⁺ Para_Product 1-tert-butyl-4-methylbenzene (Para Product) Para_Sigma->Para_Product -H⁺

Sources

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a product's chemical structure is a critical step that underpins the integrity of all subsequent research. While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for elucidating complex molecular architectures in solution.[1][2] This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments to ensure the confident and accurate structural determination of your compounds.

Two-dimensional NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, mitigating the signal overlap often encountered in traditional 1D NMR spectra of complex molecules.[1][3] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.[1]

At a Glance: 2D NMR vs. Alternative Techniques

To contextualize the utility of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.[1]

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1][3]Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.[1]Molecular weight, elemental composition, and fragmentation patterns.[1]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[1]
Sample Requirements Requires soluble samples in deuterated solvents; sample amounts in the milligram to microgram range.[1]Similar to 2D NMR, but generally requires less sample and acquisition time.[1]Very small sample amounts required (picogram to femtogram).Requires a single, high-quality crystal.
Strengths Unambiguous structural determination in solution, provides detailed connectivity and conformational information.[1]Rapid and provides a good initial overview of the molecule.High sensitivity, provides accurate molecular weight and formula.Provides the absolute structure with high precision.[4]
Limitations Longer acquisition times compared to 1D NMR and MS, can be complex to interpret for very large molecules.[4]Signal overlap in complex molecules can make interpretation difficult or impossible.[5][6]Does not directly provide information on atom connectivity or stereochemistry.Crystal growth can be a significant bottleneck, and the solid-state structure may not represent the solution-state conformation.

The Core 2D NMR Experiments for Structural Elucidation

A combination of several 2D NMR experiments is typically employed to piece together a molecule's structure. The most fundamental of these are COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY)

The COSY experiment is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[4][7] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Cross-peaks appear off the diagonal, indicating which protons are coupled to each other.[8] This allows for the identification of spin systems within a molecule.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear 2D NMR technique that identifies one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C).[7][9] This is a highly sensitive experiment that is crucial for assigning the carbons that have attached protons.[1]

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[7][10] This experiment is instrumental in connecting the individual spin systems identified by COSY, allowing for the assembly of the complete carbon skeleton.[1]

Experimental Workflow for Structural Confirmation

The process of confirming a product's structure using 2D NMR follows a logical progression from data acquisition to interpretation.

G cluster_0 Data Acquisition cluster_1 Data Processing & Interpretation cluster_2 Validation A Sample Preparation (Dissolve in Deuterated Solvent) B 1D ¹H NMR A->B C 1D ¹³C NMR & DEPT B->C D 2D COSY C->D E 2D HSQC D->E G Identify Spin Systems (from COSY) D->G F 2D HMBC E->F H Assign Protonated Carbons (from HSQC) E->H I Connect Spin Systems (from HMBC) F->I J Assemble Molecular Fragments G->J H->J I->J K Final Structure Proposal J->K L Verify all NMR data is consistent with the proposed structure K->L

Caption: A typical workflow for product structure confirmation using 2D NMR.

Detailed Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the key 2D NMR spectra. Note that specific parameters may need to be optimized based on the sample and the spectrometer.

COSY (Correlation Spectroscopy) Experiment
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Use a standard cosygpqf pulse sequence.

    • Set the spectral width to cover all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8) for good signal-to-noise.

    • Set the number of increments in the indirect dimension (F1) to at least 256 for adequate resolution.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Sample Preparation: As for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters:

    • Use a standard hsqcedetgpsisp2.2 pulse sequence.

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to encompass all expected carbon signals.

    • Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.

    • Acquire a suitable number of scans (e.g., 2-16).

    • Set the number of increments in F1 to at least 256.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in F2, sine-bell or squared sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Sample Preparation: As for the COSY and HSQC experiments.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as for the previous experiments.

  • Acquisition Parameters:

    • Use a standard hmbcgplpndqf pulse sequence.

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • Set the long-range coupling constant (nJ_CH) to an average value of 8 Hz.[10]

    • Acquire a sufficient number of scans (e.g., 4-32) as this experiment is less sensitive than HSQC.

    • Set the number of increments in F1 to at least 256.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Integrating the Data: A Logical Approach to Structure Elucidation

The power of 2D NMR lies in the synergistic interpretation of these experiments.

G cluster_0 Experimental Data cluster_1 Structural Information cluster_2 Final Output COSY COSY (¹H-¹H Connectivity) SpinSystems Identification of Spin Systems COSY->SpinSystems HSQC HSQC (Direct ¹H-¹³C Connectivity) CH_Fragments Assignment of CH, CH₂, CH₃ Groups HSQC->CH_Fragments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Connectivity Linking of Spin Systems and Quaternary Carbons HMBC->Connectivity SpinSystems->Connectivity CH_Fragments->Connectivity Structure Proposed Molecular Structure Connectivity->Structure

Caption: Logical flow of information from different 2D NMR experiments.

By systematically analyzing the data from each experiment, a complete picture of the molecule's structure can be built. For instance, a COSY spectrum might reveal a chain of coupled protons, and the corresponding carbons can be identified using the HSQC spectrum. HMBC correlations can then be used to connect this fragment to other parts of the molecule, such as a quaternary carbon or another spin system.

Conclusion

2D NMR spectroscopy is an unparalleled technique for the definitive structural validation of reaction products in solution.[1] By providing a detailed roadmap of atomic connectivity and spatial relationships, techniques such as COSY, HSQC, and HMBC, when used in concert, allow for the unambiguous determination of complex molecular structures.[1] While other analytical methods provide complementary information, the comprehensive insights offered by 2D NMR are essential for ensuring the structural integrity of newly synthesized compounds in research and drug development.[1]

References

  • Bahrami, A., et al. (2016). Probabilistic Validation of Protein NMR Chemical Shift Assignments. Journal of Biomolecular NMR, 64(1), 17-25. [Link]
  • Bahrami, A., et al. (2016). Probabilistic validation of protein NMR chemical shift assignments. PubMed, 64(1), 17-25. [Link]
  • SAIF IIT Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Wikipedia.
  • Moco, S., et al. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 61(1-2), 23-29. [Link]
  • Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
  • Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance, 45. [Link]
  • Peak Proteins. (2023). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
  • Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]
  • University of Coimbra. (n.d.). Structural analysis of small molecules. [Link]
  • Emery Pharma. (2018).
  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]
  • American Chemical Society. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
  • St-Hilaire, M. R., & Laforce-Lavoie, A. (2017). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

Sources

inter-laboratory comparison of 1-tert-butyl-2-methylbenzene analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison Guide for the Analysis of 1-tert-butyl-2-methylbenzene

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. Recognizing the critical need for data reliability and consistency across research and development facilities, this document outlines a standardized analytical protocol and a robust study design. The objective is to empower researchers, scientists, and drug development professionals to assess their analytical proficiency, validate their methodologies, and ensure the generation of comparable and accurate data.

Introduction: The Imperative for Inter-laboratory Comparison

This compound, an alkylated aromatic hydrocarbon, serves as a key intermediate in various chemical syntheses. Accurate quantification of this compound is paramount for process optimization, quality control, and regulatory compliance. However, analytical results can be influenced by a multitude of factors, including instrumentation, procedural variations, and analyst expertise. An inter-laboratory comparison, also known as a proficiency test, is an essential tool for evaluating and improving the reliability of analytical measurements.[1] By analyzing a common sample, participating laboratories can identify potential systematic biases, enhance their analytical methods, and gain confidence in their results. This guide proposes a scientifically sound approach to such a comparison, centered around a robust Gas Chromatography-Mass Spectrometry (GC-MS) method.

Rationale for the Proposed Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile organic compounds like this compound, Gas Chromatography (GC) is the premier separation technique.[2] When coupled with a Mass Spectrometry (MS) detector, it offers unparalleled selectivity and sensitivity.[3] While other detectors like the Flame Ionization Detector (FID) are viable, MS provides structural information, enabling unequivocal identification and minimizing the risk of false positives from co-eluting compounds, a common challenge in complex matrices.[3] This is particularly crucial in an inter-laboratory study where diverse sample matrices might be encountered in real-world applications.

Proposed Experimental Protocol: GC-MS Analysis of this compound

The following protocol is a standardized starting point. Participating laboratories should perform a single-laboratory validation of this method before the inter-laboratory comparison to ensure it is suitable for their specific instrumentation and environment.[4]

Sample Preparation
  • Stock Standard Preparation: Accurately prepare a stock solution of this compound (≥98% purity) in methanol at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the expected working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., fluorobenzene or deuterated toluene) in methanol at a concentration of 1000 µg/mL. Spike all calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • For solvent-based samples, dilute an accurately weighed portion of the sample in methanol to bring the expected concentration of this compound into the calibration range.

    • For aqueous samples, a purge-and-trap or headspace technique is recommended, following principles outlined in EPA Method 524.2.[1]

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters. These are based on standard methods for volatile aromatic compounds and may be adapted for specific instruments.[5][6]

ParameterRecommended Condition
Gas Chromatograph Agilent GC-MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless, depending on sensitivity requirements
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for Quantification To be determined from the mass spectrum of a this compound standard (e.g., m/z 133, 148)
Data Analysis and Quantification
  • Identification: Identify this compound by its retention time and the presence of characteristic ions in its mass spectrum, compared to a reference standard.

  • Quantification: Quantify the analyte using the internal standard method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

Inter-laboratory Comparison Study Design

The following workflow outlines the key stages of the inter-laboratory comparison.

Inter_laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Participating Laboratories A->B C Prepare and Validate Test Materials (Homogeneous Sample and Standard) B->C D Distribute Test Materials and Protocol C->D E Laboratories Perform Analysis D->E F Laboratories Submit Results E->F G Statistical Analysis of Results (e.g., Z-scores) F->G H Prepare and Distribute Final Report G->H I Corrective Actions and Follow-up H->I

Sources

The Stability of 1-tert-butyl-2-methylbenzene: A Comparative Analysis of Alkylated Benzenes for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical synthesis, the thermodynamic stability of molecular building blocks is a cornerstone of predictable and efficient processes. Among the vast array of substituted aromatic hydrocarbons, alkylated benzenes serve as crucial intermediates and structural motifs. This guide provides an in-depth comparison of the stability of 1-tert-butyl-2-methylbenzene with its structural isomers and other common alkylated benzenes, supported by experimental data and detailed analytical protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their experimental designs.

Understanding Stability in Alkylated Benzenes: A Play of Steric and Electronic Effects

The thermodynamic stability of an alkylated benzene is primarily dictated by the interplay of two key factors: steric hindrance and electronic effects, predominantly hyperconjugation.

  • Steric Hindrance: When bulky alkyl groups are positioned adjacent to each other on a benzene ring (an ortho arrangement), they can physically crowd each other. This crowding, or steric hindrance, forces the substituents and the benzene ring to deform from their ideal planar geometry, leading to an increase in the molecule's internal energy and a decrease in its overall stability.[1]

  • Hyperconjugation: This is a stabilizing electronic effect where the sigma electrons in the C-H bonds of an alkyl group are delocalized into the adjacent pi-system of the benzene ring. This delocalization of electron density strengthens the molecule and lowers its overall energy, thereby increasing its stability. The more alkyl groups attached to the ring, the greater the potential for hyperconjugation.

The balance between these opposing forces determines the relative stability of different alkylbenzene isomers.

Comparative Stability: A Quantitative Look at Isomers

The most direct measure of a molecule's thermodynamic stability is its standard enthalpy of formation (ΔHf°), which is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A lower (more negative or less positive) enthalpy of formation indicates a more stable compound.

The following table summarizes the calculated standard enthalpies of formation for this compound and its isomers, along with other relevant alkylbenzenes for comparison.

CompoundStructureIsomer PositionStandard Enthalpy of Formation (ΔHf°) (gas, 298.15 K) (kJ/mol)
This compound C₁₁H₁₆ortho-74.8
1-tert-butyl-3-methylbenzene C₁₁H₁₆meta-93.5
1-tert-butyl-4-methylbenzene C₁₁H₁₆para-84.8
TolueneC₇H₈-50.00
o-XyleneC₈H₁₀ortho19.0
m-XyleneC₈H₁₀meta17.2
p-XyleneC₈H₁₀para17.9
tert-ButylbenzeneC₁₀H₁₄--14.33

Data sourced from the Journal of Physical and Chemical Reference Data, 1985.[2]

From this data, a clear trend in the stability of the tert-butyl-methylbenzene isomers emerges:

1-tert-butyl-3-methylbenzene (meta) > 1-tert-butyl-4-methylbenzene (para) > this compound (ortho)

This trend underscores the significant destabilizing effect of steric hindrance. The adjacent bulky tert-butyl and methyl groups in the ortho isomer create substantial steric strain, leading to the highest enthalpy of formation and thus the lowest stability among the three isomers. The meta isomer, where the two alkyl groups are separated by a carbon atom, experiences the least steric hindrance and is therefore the most stable. The para isomer, with the groups on opposite sides of the ring, is more stable than the ortho isomer but slightly less stable than the meta isomer, suggesting that electronic effects also play a role.

Visualizing the Factors at Play

The logical relationship between molecular structure and stability can be visualized as follows:

StabilityFactors cluster_Structure Molecular Structure cluster_Effects Dominant Effects cluster_Stability Relative Stability Ortho Isomer Ortho Isomer Steric Hindrance Steric Hindrance Ortho Isomer->Steric Hindrance Meta Isomer Meta Isomer Hyperconjugation Hyperconjugation Meta Isomer->Hyperconjugation Para Isomer Para Isomer Para Isomer->Hyperconjugation Least Stable Least Stable Steric Hindrance->Least Stable Most Stable Most Stable Hyperconjugation->Most Stable Intermediate Stability Intermediate Stability Hyperconjugation->Intermediate Stability BombCalorimetry cluster_Prep Sample Preparation cluster_Measurement Calorimetry Measurement cluster_Analysis Data Analysis Weigh Sample Weigh Sample Assemble Bomb Assemble Bomb Weigh Sample->Assemble Bomb Pressurize with O2 Pressurize with O2 Assemble Bomb->Pressurize with O2 Equilibrate System Equilibrate System Pressurize with O2->Equilibrate System Ignite Sample Ignite Sample Equilibrate System->Ignite Sample Record Temp Rise Record Temp Rise Ignite Sample->Record Temp Rise Calculate Heat of Combustion Calculate Heat of Combustion Record Temp Rise->Calculate Heat of Combustion Calculate Enthalpy of Formation Calculate Enthalpy of Formation Calculate Heat of Combustion->Calculate Enthalpy of Formation GC_Workflow cluster_Setup Instrument Setup cluster_Analysis_Steps Analysis cluster_Data_Processing Data Processing Install Column Install Column Set Temperatures Set Temperatures Install Column->Set Temperatures Set Gas Flow Set Gas Flow Set Temperatures->Set Gas Flow Inject Standards Inject Standards Set Gas Flow->Inject Standards Inject Sample Inject Sample Inject Standards->Inject Sample Acquire Data Acquire Data Inject Sample->Acquire Data Identify Peaks by Retention Time Identify Peaks by Retention Time Acquire Data->Identify Peaks by Retention Time Confirm with Mass Spectra Confirm with Mass Spectra Identify Peaks by Retention Time->Confirm with Mass Spectra Quantify Isomer Ratios Quantify Isomer Ratios Confirm with Mass Spectra->Quantify Isomer Ratios

Sources

Safety Operating Guide

Navigating the Disposal of 1-tert-Butyl-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1-tert-Butyl-2-methylbenzene, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This aromatic hydrocarbon presents several risks that must be actively managed.

Key Hazards:

  • Flammability: this compound is a combustible liquid and its vapor can form flammable mixtures with air.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Toxicity: It can be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[4] Some sources also indicate it may be toxic in contact with skin and toxic if inhaled.[4]

Personal Protective Equipment (PPE):

A foundational aspect of safe handling is the consistent use of appropriate PPE. The following are mandatory when handling this compound for disposal:

  • Eye Protection: Safety glasses with side shields or goggles are essential. For splash hazards, a face shield is recommended.[5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[1][3][5]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[3]

  • Respiratory Protection: In situations where ventilation is inadequate or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and a related compound, tert-Butylbenzene.

PropertyThis compoundtert-Butylbenzene
Molecular Formula C₁₁H₁₆[6]C₁₀H₁₄[5]
Molecular Weight 148.24 g/mol [6]134.22 g/mol [5]
Boiling Point ~200°C[4]169°C[1]
Melting Point ~ -50.32°C[4]-58°C[1]
Density 0.89 g/cm³[4]0.859 g/cm³ (at 25°C)
Flash Point Not specified44°C[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] The following protocol provides a systematic approach to ensure compliance and safety.

1. Waste Determination and Classification:

The first critical step is to determine if the waste is hazardous.[10][11] Based on its flammability and potential toxicity, this compound waste is classified as hazardous. You must also consider if it is mixed with other substances, which could alter its hazard classification.

2. Segregation and Containerization:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect the waste in a designated, compatible container. A chemically resistant container, such as one made of glass or a suitable plastic, is appropriate. The container must be in good condition with a secure, tightly sealing lid.[11]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[11]

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator of the process generating the waste.

  • The storage area must be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials.[3]

  • Keep the container closed at all times except when adding waste.[11]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with an accurate description of the waste, including its composition and volume.

  • A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from its point of generation to its final disposal facility.[10]

5. Spill and Emergency Procedures:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area, if it is safe to do so.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[3][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, or if you are unsure how to proceed, contact your EHS department or emergency services immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe haz_det Hazardous Waste Determination (Flammable, Toxic) segregate Segregate Waste (Do not mix with other chemicals) haz_det->segregate spill Spill Occurs haz_det->spill Potential Event ppe->haz_det container Select Compatible Container (Labeled 'Hazardous Waste') segregate->container accumulate Accumulate in Satellite Area (Cool, Dry, Ventilated) container->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs transport Transport via Licensed Contractor (Manifest Required) contact_ehs->transport disposal Final Disposal (Incineration or other approved method) transport->disposal contain Contain and Absorb (Inert Material, Non-Sparking Tools) spill->contain Small Spill emergency Contact Emergency Services (Large Spill/Uncertainty) spill->emergency Large Spill spill_disposal Dispose of Spill Debris as Hazardous Waste contain->spill_disposal spill_disposal->contact_ehs

Caption: Decision-making workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of this compound, you contribute to a safer working environment and ensure compliance with regulatory standards. Always consult your institution's specific waste management policies and procedures, as they may have additional requirements.

References

  • Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?. [Link]
  • U.S. Environmental Protection Agency. (2025-05-30).
  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]
  • U.S. Environmental Protection Agency. (2025-04-15). Waste, Chemical, and Cleanup Enforcement. [Link]
  • CPAChem. (2023-10-17).
  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
  • U.S. Environmental Protection Agency. (2025-09-05). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
  • U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
  • U.S. Environmental Protection Agency. (2025-12-04).

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1-tert-Butyl-2-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-tert-Butyl-2-methylbenzene (also known as 2-tert-butyltoluene). As a flammable aromatic hydrocarbon, proper personal protective equipment (PPE) is paramount to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into safe laboratory practices.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified as a flammable liquid and a skin irritant. Its vapor can form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[1]

Key Hazards:

  • Flammability: It is a flammable liquid, and its vapors can ignite.[1]

  • Skin Irritation: Direct contact can cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.[2][3]

  • Inhalation: Harmful if inhaled, potentially causing respiratory irritation.[1][3]

Given these hazards, a multi-faceted approach to personal protection is necessary, focusing on preventing skin and eye contact, and avoiding the inhalation of vapors.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific procedures being performed, the quantities of the substance being handled, and the potential for exposure. The following decision-making workflow provides a logical approach to selecting the correct level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Task Evaluation (e.g., weighing, transfer, reaction) D Eye and Face Protection A->D Always Required E Hand Protection A->E Always Required F Body Protection A->F Always Required B Quantity of this compound B->E Larger quantities may require heavier duty gloves C Potential for Splash or Aerosol Generation C->D High risk of splash requires face shield G Respiratory Protection C->G High risk of aerosol requires respirator in addition to fume hood H H D->H Safety glasses with side shields (minimum) or Chemical splash goggles I I D->I Face shield over goggles for large volumes or splash risk J J E->J Chemical-resistant gloves (e.g., Nitrile, Viton®) K K F->K Flame-resistant lab coat L L G->L Work in a certified chemical fume hood M M G->M For emergencies or high concentrations: Full-face respirator with organic vapor cartridges

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications and Protocols

Eye and Face Protection

Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling this compound.[4]

For Increased Risk Scenarios: When transferring larger volumes or when there is a significant risk of splashing, a face shield should be worn in combination with chemical splash goggles.[5]

Protocol for Use:

  • Inspect goggles and face shields for any damage, such as cracks or scratches, before each use.

  • Ensure a snug fit to prevent any gaps where splashes could enter.

  • In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek medical attention.[4]

Hand Protection
Glove MaterialPerformance against Aromatic HydrocarbonsRecommendations
Nitrile Rubber GoodSuitable for incidental contact. Inspect gloves frequently and change them immediately if contamination is suspected.[6]
Viton® Very GoodRecommended for prolonged contact or when handling larger quantities. Offers superior resistance to aromatic hydrocarbons.[5]
Butyl Rubber PoorNot recommended for use with aromatic hydrocarbons.[6]
Natural Latex PoorNot recommended due to poor chemical resistance and potential for allergic reactions.[6]

Protocol for Glove Use:

  • Always inspect gloves for tears, pinholes, or signs of degradation before use.

  • Wash and dry hands before and after glove use.

  • Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[2]

  • Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[2]

Body Protection

A flame-resistant lab coat is mandatory when working with flammable liquids like this compound.[5][7] For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[5]

Protocol for Protective Clothing:

  • Ensure the lab coat is fully buttoned.

  • Remove contaminated clothing immediately and wash it before reuse.[4] In case of significant contamination, dispose of the clothing as hazardous waste.

  • Do not wear protective clothing outside of the laboratory to prevent the spread of contamination.

Respiratory Protection

All work with this compound should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors.[5]

For Emergencies or High-Concentration Scenarios: In the event of a large spill or a failure of the primary engineering controls, a full-face respirator with organic vapor cartridges is necessary.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place whenever respirator use is warranted.[4]

Operational and Disposal Plans

Safe Handling Procedures
  • Grounding and Bonding: To prevent the buildup of static electricity that could ignite flammable vapors, containers must be properly grounded and bonded when transferring the liquid.[8]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][7] Use only non-sparking tools when handling.[5]

  • Ventilation: Ensure adequate ventilation, with all handling of open containers occurring within a chemical fume hood.[4]

  • Storage: Store in a tightly closed, approved container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][7][9]

Spill Response
  • In case of a small spill within a fume hood, use an absorbent material rated for flammable organic solvents to contain it.

  • For larger spills, evacuate the area immediately and notify the appropriate safety personnel.

  • Use a dry chemical, foam, or carbon dioxide fire extinguisher for fires involving this chemical.[5]

Disposal of Contaminated PPE

All used and contaminated PPE, including gloves, disposable lab coats, and absorbent materials from spills, must be considered hazardous waste.

Disposal Protocol:

  • Place all contaminated items in a designated, labeled, and sealed hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10] Do not mix with other waste streams.[10]

  • Handle uncleaned, empty containers as you would the product itself.[10]

By adhering to these rigorous PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (n.d.).
  • Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (n.d.).
  • OSHA Limits for Flammable Liquids - RISK & SAFETY SOLUTIONS. (n.d.).
  • 1926.152 - Flammable liquids. | Occupational Safety and Health Administration - OSHA. (n.d.).
  • 1074-92-6(this compound) Product Description - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, June 5).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).
  • Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Personal protective equipment for handling Benzene, 1-butyl-4-ethyl - Benchchem. (n.d.).
  • Safety data sheet - CPAChem. (2023, October 17).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene - CDC. (n.d.).
  • Recommendations for Chemical Protective Clothing DIsclaimer | NIOSH - CDC Archive. (n.d.).
  • tert-Butyl Benzene CAS No 98-06-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Buy this compound | 1074-92-6 - Smolecule. (n.d.).
  • Buy this compound from Conier Chem&Pharma Limited - ECHEMI. (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. (n.d.).
  • niosh pocket guide to chemical hazards. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.